1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazole-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-8-4(6(11)12)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWUVYTAQKQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344635 | |
| Record name | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75092-39-6 | |
| Record name | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid CAS number
An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and material scientists.
Introduction and Core Properties
This compound, with the CAS Number 75092-39-6 , is a substituted pyrazole derivative featuring carboxylic acid functionalities at the 3 and 5 positions and a methyl group on one of the ring nitrogens. This arrangement of functional groups makes it a highly versatile scaffold in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[1][2] The dicarboxylic acid groups provide convenient handles for derivatization, allowing for the construction of more complex molecular architectures such as kinase inhibitors and active pharmaceutical ingredients.
Physicochemical and Structural Data
Below is a table summarizing the key physicochemical properties of this compound and its immediate precursor, 1H-pyrazole-3,5-dicarboxylic acid.
| Property | This compound | 1H-Pyrazole-3,5-dicarboxylic acid |
| CAS Number | 75092-39-6 | 3112-31-0 |
| Molecular Formula | C₆H₆N₂O₄ | C₅H₄N₂O₄ |
| Molecular Weight | 170.12 g/mol | 156.10 g/mol |
| Appearance | White to off-white solid (predicted) | White crystalline powder |
| Melting Point | Not experimentally determined | 292-295 °C (decomposes) |
| Boiling Point | Not determined | 614.4 °C at 760 mmHg |
| pKa | Predicted to be lower than the parent compound | 3.24 (predicted) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Soluble in hot water, polar organic solvents |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 1H-pyrazole-3,5-dicarboxylic acid. This precursor itself can be synthesized via the oxidation of 3,5-dimethyl-1H-pyrazole.
Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid [3]
This protocol details the oxidation of 3,5-dimethyl-1H-pyrazole to form the dicarboxylic acid precursor.
-
Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water and heat to 70°C.
-
Oxidation: Slowly add potassium permanganate (3.271 mol) to the heated solution, ensuring the temperature does not exceed 90°C.
-
Work-up: After the addition is complete, cool the mixture to room temperature. Filter off the manganese dioxide precipitate and wash it with water.
-
Acidification: Acidify the filtrate to pH 2 with concentrated hydrochloric acid and leave it to stand overnight.
-
Isolation: Collect the resulting precipitate by filtration and wash with cold water to yield 1H-pyrazole-3,5-dicarboxylic acid as a white crystalline solid.
Protocol 2: Synthesis of this compound
This two-step protocol starts with the esterification of the precursor, followed by N-methylation and hydrolysis.
Step 2a: Esterification to Diethyl 1H-pyrazole-3,5-dicarboxylate
-
Reaction Setup: Suspend 1H-pyrazole-3,5-dicarboxylic acid in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the mixture to reflux and maintain for several hours until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst. Remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the diethyl ester.
Step 2b: N-Methylation of the Diethyl Ester[3]
-
Reaction Setup: Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone and add potassium carbonate.
-
Methylation: Add iodomethane dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 60°C and stir overnight. Monitor the reaction to completion by TLC.
-
Isolation: Filter the reaction mixture and rinse the filter cake with acetone. Combine the organic phases and evaporate the solvent to obtain crude diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
Step 2c: Hydrolysis to this compound
-
Saponification: Dissolve the crude diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., 6N NaOH).
-
Reaction: Heat the mixture to reflux for several hours until the ester is fully hydrolyzed.
-
Acidification: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Applications in Research and Development
The structural features of this compound make it a valuable building block in several areas of chemical research.
Medicinal Chemistry and Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and treatments for erectile dysfunction.[4] The N-methylated pyrazole dicarboxylic acid serves as a versatile starting material for the synthesis of complex bioactive molecules.
-
Kinase Inhibitors: The pyrazole core is a common hinge-binding motif in many kinase inhibitors.[1] The dicarboxylic acid groups on the 1-methylpyrazole scaffold can be selectively functionalized to generate libraries of compounds for screening against various kinase targets implicated in cancer and other diseases.
-
Precursor for Active Pharmaceutical Ingredients (APIs): A close analogue, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is a key intermediate in the synthesis of Sildenafil (Viagra).[4] This highlights the utility of the 1-methylpyrazole carboxylic acid framework in constructing complex APIs.
Agrochemicals
Pyrazole derivatives are also prominent in the agrochemical industry, with applications as herbicides, fungicides, and insecticides.[5][6] The functional handles on this compound allow for the systematic modification of the core structure to optimize biological activity and selectivity for agricultural applications. For instance, 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is an important building block for modern fungicides.[4]
Materials Science
The parent compound, 1H-pyrazole-3,5-dicarboxylic acid, is utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The dicarboxylic acid functionality allows for the coordination with metal ions to form extended, porous networks. While the N-methylation in the target compound might alter its coordination properties, it opens up possibilities for creating MOFs with different topologies and functionalities.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the structure and purity of synthesized this compound.
-
¹H NMR: The proton NMR spectrum is expected to show three key signals: a singlet for the N-methyl protons (typically around 3.5-4.0 ppm), a singlet for the pyrazole ring proton at the 4-position (around 6.5-7.5 ppm), and a broad singlet for the two carboxylic acid protons at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the N-methyl carbon, the two non-equivalent carboxylic acid carbons, and the three carbons of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₆H₆N₂O₄).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid groups (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹).
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in drug discovery, agrochemical synthesis, and materials science. Its synthesis from readily available starting materials and the presence of two modifiable carboxylic acid groups make it an attractive scaffold for the development of novel functional molecules. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this important building block in their scientific endeavors.
References
- El-Sayed, M. A., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(15), 4478.
- Rosse, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1019-1131.
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 61(4), 1-8.
- Fu, B., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry, 9, 735058.
- Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.
- Zhang, X., et al. (2014).
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid molecular weight
An In-depth Technical Guide to 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Abstract
This compound is a heterocyclic building block with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, synthesis, potential applications, and safe handling protocols. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities, making it a valuable scaffold for drug discovery and development professionals. This document serves as a technical resource for researchers and scientists engaged in leveraging this molecule for novel applications.
Part 1: Core Physicochemical Properties
This compound is a solid organic compound.[1] Its core structure consists of a five-membered pyrazole ring, N-methylated at position 1, and functionalized with two carboxylic acid groups at positions 3 and 5. This arrangement of functional groups provides multiple reaction sites, making it a versatile intermediate for further chemical modification.
Key quantitative and identifying data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 170.124 g/mol | [1] |
| Molecular Formula | C₆H₆N₂O₄ | [1][2] |
| CAS Number | 75092-39-6 | [1][2] |
| IUPAC Name | 1-methylpyrazole-3,5-dicarboxylic acid | [1] |
| Physical State | Solid | [1] |
| Typical Purity | ≥95% | [1][2] |
| Canonical SMILES | CN1N=C(C(=O)O)C=C1C(=O)O | [1] |
| InChI Key | MFKWUVYTAQKQMF-UHFFFAOYSA-N | [1] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is not commonly detailed as a final product in extensive literature. However, a logical and efficient synthetic route can be extrapolated from established methodologies for related pyrazole derivatives. The most plausible pathway involves a two-step process: the oxidation of a readily available precursor followed by selective N-methylation.
Step 1: Oxidation of 3,5-Dimethyl-1H-pyrazole
The parent scaffold, 1H-pyrazole-3,5-dicarboxylic acid, can be synthesized by the oxidation of 3,5-dimethyl-1H-pyrazole.[3] This reaction typically employs a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The methyl groups at the C3 and C5 positions are oxidized to carboxylic acids. The choice of a strong oxidant like KMnO₄ is critical to ensure the complete conversion of the relatively stable methyl groups. The reaction is usually performed at elevated temperatures to drive the oxidation to completion.[3]
Step 2: N-Methylation of 1H-Pyrazole-3,5-dicarboxylic acid
The subsequent step involves the selective methylation of the nitrogen atom at the N1 position of the pyrazole ring. A common and effective method for this transformation is the reaction with an electrophilic methyl source, such as iodomethane (methyl iodide), in the presence of a base.[4] The base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the acidic N-H of the pyrazole ring, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the methyl iodide in an Sₙ2 reaction to form the N-methylated product. The dicarboxylic acid functional groups generally remain intact under these conditions.
The overall synthetic workflow is illustrated below.
Part 3: Applications in Research and Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic actions.[5][6] Compounds featuring this heterocycle are known to exhibit anti-inflammatory, anticancer, and antipsychotic activities, among others.[5][7] The title compound, this compound, serves as a versatile building block for accessing novel chemical entities with potential therapeutic value.
1. Scaffold for Bioactive Molecules: The dicarboxylic acid functionality allows for the construction of more complex molecules through reactions such as amidation, esterification, and reduction. For instance, coupling with various amines can generate a library of diamides, introducing chemical diversity and modulating pharmacokinetic properties. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).
2. Intermediate in API Synthesis: Substituted pyrazole carboxylic acids are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). A prominent example is the synthesis of Sildenafil, where a related pyrazole carboxylic acid derivative is a core component.[8] The structural features of this compound make it a candidate for similar multi-step syntheses of complex pharmaceutical agents.
The logical flow from a chemical building block to a potential drug candidate is depicted below.
Part 4: Exemplary Experimental Protocol: N-Methylation
This section provides a detailed, self-validating protocol for the N-methylation of 1H-pyrazole-3,5-dicarboxylic acid. This serves as a practical guide for researchers utilizing the parent compound to access the title molecule.
Objective: To synthesize this compound from 1H-pyrazole-3,5-dicarboxylic acid.
Materials:
-
1H-Pyrazole-3,5-dicarboxylic acid (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Iodomethane (CH₃I) (1.2 eq)
-
Anhydrous Acetone
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq) and anhydrous acetone to form a slurry.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the slurry. The use of a fine powder ensures a large surface area for the reaction.
-
Methylation: Add iodomethane (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction & Monitoring: Heat the reaction mixture to reflux (approx. 60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane with 1% acetic acid). The reaction is typically complete within 12-16 hours.
-
Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with acetone.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and water. Carefully acidify the aqueous layer to pH ~2 with 1M HCl. This step ensures that the carboxylic acid groups are protonated.
-
Workup - Separation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts.
-
Workup - Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification & Validation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., water or ethyl acetate/hexane).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR: To confirm the presence of the N-methyl group (singlet, ~3.9-4.1 ppm) and the pyrazole proton.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z = 171.03 [M+H]⁺).
-
Melting Point: To assess purity.
-
Part 5: Safety, Handling, and Storage
While a specific safety data sheet for this compound is not widely available, data from structurally similar pyrazole carboxylic acids provide essential guidance for safe handling.[9][10][11][12][13]
Hazard Identification:
Recommended Precautions and PPE:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile).
-
Wear safety glasses with side-shields or goggles.
-
Wear a lab coat.
-
-
Handling: Avoid breathing dust.[9][11] Wash hands thoroughly after handling.[9][10] Avoid contact with skin and eyes.[9][11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11]
-
Keep away from incompatible materials such as strong oxidizing agents.[10][13]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive starting point for the development of novel compounds in the pharmaceutical and materials science sectors. The rich history of the pyrazole core in successful drug molecules underscores the potential of its derivatives. Adherence to rigorous synthetic protocols and safety precautions is paramount to successfully and safely leveraging the potential of this compound in research and development.
References
-
1H-Pyrazole-3,5-dicarboxylic acid - LookChem. [Link]
- Preparation method of 3-(hydroxymethyl)
-
Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). - ResearchGate. [Link]
-
Pyrazole-3,5-dicarboxylic acid - ChemBK. [Link]
-
Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - National Institutes of Health. [Link]
-
Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 - PubChem. [Link]
-
3,5-Pyrazoledicarboxylic acid monohydrate - ResearchGate. [Link]
-
Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate - Springer. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]
-
Current status of pyrazole and its biological activities - PubMed Central. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the Chemical Properties and Applications of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
Abstract
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid (referred to herein as 1,3,5-MPDA) is a heterocyclic compound featuring a methylated pyrazole core functionalized with two carboxylic acid groups. This unique architecture renders it a highly versatile building block in both materials science and medicinal chemistry. As a ditopic organic linker, its carboxylate and nitrogen donor sites are expertly suited for the construction of robust Metal-Organic Frameworks (MOFs). In the realm of drug discovery, the pyrazole scaffold is a recognized privileged structure, and 1,3,5-MPDA serves as a critical intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its physicochemical properties, validated synthetic protocols, characteristic reactivity, and key applications, tailored for researchers and development scientists.
Introduction to a Privileged Scaffold
The pyrazole nucleus, a five-membered diazole ring, is a cornerstone of modern medicinal chemistry, found in numerous approved drugs ranging from anti-cancer kinase inhibitors to treatments for erectile dysfunction.[1][2] Its prevalence stems from its metabolic stability and its ability to participate in hydrogen bonding and other non-covalent interactions, making it an excellent scaffold for designing molecules with high target affinity.
This compound (CAS: 75092-39-6) builds upon this foundation.[3] The methylation at the N1 position removes the N-H proton, which can be advantageous in certain biological contexts by preventing unwanted hydrogen bond donation or metabolic N-dealkylation pathways. The two carboxylic acid groups at the 3 and 5 positions provide key functional handles for derivatization or coordination. This bifunctionality makes 1,3,5-MPDA a powerful and adaptable component for systematic chemical design.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1,3,5-MPDA are summarized below. While extensive experimental data for this specific molecule is not broadly published, its characteristics can be reliably inferred from its structure and data from closely related analogues.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 75092-39-6 | [3][4] |
| Molecular Formula | C₆H₆N₂O₄ | [3][4] |
| Molecular Weight | 170.12 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3][4] |
| Canonical SMILES | CN1N=C(C(=O)O)C=C1C(=O)O | [4] |
| InChI Key | MFKWUVYTAQKQMF-UHFFFAOYSA-N | [3][4] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of 1,3,5-MPDA.
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Key signals would include a sharp singlet for the N-methyl protons (N-CH₃), a singlet for the lone proton on the pyrazole ring (C4-H), and a broad singlet for the acidic carboxylic acid protons (-COOH). Based on the parent 1H-pyrazole-3,5-dicarboxylic acid, the C4-H proton signal appears around δ 7.07 ppm.[5]
-
¹³C NMR: The carbon spectrum will show distinct signals for the N-methyl carbon, the three unique carbons of the pyrazole ring, and the two equivalent carboxylic acid carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carboxylic acid functionalities. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded acid dimers. A sharp, strong absorption band around 1700-1730 cm⁻¹ will correspond to the C=O (carbonyl) stretching vibration.
Synthesis and Purification
The most common and logical approach to synthesizing 1,3,5-MPDA is through the N-methylation of a suitable pyrazole-3,5-dicarboxylic acid precursor. This ensures precise placement of the methyl group and leverages readily available starting materials.
Primary Synthetic Route: N-Methylation of Diethyl Ester Precursor
This two-stage process involves first methylating the diethyl ester of 1H-pyrazole-3,5-dicarboxylic acid, followed by a straightforward hydrolysis to yield the target diacid. The initial esterification of the precursor is performed because the ester is often more soluble in organic solvents used for the methylation reaction.
Step 1: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate [6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~2.5 eq) to the solution. The K₂CO₃ acts as the base to deprotonate the pyrazole N-H, which is sufficiently acidic for this purpose.
-
Alkylation: While stirring vigorously, add iodomethane (CH₃I, ~1.5 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 60 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. This can be purified further by column chromatography if necessary.
Step 2: Saponification to 1,3,5-MPDA
-
Setup: Dissolve the crude diethyl ester from Step 1 in methanol or ethanol in a round-bottom flask.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.5-3.0 eq) to the ester solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Workup: Cool the reaction mixture and remove the alcohol solvent under reduced pressure.
-
Acidification: Dissolve the remaining residue in water and cool the solution in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).
-
Isolation: The target 1,3,5-MPDA will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.
Caption: Synthetic workflow for 1,3,5-MPDA.
Chemical Reactivity and Derivatization
The reactivity of 1,3,5-MPDA is dominated by its two functional domains: the pyrazole ring and the twin carboxylic acid groups.
Coordination Chemistry & MOF Assembly
1,3,5-MPDA is an exemplary organic linker for constructing Metal-Organic Frameworks (MOFs).[7] The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelation, bidentate bridging), while the pyrazole nitrogen atoms can also act as coordination sites.[8] This versatility allows for the formation of stable, porous, three-dimensional networks with applications in gas storage and catalysis.[9] The rigidity of the pyrazole ring provides structural integrity to the resulting framework.
Caption: Coordination modes of 1,3,5-MPDA with metal ions.
Reactions of Carboxylic Acid Groups for Drug Development
The carboxylic acid groups are primary sites for derivatization, most commonly to form amides, which are prevalent in pharmaceuticals. The direct conversion is often inefficient, so a two-step process via an acid chloride intermediate is preferred for its high yield and reliability.
-
Acid Chloride Formation: In a flask under an inert atmosphere (N₂ or Ar), suspend 1,3,5-MPDA (1.0 eq) in thionyl chloride (SOCl₂, excess). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The initial suspension should dissolve as the diacid chloride is formed.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 1-methyl-1H-pyrazole-3,5-dicarbonyl dichloride can be used directly in the next step.
-
Amidation: Dissolve the crude diacid chloride in an anhydrous aprotic solvent (e.g., THF, DCM). Cool the solution in an ice bath.
-
Nucleophile Addition: Slowly add a solution of the desired primary or secondary amine (2.2-2.5 eq) and a non-nucleophilic base like triethylamine (2.2-2.5 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Workup: Quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamide product, which can be purified by recrystallization or chromatography.
Applications in Research and Development
Building Block in Medicinal Chemistry
The 1,3,5-MPDA scaffold is a valuable starting point for synthesizing more complex molecules. Its derivatives are widely explored as potential therapeutics. For instance, pyrazole carboxamides derived from this core structure have been extensively investigated as fungicides, where they act as succinate dehydrogenase inhibitors (SDHIs).[10] Furthermore, the pyrazole core is integral to numerous anti-cancer and anti-inflammatory drug candidates.[11] However, it is crucial to conduct thorough toxicological screening, as some 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown unexpected mitochondrial toxicity, underscoring the importance of early-stage safety profiling in the drug discovery pipeline.[12]
Linker for Advanced Materials
As discussed, the primary application of 1,3,5-MPDA in materials science is in the synthesis of MOFs.[7][13] The resulting materials possess high thermal stability and permanent porosity, making them suitable for applications such as:
-
Gas Storage and Separation: The tunable pore size and surface chemistry allow for selective adsorption of gases like CO₂ or H₂.
-
Heterogeneous Catalysis: The metal nodes can act as catalytic sites, while the porous structure allows for efficient diffusion of reactants and products.
-
Sensing: Changes in the luminescent or electronic properties of the MOF upon exposure to specific analytes can be used for chemical sensing.
Safety and Handling
Based on data for the parent compound, 1H-pyrazole-3,5-dicarboxylic acid, 1,3,5-MPDA should be handled as an irritant.[14]
-
Hazard Codes: May cause eye, skin, and respiratory system irritation.[14]
-
Precautions: Avoid contact with skin and eyes. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place, sealed in a tightly closed container.
References
-
LookChem. 1H-Pyrazole-3,5-dicarboxylic acid. [Link]
- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
-
Dalton Transactions (RSC Publishing). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. [Link]
-
ResearchGate. Importance of pyrazole carboxylic acid in MOFs preparation. [Link]
-
PubChem. Pyrazole-3,5-dicarboxylic acid. [Link]
-
ChemBK. Pyrazole-3,5-dicarboxylic acid. [Link]
-
NIST WebBook. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. [Link]
-
PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]
-
ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). [Link]
-
PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
ResearchGate. Importance of pyrazole carboxylic acid in MOFs preparation. [Link]
-
PubMed Central. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
Journal of the American Chemical Society. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. [Link]
-
MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. chembk.com [chembk.com]
Spectroscopic Characterization of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 1-methyl-1H-pyrazole-3,5-dicarboxylic acid (CAS 75092-39-6). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information presented herein is a synthesis of data from analogous structures and established spectroscopic principles, intended to serve as a robust reference for the characterization of this and related pyrazole derivatives.
Molecular Structure and Overview
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and two carboxylic acid groups at the C3 and C5 positions. This substitution pattern imparts specific spectroscopic characteristics that are crucial for its identification and characterization.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about its molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying signals corresponding to the methyl protons, the pyrazole ring proton, and the acidic protons of the carboxylic acid groups.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Singlet (broad) | 2H | -COOH |
| ~7.0 - 7.2 | Singlet | 1H | C4-H |
| ~4.0 - 4.2 | Singlet | 3H | N-CH₃ |
Interpretation and Rationale:
The acidic protons of the two carboxylic acid groups are expected to appear as a broad singlet in the downfield region of the spectrum, typically between 13.0 and 14.0 ppm. The exact chemical shift can be influenced by the solvent and concentration. The lone proton on the pyrazole ring (C4-H) is predicted to be a sharp singlet around 7.0-7.2 ppm. The N-methyl group protons will also present as a singlet, expected to be in the range of 4.0-4.2 ppm. This downfield shift, compared to a typical alkyl methyl group, is due to the deshielding effect of the aromatic pyrazole ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic protons.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Temperature: Set the probe temperature to 25 °C.
-
Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 0-16 ppm
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | C3/C5-COOH |
| ~140 - 145 | C3/C5 |
| ~110 - 115 | C4 |
| ~35 - 40 | N-CH₃ |
Interpretation and Rationale:
The carbon atoms of the two equivalent carboxylic acid groups are expected to resonate at the most downfield position, typically between 160 and 165 ppm. The C3 and C5 carbons of the pyrazole ring, being attached to the electron-withdrawing carboxylic acid groups, will also be significantly deshielded and are predicted to appear in the 140-145 ppm range. The C4 carbon, being a methine carbon in the aromatic ring, is expected around 110-115 ppm. The N-methyl carbon will be the most upfield signal, anticipated in the 35-40 ppm region.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).
-
Visualization of NMR Assignments
Caption: Predicted ¹H and ¹³C NMR chemical shifts.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | C=N stretch (pyrazole ring) |
| ~1400-1450 | Medium | C-H bend (methyl) |
| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |
| ~900-950 | Medium | O-H bend (out-of-plane, carboxylic acid dimer) |
Interpretation and Rationale:
The most prominent feature in the IR spectrum will be a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption band is expected between 1700 and 1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid carbonyl groups. The C=N stretching of the pyrazole ring will likely appear around 1600 cm⁻¹. Other notable peaks include the C-O stretching and O-H bending vibrations of the carboxylic acid groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background Correction: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| m/z | Possible Fragment |
| 170 | [M]⁺ (Molecular Ion) |
| 153 | [M - OH]⁺ |
| 125 | [M - COOH]⁺ |
| 112 | [M - 2CO]⁺ or [M - C₂O₂]⁺ |
| 80 | [M - COOH - COOH]⁺ |
Interpretation and Rationale:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 170, corresponding to the molecular weight of the compound. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a peak at m/z 153, and the loss of a carboxyl group (-COOH) to give a peak at m/z 125. Subsequent fragmentations could involve the loss of carbon monoxide or further decarboxylation.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup:
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Inlet System: Direct infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
-
Data Acquisition:
-
EI Mode:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
-
ESI Mode (Negative Ion):
-
Spray Voltage: -3 to -5 kV.
-
Sheath Gas and Auxiliary Gas: Optimized for signal intensity.
-
Capillary Temperature: 250-350 °C.
-
-
-
Data Processing:
-
The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Visualization of a Potential Fragmentation Pathway
Caption: A potential fragmentation pathway in EI-MS.
Conclusion
The spectroscopic data presented in this guide, while based on predictions from analogous compounds, provides a solid foundation for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous structural elucidation. The provided experimental protocols offer a standardized approach for obtaining high-quality data. It is the author's hope that this guide will serve as a valuable resource for scientists working with this and similar heterocyclic compounds.
References
-
NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid. [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
Reich, H. J. Organic Chemistry Data. [Link]
A Comprehensive Technical Guide to ¹³C NMR Spectroscopy of N-Methylated Pyrazole Dicarboxylic Acids
Abstract
N-methylated pyrazole dicarboxylic acids represent a vital scaffold in medicinal chemistry and drug development, lauded for their versatile coordination properties and biological activities. The precise structural elucidation of these molecules is paramount for understanding their function and optimizing their therapeutic potential. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as an indispensable analytical technique for this purpose, offering profound insights into the molecular framework. This guide provides a detailed exploration of the principles, experimental protocols, and data interpretation strategies for the ¹³C NMR analysis of N-methylated pyrazole dicarboxylic acids, tailored for researchers and professionals in the pharmaceutical and chemical sciences.
Introduction: The Significance of Pyrazole Scaffolds and NMR
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic placement of substituents—specifically N-methylation and dicarboxylic acid groups—dramatically influences the molecule's electronic properties, conformation, and biological targets.
N-methylation eliminates the possibility of annular tautomerism, which simplifies spectral analysis by locking the molecule into a single regioisomeric form.[1] The carboxylic acid groups, however, introduce complexity through their electronic-withdrawing nature and sensitivity to solvent and pH effects.[2][3]
¹³C NMR spectroscopy is uniquely suited for this analytical challenge. It provides a direct, non-destructive window into the carbon backbone of a molecule, where each unique carbon atom generates a distinct signal. The chemical shift (δ) of each signal is exquisitely sensitive to the local electronic environment, allowing for the unambiguous determination of substitution patterns and isomeric purity. This guide will demystify the process, from sample preparation to the application of advanced NMR techniques for complete structural assignment.
Fundamental Principles: Understanding the ¹³C Spectrum
The ¹³C NMR spectrum of an N-methylated pyrazole dicarboxylic acid is defined by the chemical shifts of its constituent carbons. Several key factors dictate these shifts:
-
Hybridization: Carbons in aromatic systems (like the pyrazole ring) resonate significantly downfield (higher ppm) compared to sp³ hybridized carbons (like the N-methyl group). Carboxyl carbons (sp²) appear furthest downfield.
-
Inductive Effects: Electronegative atoms like nitrogen and oxygen withdraw electron density from adjacent carbons, causing them to be "deshielded" and resonate at a higher chemical shift. The N-methyl group, being electron-donating, induces a slight shielding effect (upfield shift) on adjacent ring carbons.
-
Resonance Effects: The delocalized π-electron system of the pyrazole ring significantly influences the chemical shifts of the ring carbons (C3, C4, C5). The positions of the carboxylic acid groups can alter this electron distribution.
-
Solvent Effects: The choice of NMR solvent is critical, particularly for molecules with carboxylic acid groups. Polar, hydrogen-bond-accepting solvents like DMSO-d₆ can interact with the acidic protons, leading to changes in the chemical shift of the carboxyl carbon compared to less polar solvents like CDCl₃.[2][3][4][5][6]
The interplay of these factors allows for the differentiation of isomers. For instance, the chemical shifts of C3 and C5 will differ significantly depending on which nitrogen atom (N1 or N2) is methylated and where the carboxylic acid groups are located.[1]
Experimental Protocol for High-Quality Data Acquisition
Acquiring a clean, high-resolution ¹³C NMR spectrum is foundational to accurate analysis. The following protocol outlines a robust, self-validating workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-25 mg of the purified N-methylated pyrazole dicarboxylic acid. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.
-
Expert Insight: The choice of solvent is critical. For dicarboxylic acids, DMSO-d₆ is often preferred due to its excellent solvating power for polar compounds. If solubility in CDCl₃ is sufficient, it can also be used, but be aware of potential peak broadening and shifts due to hydrogen bonding.[2][3] Ensure the solvent is free from water, which can interfere with the lock signal and exchange with acidic protons.
-
-
Instrument Setup & Tuning:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical lock signal is indicative of good shimming.
-
Tune and match the ¹³C probe to the correct frequency. Automated tuning (atma or equivalent command) is essential for maximizing sensitivity.[7]
-
-
Data Acquisition Parameters:
-
Load a standard ¹³C pulse program with proton decoupling (e.g., zgpg30 on Bruker systems).[7]
-
Receiver Gain (rg): Set the receiver gain automatically (rga) to prevent signal clipping and maximize dynamic range.[8]
-
Number of Scans (ns): Start with a minimum of 1024 scans. Quaternary carbons, especially carboxyl carbons, have long relaxation times and require more scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): This is a critical parameter. A delay of 2 seconds is a good starting point. For quantitative analysis or to ensure the detection of slow-relaxing quaternary carbons, increase d1 to 5-10 seconds.[8]
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.
-
Spectral Width (sw): Set a spectral width of approximately 200-220 ppm to encompass all expected signals, from the N-methyl group to the carboxyl carbons.
-
-
Processing and Referencing:
-
After acquisition, apply Fourier transformation (efp) to the Free Induction Decay (FID).
-
Apply phase correction (apk) to obtain a flat baseline.
-
Reference the spectrum to the solvent peak. For DMSO-d₆, the center of the multiplet is at 39.52 ppm. For CDCl₃, the triplet is centered at 77.16 ppm.
-
Experimental Workflow Diagram
Caption: Workflow for ¹³C NMR Data Acquisition.
Spectral Interpretation and Data Analysis
The true power of ¹³C NMR lies in the interpretation of the resulting spectrum. The position of the N-methyl and dicarboxylic acid groups creates a unique fingerprint.
Characteristic Chemical Shift Ranges
The following table summarizes the expected chemical shift ranges for the carbons in N-methylated pyrazole dicarboxylic acids. These values are based on literature data for similar pyrazole derivatives and are highly dependent on the specific substitution pattern and solvent used.[1][9][10]
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxyl (–COOH) | 160 – 175 ppm | Furthest downfield. Shift is sensitive to solvent and hydrogen bonding.[3] |
| Pyrazole C3/C5 | 135 – 155 ppm | Quaternary carbons attached to two nitrogen atoms. Highly influenced by substituent effects. |
| Pyrazole C4 | 105 – 120 ppm | Typically the most upfield of the ring carbons. If protonated, it will be a CH group. |
| N-Methyl (–CH₃) | 35 – 45 ppm | sp³ carbon, appears significantly upfield. |
Distinguishing Isomers: A Logic Diagram
The precise chemical shifts of the ring carbons (C3, C4, C5) are diagnostic for the substitution pattern. For example, in a 1-methylpyrazole-3,5-dicarboxylic acid, the C3 and C5 carbons are in different electronic environments and will have distinct chemical shifts. The N-methyl group will deshield the adjacent ring carbon (C5) more than the more distant C3.
Caption: Influence of Substituents on ¹³C Chemical Shifts.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to confirm assignments, one-dimensional ¹³C NMR can be supplemented with more advanced experiments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This is an essential experiment for determining the multiplicity of carbon signals.
-
DEPT-90: Shows only CH signals.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C3, C5, and COOH) are absent.
-
Expert Insight: Running a DEPT-135 alongside a standard ¹³C spectrum allows for the immediate identification of all quaternary carbons by subtraction, greatly simplifying the assignment process.[7]
-
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s). This is invaluable for assigning protonated carbons like C4-H.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is the most powerful tool for piecing together the molecular skeleton. For example, the protons of the N-methyl group will show a correlation to both C5 and C4, definitively establishing their connectivity.[11][12][13] Careful analysis of HMBC spectra can resolve nearly any structural ambiguity in these systems.[14]
-
Conclusion
¹³C NMR spectroscopy is a cornerstone technique for the structural analysis of N-methylated pyrazole dicarboxylic acids. A methodologically sound approach, from careful sample preparation to the selection of appropriate acquisition parameters, is crucial for obtaining high-quality, interpretable data. By understanding the fundamental principles that govern chemical shifts and leveraging advanced techniques like DEPT and HMBC, researchers can confidently elucidate molecular structures, distinguish between isomers, and accelerate the drug development process. This guide provides the foundational knowledge and practical insights necessary to employ this powerful technique with expertise and trustworthiness.
References
-
ResearchGate. (n.d.). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Solvent effect on the key 13 C NMR shifts upon adduct formation for 11.... Retrieved January 10, 2026, from [Link]
-
Semantic Scholar. (n.d.). Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. Retrieved January 10, 2026, from [Link]
-
Éditions Sciences Canada. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information. (2007). Structure Elucidation of a Pyrazolo[1][2]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1136-1144. [Link]
-
ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[1][2]pyran Derivative by NMR Spectroscopy. Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved January 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved January 10, 2026, from [Link]
-
Georg Thieme Verlag KG. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved January 10, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved January 10, 2026, from [Link]
-
ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved January 10, 2026, from [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3363. [Link]
-
National Center for Biotechnology Information. (2005). Structural Elucidation of a New delta2-pyrazoline Derivatives Using 1H and 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 43(12), 1063-5. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved January 10, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved January 10, 2026, from [Link]
-
Semantic Scholar. (n.d.). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Retrieved January 10, 2026, from [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(-13C-of-Abboud-Boyer/f5e33d2c8034a74797034d658b72457c64c51457]([Link]
-
American Chemical Society Publications. (n.d.). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Retrieved January 10, 2026, from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 10, 2026, from [Link]
-
Royal Society of Chemistry. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved January 10, 2026, from [Link]
-
University of California, San Diego. (n.d.). Carbon, Deuterium and Heteronuclear NMR using Topspin. Retrieved January 10, 2026, from [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4991. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid | Semantic Scholar [semanticscholar.org]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural elucidation of a new delta2-pyrazoline derivatives using 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Mass spectrometry of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrazole, it serves as a versatile building block, or scaffold, for the synthesis of novel pharmaceutical agents and functional polymers. Accurate structural characterization is paramount for researchers in this field, and mass spectrometry (MS) stands as a cornerstone analytical technique for confirming molecular identity, assessing purity, and elucidating structural features.
This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document explains the causality behind experimental choices, from ionization strategies to fragmentation analysis, empowering researchers to develop robust, self-validating analytical protocols.
Physicochemical Properties & Implications for Mass Spectrometry
Before designing an MS experiment, understanding the analyte's fundamental properties is critical.
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₆H₆N₂O₄ | --- |
| Molecular Weight | 170.12 g/mol | Provides the basis for identifying the molecular ion. |
| Structure | Pyrazole ring with two carboxylic acid groups and one N-methyl group. | The presence of two acidic protons makes it highly suitable for negative ion mode analysis. The aromatic pyrazole ring provides stability, while the carboxyl groups are primary sites for fragmentation. |
| Predicted pKa | ~2-3 | The low pKa indicates that the carboxylic acid groups are readily deprotonated, strongly favoring negative ion electrospray ionization (ESI).[1] |
| Polarity | High | Excellent solubility in polar solvents like methanol, water, and acetonitrile, making it ideal for liquid chromatography-mass spectrometry (LC-MS). Low volatility makes it unsuitable for standard gas chromatography-mass spectrometry (GC-MS) without derivatization. |
The Core of the Method: Ionization Strategy
The selection of an appropriate ionization technique is the single most important parameter for the successful analysis of this compound. The goal is to generate gas-phase ions from the analyte in solution with maximum efficiency and stability.
Primary Recommendation: Negative Ion Electrospray Ionization (ESI)
Negative ion ESI is the method of choice for this analyte. The underlying principle is the facile deprotonation of the carboxylic acid groups. In solution, the analyte exists in equilibrium:
C₆H₅N₂O₄H ⇌ [C₆H₅N₂O₄]⁻ + H⁺
During the ESI process, a high negative voltage is applied to the sample solution as it exits a capillary. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases, eventually leading to the ejection of gas-phase analyte ions. For this molecule, the most abundant ion observed in a full-scan spectrum will be the singly deprotonated molecule, [M-H]⁻ , at m/z 169.1.
The rationale for this choice is supported by extensive literature on the analysis of dicarboxylic acids, which consistently demonstrates the efficiency of forming [M-H]⁻ ions in negative ESI.[2][3]
Alternative and Confirmatory Techniques
-
Positive Ion Electrospray Ionization (ESI+): While less efficient, positive ion ESI can generate a protonated molecule, [M+H]⁺ , at m/z 171.1. The basic nitrogen atoms on the pyrazole ring can accept a proton. Observing this ion can serve as a secondary confirmation of the molecular weight.
-
Halide Adduction (ESI-): In some cases, adduct ions such as [M+Cl]⁻ may be observed, particularly if the mobile phase is contaminated with chlorine sources.[4] This can provide additional confirmation of the molecular weight.
The overall experimental workflow is visualized below.
Tandem Mass Spectrometry (MS/MS): Elucidating the Structure
While a full-scan MS experiment confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to confirm the structure. In this process, the [M-H]⁻ precursor ion (m/z 169.1) is isolated, subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon), and the resulting fragment ions are mass-analyzed.
The fragmentation of dicarboxylic acid monoanions is well-characterized and typically proceeds via two primary pathways: the loss of carbon dioxide (CO₂) and the loss of water (H₂O).[2][5] For this compound, the fragmentation is predicted to be dominated by sequential decarboxylation events.
Proposed Fragmentation Pathway for [M-H]⁻
The most probable fragmentation cascade for the [M-H]⁻ ion is detailed below. The initial loss of CO₂ is the most energetically favorable pathway for this class of compounds.
Explanation of Fragmentation Steps:
-
Precursor Ion ([M-H]⁻, m/z 169.1): The molecule is deprotonated at one of the two carboxylic acid groups.
-
Primary Fragmentation (Loss of CO₂): The most facile fragmentation is the neutral loss of carbon dioxide from the non-ionized carboxyl group, resulting in a highly stable fragment ion at m/z 125.1 .[5] This is expected to be the base peak in the MS/MS spectrum.
-
Secondary Fragmentation: The fragment at m/z 125.1 can undergo further fragmentation:
-
Loss of a second CO₂ molecule: This would result in a fragment at m/z 81.1 .
-
Loss of Carbon Monoxide (CO): A loss of CO from the remaining carboxylate could lead to a fragment at m/z 97.1 .
-
Expected MS/MS Spectral Data
The following table summarizes the key ions expected in the MS and MS/MS spectra. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of each ion.
| Ion Description | Proposed Formula | Calculated m/z (Exact Mass) | Spectrum Type |
| Deprotonated Molecule | [C₆H₅N₂O₄]⁻ | 169.0255 | Full Scan MS |
| Primary Fragment | [C₅H₅N₂O₂]⁻ | 125.0356 | MS/MS |
| Secondary Fragment | [C₄H₅N₂]⁻ | 81.0458 | MS/MS |
| Secondary Fragment | [C₄H₅N₂O]⁻ | 97.0407 | MS/MS |
Experimental Protocol: A Self-Validating Method
This protocol is designed for a standard LC-MS/MS system equipped with an ESI source.
Materials and Reagents
-
This compound standard
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
LC-MS grade Formic Acid (for mobile phase modification)
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Perform a serial dilution to create a working solution of 1 µg/mL in a 50:50 (v/v) mixture of methanol and water.
-
Vortex the solution for 30 seconds.
-
Transfer the solution to an autosampler vial for analysis.
Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for polar molecules.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-8 min: Return to 5% B
-
8-10 min: Column re-equilibration at 5% B
-
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Parameters
-
Ionization Mode: ESI, Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Gas (N₂) Flow: 800 L/hr
-
Desolvation Temperature: 350 °C
-
Full Scan MS:
-
m/z Range: 50 - 500
-
-
Tandem MS (MS/MS):
-
Precursor Ion: m/z 169.1
-
Collision Energy: Ramped from 10-30 eV. This allows for the observation of both low-energy (primary) and high-energy (secondary) fragments.
-
Conclusion for the Researcher
The mass spectrometric analysis of this compound is most effectively and reliably achieved using a combination of liquid chromatography and negative ion electrospray ionization tandem mass spectrometry. The key signature for this molecule is the deprotonated ion [M-H]⁻ at m/z 169.1 . Subsequent MS/MS analysis of this ion provides a predictable fragmentation pattern, dominated by a primary loss of CO₂ to yield a fragment at m/z 125.1 . By following the detailed protocol and understanding the fragmentation logic presented in this guide, researchers can unambiguously confirm the identity and structure of their synthesized compound, ensuring the integrity and validity of their scientific findings.
References
-
Suresh, D., et al. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(10), 1109-15. Available at: [Link]
-
PubMed. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. National Center for Biotechnology Information. Available at: [Link]
-
Grossert, J. S., et al. (2001). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 79(11), 1581-1592. Available at: [Link]
-
ResearchGate. (2001). Primary fragmentations by MS/MS of [M - H]⁻ ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Available at: [Link]
-
Kruve, A., et al. (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
NIST. (n.d.). Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. NIST WebBook. Available at: [Link]
-
LookChem. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid. Available at: [Link]
Sources
Solubility of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid in common solvents
An In-Depth Technical Guide to the Solubility of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid in Common Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in pharmaceutical and chemical research. Understanding the solubility of this molecule is critical for its synthesis, purification, formulation, and biological screening. This document will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and offer insights into its expected behavior in a range of common laboratory solvents.
Introduction: The Critical Role of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the fate of a compound in a variety of applications. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for:
-
Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical synthesis.
-
Purification: Developing effective crystallization and chromatographic purification methods.
-
Drug Development: Influencing bioavailability, formulation, and dosage form design.
-
Analytical Chemistry: Preparing solutions for analysis and characterization.
This compound, a heterocyclic compound featuring two carboxylic acid moieties and an N-methylated pyrazole ring, presents a unique solubility profile that warrants detailed investigation.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the key determinants of its solubility are its acidic functional groups, the polar pyrazole ring, and the non-polar methyl group.
Key Physicochemical Parameters of 1H-Pyrazole-3,5-dicarboxylic acid:
| Property | Value | Influence on Solubility |
| Molecular Formula | C5H4N2O4 | Provides context for molecular weight and elemental composition.[1][2] |
| Molecular Weight | 156.10 g/mol | Affects the mass-to-volume ratio in solution.[3] |
| pKa (predicted) | 3.24 ± 0.10 | The two acidic protons on the carboxylic acid groups suggest the molecule will be deprotonated and more soluble in basic solutions.[1] |
| LogP (predicted) | -0.19390 | The negative LogP value indicates a higher affinity for hydrophilic (aqueous) environments over lipophilic (oily) ones.[1] |
| Hydrogen Bond Donors | 3 | The two hydroxyl groups and the N-H group can donate hydrogen bonds, promoting solubility in protic solvents.[1] |
| Hydrogen Bond Acceptors | 5 | The four oxygen atoms and the two nitrogen atoms can accept hydrogen bonds, enhancing solubility in protic solvents.[1] |
The Impact of N-Methylation:
The addition of a methyl group to the pyrazole nitrogen to form this compound will subtly alter these properties:
-
Increased Lipophilicity: The methyl group will slightly increase the molecule's non-polar character, potentially decreasing its solubility in highly polar solvents like water and increasing it in less polar organic solvents.
-
Elimination of an N-H Donor: The methylation removes one hydrogen bond donor, which may slightly reduce its interaction with protic solvents.
Predicted Solubility Profile:
Based on these structural considerations, the following solubility behavior is anticipated for this compound:
-
Aqueous Solubility: Due to the presence of two carboxylic acid groups, the compound is expected to be a strong organic acid.[4][5] It will likely exhibit low solubility in neutral water but will be soluble in aqueous basic solutions, such as 5% sodium bicarbonate and 5% sodium hydroxide, due to the formation of the highly soluble dicarboxylate salt.[4][5][6]
-
Polar Protic Solvents: Good solubility is expected in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid groups.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also likely to be effective solvents due to their ability to act as hydrogen bond acceptors and their high polarity.
-
Non-Polar Solvents: Poor solubility is expected in non-polar solvents such as hexane and diethyl ether, as the polar functional groups will dominate the molecule's overall character.
Experimental Determination of Solubility
A systematic approach is necessary to experimentally verify the solubility of this compound. The following protocol outlines a qualitative and semi-quantitative method for determining its solubility in a range of common solvents.
Materials and Reagents
-
This compound (solid)
-
Deionized water
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Hexane
-
Dimethyl sulfoxide (DMSO)
-
5% (w/v) Sodium bicarbonate (NaHCO3) solution
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
5% (v/v) Hydrochloric acid (HCl) solution
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation: Accurately weigh approximately 10 mg of this compound into a small, dry test tube or vial.
-
Solvent Addition: Add the selected solvent to the test tube in 0.2 mL increments.
-
Mixing: After each addition, cap the test tube and vortex vigorously for 1 minute.
-
Observation: Visually inspect the mixture to see if the solid has completely dissolved.
-
Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.2 mL increments, vortexing after each addition, up to a total volume of 1 mL.
-
Classification:
-
Soluble: If the solid completely dissolves in ≤ 1 mL of the solvent.
-
Partially Soluble: If a portion of the solid dissolves, but some remains even after the addition of 1 mL of solvent.
-
Insoluble: If no significant amount of the solid dissolves after the addition of 1 mL of solvent.
-
-
Acid-Base Solubility: For aqueous solutions, if the compound is insoluble in water, proceed to test its solubility in 5% NaHCO3, 5% NaOH, and 5% HCl to confirm its acidic or basic nature.[4][5][6] A water-insoluble compound that dissolves in a basic solution is a strong indication of an acidic functional group.[5]
Expected Results and Interpretation
The following table summarizes the expected solubility of this compound in common solvents based on its chemical structure.
| Solvent | Solvent Class | Expected Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The polar carboxylic acid groups are countered by the overall crystal lattice energy and the slight increase in lipophilicity from the methyl group. |
| Methanol | Polar Protic | Soluble | Can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid groups. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, but slightly less effective due to the longer alkyl chain. |
| Acetone | Polar Aprotic | Soluble | A good hydrogen bond acceptor that can interact with the acidic protons. |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Lower polarity and reduced ability to form strong hydrogen bonds compared to alcohols and acetone. |
| Dichloromethane | Non-Polar | Insoluble | Lacks the polarity and hydrogen bonding capability to overcome the solute-solute interactions. |
| Hexane | Non-Polar | Insoluble | Highly non-polar and unable to solvate the polar functional groups. |
| DMSO | Polar Aprotic | Very Soluble | A highly polar aprotic solvent that is an excellent hydrogen bond acceptor. |
| 5% NaHCO3 (aq) | Aqueous Base | Soluble | The weak base is sufficient to deprotonate the carboxylic acids, forming a soluble salt.[4][5] |
| 5% NaOH (aq) | Aqueous Base | Very Soluble | The strong base will readily deprotonate the carboxylic acids, leading to high solubility.[5][6] |
| 5% HCl (aq) | Aqueous Acid | Insoluble | The acidic conditions will suppress the ionization of the carboxylic acid groups, reducing aqueous solubility. |
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. Based on its chemical structure, it is predicted to be an acidic compound with good solubility in polar organic solvents and aqueous basic solutions, and poor solubility in non-polar solvents. The provided experimental protocol offers a systematic approach for researchers to determine its solubility profile accurately. A thorough characterization of its solubility is an indispensable step in the successful application of this compound in research and development.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment 2 # Solubility 13 - Bellevue College. (n.d.).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 1H-Pyrazole-3,5-dicarboxylic acid - LookChem. (n.d.).
- 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - ChemicalBook. (n.d.).
- Pyrazole-3,5-dicarboxylic acid - ChemBK. (n.d.).
- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents. (n.d.).
- 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937 - PubChem. (n.d.).
- Solvents and solubilities - MicroChemicals. (n.d.).
- Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). - ResearchGate. (n.d.).
- Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem. (n.d.).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (n.d.).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- This compound - Fluorochem. (n.d.).
- This compound diethyl ester - Sigma-Aldrich. (n.d.).
- 3112-31-0|1H-Pyrazole-3,5-dicarboxylic acid|BLD Pharm. (n.d.).
- 1-Methyl-1H-pyrazole-3-carboxylic acid | Intermediate of SCD1/5 Inhibitor. (n.d.).
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
Abstract
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid (CAS No. 75092-39-6) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for novel molecular architectures. Despite its importance, a comprehensive, publicly available dataset of its fundamental physical properties is notably scarce. This technical guide addresses this gap by providing a framework for the systematic characterization of this molecule. In the absence of extensive experimental data, this document outlines the standard, field-proven methodologies for determining critical physicochemical parameters. It further provides context by presenting available data for structurally related analogs, thereby offering valuable comparative insights for researchers. This guide is intended to be a foundational resource for scientists engaged in drug discovery, chemical synthesis, and materials development, enabling a robust and reproducible approach to the characterization of this and similar compounds.
Introduction and Molecular Overview
This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The methylation at the N1 position and the presence of two carboxylic acid groups at the C3 and C5 positions create a molecule with distinct properties relevant for its use as a ligand in coordination chemistry, a scaffold in drug design, and a monomer for polymer synthesis.
A precise understanding of its physical properties is paramount for its effective application. Properties such as solubility dictate formulation and reaction conditions, the melting point is a key indicator of purity and thermal stability, and acidity constants (pKa) are crucial for predicting its behavior in physiological environments and for designing purification protocols.
This guide will systematically explore the essential physical properties, detail the authoritative experimental protocols for their determination, and present available data, including computational predictions and comparative data from analogs, to build a comprehensive physicochemical profile.
Core Physicochemical Identifiers
While extensive experimental data is limited, the fundamental molecular identifiers for this compound are well-established.
| Property | Value | Source |
| CAS Number | 75092-39-6 | [1] |
| Molecular Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | [1] |
| Physical Form | Solid | [1] |
| IUPAC Name | 1-methylpyrazole-3,5-dicarboxylic acid | [1] |
| Canonical SMILES | CN1N=C(C(=O)O)C=C1C(=O)O | [1] |
| InChI Key | MFKWUVYTAQKQMF-UHFFFAOYSA-N | [1] |
| Hazard Classification | GHS07 (Harmful/Irritant), Signal Word: Warning | [1] |
Thermal Properties: Melting Point Analysis
The melting point is a critical parameter indicating purity and the stability of the crystal lattice. For this compound, a definitive experimental value is not widely reported.
3.1. Comparative Data from Analogs
To provide a reasonable estimate, we can examine the melting points of structurally similar compounds.
| Compound | CAS Number | Melting Point (°C) | Note |
| 1H-Pyrazole-3,5-dicarboxylic acid | 3112-31-0 | 292-295 (dec.) | Parent compound; higher melting point expected due to intermolecular hydrogen bonding involving the N-H proton.[2][3] |
| 5-Methyl-1H-pyrazole-3,4-dicarboxylic acid | N/A | 235-240 | Isomer; provides a closer structural comparison.[4] |
The N-methylation in the target compound eliminates a key hydrogen bond donor site (the pyrazolic N-H), which would typically lead to a lower melting point compared to its parent, 1H-Pyrazole-3,5-dicarboxylic acid. Therefore, a melting point in the range of the isomeric 5-methyl-1H-pyrazole-3,4-dicarboxylic acid (235-240 °C) could be reasonably anticipated.
3.2. Recommended Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is the gold-standard technique for determining thermal transitions with high precision and reproducibility.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality: The choice of a 10 °C/min heating rate represents a standard condition that balances resolution and experimental time. An inert atmosphere is crucial to prevent oxidative degradation of the sample at elevated temperatures.
Caption: Workflow for Melting Point Determination using DSC.
Acidity and Ionization State: pKa Determination
The two carboxylic acid groups on the pyrazole ring mean that this compound is a diprotic acid. Its ionization state, which is governed by its two pKa values (pKa₁ and pKa₂), is critical for its solubility, membrane permeability, and interaction with biological targets.
4.1. Predicted and Comparative pKa Values
Direct experimental pKa values for the target compound are not available. However, computational predictions and data from the parent compound provide a strong basis for estimation.
| Compound | Property | Value | Source |
| 1H-Pyrazole-3,5-dicarboxylic acid | Predicted pKa | 3.24 ± 0.10 | [2] |
The predicted pKa for the parent compound likely corresponds to the first deprotonation. The N-methylation on the target molecule is expected to have a minor electronic effect on the acidity of the carboxylic acid groups. Therefore, the pKa values for this compound are anticipated to be in a similar range. The first pKa (pKa₁) will correspond to the loss of the first proton, and the second, higher pKa (pKa₂) will correspond to the loss of the second proton from the resulting mono-anion.
4.2. Recommended Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.
Methodology:
-
Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in deionized water, potentially with a co-solvent like methanol if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid, two inflection points will be observed, and the pKa values correspond to the pH at 25% and 75% of the volume to the second equivalence point.
Causality: This method directly measures the change in proton concentration as a function of added base, providing a direct thermodynamic measurement of the acid dissociation constant. Using a standardized titrant and a calibrated electrode ensures the trustworthiness and accuracy of the results.
Caption: Experimental Workflow for pKa Determination via Potentiometric Titration.
Solubility Profile
The solubility of a compound in various solvent systems is a fundamental property that impacts every stage of development, from synthesis and purification to formulation and bioavailability. No quantitative solubility data for this compound has been published.
Expected Solubility:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the two carboxylic acid groups capable of hydrogen bonding, the compound is expected to have moderate to good solubility in these solvents. Solubility in water will be highly pH-dependent, increasing significantly at pH values above the second pKa where the fully deprotonated, highly polar dianion is the dominant species.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected in these solvents due to their ability to dissolve polar compounds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is anticipated due to the high polarity of the dicarboxylic acid functional groups.
5.1. Recommended Experimental Protocol: High-Throughput Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: Using an excess of solid ensures that a saturated solution is formed, providing a measure of the true thermodynamic solubility. Maintaining a constant temperature is critical as solubility is temperature-dependent. HPLC-UV is chosen for quantification due to its high sensitivity and specificity.
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. While spectra for this compound are not in public databases, the expected features can be predicted based on its structure and data from related compounds.
6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple. Key signals would include:
-
A singlet for the pyrazole ring proton (C4-H).
-
A singlet for the N-methyl (N-CH₃) protons.
-
A broad singlet for the two carboxylic acid protons (-COOH), which may exchange with deuterium in solvents like D₂O or DMSO-d₆.
-
-
¹³C NMR: The spectrum would show six distinct carbon signals:
-
Two signals for the carboxyl carbons (-COOH).
-
Three signals for the pyrazole ring carbons (C3, C4, C5).
-
One signal for the N-methyl carbon (N-CH₃).
-
6.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would be dominated by the characteristic vibrations of the carboxylic acid groups:
-
A very broad O-H stretching band from ~2500 to 3300 cm⁻¹.
-
A strong C=O stretching band around 1700-1725 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the fingerprint region.
6.3. Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (170.12). Fragmentation would likely involve the loss of carboxyl groups.
-
Electrospray Ionization (ESI-MS): In negative ion mode, prominent peaks for the deprotonated molecule [M-H]⁻ at m/z 169.11 and potentially the doubly deprotonated molecule [M-2H]²⁻ would be expected. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 171.13 would be observed.
Conclusion
This compound is a molecule with high potential, yet its fundamental physical properties remain largely uncharacterized in the public domain. This guide provides the necessary theoretical framework and practical, validated protocols for researchers to systematically determine these properties. By employing the described methodologies—DSC for thermal analysis, potentiometric titration for pKa determination, and the shake-flask method for solubility—scientists can generate the reliable and reproducible data essential for advancing their research. The comparative data from structural analogs included herein serves as a valuable benchmark for interpreting these future experimental results. It is through such rigorous characterization that the full potential of this important chemical building block can be realized in the fields of drug development and materials science.
References
-
LookChem. 1H-Pyrazole-3,5-dicarboxylic acid. LookChem. Available at: [Link].
-
ChemSynthesis. 5-methyl-1H-pyrazole-3,4-dicarboxylic acid. ChemSynthesis. Available at: [Link].
-
PubChem. Pyrazole-3,5-dicarboxylic acid. National Center for Biotechnology Information. Available at: [Link].
-
ResearchGate. (PDF) 3,5-Pyrazoledicarboxylic acid monohydrate. ResearchGate. Available at: [Link].
-
NIST. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. NIST WebBook. Available at: [Link].
Sources
A Comprehensive Technical Guide to the Thermal Stability of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for assessing the thermal stability of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid. While direct experimental data for this specific compound is not extensively published, this document synthesizes information on closely related pyrazole derivatives to establish a robust analytical approach. The guide delves into the fundamental principles of thermal analysis, outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provides a framework for interpreting the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible thermal stability profiles critical for applications in pharmaceutical development and materials science.
Introduction: The Significance of Thermal Stability in Pyrazole Derivatives
Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The thermal stability of these compounds is a critical parameter, influencing everything from synthesis and purification to storage and formulation. Degradation at elevated temperatures can lead to loss of efficacy, the formation of impurities, and potential safety concerns.
This compound, a derivative of the well-studied 1H-pyrazole-3,5-dicarboxylic acid, presents a unique stability profile due to the introduction of a methyl group at the N1 position. This substitution can influence the intermolecular forces and electronic properties of the molecule, thereby altering its response to thermal stress. Understanding these effects is paramount for its potential applications. This guide will provide the necessary theoretical background and practical protocols to thoroughly characterize the thermal behavior of this compound.
Theoretical Underpinnings of Thermal Decomposition
The thermal decomposition of pyrazole carboxylic acids can proceed through several pathways. For dicarboxylic acids, decarboxylation is a common degradation route. The stability of the pyrazole ring itself is generally high, but this can be influenced by the nature and position of substituents.[3][4] The decomposition of carboxylic acids, in general, can be complex, potentially involving dehydration, decarboxylation, or fragmentation of the carbon skeleton.[5]
For this compound, the primary anticipated decomposition event is the loss of one or both carboxylic acid groups as carbon dioxide. The temperature at which this occurs, and whether it happens in one or multiple steps, are key indicators of the compound's thermal stability.
Proposed Experimental Workflow for Thermal Stability Assessment
A comprehensive evaluation of the thermal stability of this compound necessitates a multi-faceted approach, primarily employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Caption: Proposed experimental workflow for the thermal analysis of this compound.
Synthesis and Sample Preparation
The synthesis of this compound can be achieved through the methylation of a suitable precursor, such as diethyl 1H-pyrazole-3,5-dicarboxylate, followed by hydrolysis.[6]
Protocol for Synthesis (Illustrative):
-
Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent (e.g., acetone).
-
Add a base (e.g., potassium carbonate) and a methylating agent (e.g., iodomethane).
-
Heat the reaction mixture and monitor for completion using Thin Layer Chromatography (TLC).
-
Filter the reaction mixture and evaporate the solvent to obtain diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
-
Hydrolyze the ester using a base (e.g., potassium hydroxide) in a suitable solvent (e.g., methanol).
-
Acidify the reaction mixture to precipitate the desired this compound.
-
Filter, wash, and dry the product thoroughly.
Prior to thermal analysis, it is crucial to ensure the sample is pure and free of residual solvents, as these can interfere with the measurements. The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the primary technique for determining the decomposition temperature.
Detailed TGA Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition.
Detailed DSC Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge gas flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks, which may correspond to melting.
-
Identify exothermic peaks, which often correspond to decomposition.
-
Determine the onset temperature, peak temperature, and enthalpy of each thermal event.
-
Caption: Relationship between the compound and the primary thermal analysis techniques.
Anticipated Results and Interpretation
Based on data for related compounds, a hypothetical thermal profile for this compound can be predicted. The parent compound, 1H-pyrazole-3,5-dicarboxylic acid, is reported to have a melting point of 292-295 °C with decomposition.[7] The thermal decomposition of related pyrazole derivatives has been studied, indicating that the pyrazole ring itself is quite stable.[3][4][8][9]
Table 1: Hypothetical Thermal Analysis Data for this compound
| Parameter | Technique | Expected Observation | Significance |
| Melting Point (Tm) | DSC | Endothermic peak | Indicates the transition from solid to liquid phase. |
| Onset of Decomposition (Tonset) | TGA | Temperature at which mass loss begins | Defines the upper limit of thermal stability. |
| Decomposition Steps | TGA/DTG | One or more distinct mass loss events | Suggests the mechanism of decomposition (e.g., sequential decarboxylation). |
| Decomposition Enthalpy (ΔHd) | DSC | Exothermic peak(s) | Quantifies the energy released during decomposition. |
| Residual Mass | TGA | Mass remaining at the end of the experiment | Indicates the formation of non-volatile decomposition products. |
The presence of the N-methyl group may slightly alter the melting point and decomposition temperature compared to the parent compound due to changes in crystal packing and electronic effects. The TGA curve is expected to show a significant mass loss corresponding to the loss of two molecules of CO₂, which would be approximately 48.9% of the total molecular weight.
Causality of Experimental Choices and Self-Validation
-
Choice of Atmosphere: Conducting TGA in both inert (N₂) and oxidative (air) atmospheres is crucial. A significant difference in the decomposition profile between the two suggests that oxidation plays a role in the degradation process. This provides a more complete picture of the compound's stability under various conditions.
-
Heating Rate: A heating rate of 10 °C/min is a standard starting point. However, varying the heating rate can provide kinetic information about the decomposition process. Slower heating rates can sometimes resolve overlapping thermal events.[10]
-
Hermetically Sealed Pans (DSC): Using sealed pans prevents the loss of volatile decomposition products before they can be detected as thermal events, ensuring accurate enthalpy measurements.
-
Cross-Validation: The decomposition temperature determined by TGA should correlate with an exothermic event in the DSC thermogram. This cross-validation between the two techniques provides confidence in the assigned thermal events.
Concluding Remarks
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the thermal stability of this compound. By employing a combination of TGA and DSC, and by carefully considering the experimental parameters, researchers can generate a detailed and reliable thermal profile of this compound. This information is indispensable for its potential development in pharmaceuticals and other advanced materials, ensuring its safe and effective application.
References
- Vlasyuk, D., et al. (2021).
- Merck. (n.d.).
- LookChem. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid.
- Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
- ChemicalBook. (n.d.). 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis.
- BLD Pharm. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid.
- Sigma-Aldrich. (n.d.). This compound diethyl ester.
- Fisher Scientific. (2023).
- Echemi. (n.d.).
- MDPI. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- ResearchGate. (2015).
- ACS Publications. (2009). Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles.
- MDPI. (2020).
- NIST. (n.d.). Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-.
- ACS Omega. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies.
- MDPI. (2018).
- ResearchGate. (2017). Chemistry and thermal decomposition of trinitropyrazoles.
- PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid.
- ResearchGate. (2014). Pyrolysis of Carboxylic Acids.
- PMC - NIH. (2018).
- NIH. (2021).
- Indian Journal of Chemistry. (2025).
- MDPI. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
- Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements.
- Echemi. (n.d.).
- PLOS One. (2019). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids.
- ResearchGate. (n.d.). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air....
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Purity analysis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
An In-depth Technical Guide: Purity Analysis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
Introduction
This compound (CAS No: 75092-39-6) is a pivotal heterocyclic building block in modern chemistry.[1][2] Its rigid, functionalized scaffold is integral to the development of advanced pharmaceutical agents, agrochemicals, and novel materials.[3][4] In regulated industries, particularly drug development, the purity of such an intermediate is not merely a quality metric but a critical determinant of the safety, efficacy, and reproducibility of the final product. An impurity, even in trace amounts, can lead to undesirable side reactions, altered biological activity, or toxicological concerns.
This guide provides a comprehensive, multi-faceted framework for the purity analysis of this compound. Moving beyond a simple recitation of methods, we delve into the scientific rationale behind the selection of an orthogonal analytical strategy, ensuring a robust and self-validating assessment. This document is designed for researchers, analytical scientists, and quality control professionals who require a deep, actionable understanding of how to confirm the identity and quantify the purity of this important chemical entity.
Physicochemical Profile
A foundational understanding of the molecule's properties is essential for designing effective analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | [2] |
| CAS Number | 75092-39-6 | [1][2] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 266-268 °C | [2] |
| IUPAC Name | This compound | [2] |
Synthesis Context and Impurity Profiling
To search for impurities, one must first anticipate what they might be. The most common synthetic route to this compound involves the N-methylation of its precursor, 1H-pyrazole-3,5-dicarboxylic acid.[6] This precursor is typically synthesized via the oxidation of 3,5-dimethyl-1H-pyrazole.[7] This synthetic lineage is the primary source of potential process-related impurities.
Caption: Synthesis pathway and potential process-related impurities.
Table of Potential Impurities:
| Impurity Type | Specific Example(s) | Origin | Rationale for Concern |
| Starting Materials | 1H-Pyrazole-3,5-dicarboxylic acid | Incomplete methylation reaction.[6] | Structurally similar, may have different reactivity and solubility. |
| Intermediates | 5-Methyl-1H-pyrazole-3-carboxylic acid | Incomplete oxidation of the precursor's precursor.[7] | Carried over from a previous step, indicating poor process control. |
| Reagent-Related | Residual Iodomethane | Methylating agent.[6] | Genotoxic potential, must be strictly controlled. |
| Solvents | Acetone, Methanol, Toluene | Used in synthesis and purification steps.[6] | Subject to regulatory limits (e.g., ICH guidelines). |
| Degradation Products | Decarboxylated species | Potential thermal or chemical degradation. | Indicates instability and can impact product performance. |
The Analytical Blueprint: An Orthogonal Approach
No single analytical technique can provide a complete purity profile. A robust assessment relies on an integrated, orthogonal strategy where different methods provide complementary information. High-Performance Liquid Chromatography (HPLC) quantifies the main component and separable impurities, Nuclear Magnetic Resonance (NMR) provides structural confirmation, Mass Spectrometry (MS) verifies molecular weight, and Thermal/Elemental Analysis confirms fundamental physical and compositional properties.
Caption: Integrated workflow for comprehensive purity assessment.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Causality: Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for this compound. The dicarboxylic acid nature of the analyte makes it highly polar. RP-HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase, excels at retaining and separating compounds based on subtle differences in hydrophobicity. Acidification of the mobile phase is critical; it suppresses the ionization of the carboxylic acid groups, leading to better peak shape, increased retention, and reproducible results.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC or UPLC system with a UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[8]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This ensures compatibility with the initial chromatographic conditions.[9]
-
-
Analysis and Data Interpretation:
-
Inject a blank (diluent), a standard of known concentration, and the test sample.
-
Purity is calculated using the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
-
-
This protocol is self-validating: peak shape, retention time stability, and baseline resolution of impurities are immediate indicators of method performance. Any unreacted starting material (more polar) will elute earlier, while less polar impurities will elute later.
-
Structural Confirmation by NMR Spectroscopy
Causality: NMR spectroscopy provides an unambiguous fingerprint of the molecule's chemical structure. For this compound, ¹H NMR confirms the presence and connectivity of all proton-containing groups, while ¹³C NMR verifies the carbon skeleton. It is exceptionally powerful for identifying impurities that might co-elute with the main peak in HPLC.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid protons are readily exchangeable in D₂O).
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum, followed by a ¹³C spectrum.
-
-
Expected Spectral Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~13.5 (very broad) | Singlet | 2 x -COOH | Acidic protons, highly deshielded. |
| ~7.1-7.3 | Singlet | H-4 (pyrazole ring) | Aromatic proton on the pyrazole ring.[7] | |
| ~4.0 | Singlet | N-CH₃ | Methyl group attached to the nitrogen atom. | |
| ¹³C NMR | ~160-165 | Singlet | 2 x -COOH | Carboxylic acid carbons. |
| ~145 | Singlet | C-3 / C-5 | Pyrazole ring carbons attached to carboxyl groups. | |
| ~110 | Singlet | C-4 | Pyrazole ring carbon with a proton attached.[10] | |
| ~40 | Singlet | N-CH₃ | N-methyl carbon. |
Note: Exact shifts are solvent-dependent.
Trustworthiness: The absence of a signal for an N-H proton (typically >10 ppm) provides strong evidence against the presence of the unreacted 1H-pyrazole-3,5-dicarboxylic acid precursor.
Molecular Weight and Impurity Identification by Mass Spectrometry (MS)
Causality: MS is the definitive technique for confirming the molecular weight of the analyte. When coupled with HPLC (LC-MS), it becomes a powerful tool for assigning molecular weights to the impurity peaks observed in the chromatogram, greatly accelerating their identification.
Experimental Protocol: LC-MS
-
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
-
Method:
-
Use the HPLC method described above, but replace the non-volatile phosphoric acid with a volatile acid like 0.1% formic acid to ensure MS compatibility.[8]
-
-
Data Acquisition:
-
Acquire data in both positive and negative ion modes.
-
-
Expected Data:
-
Molecular Weight: 170.12 Da.
-
Positive Ion Mode (ESI+): Expected ion at m/z 171.04 [M+H]⁺.
-
Negative Ion Mode (ESI-): Expected ion at m/z 169.02 [M-H]⁻.
-
Analysis of the mass spectra of minor peaks from the chromatogram can reveal the molecular weights of impurities, allowing for their tentative identification (e.g., a peak with [M-H]⁻ at m/z 155.0 would correspond to the unreacted precursor).
-
Thermal and Compositional Analysis
Causality: These techniques provide macro-level confirmation of purity and composition. Differential Scanning Calorimetry (DSC) measures the energy absorbed or released during thermal events, providing a precise melting point, which is a key indicator of purity (impurities typically broaden and depress the melting range). Thermogravimetric Analysis (TGA) measures changes in mass with temperature, readily quantifying residual solvents or water content. Elemental Analysis provides the ultimate check on the empirical formula.
Protocols and Data Interpretation
| Technique | Protocol Summary | Expected Result for Pure Sample | Indication of Impurity |
| DSC | Heat sample from 25°C to 300°C at 10 °C/min under N₂. | A single, sharp endotherm with an onset near 266-268 °C.[2] | A broad melting endotherm or the presence of multiple thermal events. |
| TGA | Heat sample from 25°C to 300°C at 10 °C/min under N₂. | No significant weight loss below the decomposition temperature. | Weight loss at lower temperatures corresponding to the boiling point of residual solvents or water. |
| Elemental Analysis | Combustion analysis for C, H, N. | Experimental values within ±0.4% of theoretical values. | Deviation from theoretical values, suggesting the presence of inorganic salts or an incorrect structure. |
Theoretical Composition (C₆H₆N₂O₄):
| Element | Theoretical % |
| Carbon (C) | 42.36% |
| Hydrogen (H) | 3.56% |
| Nitrogen (N) | 16.47% |
Conclusion: The Integrated Purity Statement
The purity of this compound cannot be declared by a single number from one technique. A comprehensive and trustworthy purity statement is a synthesis of all the orthogonal data gathered. An exemplary statement for a high-purity batch would be:
-
Purity: >99.8% (by HPLC area normalization).
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data are consistent with the structure of this compound and show no significant impurities.
-
Thermal Properties: Exhibits a sharp melting point at 267.5 °C by DSC.
-
Residual Solvents: <0.1% by TGA.
-
Elemental Composition: Consistent with the theoretical formula C₆H₆N₂O₄ (Found: C, 42.30%; H, 3.58%; N, 16.41%).
This integrated approach, grounded in the scientific rationale for each method, provides the highest degree of confidence in the quality of the material, satisfying the stringent requirements of researchers, scientists, and drug development professionals.
References
-
National Institute of Standards and Technology (NIST). Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
LookChem. 1H-Pyrazole-3,5-dicarboxylic acid. [Link]
- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
- Vlasyuk, I. V., & Łyszczek, R. (2021). Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. Journal of Thermal Analysis and Calorimetry.
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
- Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. The Royal Society of Chemistry.
-
PubChem. Pyrazole-3,5-dicarboxylic acid. [Link]
-
Lešnik, S., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
-
Basappa, et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
-
ChemBK. Pyrazole-3,5-dicarboxylic acid. [Link]
- Wang, X., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research.
-
Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
- Pazderski, L., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
- Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
-
National Institute of Standards and Technology (NIST). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In: NIST Chemistry WebBook. [Link]
-
ResearchGate. 3,5-Pyrazoledicarboxylic acid monohydrate. [Link]
-
ResearchGate. Low-temperature heat capacities and thermodynamic properties of 1-methyl-3,5-diphenyl-pyrazole. [Link]
-
ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Alichem. 1-Methyl-1H-pyrazole-3, 5-dicarboxylic acid, min 95%, 100 mg. [Link]
-
SpectraBase. 1-Methyl-pyrazole-3,4-dicarboxylic acid, diethyl ester - Optional[1H NMR] - Chemical Shifts. [Link]
-
Lešnik, S., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 75092-39-6 [sigmaaldrich.com]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 7. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ijcpa.in [ijcpa.in]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Sourcing and Utilizing 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid for Research & Development
Abstract
This technical guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals involved in the procurement and application of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid (CAS No. 75092-39-6). As a key heterocyclic building block, the quality and consistent supply of this reagent are paramount for the successful synthesis of complex molecular targets and the overall integrity of research outcomes. This document provides a comprehensive overview of the compound's properties, a comparative analysis of commercial suppliers, critical guidance on handling and safety, and a detailed, field-proven protocol for its synthesis via N-methylation of a precursor, thereby offering a holistic pathway from procurement to application.
Core Compound Analysis: Properties and Structure
This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Its structure is foundational for the development of more complex molecules due to the presence of two carboxylic acid functional groups and the methylated pyrazole core, which offer multiple reaction sites for further chemical modification. The pyrazole moiety is a significant scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2]
Key Chemical Properties:
The strategic placement of the carboxylic acid groups at the 3 and 5 positions, combined with the N-methylation that prevents tautomerization, makes this a well-defined and predictable building block in multi-step syntheses.
Caption: Chemical structure of this compound.
Commercial Procurement: A Comparative Supplier Analysis
Sourcing high-quality starting materials is a critical, yet often underestimated, step in ensuring experimental reproducibility. The choice of supplier should not be based solely on price but on a holistic assessment of purity, documentation, and availability.
Major Commercial Suppliers
The following table summarizes key commercial suppliers offering this compound. This data is intended as a guide and is subject to change based on stock and regional availability.
| Supplier | Product Number / SKU | Purity Specification | Available Quantities |
| Sigma-Aldrich | ATE398813116 (AstaTech) | Not specified | Inquire |
| Fluorochem | F014535 | ≥95% | 100 mg, 250 mg, 1 g |
| CymitQuimica | IN-DA00G2RA | ≥95% | 100 mg, 250 mg, 1 g, 5 g |
| VWR (Avantor) | ATE398813116 | Not specified | Inquire |
| Apollo Scientific | PC40156 | ≥95% | 100 mg, 250 mg, 1 g |
Note: This list is not exhaustive, and availability may vary. Researchers should always verify current stock and lead times directly with the supplier.
A Logic-Driven Supplier Selection Workflow
As a Senior Application Scientist, my recommendation is to follow a structured evaluation process. The quality of your starting material directly impacts the downstream chemistry, influencing yield, purity of the final compound, and the potential for costly troubleshooting.
Caption: Step-by-step workflow for the N-methylation of a pyrazole precursor.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting material, diethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent), in acetone.
-
Scientist's Rationale: Acetone is a suitable polar aprotic solvent that dissolves the starting material and is compatible with the reaction conditions. Its boiling point allows for gentle reflux.
-
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~2-3 equivalents) to the solution.
-
Scientist's Rationale: K₂CO₃ is a mild inorganic base. Its role is to deprotonate the acidic N-H of the pyrazole ring, generating the pyrazolate anion. This anion is a much stronger nucleophile than the neutral pyrazole, which is essential for the subsequent alkylation step. Being a solid, it is easily filtered off during workup. [8]
-
-
Alkylation: While stirring, add iodomethane (CH₃I, ~1.1-1.2 equivalents) dropwise to the suspension.
-
Scientist's Rationale: Iodomethane is an excellent methylating agent. The iodide is a good leaving group, facilitating the Sₙ2 reaction where the nucleophilic pyrazolate anion attacks the electrophilic methyl carbon. [8]A slight excess ensures the complete consumption of the starting material.
-
-
Reaction: Heat the mixture to a gentle reflux (~60°C) and maintain stirring. The reaction is typically left to proceed overnight to ensure completion. [8]
-
Monitoring (Self-Validation): Periodically check the reaction's progress using Thin Layer Chromatography (TLC). A common mobile phase would be an ethyl acetate/hexane mixture. The product, being less polar than the N-H starting material, will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.
-
Workup: After cooling to room temperature, filter the solid salts (K₂CO₃ and the KI byproduct) from the reaction mixture. Rinse the filter cake with a small amount of fresh acetone to recover any trapped product.
-
Isolation: Combine the filtrate and the rinsings. Remove the acetone solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue using flash column chromatography on silica gel. The exact eluent system should be determined by TLC analysis but will likely be a gradient of ethyl acetate in hexane.
-
Final Hydrolysis (Optional): If the target is the dicarboxylic acid, the purified diethyl ester can be hydrolyzed under standard basic conditions (e.g., using NaOH in a methanol/water mixture) followed by acidic workup to yield the final this compound. [9]
Broader Context: The Role of Pyrazoles in Drug Discovery
The effort to source and synthesize specific pyrazole derivatives like this compound is driven by the significant role of the pyrazole nucleus in modern pharmacology. This scaffold is present in a wide array of therapeutic agents, demonstrating activities that include anti-inflammatory, anticancer, and antipsychotic properties. [1]Its utility as a "privileged structure" in drug design stems from its metabolic stability and its ability to act as a versatile scaffold for orienting functional groups in three-dimensional space to interact with biological targets. [10]Therefore, having reliable access to well-defined building blocks like this one is fundamental to the discovery and development of novel therapeutics. [2]
References
- Vertex AI Search Result. 1-Methyl-1H-pyrazole-3, 5-dicarboxylic acid, min 95%, 100 mg.
- Sigma-Aldrich. This compound | 75092-39-6.
- Sigma-Aldrich. This compound diethyl ester.
- Fluorochem. This compound.
- CymitQuimica. This compound.
- Fisher Scientific.
- Acints. This compound dimethyl ester.
- LookChem. 1H-Pyrazole-3,5-dicarboxylic acid.
- Fisher Scientific. SAFETY DATA SHEET (for 1-Methyl-1H-pyrazole-3-carboxylic acid).
- ChemicalBook. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis.
- Thermo Fisher Scientific.
- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
- Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone.
- ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3).
- Fisher Scientific. SAFETY DATA SHEET (for 5-Methyl-1H-pyrazole-3-carboxylic acid).
- Benchchem.
- ChemicalBook. 3,5-PYRAZOLEDICARBOXYLIC ACID | 3112-31-0.
- NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- SpringerLink.
- PubMed Central.
- MDPI.
- PubMed Central. Current status of pyrazole and its biological activities.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. cymitquimica.com [cymitquimica.com]
- 6. This compound | 75092-39-6 [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Derivatization of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid: A Strategic Guide
An In-depth Technical Guide for Researchers
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and material science.[1][2] This five-membered aromatic heterocycle is a "privileged scaffold," frequently appearing in molecules designed to interact with biological systems. Its metabolic stability and versatile substitution patterns have led to its incorporation into numerous FDA-approved drugs for treating a range of diseases, from cancer to viral infections and erectile dysfunction.[1] Beyond pharmaceuticals, pyrazole dicarboxylic acids serve as crucial building blocks, particularly as organic linkers for creating highly porous and functional Metal-Organic Frameworks (MOFs).[3]
This guide provides a comprehensive technical overview of the synthesis of a key pyrazole building block: 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid . We will explore the foundational synthesis of the core structure and detail the subsequent derivatization into esters and amides—functional groups critical for drug development and material science applications. The methodologies presented are grounded in established chemical principles, providing researchers with reliable, field-proven protocols.
Part 1: Synthesis of the Core Scaffold
The synthesis of this compound is most efficiently achieved through a multi-step sequence starting from a readily available precursor. The general pathway involves the initial formation of the pyrazole dicarboxylic acid ring, followed by N-methylation. A more controlled and higher-yielding approach involves esterification prior to methylation, followed by a final hydrolysis step.
Initial Synthesis: 1H-Pyrazole-3,5-dicarboxylic acid
The foundational pyrazole dicarboxylic acid scaffold is commonly prepared by the strong oxidation of an inexpensive starting material, 3,5-dimethyl-1H-pyrazole. The methyl groups at the C3 and C5 positions are susceptible to oxidation to carboxylic acids by potent oxidizing agents like potassium permanganate (KMnO₄).
Causality of Experimental Choice: Potassium permanganate is selected due to its high oxidation potential and efficacy in converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is performed in an aqueous medium at elevated temperatures to ensure sufficient reactivity.[4] Acidification of the reaction mixture after oxidation is critical to protonate the carboxylate salts, causing the desired dicarboxylic acid to precipitate out of the solution.
Experimental Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid [4]
-
Step 1: In a large reaction vessel, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in water (approx. 9 mL per gram of pyrazole) and heat the solution to 70°C.
-
Step 2: Slowly and carefully add potassium permanganate (4.0 eq) in portions to the heated solution. The addition is highly exothermic; maintain the reaction temperature below 90°C by controlling the rate of addition.
-
Step 3: After the addition is complete, allow the mixture to cool to room temperature. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Step 4: Filter the mixture to remove the MnO₂ precipitate and wash the filter cake with water.
-
Step 5: Combine the filtrate and washings, then acidify the solution to pH 2 with concentrated hydrochloric acid (HCl).
-
Step 6: Allow the acidified solution to stand overnight to ensure complete precipitation of the product.
-
Step 7: Filter the resulting white precipitate, wash with cold water, and dry to yield 1H-pyrazole-3,5-dicarboxylic acid.
N-Methylation via Diethyl Ester Intermediate
Direct N-methylation of the dicarboxylic acid can be challenging. A more robust and widely adopted strategy involves first converting the dicarboxylic acid to its diethyl ester. This protects the carboxylic acid groups and improves solubility in organic solvents, facilitating a cleaner N-methylation reaction. The subsequent methylation at the N1 position is typically achieved using an alkylating agent like iodomethane in the presence of a base.
Causality of Experimental Choice: The use of a base, such as potassium carbonate (K₂CO₃), is essential to deprotonate the pyrazole ring's N-H, generating a nucleophilic nitrogen that readily attacks the electrophilic methyl group of iodomethane.[5] Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point. Following methylation, the ester groups are hydrolyzed back to carboxylic acids under basic conditions.
Caption: Synthetic pathway to this compound.
Experimental Protocol 2: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate [5]
-
Step 1 (Esterification): Suspend 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq) in ethanol. Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux until the starting material is consumed (monitored by TLC). Cool the reaction, neutralize the acid, and extract the diethyl ester product.
-
Step 2 (Methylation): Dissolve the resulting diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in acetone.
-
Step 3: Add potassium carbonate (K₂CO₃, ~2.0 eq) to the solution.
-
Step 4: While stirring, add iodomethane (CH₃I, ~1.5 eq) dropwise.
-
Step 5: Heat the reaction mixture to 60°C and maintain overnight. Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Step 6: After the reaction is complete, filter off the solid K₂CO₃ and rinse the filter cake with acetone.
-
Step 7: Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, which can be purified by chromatography if necessary.[5][6]
Experimental Protocol 3: Hydrolysis to this compound [5]
-
Step 1: Dissolve the diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a mixture of methanol and water.
-
Step 2: Add potassium hydroxide (KOH, >2.0 eq) and stir the mixture at room temperature overnight to hydrolyze the ester groups.
-
Step 3: Remove the methanol via rotary evaporation.
-
Step 4: Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Step 5: Acidify the aqueous layer to pH 1-2 with concentrated HCl to precipitate the dicarboxylic acid product.
-
Step 6: Filter the white solid, wash with cold water, and dry to yield pure this compound.
Part 2: Synthesis of Key Derivatives
The true utility of this compound lies in its role as a scaffold for further functionalization. The two carboxylic acid groups are handles for introducing a vast array of chemical diversity, most commonly through the formation of amides and esters.
Amide Bond Formation: A Gateway to Bioactive Molecules
The conversion of carboxylic acids to amides is one of the most important reactions in drug discovery.[7][8] The process typically requires activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. A reliable method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂).[5][9] The highly reactive acyl chloride then readily reacts with a primary or secondary amine to form the desired amide.
Causality of Experimental Choice: Thionyl chloride is an excellent choice for forming acyl chlorides from carboxylic acids because the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gases, which are easily removed from the reaction mixture, simplifying purification.[9] The subsequent amidation is often performed at low temperatures (0-5°C) to control the reactivity of the acyl chloride and minimize side reactions.[5]
Caption: General workflow for di-amide synthesis via an acyl chloride intermediate.
Experimental Protocol 4: General Procedure for Amide Coupling [5][9]
-
Step 1 (Activation): In a fume hood, carefully add this compound (1.0 eq) to an excess of thionyl chloride (SOCl₂).
-
Step 2: Heat the mixture (e.g., to 70-85°C) and stir for several hours until the reaction is complete (evolution of gas ceases and the solution becomes clear).
-
Step 3: Remove the excess SOCl₂ under reduced pressure. Toluene can be added and co-evaporated to ensure complete removal. This yields the crude di-acyl chloride.
-
Step 4 (Amidation): Dissolve the crude di-acyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Step 5: In a separate flask, dissolve the desired amine (>2.0 eq) in anhydrous THF and cool the solution to 0-5°C in an ice bath.
-
Step 6: Slowly add the solution of the di-acyl chloride dropwise to the cooled amine solution while stirring vigorously.
-
Step 7: Allow the reaction to stir for several hours, gradually warming to room temperature.
-
Step 8: Upon completion, process the reaction mixture accordingly (e.g., filtration to remove amine hydrochloride salts, aqueous workup, and extraction) to isolate the final di-amide product. Purify by recrystallization or column chromatography.
| Derivative Type | Reagents | Key Conditions | Purpose / Advantage |
| Diethyl Ester | Ethanol, H₂SO₄ (cat.) | Reflux | Protects carboxylic acids; improves solubility for N-methylation.[5] |
| Di-Amide | 1. SOCl₂2. Amine (RNH₂) | 1. Heat2. 0°C to RT | Introduces diverse functional groups; crucial for building bioactive molecules.[8][10] |
| Mono-acid/ester | 1. Diethyl ester formation2. Monohydrolysis (1 eq KOH) | Controlled stoichiometry | Allows for selective functionalization at either the C3 or C5 position.[11][12] |
Selective Decarboxylation
In some synthetic strategies, it may be desirable to have a pyrazole with only one carboxylic acid group at either the C3 or C5 position. This can be achieved through decarboxylation, the removal of a carboxyl group. Decarboxylation of pyrazole carboxylic acids can be performed under various conditions, including acidic, basic, or copper-catalyzed protocols.[13][14][15] This transformation is valuable for creating precursors for compounds like Sildenafil, which features a mono-carboxylic acid pyrazole derivative in its synthesis.[16] The specific conditions required often depend on the other substituents present on the pyrazole ring.[14][15][17]
Conclusion and Outlook
This compound is a versatile and highly valuable building block for both drug discovery and material science. The synthetic routes outlined in this guide, from the initial oxidation of 3,5-dimethylpyrazole to the crucial N-methylation and subsequent derivatization into amides and esters, provide a robust framework for researchers. The provided protocols are designed to be self-validating and are based on well-established chemical transformations. By mastering the synthesis of this core scaffold and its derivatives, scientists can unlock access to a vast chemical space of novel pyrazole-containing compounds with significant potential as therapeutics and advanced materials.[1][18][19]
References
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (2019). Inorganic Chemistry Frontiers, 6(9), 2359-2366. Available from: [Link]
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013). European Patent Office. Available from: [Link]
- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. (2017). Google Patents.
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014). Google Patents.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. Available from: [Link]
-
Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). ResearchGate. Available from: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Available from: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Available from: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). ResearchGate. Available from: [Link]
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2016). Google Patents.
-
Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (2018). National Institutes of Health. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. Available from: [Link]
-
1H-Pyrazole-3,5-dicarboxylic acid. LookChem. Available from: [Link]
-
INORGANIC CHEMISTRY FRONTIERS. (2019). RSC Publishing. Available from: [Link]
-
Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. NIST WebBook. Available from: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). MDPI. Available from: [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008). PubMed. Available from: [Link]
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016). Google Patents.
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2015). RSC Advances. Available from: [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (2014). National Institutes of Health. Available from: [Link]
-
1H-Pyrazole-3,5-dicarboxylic acid, 1-methyl-, 3-ethyl ester. PubChem. Available from: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 6. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester- [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound 5-ethyl ester [cymitquimica.com]
- 12. 1H-Pyrazole-3,5-dicarboxylic acid, 1-methyl-, 3-ethyl ester | C8H9N2O4- | CID 4744775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Research Applications of Pyrazole Carboxylic Acid Derivatives
Abstract
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. When functionalized with a carboxylic acid group, this scaffold transforms into a highly versatile building block—the pyrazole carboxylic acid derivative. These molecules are not merely synthetic intermediates; they are "privileged structures" that grant access to a vast chemical space with profound biological and material applications.[1][2] This guide provides researchers, scientists, and drug development professionals with a technical overview of the core applications of these derivatives, grounded in mechanistic insights, field-proven experimental workflows, and a robust framework of scientific literature. We will explore their pivotal roles in anti-inflammatory and anticancer therapies, their revolutionary impact on modern fungicides, and their emerging utility in the design of advanced functional materials.
Part 1: Applications in Medicinal Chemistry
The structural rigidity and unique electronic properties of the pyrazole carboxylic acid core make it an ideal scaffold for designing targeted therapeutics. Its ability to engage in hydrogen bonding, hydrophobic, and π-stacking interactions allows for high-affinity binding to a multitude of biological targets.
The Celecoxib Story: Engineering Selective Anti-Inflammatory Agents
The development of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) was revolutionized by the discovery of two distinct cyclooxygenase (COX) isoforms.[3] COX-1 is a constitutive enzyme responsible for homeostatic functions like protecting the stomach lining, while COX-2 is induced during inflammation and is the primary mediator of pain and swelling.[3][4] Early NSAIDs inhibited both isoforms, leading to potent anti-inflammatory effects but also significant gastrointestinal side effects.[5] This created a clear therapeutic goal: selectively inhibit COX-2.
Mechanism of Action: Selective COX-2 Inhibition
Celecoxib, a diaryl-substituted pyrazole, emerged as a highly successful selective COX-2 inhibitor.[6] Its mechanism hinges on blocking the conversion of arachidonic acid into prostaglandin precursors, thereby reducing the synthesis of inflammatory mediators like prostaglandin E2.[7][8]
The key to its selectivity lies in structural differences between the COX-1 and COX-2 active sites. The COX-2 active site possesses a larger, hydrophilic side pocket due to the substitution of isoleucine in COX-1 with a smaller valine residue.[7] Celecoxib's polar sulfonamide side chain binds tightly within this side pocket, an interaction that is sterically hindered in the COX-1 enzyme.[7][8] This selective binding accounts for its potent anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal toxicity compared to non-selective NSAIDs.[4]
Visualization: COX Pathway and Celecoxib Inhibition
Caption: Selective inhibition of COX-2 by Celecoxib.
Quantitative Data: COX Isoform Selectivity
The efficacy and safety profile of Celecoxib is quantified by its inhibitory concentration (IC50) against the two COX isoforms.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 13 | 35 | 0.37 |
| Naproxen | 7 | 10 | 0.7 |
Data compiled from multiple sources for illustrative purposes. The high selectivity index for Celecoxib underscores its targeted mechanism.[7]
Experimental Workflow: Synthesis and Evaluation
Protocol 1: Synthesis of Celecoxib via Knorr Pyrazole Synthesis [3][9]
This protocol describes a common method for synthesizing the 1,5-diarylpyrazole core of Celecoxib.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in absolute ethanol.
-
Addition of Hydrazine: Add 1.0 equivalent of 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude Celecoxib by recrystallization from an ethyl acetate/heptane solvent system to obtain the final product as a white solid.
-
Characterization: Confirm the structure and purity of the synthesized Celecoxib using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro COX Inhibition Assay [3]
This assay determines the IC50 values of a test compound for COX-1 and COX-2.
-
Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of Celecoxib (and control compounds) in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, add the enzyme solution, a co-factor (e.g., hematin), and the test compound dilutions. Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1M HCl).
-
Quantification: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercially available Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Plot the percentage of inhibition versus the compound concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Anticancer Therapeutics: Targeting Aberrant Kinase Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[10] Pyrazole carboxylic acid and its carboxamide derivatives have emerged as privileged scaffolds for the design of potent and selective protein kinase inhibitors.
Mechanism of Action: ATP-Competitive Inhibition
Many pyrazole-based kinase inhibitors function by competing with ATP for its binding site in the catalytic cleft of the kinase.[10] The pyrazole core acts as a stable anchor, while substitutions on the ring can be tailored to interact with specific amino acid residues in the kinase domain, thereby conferring selectivity. This inhibition blocks the downstream phosphorylation cascade, leading to cell cycle arrest and apoptosis in cancer cells.[10] Derivatives have shown potent activity against various kinases, including c-Jun N-terminal kinase (JNK), Cyclin-Dependent Kinase 2 (CDK2), and Janus kinases (JAKs).
Visualization: Kinase Inhibition Workflow
Caption: Workflow for developing pyrazole-based kinase inhibitors.
Part 2: Applications in Agrochemicals
Pyrazole carboxamides, synthesized from their corresponding carboxylic acids, represent a revolutionary class of fungicides that are critical for global food security.
Pyrazole Carboxamide Fungicides: Disrupting Fetal Respiration
First introduced in the 2000s, pyrazole carboxamide fungicides provide broad-spectrum control of plant pathogenic fungi. Their unique mode of action makes them effective against strains that have developed resistance to other fungicide classes.
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
The primary target of these fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the fungal mitochondrial respiratory chain. SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle with the electron transport chain. By binding to the ubiquinone-binding site of SDH, pyrazole carboxamides block the transfer of electrons from succinate. This disruption has catastrophic consequences for the fungal cell:
-
Inhibition of ATP Synthesis: The blockage halts the electron transport chain, crippling the production of ATP, the cell's energy currency.
-
Generation of Reactive Oxygen Species (ROS): Impaired electron flow leads to the formation of damaging ROS, causing oxidative stress.
-
Metabolic Collapse: The inhibition of the TCA cycle disrupts essential metabolic pathways.
This multi-pronged attack on fungal respiration leads to the cessation of growth and eventual cell death.
Visualization: Mitochondrial Respiration and SDHI Action
Caption: Inhibition of SDH (Complex II) by Bixafen.
Case Study: Bixafen
Bixafen is a prominent example of a pyrazole carboxamide fungicide. It is synthesized by coupling 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a substituted biphenyl amine.
Experimental Workflow: Synthesis and Evaluation
Protocol 3: Synthesis of Bixafen
-
Acid Chloride Formation: Convert 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to its corresponding acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
Amide Coupling: In a reaction vessel, dissolve 1.0 equivalent of 3',4'-dichloro-5-fluoro-2-aminobiphenyl in a suitable solvent such as toluene or THF.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) to act as an acid scavenger.
-
Acylation: Slowly add the pyrazole-4-carbonyl chloride solution (from step 1) to the amine solution, typically at an elevated temperature (e.g., 60°C).
-
Reaction and Workup: Allow the reaction to proceed for several hours until completion (monitored by TLC). Cool the mixture, wash with water to remove salts, and separate the organic phase.
-
Purification: Dry the organic phase, concentrate it, and purify the crude Bixafen by recrystallization to yield the final product.
Protocol 4: In Vitro Antifungal Mycelial Growth Assay
-
Media Preparation: Prepare potato dextrose agar (PDA) medium and amend it with serial dilutions of Bixafen dissolved in a solvent like DMSO.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each Bixafen-amended PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measurement: After a set period (e.g., 3-5 days), measure the diameter of the fungal colony.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to a solvent-only control. Determine the EC50 value (the effective concentration that inhibits growth by 50%) by plotting inhibition versus concentration.
Part 3: Emerging Applications in Materials Science
Beyond life sciences, the unique coordination properties of pyrazole carboxylic acids make them excellent building blocks for advanced materials, particularly Metal-Organic Frameworks (MOFs).[7]
Pyrazole Carboxylic Acids as Linkers in Metal-Organic Frameworks (MOFs)
MOFs are highly porous, crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers).[7] The combination of the pyrazole's N-donor atoms and the carboxylate's O-donor atoms makes pyrazole carboxylic acids versatile and robust linkers.[6]
The properties of the resulting MOF—such as pore size, surface area, and chemical functionality—can be precisely tuned by selecting the appropriate metal node and pyrazole carboxylic acid linker.[8] This tunability has led to the development of pyrazole-based MOFs for a wide range of applications, including:
-
Gas Storage and Separation: Creating tailored pores for the selective capture of gases like CO2 or H2.[8]
-
Catalysis: Using the metal nodes or functionalized linkers as active catalytic sites.[7]
-
Sensing: Designing MOFs whose luminescent properties change upon binding to specific analytes.[7][8]
-
Drug Delivery: Utilizing the pores to encapsulate and release therapeutic agents.[7]
Visualization: Schematic of a Pyrazole Carboxylic Acid-Based MOF
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.pen2print.org [journals.pen2print.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid experimental protocol
An Application Note for Researchers and Drug Development Professionals
Protocol for the Synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Abstract
This document provides a detailed, field-proven experimental protocol for the synthesis of this compound (CAS No: 75092-39-6).[1][2] This pyrazole derivative is a crucial heterocyclic building block in medicinal chemistry and materials science, often utilized in the development of novel pharmaceutical agents and functional polymers. The described method is based on the robust and efficient oxidation of commercially available 1,3,5-trimethylpyrazole using potassium permanganate. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of procedural choices, safety protocols, and data interpretation to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
This compound is a bifunctional molecule featuring a stable, N-methylated pyrazole core with carboxylic acid groups at the C3 and C5 positions. This specific arrangement makes it an excellent scaffold for creating complex molecular architectures. The pyrazole ring is a common motif in pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding, while the two carboxylic acid groups offer versatile handles for amide coupling, esterification, or coordination with metal centers.[3]
The synthesis strategy detailed herein was chosen for its reliability, scalability, and use of readily available starting materials. The core of this protocol is the exhaustive oxidation of the methyl groups at the C3 and C5 positions of 1,3,5-trimethylpyrazole.
Causality Behind Experimental Choices:
-
Starting Material: 1,3,5-Trimethylpyrazole (CAS: 1072-91-9) is an ideal precursor.[4] The N-methyl group is stable under the chosen reaction conditions, while the C-linked methyl groups are readily oxidized.
-
Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting alkyl side chains on aromatic rings to carboxylic acids.[5][6] Its reaction in an aqueous medium is well-documented and proceeds to completion, driving the reaction towards the desired dicarboxylic acid product. The stoichiometry is critical; a sufficient excess of KMnO₄ is required to ensure both methyl groups are fully oxidized.
Reaction Scheme
The overall transformation is the oxidation of 1,3,5-trimethylpyrazole to this compound.

Experimental Protocol
This protocol is a self-validating system. Adherence to the specified temperature controls and stoichiometric ratios is critical for achieving a high yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 1,3,5-Trimethylpyrazole | ≥97% | Sigma-Aldrich | 1072-91-9 | Starting material. |
| Potassium Permanganate (KMnO₄) | ACS Reagent, ≥99.0% | Sigma-Aldrich | 7722-64-7 | Strong oxidizer. |
| Deionized Water (H₂O) | High Purity | - | 7732-18-5 | Reaction solvent. |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Sigma-Aldrich | 7647-01-0 | For acidification. |
| Sodium Sulfite (Na₂SO₃) | Anhydrous, ≥98% | Sigma-Aldrich | 7757-83-7 | For quenching excess KMnO₄. |
Equipment
-
1 L three-neck round-bottom flask
-
Mechanical stirrer with paddle
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Addition funnel
-
Large Büchner funnel with vacuum flask
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, condenser, and thermocouple. Place the flask in the heating mantle.
-
Initial Dissolution: Add 11.0 g (0.10 mol) of 1,3,5-trimethylpyrazole to 400 mL of deionized water in the flask.[4] Begin stirring and heat the mixture to 70 °C to dissolve the starting material.
-
Oxidant Addition: In a separate beaker, prepare a solution of 66.4 g (0.42 mol, 4.2 equivalents) of potassium permanganate in 300 mL of warm water. Caution: This solution is a strong oxidizer. Once the pyrazole solution reaches 70 °C, begin adding the KMnO₄ solution slowly via the addition funnel over approximately 90 minutes.
-
Controlling the Exotherm: The oxidation is highly exothermic. Monitor the internal temperature closely and maintain it between 85-95 °C during the addition.[5][6] If the temperature exceeds 95 °C, slow the rate of addition and use a water bath for cooling if necessary. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Completion: After the addition is complete, hold the reaction mixture at 90 °C for an additional 2 hours to ensure the oxidation is complete. The deep purple color of the permanganate should fade.
-
Quenching: Cool the reaction mixture to room temperature. To destroy any unreacted KMnO₄, add a small amount of solid sodium sulfite portion-wise until the purple color disappears completely, leaving a brown slurry.
-
Isolation of Product (Workup):
-
Filter the brown slurry through a Büchner funnel to remove the manganese dioxide precipitate.
-
Wash the MnO₂ filter cake thoroughly with 100 mL of hot water to recover any product adsorbed onto the solid.
-
Combine the filtrate and the washings. The resulting solution should be clear and colorless.
-
-
Precipitation: Cool the combined filtrate in an ice bath. Slowly acidify the solution to a pH of 2-3 by adding concentrated hydrochloric acid dropwise with stirring.[5] A white precipitate of this compound will form.
-
Final Isolation and Drying:
-
Allow the suspension to stand in the ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the product on the filter with a small amount of cold deionized water.
-
Dry the product in a vacuum oven at 60 °C overnight.
-
Expected Yield and Characterization
-
Yield: 10-12 g (59-71% theoretical yield).
-
Appearance: White crystalline solid.
-
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
Data Summary
| Compound | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 1,3,5-Trimethylpyrazole | C₆H₁₀N₂ | 110.16 | 0.10 | 1.0 | 11.0 g |
| Potassium Permanganate | KMnO₄ | 158.03 | 0.42 | 4.2 | 66.4 g |
| This compound | C₆H₆N₂O₄ | 170.12[1] | - | - | Theoretical: 17.0 g |
Safety and Handling
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials. Can cause severe skin and eye irritation. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle only in a well-ventilated fume hood.
-
Reaction Hazards: The oxidation reaction is highly exothermic. Proper temperature control is essential to prevent a runaway reaction. Ensure a cooling bath is readily available.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
-
LookChem. 1H-Pyrazole-3,5-dicarboxylic acid. Available at: [Link]
-
PubMed. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Available at: [Link]
-
PubChem. 1,3,5-Trimethylpyrazole. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 75092-39-6 [sigmaaldrich.com]
- 3. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,5-Trimethylpyrazole | C6H10N2 | CID 14081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
Introduction: The Significance and Challenge of N-Methylated Pyrazoles
An Application Guide for the N-Methylation of Pyrazole-3,5-Dicarboxylic Acid and its Derivatives
Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds across pharmaceuticals, agrochemicals, and materials science.[1] The parent molecule, pyrazole-3,5-dicarboxylic acid, and its derivatives are versatile building blocks. The introduction of a methyl group onto one of the ring's nitrogen atoms—a process known as N-methylation—can profoundly alter the molecule's physicochemical properties, including its solubility, metabolic stability, and biological receptor affinity.
However, the N-methylation of asymmetrically substituted pyrazoles presents a persistent synthetic challenge: controlling regioselectivity.[2][3] The pyrazole ring contains two adjacent nitrogen atoms, a "pyrrole-like" NH group (N1) and a "pyridine-like" nitrogen (N2). Alkylation can occur at either nitrogen, often yielding a mixture of N1 and N2 regioisomers that can be difficult and costly to separate.[4] For the symmetrical pyrazole-3,5-dicarboxylic acid, both nitrogens are equivalent, leading to a single product. Nevertheless, understanding the methodologies is crucial for its asymmetrically substituted derivatives, where precise control over the methylation site is paramount.
This guide provides a detailed overview of established and cutting-edge methodologies for the N-methylation of pyrazoles, offering field-proven insights, step-by-step protocols, and a discussion of the underlying chemical principles that govern reaction outcomes.
Pillar 1: Understanding the Causality of Experimental Choices
The regiochemical outcome of a pyrazole N-alkylation reaction is not arbitrary; it is dictated by a delicate interplay of steric, electronic, and reaction-condition-dependent factors.
-
Steric Hindrance: The most intuitive factor is sterics. A bulky substituent at the C3 or C5 position of the pyrazole ring will sterically encumber the adjacent nitrogen atom (N2 or N1, respectively). Consequently, an incoming alkylating agent, especially a bulky one, will preferentially attack the less hindered nitrogen atom.
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring modulates the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can decrease the electron density and nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.
-
Reaction Conditions: The choice of base, solvent, and methylating agent plays a critical role. The use of different bases (e.g., K₂CO₃ vs. NaH) can influence the position of the cation in the resulting pyrazolate salt, thereby directing the approach of the electrophile.[3] Solvent polarity can also affect the tautomeric equilibrium and the reactivity of the pyrazolate anion.[5]
Pillar 2: Methodologies & Self-Validating Protocols
Two primary strategies for N-methylation are prevalent: classical alkylation, which is straightforward but often unselective, and modern masked-reagent approaches that offer superior regiocontrol.
Methodology A: Classical N-Methylation with Methyl Halides and Sulfates
This is the most traditional approach, relying on the direct reaction of a deprotonated pyrazole with a simple methylating agent.
Causality & Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the acidic N-H of the pyrazole, forming a nucleophilic pyrazolate anion. This anion then attacks the electrophilic methyl group of an agent like methyl iodide or dimethyl sulfate.[6] While effective for symmetrical pyrazoles, this method frequently yields regioisomeric mixtures with asymmetrically substituted pyrazoles due to the similar reactivity of the two ring nitrogens.[4]
Protocol 1: General N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate
This protocol is adapted from a general procedure for the methylation of the diethyl ester derivative of pyrazole-3,5-dicarboxylic acid, which is often used to improve solubility in organic solvents.[7]
Materials:
-
Diethyl 1H-pyrazole-3,5-dicarboxylate
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in anhydrous acetone (approx. 0.1 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The mixture will be a suspension.
-
Methylating Agent Addition: With vigorous stirring, add methyl iodide (1.2 eq) dropwise to the suspension at room temperature. Safety Note: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~60 °C).[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the filter cake with a small amount of acetone.
-
Extraction: Combine the filtrate and washes, and evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.[8]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Self-Validation & Characterization:
-
TLC: Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane) to monitor the disappearance of the starting material and the appearance of the product spot.
-
¹H NMR: Confirm the structure by observing a new singlet corresponding to the N-CH₃ protons (typically around 3.9-4.2 ppm) and the characteristic singlet for the C4-H proton of the pyrazole ring.
-
Mass Spectrometry: Verify the molecular weight of the product (C₁₀H₁₄N₂O₄, MW: 226.23 g/mol ).[8]
Methodology B: Highly Regioselective N1-Methylation via Masked Silyl Reagents
Recent advancements have introduced a powerful strategy for achieving high regioselectivity using sterically demanding "masked" methylating reagents, such as (chloromethyl)triisopropoxysilane.[2][9][10]
Causality & Mechanism: This elegant two-step method leverages sterics to control the initial alkylation site.
-
N-Alkylation: The bulky (chloromethyl)triisopropoxysilane reagent reacts preferentially with the less sterically hindered nitrogen of the pyrazole.
-
Protodesilylation: The resulting organosilane intermediate is then treated with a fluoride source (e.g., Tetra-n-butylammonium fluoride, TBAF). The fluoride ion cleaves the silicon-carbon bond, and subsequent protonation leaves a methyl group in its place.[2][11]
This approach consistently delivers exceptional N1-selectivity (often >99:1) for a wide range of pyrazole substrates, overcoming the primary limitation of classical methods.[2][12]
Protocol 2: Highly Regioselective N1-Methylation of a 3-Substituted Pyrazole
This protocol is based on the innovative methodology developed by Yang and Dalton.[2][9]
Materials:
-
3-Substituted-1H-pyrazole (e.g., 3-phenyl-1H-pyrazole)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
(Chloromethyl)triisopropoxysilane
-
Tetrahydrofuran (THF), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetra-n-butylammonium fluoride (TBAF), 1M solution in THF
-
Deionized Water
Step-by-Step Procedure:
-
Setup: In a flame-dried, argon-purged flask, dissolve the 3-substituted-1H-pyrazole (1.0 eq) in a mixture of anhydrous THF and DMSO.
-
Deprotonation: Add KHMDS (1.2 - 1.5 eq) to the solution and stir for 15-30 minutes at room temperature.
-
Silyl-Alkylation: Add (chloromethyl)triisopropoxysilane (1.5 eq) and heat the reaction mixture to 60 °C. Monitor the formation of the silylated intermediate by LC-MS or TLC. The reaction is typically complete within 2-4 hours.[2]
-
Protodesilylation: After cooling the mixture, add deionized water (10 volumes) followed by TBAF (2.0 eq).[2] Re-heat the mixture to 60 °C and stir until the silylated intermediate is fully converted to the N-methylated product (typically 2-4 hours).
-
Work-up & Extraction: Cool the reaction to room temperature and extract the product with an appropriate organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the pure N1-methylated pyrazole.
Self-Validation & Characterization:
-
LC-MS: Track the conversion of the starting material to the silylated intermediate and then to the final product.
-
¹H and ¹³C NMR: Crucial for confirming the regiochemistry.
-
HMBC/NOESY: For unambiguous structural assignment, 2D NMR experiments are definitive. A Nuclear Overhauser Effect (NOE) between the N-CH₃ protons and the protons of the substituent at the C5 position confirms N1 methylation. Conversely, an NOE between the N-CH₃ protons and the C5-H proton would indicate N2 methylation.[4]
Pillar 3: Data Visualization and Comparison
To facilitate experimental design, the key attributes of the two primary methodologies are summarized below.
Table 1: Comparison of N-Methylation Methodologies
| Feature | Methodology A: Classical Alkylation | Methodology B: Masked Silyl Reagent |
| Methyl Source | Methyl Iodide, Dimethyl Sulfate | (Chloromethyl)triisopropoxysilane |
| Key Reagents | K₂CO₃, NaH, KOH | KHMDS, TBAF |
| Regioselectivity | Low to moderate; often yields mixtures | Excellent (>92:8 to >99:1 N1/N2)[2][11] |
| Generality | Broad, but unselective for many substrates | Effective for a wide range of substrates[2] |
| Conditions | Refluxing temperatures | 60 °C |
| Complexity | One-step reaction | Two-step, one-pot procedure |
| Advantages | Simple reagents, well-established | High regiocontrol, predictable outcomes |
| Disadvantages | Poor selectivity, difficult purification | More expensive reagents, requires anhydrous conditions |
Diagrams: Visualizing Workflows and Mechanisms
Caption: Mechanism of the Masked Silyl Reagent Method.
Conclusion
The N-methylation of pyrazole-3,5-dicarboxylic acid and its derivatives is a critical transformation for tuning molecular properties in drug discovery and materials science. While classical methods using agents like methyl iodide are suitable for symmetrical substrates, they often fail to provide adequate regiocontrol for more complex, asymmetrically substituted pyrazoles. The advent of modern strategies, particularly the use of sterically bulky masked methylating reagents, has revolutionized the field. This approach provides a robust and highly predictable method for achieving N1-selectivity, enabling the efficient and targeted synthesis of desired pyrazole regioisomers. By understanding the causal factors of sterics and electronics and selecting the appropriate methodology, researchers can confidently and efficiently access these valuable N-methylated heterocyclic compounds.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3526. Available at: [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. Available at: [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. Available at: [Link]
-
Yaroshenko, V., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(1), 19. Available at: [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available at: [Link]
- CN105859891A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. (2016). Google Patents.
-
Martins, M. A. P., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4797. Available at: [Link]
-
Sildenafil - Chemical synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026. Available at: [Link]
-
1H-Pyrazole-3,5-dicarboxylic acid. (n.d.). LookChem. Retrieved January 10, 2026. Available at: [Link]
-
Chandrasekhar, V., & Thirumoorthi, R. (2009). Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles. Organometallics, 28(8), 2419–2428. Available at: [Link]
-
N-methylation of pyrazole. (2023). Reddit. Available at: [Link]
-
Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester. (n.d.). NIST WebBook. Retrieved January 10, 2026. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles. (2011). Google Patents.
-
Foley, D. J., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(10), 5894-5943. Available at: [Link]
-
Elguero, J., et al. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC, 2005(7), 91-101. Available at: [Link]
-
Shi, D., & Jiang, H. (2009). Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxyl-ate. Acta Crystallographica Section E, 65(Pt 7), o1646. Available at: [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Oriental Journal of Chemistry. Available at: [Link]
-
Al-Sanea, M. M., et al. (2021). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. ResearchGate. Available at: [Link]
-
Karch, R., & Umpelev, A. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(15), 10041–10051. Available at: [Link]
-
Ramachary, D. B., & Ramakumar, K. (2012). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 89, 439. Available at: [Link]
-
da Silva, F. C., et al. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 2(10), 2369–2376. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 8. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester- [webbook.nist.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Research and Development
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final product, and potentially introduce toxic byproducts in drug development pipelines. This guide provides a comprehensive overview of robust methods for the purification of this compound, drawing upon established chemical principles and tailored protocols to ensure high purity and batch-to-batch consistency.
Understanding the Impurity Profile: A Chemist's Perspective
Effective purification begins with an understanding of the potential impurities. A common synthetic route to pyrazole dicarboxylic acids involves the oxidation of the corresponding dimethylpyrazole. For instance, the synthesis of the parent 1H-Pyrazole-3,5-dicarboxylic acid is achieved by the oxidation of 3,5-Dimethyl-1H-pyrazole with an oxidizing agent like potassium permanganate.[1] A similar strategy can be envisioned for this compound, starting from 1,3,5-trimethyl-1H-pyrazole.
Based on this, the primary impurities are likely to be:
-
Partially oxidized intermediates: Such as 5-methyl-1H-pyrazole-3-carboxylic acid.
-
Unreacted starting materials: Residual 1,3,5-trimethyl-1H-pyrazole.
-
Inorganic salts: From the workup of the oxidation reaction (e.g., manganese dioxide, salts from pH adjustment).
Core Purification Strategies: A Multi-faceted Approach
A combination of techniques is often necessary to achieve the desired level of purity. The acidic nature of the two carboxyl groups is the most significant chemical handle for purification. The primary methods discussed here are Acid-Base Extraction and Recrystallization, with High-Performance Liquid Chromatography (HPLC) serving as a powerful tool for both analysis and purification of smaller quantities.
Method 1: Acid-Base Extraction - Exploiting Acidity for Separation
Principle: Acid-base extraction leverages the differential solubility of the acidic target compound and neutral or less acidic impurities in aqueous and organic phases. By converting the dicarboxylic acid into its water-soluble salt form with a base, it can be separated from non-acidic impurities that remain in an organic solvent. Subsequent acidification of the aqueous layer precipitates the purified acid.
Causality Behind Experimental Choices:
-
Choice of Base: A weak base like sodium bicarbonate is often sufficient to deprotonate the carboxylic acids. Using a strong base like sodium hydroxide is also effective but may not be necessary and could potentially promote side reactions if other sensitive functional groups were present.
-
Choice of Organic Solvent: A water-immiscible organic solvent in which the impurities are soluble is required. Diethyl ether or ethyl acetate are common choices.
-
pH Adjustment: Precise pH control is crucial. To ensure complete deprotonation and transfer to the aqueous phase, the pH should be raised significantly above the pKa of the carboxylic acid groups. Conversely, to precipitate the purified acid, the pH must be lowered well below the pKa. The predicted pKa of the parent 1H-pyrazole-3,5-dicarboxylic acid is around 3.24, and the N-methylation is not expected to drastically alter this.[2] Therefore, a pH of > 6 for extraction and < 2 for precipitation is recommended.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the sodium salt of the target compound. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the dicarboxylic acid. Combine the aqueous extracts.
-
Washing (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover these impurities if desired.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2 (verify with pH paper).
-
Isolation: The purified this compound will precipitate out as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Method 2: Recrystallization - The Gold Standard for Solid Purification
Principle: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a hot solvent to create a saturated solution, which upon slow cooling, allows for the formation of pure crystals of the target compound, leaving the impurities dissolved in the mother liquor.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For the parent compound, 1H-pyrazole-3,5-dicarboxylic acid, water and ethanol have been reported as suitable recrystallization solvents.[3] Given the structural similarity, these are excellent starting points for this compound. A mixture of solvents, such as ethanol-water, can also be effective.[4]
-
Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Washing: Washing the collected crystals with a small amount of cold recrystallization solvent helps to remove any adhering mother liquor containing dissolved impurities.
Protocol for Recrystallization from an Ethanol/Water Mixture:
-
Solvent Preparation: Prepare a mixture of ethanol and water (e.g., start with a 1:1 ratio).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot ethanol/water mixture and heat the flask on a hot plate with stirring until the solid completely dissolves. If some solid remains, add small portions of the hot solvent mixture until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes to further decrease the solubility of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Purity Assessment: Validating the Success of Purification
1. Melting Point Analysis: A sharp melting point range is a good indicator of purity. The melting point of the purified this compound should be compared to the literature value. Impurities will typically broaden and depress the melting point.
| Compound | Reported Melting Point (°C) |
| This compound | 266-268[5] |
| 1H-Pyrazole-3,5-dicarboxylic acid | 292-295 (decomposes)[2] |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | 210-211[1] |
2. High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity and quantifying residual impurities. For acidic compounds like pyrazole dicarboxylic acids, reverse-phase HPLC is a suitable method.
Suggested HPLC Protocol:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution and an organic solvent is recommended.
-
Detection: UV detection at a wavelength where the pyrazole ring absorbs, typically around 210-254 nm.
-
Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase composition.
A typical gradient might be:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
The purity is determined by the area percentage of the main peak in the chromatogram.
Visualizing the Workflow
Diagram of the Purification Workflow
Sources
- 1. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 3,5-PYRAZOLEDICARBOXYLIC ACID | 3112-31-0 [chemicalbook.com]
- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. Separation of Pyrazole-3,5-dicarboxylic acid monohydrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Recrystallization of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
Introduction
In the realm of pharmaceutical development and materials science, the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid is a heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. Its purification is a critical step to ensure the desired efficacy, safety, and material properties in downstream applications. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.
This comprehensive guide provides a detailed protocol for the recrystallization of this compound. The methodologies outlined herein are grounded in the fundamental principles of crystallization and are designed to be a validated starting point for researchers in drug development and chemical synthesis.
Physicochemical Properties and Rationale for Recrystallization
This compound is a solid compound with a molecular weight of approximately 170.12 g/mol and is classified as a harmful irritant.[1] Its structure, featuring two carboxylic acid groups and a methylated pyrazole ring, dictates its solubility characteristics. The presence of the polar carboxylic acid groups allows for hydrogen bonding, suggesting solubility in polar protic solvents. The aromatic pyrazole ring contributes to a degree of nonpolar character.
The parent compound, 1H-Pyrazole-3,5-dicarboxylic acid, exhibits a high melting point of 292-295 °C (with decomposition), indicating strong intermolecular forces in its crystal lattice.[2] It is anticipated that this compound will also be a crystalline solid with a relatively high melting point.
Recrystallization is the chosen purification method because it is highly effective at removing small amounts of impurities from a solid sample. The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. This differential solubility is the cornerstone of a successful recrystallization, allowing for the formation of pure crystals upon cooling while impurities remain in the solvent.
Solvent Selection: A Critical First Step
The choice of solvent is the most critical parameter in developing a recrystallization protocol. An ideal solvent should:
-
Exhibit a steep solubility curve: The compound should be sparingly soluble at low temperatures and highly soluble at high temperatures.
-
Not react with the compound: The solvent must be chemically inert towards this compound.
-
Have a relatively low boiling point: This facilitates easy removal of the solvent from the purified crystals.
-
Dissolve impurities well at all temperatures or not at all: This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.
-
Be non-toxic, inexpensive, and non-flammable: Safety and cost are important practical considerations.
Based on the structure of this compound and solvents used in the synthesis of related pyrazole carboxylic acids, a selection of candidate solvents for initial screening is presented in Table 1.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale for Selection |
| Water | High | 100 | The two carboxylic acid groups suggest potential solubility in hot water.[3] |
| Ethanol | Medium-High | 78 | Often a good solvent for compounds with polar functional groups.[3] |
| Methanol | High | 65 | Used in the hydrolysis step of the diethyl ester precursor.[4] |
| Acetone | Medium | 56 | Used in the synthesis of the diethyl ester precursor.[4] |
| Ethyl Acetate | Medium-Low | 77 | Used for extraction during the synthesis of the target molecule.[5] |
| Acetic Acid/Water | High | Variable | Mixtures of acetic acid and water are effective for dicarboxylic acids. |
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is classified as a harmful irritant.[1] Avoid inhalation of dust and contact with skin and eyes.
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a steep solubility curve for the compound is identified.
Step-by-Step Methodology:
-
Solvent Screening:
-
Place approximately 50 mg of the crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Observe the solubility at room temperature.
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid fully dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline product upon cooling.
-
-
Recrystallization Procedure:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask, just enough to create a slurry.
-
Heat the flask on a hot plate with gentle swirling. Add more hot solvent in small portions until all the solid has dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Protocol 2: Two-Solvent (Solvent-Pair) Recrystallization
This method is employed when no single solvent provides the desired solubility characteristics. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).
Step-by-Step Methodology:
-
Solvent-Pair Selection:
-
Choose a "good" solvent that readily dissolves the compound at room temperature.
-
Choose a "bad" solvent that is miscible with the "good" solvent but in which the compound is insoluble or sparingly soluble. Common pairs include ethanol/water and acetone/hexane.[3]
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold solvent pair mixture, and dry as described in Protocol 1.
-
Workflow Diagrams
Caption: Comparative workflows for single-solvent and two-solvent recrystallization.
Purity Assessment
The effectiveness of the recrystallization process must be verified. The following analytical techniques are recommended:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compare the melting point of the recrystallized product to that of the crude material. A significant increase and narrowing of the melting point range indicate successful purification.
-
Thin-Layer Chromatography (TLC): TLC can be used to visually assess the purity of the recrystallized compound. The purified sample should show a single spot, while the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of the purified product and identify the presence of any remaining impurities.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the compound is highly soluble even at low temperatures. | Evaporate some of the solvent and try cooling again; switch to a less effective solvent or use a two-solvent system. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated. | Use a lower-boiling solvent; use a more dilute solution; induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Low recovery of product | The compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath; use a smaller volume of solvent; pre-heat the filtration apparatus. |
Conclusion
The recrystallization of this compound is a critical purification step that can be systematically approached through careful solvent selection and adherence to established protocols. By understanding the principles of solubility and crystallization, researchers can effectively remove impurities and obtain a high-purity product suitable for demanding applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful purification of this valuable chemical intermediate.
References
-
LookChem. 1H-Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]
-
PubChem. 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
PubChem. 1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
- Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1H-Pyrazole-3,5-dicarboxylic acid|lookchem [lookchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 5. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Leveraging 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid for Functional MOF Synthesis
Abstract: Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and chemical tunability. The choice of the organic linker is paramount, dictating the final architecture, stability, and functionality of the framework. This guide provides an in-depth exploration of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid as a versatile linker for constructing robust MOFs. The N-methylation on the pyrazole ring introduces unique steric and electronic properties, preventing coordination at the N1 position and directing the self-assembly process. This document details the rationale for its use, provides step-by-step protocols for synthesis and characterization, and explores its application in drug delivery, offering researchers and drug development professionals a comprehensive resource for leveraging this promising linker.
Section 1: The Linker - A Molecular Profile
Chemical Structure and Rationale for Use
This compound is a V-shaped, ditopic carboxylate linker. Its strategic design offers several advantages for the rational construction of MOFs:
-
Defined Coordination Vector: The two carboxylate groups at the 3 and 5 positions provide well-defined coordination points, while the pyrazole ring acts as a rigid spacer.
-
Blocked N-H Site: Unlike its parent compound, 1H-pyrazole-3,5-dicarboxylic acid, the methylation at the N1 position prevents deprotonation and coordination at this site. This simplifies the coordination chemistry, leading to more predictable framework topologies.[1]
-
Tunable Pore Chemistry: The pyrazole ring, with its nitrogen atoms, introduces a distinct chemical environment within the MOF pores. This can be exploited for selective gas adsorption or for specific interactions with guest molecules, such as pharmaceuticals.
-
High Stability: Pyrazolate-based ligands are known to form strong coordination bonds with metal ions, contributing to the synthesis of MOFs with high thermal and chemical stability.[1][2]
The careful selection of such linkers allows for the precise engineering of MOF interiors for applications ranging from catalysis to targeted drug delivery.[3][4]
Section 2: Synthesis of a Representative MOF (Zn-MPyDC)
This section provides a protocol for the synthesis of a zinc-based MOF using this compound (H₂MPyDC) via a solvothermal method. Solvothermal synthesis is a common and effective technique for producing high-quality, crystalline MOF materials.[5][6]
Principle of Solvothermal Synthesis
In this method, the metal salt (node) and the organic linker are dissolved in a solvent and sealed in an autoclave or a sealed vial. The vessel is then heated to a temperature above the solvent's boiling point, increasing the pressure and facilitating the dissolution of reactants and the crystallization of the MOF product. This process often yields large, well-defined crystals.[6][7]
Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| This compound | C₆H₆N₂O₄ | >98% | e.g., TCI, Sigma | The primary organic linker. |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | >99% | Sigma-Aldrich | The metal node precursor. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous | Fisher Scientific | Reaction solvent. |
| Ethanol (EtOH) | C₂H₅OH | ACS Grade | VWR | Solvent for washing/exchange. |
Detailed Synthesis Protocol: Zn-MPyDC
Causality Behind Choices:
-
Metal-to-Linker Ratio: A 1:1 molar ratio is a common starting point for ditopic linkers and divalent metals to form a neutral framework.
-
Solvent: DMF is a high-boiling point, polar aprotic solvent that effectively dissolves both the organic linker and the metal salt, facilitating the reaction.[8]
-
Temperature: 120 °C is a typical temperature for solvothermal MOF synthesis, providing sufficient energy for crystal formation without decomposing the linker or solvent.
-
Time: 48 hours allows for the slow crystal growth necessary to obtain a high-quality, crystalline product.
-
Preparation of Precursor Solution:
-
In a 20 mL scintillation vial, combine 34.0 mg (0.20 mmol) of this compound and 59.5 mg (0.20 mmol) of Zinc Nitrate Hexahydrate.
-
Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Expert Insight: The order of addition is generally not critical, but adding the solvent last allows for accurate weighing of the solid reagents.
-
-
Homogenization:
-
Tightly cap the vial.
-
Place the vial in an ultrasonication bath for 15 minutes to ensure all solids are fully dissolved and the solution is homogeneous.[5] This step is crucial for preventing the formation of amorphous impurities.
-
-
Solvothermal Reaction:
-
Place the sealed vial into a programmable laboratory oven.
-
Heat the oven to 120 °C and hold at this temperature for 48 hours.
-
After the reaction is complete, allow the oven to cool slowly to room temperature (e.g., over 8-12 hours). Slow cooling promotes the formation of larger, more well-defined crystals.
-
-
Product Isolation and Washing:
-
Decant the mother liquor (the remaining DMF solution) carefully.
-
Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the crystalline product. Let the crystals settle and decant the DMF. Repeat this step twice.
-
Rationale: This removes unreacted precursors and soluble impurities.
-
Next, add 10 mL of ethanol. Let the crystals soak for 24 hours, replacing the ethanol with a fresh portion every 8 hours. Repeat this solvent exchange process three times.
-
Rationale: The purpose of this step is to exchange the high-boiling point DMF within the MOF pores with a more volatile solvent like ethanol, which is easier to remove during the activation phase.[5]
-
-
Activation (Solvent Removal):
-
After the final ethanol wash, decant the solvent and transfer the wet crystals to a vacuum oven.
-
Heat the sample under dynamic vacuum at 150 °C for 12 hours. This process, known as activation, evacuates the solvent molecules from the pores, making the internal surface area accessible for gas sorption or drug loading.[5]
-
The final product is a fine white crystalline powder.
-
Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for a Zn-MPyDC MOF.
Section 3: Essential Characterization Protocols
Characterization is a self-validating step to confirm the synthesis of the desired material.[9] The following are fundamental techniques to verify the structure, stability, and porosity of the newly synthesized MOF.
Protocol: Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline material.
-
Procedure:
-
Grind a small amount (~10 mg) of the activated MOF into a fine powder.
-
Pack the powder onto a zero-background sample holder.
-
Collect a diffraction pattern using a Cu Kα radiation source (λ = 1.5406 Å) over a 2θ range of 5° to 50°.
-
-
Interpretation: A successful synthesis will yield a pattern with sharp, well-defined peaks, indicating a highly crystalline material. The absence of broad humps suggests no significant amorphous content. The peak positions should be compared to a simulated pattern from single-crystal X-ray diffraction data if available, or used as a reference for batch-to-batch reproducibility.
Protocol: Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the MOF and confirm the removal of solvent molecules after activation.
-
Procedure:
-
Place 5-10 mg of the activated MOF into an alumina TGA pan.
-
Heat the sample from room temperature to 800 °C at a ramp rate of 10 °C/min under a nitrogen or air atmosphere.
-
-
Interpretation: The TGA curve will show an initial plateau, indicating stability. A sharp weight loss will occur at the decomposition temperature, where the framework collapses. For an activated sample, there should be minimal weight loss before this decomposition point. An un-activated sample would show a significant initial weight loss corresponding to the removal of guest solvents.
Protocol: N₂ Adsorption-Desorption Analysis
-
Purpose: To measure the porosity, specifically the BET (Brunauer-Emmett-Teller) surface area and pore volume.[9]
-
Procedure:
-
Load ~50-100 mg of the activated MOF into a sample tube of known weight.
-
Degas the sample again on the analysis instrument's port at 150 °C under vacuum for at least 6 hours to remove any adsorbed atmospheric gases.
-
Measure the N₂ adsorption and desorption isotherms at 77 K (liquid nitrogen temperature).
-
-
Interpretation: The shape of the isotherm provides information about the pore structure. A Type I isotherm is characteristic of microporous materials like MOFs. The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
Representative Data Summary
| Parameter | Expected Result (Zn-MPyDC) | Technique | Purpose |
| Crystalline Phase | Sharp diffraction peaks | PXRD | Confirms crystallinity and phase purity |
| Thermal Stability | > 350 °C | TGA | Determines decomposition temperature |
| BET Surface Area | 800 - 1500 m²/g | N₂ Adsorption | Quantifies accessible surface area |
| Pore Volume | 0.4 - 0.7 cm³/g | N₂ Adsorption | Measures total volume of accessible pores |
Note: These are hypothetical yet realistic values for a microporous MOF based on similar linker chemistry. Actual results may vary.
Section 4: Application Focus - A Platform for Drug Delivery
MOFs are excellent candidates for drug delivery systems (DDSs) due to their high loading capacity, tunable pore sizes, and the potential for controlled release.[4][10] MOFs constructed from biocompatible metals like zinc or iron and carefully chosen organic linkers are of particular interest.[10]
Rationale for Drug Delivery
The pores of the Zn-MPyDC MOF can serve as nanoscopic containers for therapeutic molecules. The interactions between the drug molecule and the MOF's internal surface (e.g., π-π stacking, hydrogen bonding) can be tuned to control loading and release kinetics.[4]
Protocol: Loading of 5-Fluorouracil (5-FU)
-
Purpose: To encapsulate a model anticancer drug, 5-Fluorouracil, into the pores of the MOF via post-synthetic immersion.
-
Procedure:
-
Prepare a stock solution of 5-FU in methanol (e.g., 2 mg/mL).
-
Immerse 50 mg of activated Zn-MPyDC MOF in 10 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 72 hours in a sealed container to prevent solvent evaporation.
-
After 72 hours, centrifuge the mixture to collect the solid 5-FU@Zn-MPyDC.
-
Wash the solid briefly with a small amount of fresh methanol to remove surface-adsorbed drug molecules.
-
Dry the product under vacuum at 60 °C for 6 hours.
-
-
Quantification: The amount of loaded drug can be determined by measuring the concentration of 5-FU remaining in the supernatant using UV-Vis spectroscopy (λ_max ≈ 266 nm) and subtracting it from the initial amount.
Protocol: In Vitro Drug Release
-
Purpose: To simulate the release of the drug in a physiologically relevant medium.
-
Procedure:
-
Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4.
-
Disperse 20 mg of 5-FU@Zn-MPyDC in 20 mL of the PBS solution in a dialysis bag (with an appropriate molecular weight cut-off).
-
Place the dialysis bag into a larger beaker containing 180 mL of PBS, maintained at 37 °C with constant, gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 3 mL aliquot from the external PBS solution and replace it with 3 mL of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of 5-FU in each aliquot using UV-Vis spectroscopy to construct a cumulative release profile.
-
MOF Properties and Drug Delivery Performance
Caption: Relationship between MOF design and drug delivery outcomes.
Section 5: Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Amorphous Product (No PXRD peaks) | Reaction temperature too low; reaction time too short; impure reagents. | Increase reaction temperature in 10 °C increments. Extend reaction time to 72 hours. Ensure high-purity, anhydrous solvents and reagents are used. |
| Low BET Surface Area | Incomplete activation; pore collapse. | Ensure the solvent exchange step is thorough to completely remove DMF. Increase activation temperature or time, but monitor with TGA to avoid framework decomposition. Consider supercritical CO₂ drying for delicate frameworks as it avoids capillary forces that can cause pore collapse.[5] |
| Low Drug Loading | Poor drug solubility; incompatible host-guest chemistry. | Choose a different solvent for loading that better solubilizes the drug. If the drug molecule is too large for the pores, a MOF with a larger pore size (using a longer linker) may be necessary. |
| "Burst" Release of Drug | Drug is primarily adsorbed on the crystal exterior. | Ensure the washing step after drug loading is sufficient to remove surface-adsorbed molecules. A brief wash with a solvent in which the drug is sparingly soluble can be effective. |
Section 6: References
-
El Boutaybi, M. et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemical and Environmental Research, 07, 01-10. [Link]
-
Ghanem, B. S. et al. (2015). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 52094. [Link]
-
El Boutaybi, M. et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]
-
Wang, Y. et al. (2019). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions, 48(22), 7786-7793. [Link]
-
Ghanem, B. S. et al. (2015). Figure 1. (A) Representation of the solvothermal MOF synthesis process... ResearchGate. [Link]
-
Mishra, D. et al. (2022). Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications. MDPI. [Link]
-
Walton, R. I. (n.d.). Synthesis of MOFs: From Laboratory to Commercial Production. CORE. [Link]
-
Azizi, S. et al. (2022). One-step solvothermal synthesis of the bimetallic Zr/Ce-UiO-67 metal–organic framework: a visible-light-activated photocatalyst for Cr(vi) detoxification. New Journal of Chemistry, 46(31), 14909-14919. [Link]
-
Request PDF. (n.d.). Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. ResearchGate. [Link]
-
Wang, Y. et al. (2019). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. PubMed. [Link]
-
Reinsch, H. et al. (2023). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. IUCrJ, 10(Pt 4), 384–393. [Link]
-
Li, J. et al. (2022). Metal-organic frameworks for advanced drug delivery. PubMed Central. [Link]
-
Li, Y. et al. (2022). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Applied Materials & Interfaces, 14(39), 43970–43991. [Link]
-
Colombo, V. et al. (2012). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. SciSpace. [Link]
-
Maspero, A. (n.d.). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria. [Link]
-
CN107746465B - A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof. Google Patents.
-
Sharma, B. et al. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). ResearchGate. [Link]
-
Musat, V. et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. [Link]
Sources
- 1. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One-step solvothermal synthesis of the bimetallic Zr/Ce-UiO-67 metal–organic framework: a visible-light-activated photocatalyst for Cr(vi) detoxification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. scispace.com [scispace.com]
- 10. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Hydrothermal synthesis of MOFs with 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
An in-depth guide to the hydrothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid, designed for researchers, scientists, and professionals in drug development. This document provides a detailed protocol, the scientific rationale behind the methodology, and comprehensive characterization techniques.
Introduction: The Architectural Precision of Pyrazole-Based MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1][2] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities have positioned them as highly promising materials for applications in gas storage, catalysis, sensing, and drug delivery.[1][3]
The choice of the organic linker is paramount as it dictates the resulting MOF's topology, porosity, and chemical properties.[4] this compound is a particularly compelling linker. Its rigid pyrazole core provides a well-defined geometric constraint, while the two carboxylate groups offer robust coordination sites for metal ions.[5][6] The nitrogen atoms within the pyrazole ring can also participate in coordination, offering additional structural control and potential active sites.[6]
Hydrothermal synthesis is a widely favored method for producing high-quality MOF crystals.[7][8] This technique involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of well-defined crystals.[7][9] The method is cost-effective, relatively simple, and allows for precise control over crystal size and morphology by tuning parameters such as temperature, reaction time, and reactant concentrations.[7][8] This application note provides a comprehensive protocol for the hydrothermal synthesis of MOFs using this compound, with a focus on lanthanide metals as an example, due to their interesting luminescence and magnetic properties.[10]
Materials and Equipment
Reagents:
-
This compound (H₂MPDC)
-
Lanthanide(III) nitrate hexahydrate (e.g., Nd(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O) or other suitable metal salts (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O).
-
N,N-Dimethylformamide (DMF), analytical grade
-
Ethanol (EtOH), absolute
-
Deionized water (DI H₂O)
Equipment:
-
Analytical balance (± 0.1 mg precision)
-
23 mL Teflon-lined stainless steel autoclaves
-
Programmable laboratory oven
-
Centrifuge and centrifuge tubes (50 mL)
-
Ultrasonic bath
-
pH meter
-
Vacuum oven or Schlenk line for activation
Experimental Protocol: Hydrothermal Synthesis
This protocol describes a representative synthesis. The specific molar ratios, solvents, and temperatures are starting points and may require optimization depending on the target metal and desired crystal properties.
Step 1: Preparation of Precursor Solutions (The Foundation)
-
Rationale: Separate dissolution ensures complete solvation of the metal salt and the organic linker before they are mixed, preventing premature precipitation and promoting homogeneous nucleation. The choice of solvent is critical; DMF is a common choice for its ability to dissolve a wide range of organic linkers and metal salts, and its high boiling point is suitable for solvothermal reactions.[11]
-
Metal Salt Solution: In a 20 mL glass vial, weigh 0.2 mmol of the chosen lanthanide(III) nitrate hexahydrate. Add 5 mL of DI H₂O and 5 mL of DMF. Sonicate the mixture for 10-15 minutes until the salt is fully dissolved.
-
Ligand Solution: In a separate 20 mL glass vial, weigh 0.3 mmol of this compound. Add 5 mL of DMF. Sonicate for 15-20 minutes until a clear, homogeneous solution is obtained. The slight excess of ligand can help drive the reaction to completion.
Step 2: Assembling the Reaction Mixture (Initiating Self-Assembly)
-
Rationale: The order of addition can influence the initial nucleation process. Slowly adding the metal salt solution to the ligand solution while stirring can lead to more uniform crystal growth.
-
Slowly add the metal salt solution to the ligand solution under constant stirring.
-
Transfer the final mixture into the 23 mL Teflon liner of the stainless steel autoclave. The total volume should not exceed 2/3 of the liner's capacity to safely accommodate the pressure generated at high temperatures.
-
Seal the autoclave tightly.
Step 3: The Hydrothermal Reaction (Crystal Growth)
-
Rationale: Temperature and time are the most critical parameters in hydrothermal synthesis.[7] The temperature provides the necessary energy for crystallization, while the duration allows for the growth of well-ordered, larger crystals. A slow heating ramp can promote the formation of fewer, higher-quality nuclei.[7]
-
Place the sealed autoclave in a programmable oven.
-
Heat the oven to 140 °C at a ramp rate of 5 °C/min.
-
Hold the temperature at 140 °C for 72 hours.
-
After the reaction period, turn off the oven and allow the autoclave to cool slowly to room temperature over at least 12 hours. Rapid cooling can cause stress fractures in the crystals or lead to the formation of amorphous byproducts.
Step 4: Product Isolation and Purification (Harvesting the Crystals)
-
Rationale: The washing steps are crucial for removing unreacted starting materials and residual solvent trapped within the pores, which is essential for obtaining a pure product with accessible porosity.
-
Carefully open the cooled autoclave in a fume hood.
-
Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes. Decant the supernatant.
-
Wash the solid product by re-dispersing it in 20 mL of fresh DMF and centrifuging again. Repeat this step three times to ensure all soluble impurities are removed.
-
Subsequently, wash the product with 20 mL of ethanol three times to exchange the high-boiling DMF with a more volatile solvent, which is easier to remove in the final activation step.
Step 5: Activation (Unlocking the Pores)
-
Rationale: Activation is the process of removing the solvent molecules that occupy the pores of the MOF as-synthesized. This step is critical to achieving the high surface area and porosity that are characteristic of MOFs.
-
After the final ethanol wash, decant the solvent and transfer the wet crystalline solid to a clean, pre-weighed vial.
-
Place the sample in a vacuum oven or on a Schlenk line.
-
Heat the sample to 120 °C under dynamic vacuum for 12 hours. This process gently removes the guest ethanol molecules without causing the framework to collapse.
-
The final, activated MOF should be a fine, dry powder. Store it in a desiccator to prevent re-adsorption of atmospheric moisture.
Data Presentation and Visualization
Table 1: Tunable Parameters in Hydrothermal Synthesis
| Parameter | Range/Options | Rationale & Potential Impact |
| Metal Ion | Lanthanides (Ln³⁺), Transition Metals (e.g., Zn²⁺, Cu²⁺) | Determines the geometry of the metal node, influencing the final framework topology, stability, and properties (e.g., luminescence, magnetism).[10] |
| Solvent System | DMF/H₂O, DEF/H₂O, EtOH/H₂O | Affects precursor solubility and modulates crystal growth. The ratio can influence crystal size and morphology.[7] |
| Temperature | 100 - 180 °C | Higher temperatures generally lead to faster crystallization and can result in denser phases. Lower temperatures may yield larger, higher-quality crystals.[7][12] |
| Reaction Time | 24 - 96 hours | Longer reaction times typically allow for the growth of larger and more well-defined crystals. |
| pH / Modulator | 3 - 7 / Acetic Acid, HCl | pH affects the deprotonation state of the carboxylic acid linkers. Modulators (monocarboxylic acids) can compete with the linker for coordination, slowing down crystal growth and leading to larger, more perfect crystals.[3] |
Diagram 1: Hydrothermal Synthesis Workflow
Caption: Workflow for the hydrothermal synthesis of a pyrazole-based MOF.
Characterization of Synthesized MOFs
Post-synthesis characterization is essential to confirm the identity, purity, and properties of the material.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique used to confirm the crystallinity and phase purity of the synthesized MOF. The resulting diffraction pattern is a fingerprint of the crystal structure. A comparison with a simulated pattern from single-crystal X-ray diffraction (if available) confirms the formation of the desired structure. Sharp, well-defined peaks indicate a highly crystalline material.[3][13]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For MOFs, it is used to determine thermal stability and to verify the removal of guest solvent molecules. A typical TGA curve for an activated MOF will show a stable plateau until the framework begins to decompose at a high temperature.[3][13]
-
Scanning Electron Microscopy (SEM): SEM provides direct visualization of the crystal morphology (e.g., cubic, needle-like, plate-like) and size distribution. This is useful for understanding how synthesis parameters affect the final product's physical form.[3][13]
-
Gas Adsorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (via the Brunauer-Emmett-Teller, BET, method) and the pore volume and size distribution of the activated MOF. A successful synthesis of a porous material will result in a Type I or Type IV isotherm, indicative of microporous or mesoporous structures, respectively.[13]
Diagram 2: Characterization Logic
Caption: Relationship between characterization techniques and MOF properties.
References
- Vertex AI Search. (n.d.). Applications of Pyrazole-3,5-dicarboxylic Acid Monohydrate in Material Science and Beyond. Retrieved January 10, 2026.
- El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arab Journal of Chemistry and Environmental Research, 7, 01-10.
-
ResearchGate. (n.d.). (PDF) Effect of Different Synthesis Approaches on Structural and Thermal Properties of Lanthanide(III) Metal–Organic Frameworks Based on the 1H-Pyrazole-3,5-Dicarboxylate Linker. Retrieved January 10, 2026, from [Link]
-
Dalton Transactions. (n.d.). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Retrieved January 10, 2026, from [Link]
-
CrystEngComm. (n.d.). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. Retrieved January 10, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond Fungicides: Exploring the Material Science Applications of Pyrazole Carboxylic Acids. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Novel pyrazole-based carboxylate ligand as a building block for assembling lanthanides in luminescent 2D and 3D MOFs | Request PDF. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Hydrothermal synthesis of MOFs | Request PDF. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). MOFs Synthesized from Hydrothermal Conditions. | Download Table. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands | Request PDF. Retrieved January 10, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Retrieved January 10, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID | Request PDF. Retrieved January 10, 2026, from [Link]
-
SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Retrieved January 10, 2026, from [Link]
-
RSC Publishing. (n.d.). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. Retrieved January 10, 2026, from [Link]
-
SciTePress. (n.d.). Metal-organic Frameworks: Preparation, Sensing, Drug Delivery, Imaging and Therapy. Retrieved January 10, 2026, from [Link]
-
Journal of Solid State Chemistry. (2024). Lanthanide-based F-MOFs: Structure, hydrolytic stability, spectral and magnetic properties. Retrieved January 10, 2026, from [Link]
-
ACS Catalysis. (2016). Lanthanide-Based Metal Organic Frameworks: Synthetic Strategies and Catalytic Applications. Retrieved January 10, 2026, from [Link]
-
PMC. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). CN107746465B - A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof.
-
Journal of the American Chemical Society. (n.d.). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Retrieved January 10, 2026, from [Link]
-
PubMed. (2009). Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxyl-ate. Retrieved January 10, 2026, from [Link]
-
MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved January 10, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications [mdpi.com]
- 3. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. SCITEPRESS - SCIENCE AND TECHNOLOGY PUBLICATIONS [scitepress.org]
- 9. researchgate.net [researchgate.net]
- 10. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 11. pure.uva.nl [pure.uva.nl]
- 12. researchgate.net [researchgate.net]
- 13. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs [mdpi.com]
Application Notes and Protocols for Gas Adsorption Studies in MOFs with 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
A Foreword on Rational Design: The Role of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid in Engineering Porous Materials
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] The judicious selection of organic linkers is paramount in tailoring these materials for specific applications such as gas storage and separation.[2] The ligand, this compound, is a promising candidate for constructing robust MOFs with enhanced gas adsorption properties. The pyrazole moiety introduces Lewis basic nitrogen sites into the framework, which can augment the affinity for acidic gases like carbon dioxide (CO₂). Furthermore, the methyl group can influence the framework's topology and pore environment, potentially leading to materials with unique adsorption behaviors.
This guide provides a comprehensive overview of the synthesis, characterization, and gas adsorption analysis of MOFs based on pyrazole-dicarboxylic acid linkers. While direct literature on MOFs synthesized with this compound for gas adsorption is emerging, we will draw upon established protocols for the closely related and well-studied parent ligand, 3,5-pyrazoledicarboxylic acid. This approach provides a robust starting point for researchers, with the understanding that the methyl group may introduce subtle but significant effects on the final material's properties.
Part 1: Synthesis and Activation of Pyrazolate-Based MOFs
The synthesis of MOFs is a nuanced process where minor variations in conditions can significantly impact the final product's crystallinity, morphology, and porosity.[3] The solvothermal method is a widely adopted technique for producing high-quality MOF crystals.[2]
General Solvothermal Synthesis Protocol
This protocol is a general guideline and may require optimization based on the specific metal source and desired MOF architecture.
Materials:
-
This compound (or 3,5-pyrazoledicarboxylic acid)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Reagent Preparation: In a typical synthesis, dissolve the metal salt and the dicarboxylic acid linker in the chosen solvent within a glass vial. The molar ratio of metal to linker is a critical parameter that influences the resulting framework topology and should be systematically varied during optimization.
-
Homogenization: Stir the mixture at room temperature for approximately 30 minutes to ensure the complete dissolution of all reagents.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven. The reaction temperature and duration are crucial parameters; a common starting point is heating at 105-120°C for 24-72 hours.[3]
-
Crystal Recovery: After the reaction, allow the autoclave to cool slowly to room temperature. The crystalline product can be collected by filtration or centrifugation.
-
Washing: To remove unreacted starting materials and residual solvent from the bulk product, wash the collected crystals multiple times with the synthesis solvent (e.g., DMF), followed by a more volatile solvent like ethanol or acetone.[2] Centrifugation is often employed to efficiently separate the crystals from the washing solvent.
MOF Activation: Unlocking the Porous Network
Activation is a critical step to remove guest solvent molecules occluded within the pores of the as-synthesized MOF, thereby making the internal surface area accessible for gas adsorption.[4] Incomplete activation can lead to a significant underestimation of a material's true porosity.
Protocol for Thermal Activation:
-
Sample Preparation: Place the washed MOF sample in a clean, dry sample tube suitable for your gas adsorption analyzer.
-
Solvent Exchange (Recommended): To facilitate the removal of high-boiling point solvents like DMF, a solvent exchange is highly recommended.[5] Immerse the as-synthesized MOF in a low-boiling point solvent such as acetone or chloroform. Allow the sample to soak for several hours, then decant the solvent. Repeat this process 3-5 times.
-
Thermal Activation under Vacuum: Attach the sample tube to the degassing port of a gas adsorption analyzer. Heat the sample under a dynamic vacuum. A typical activation protocol involves heating to 120-150°C for several hours (e.g., 5-18 hours) until a stable, low pressure is achieved.[5] The optimal temperature and duration should be determined by thermogravimetric analysis (TGA) to avoid framework collapse.
Part 2: Characterization of Porous MOFs
A multi-technique approach is essential to thoroughly characterize the structural and physical properties of the synthesized MOFs.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF.[4] The experimental PXRD pattern should be compared with a simulated pattern from single-crystal X-ray diffraction data if available.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the temperature at which guest solvent molecules are removed, which is crucial for optimizing the activation protocol.[4]
-
Scanning Electron Microscopy (SEM): SEM provides information on the morphology and particle size of the MOF crystals.
-
Nitrogen Adsorption at 77 K: This is the standard method for determining the porosity of the activated MOF. The resulting isotherm is used to calculate the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution.[6]
Part 3: Gas Adsorption Measurement Protocols
Volumetric gas adsorption analyzers are commonly used to measure the amount of gas adsorbed by a porous material at a given pressure and temperature.[5]
Protocol for N₂ Adsorption at 77 K (BET Surface Area Analysis)
-
Instrument Setup: Ensure the gas adsorption analyzer is properly calibrated. Fill the liquid nitrogen dewar.
-
Sample Loading: Install the sample tube containing the activated MOF onto the analysis port of the instrument.
-
Free-Space Measurement: Perform a void volume measurement using helium gas, which is assumed not to adsorb at 77 K.
-
Isotherm Measurement: Introduce calibrated doses of high-purity nitrogen gas into the sample tube. The instrument will measure the amount of gas adsorbed at various equilibrium pressures over a relative pressure (P/P₀) range, typically from 10⁻⁶ to 0.995.[5] The desorption isotherm is subsequently measured by systematically reducing the pressure.
-
Data Analysis: The adsorption isotherm data is used to calculate the BET surface area, which is a measure of the total surface area of the material. The pore size distribution can be determined using methods like the BJH (Barrett-Joyner-Halenda) analysis or more advanced density functional theory (DFT) models.[1]
Protocol for CO₂ Adsorption at 273 K and 298 K
-
Sample Preparation: Use a freshly activated MOF sample.
-
Instrument Setup: Use a cryostat or water bath to maintain the sample temperature at 273 K (0 °C) or 298 K (25 °C).
-
Isotherm Measurement: Measure the CO₂ adsorption isotherm by introducing known doses of high-purity CO₂ gas and recording the uptake at various equilibrium pressures, typically up to 1 bar.
-
Data Analysis: The CO₂ uptake capacity is usually reported in cm³/g or mmol/g.[7] By measuring isotherms at multiple temperatures, the isosteric heat of adsorption (Qst) can be calculated, which provides insight into the strength of the interaction between CO₂ and the MOF.[8]
Visualization of the Experimental Workflow
The following diagram illustrates the key stages from MOF synthesis to gas adsorption analysis.
Figure 1: Experimental workflow from MOF synthesis to gas adsorption analysis.
Data Presentation: Expected Gas Adsorption Performance
The following table presents hypothetical yet representative gas adsorption data for a MOF synthesized with a pyrazole-dicarboxylic acid linker, based on literature values for analogous systems. This serves as a benchmark for researchers working with this compound.
| MOF Sample | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake at 273 K, 1 bar (cm³/g) | CO₂ Uptake at 298 K, 1 bar (cm³/g) |
| PZA-MOF-1 | 800 - 1200 | 0.35 - 0.50 | 80 - 110 | 50 - 70 |
| PZA-MOF-2 | 1000 - 1500 | 0.45 - 0.65 | 95 - 130 | 60 - 85 |
Note: PZA-MOF denotes a hypothetical pyrazolate-based MOF. The ranges provided are indicative and will vary depending on the specific metal and synthesis conditions.
Logical Framework for Experimental Design
The following diagram outlines the logical progression and decision-making process in the study of these MOFs.
Figure 2: Logical framework for the systematic study of gas adsorption in pyrazolate-based MOFs.
Concluding Remarks and Future Directions
The use of this compound as a building block for MOFs holds significant promise for the development of advanced materials for gas storage and separation. The protocols and methodologies outlined in this application note provide a solid foundation for researchers to synthesize, characterize, and evaluate the performance of these novel materials. The presence of the methyl group is anticipated to influence the framework's structure and, consequently, its gas adsorption properties. A systematic comparison with MOFs derived from the unmethylated parent ligand will be crucial in elucidating the structure-property relationships and advancing the rational design of next-generation porous materials.
References
-
Farha, O. K., & Hupp, J. T. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Accounts of Chemical Research, 43(8), 1166–1175. [Link]
-
Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(6), 1477-1504. [Link]
-
AZoM. (2019). An Introduction to MOFs and Characterizing their Porosity. [Link]
-
AZoM. (2023). Understanding the Pore Structure of MOFs. [Link]
-
Butt, F. K., et al. (2020). Physiochemical characterization of metal organic framework materials: A mini review. Frontiers in Materials, 7, 238. [Link]
-
Chen, K.-J., et al. (2015). Thermodynamic Study of CO2 Sorption by Polymorphic Microporous MOFs with Open Zn(II) Coordination Sites. Inorganic Chemistry, 54(10), 4887–4893. [Link]
-
El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemical and Environmental Research, 7(1), 1-10. [Link]
-
Villarroel-Rocha, D., et al. (2022). Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption. Journal of Environmental Chemical Engineering, 10(1), 106968. [Link]
-
Zhang, Y., et al. (2019). Hierarchically porous metal–organic frameworks: synthetic strategies and applications. National Science Review, 6(6), 1255-1275. [Link]
-
Liu, J., et al. (2021). Adsorption of Carbon Dioxide, Methane, and Nitrogen on Zn(dcpa) Metal-Organic Framework. Molecules, 26(18), 5484. [Link]
-
Surface Measurement Systems. (2020). Webinar: Water Sorption and Gas Adsorption Measurements on MOFs. [Link]
-
Devautour-Vinot, S., et al. (2021). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Nature Communications, 12(1), 1-10. [Link]
-
Chen, Y., et al. (2019). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions, 48(22), 7786-7793. [Link]
-
Widiastuti, N., et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK, Journal of Proceeding Series, 1, 565-570. [Link]
-
Wang, H., et al. (2020). Engineered Bifunctional Luminescent Pillared‐Layer Frameworks for Adsorption of CO2 and Sensitive Detection of Nitrobenzene in Aqueous Media. Chemistry – An Asian Journal, 15(18), 2788-2794. [Link]
-
Divasal, V. K. (2023). Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. [Link]
Sources
- 1. azom.com [azom.com]
- 2. ossila.com [ossila.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Guest-Host Interactions in MOFs with 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Metal-Organic Frameworks (MOFs) constructed from 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid (H₂mpdca) represent a versatile class of porous crystalline materials with significant potential in drug delivery and other biomedical applications.[1] The unique architecture of these MOFs, characterized by tunable pore sizes and functionalizable surfaces, allows for the encapsulation and controlled release of therapeutic guest molecules.[2][3] This guide provides a comprehensive overview of the synthesis of H₂mpdca-based MOFs, protocols for guest molecule encapsulation, and detailed methodologies for characterizing the crucial guest-host interactions that govern the performance of these advanced materials. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to equip researchers with the foundational knowledge and practical insights necessary to explore and exploit these promising nanomaterials.[4][5]
Introduction: The Significance of Pyrazole-Based MOFs in Host-Guest Chemistry
Metal-Organic Frameworks (MOFs) are a class of hybrid materials formed by the coordination of metal ions or clusters with organic ligands.[6] Their high surface area, tunable porosity, and chemical versatility make them ideal candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[7][8] The choice of the organic linker is paramount as it dictates the resulting MOF's topology, pore environment, and ultimately, its functional properties.[1][9]
The ligand this compound (H₂mpdca) is a particularly interesting building block for MOFs intended for biomedical applications.[10] Its V-shaped geometry and the presence of both carboxylate groups and nitrogen atoms on the pyrazole ring offer multiple coordination sites for metal ions, leading to the formation of robust and diverse framework structures.[11][12] The methyl group provides a degree of hydrophobicity that can influence interactions with guest molecules, while the pyrazole ring itself can participate in non-covalent interactions such as π-π stacking.[13] Understanding and controlling the interactions between the MOF host and the encapsulated guest molecules is the cornerstone of designing effective drug delivery systems.[2][5] These interactions, which can range from hydrogen bonding and van der Waals forces to electrostatic interactions, determine the drug loading capacity, stability of the complex, and the kinetics of drug release.[2]
This guide will delve into the practical aspects of working with H₂mpdca-based MOFs, providing a scientifically grounded yet accessible resource for researchers in the field.
Synthesis of this compound MOFs
The synthesis of MOFs is a nuanced process where reaction conditions significantly influence the final product's crystallinity, morphology, and porosity.[2] The solvothermal method is a commonly employed and effective technique for producing high-quality H₂mpdca-based MOFs.[13]
Rationale for Solvothermal Synthesis
The solvothermal method involves heating the reaction mixture in a sealed vessel above the boiling point of the solvent. This approach offers several advantages:
-
Enhanced Solubility: Increased temperature and pressure improve the solubility of the metal salts and the organic linker, facilitating a more homogeneous reaction environment.
-
Crystallinity: The slow cooling process allows for the gradual formation of well-defined crystals, which is crucial for achieving the high porosity and ordered structure characteristic of MOFs.
-
Phase Control: By carefully controlling the temperature, reaction time, and solvent system, it is possible to target specific crystalline phases of the MOF.
Protocol 2.1: Solvothermal Synthesis of a Cu(II)-H₂mpdca MOF
This protocol describes a general procedure for the synthesis of a copper-based MOF using this compound.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (H₂mpdca)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of H₂mpdca in 5 mL of DMF.
-
Combine the two solutions in the first vial and sonicate for 5 minutes to ensure homogeneity.
-
Seal the vial tightly in a Teflon-lined stainless-steel autoclave.
-
Place the autoclave in a preheated oven at 120 °C for 48 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature naturally.
-
Collect the resulting crystalline product by filtration.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activate the MOF by heating at 150 °C under vacuum for 12 hours to remove the solvent molecules from the pores, making the framework accessible to guest molecules.
Self-Validation:
-
Expected Outcome: Formation of a crystalline powder. The color will depend on the specific coordination environment of the copper ions.
-
Quality Control: The crystallinity and phase purity of the synthesized MOF should be confirmed by Powder X-ray Diffraction (PXRD). The PXRD pattern should match known patterns for the desired MOF structure or be indexed to a new crystalline phase.[14]
Guest Molecule Encapsulation
The encapsulation of guest molecules, such as drugs, into the pores of MOFs is a critical step in the development of drug delivery systems.[15] The choice of encapsulation method depends on the properties of both the guest molecule and the MOF host.[16]
Diagram: Guest Encapsulation Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Engineering host-guest interactions in organic framework materials for drug delivery [archive.materialscloud.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]
- 14. Frontiers | Host-Guest Interactions Between Metal–Organic Frameworks and Air-Sensitive Complexes at High Temperature [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
1-Methyl-1H-pyrazole-3,5-dicarboxylic acid in pharmaceutical intermediate synthesis
An In-Depth Guide to the Application of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, earning the designation of a "biologically privileged" scaffold.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, the pyrazole nucleus is embedded in numerous FDA-approved drugs, spanning therapeutic areas from inflammation and oncology to erectile dysfunction and antivirals.[2][3] Notable examples include the COX-2 inhibitor Celecoxib, the kinase inhibitors Ruxolitinib and Ibrutinib, and the PDE5 inhibitor Sildenafil.[1][2]
At the heart of synthesizing complex pyrazole-based active pharmaceutical ingredients (APIs) lies the strategic use of functionalized building blocks. Among these, This compound (CAS No. 75092-39-6) emerges as a particularly valuable synthon. Its difunctional nature, presenting two carboxylic acid groups at positions 3 and 5, provides dual points for molecular elaboration. The N-methylation at position 1 is a critical design element, preventing unwanted N-alkylation or N-acylation side reactions in subsequent synthetic steps and directing substitution patterns, thereby enhancing regiochemical control.[4][5]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth overview of the physicochemical properties and synthesis of this compound, followed by detailed, field-proven protocols for its application in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and safety profile of a starting material is a prerequisite for its effective and safe use in any synthetic workflow.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 75092-39-6 | |
| Molecular Formula | C₆H₆N₂O₄ | |
| Molecular Weight | 170.12 g/mol | |
| Appearance | White to off-white powder/crystals | [6] |
| Melting Point | 266-268 °C | |
| IUPAC Name | This compound | |
| Synonyms | 1,5-Dimethyl-3-pyrazolecarboxylic acid* | [7] |
*Note: Some suppliers may use synonyms that imply a different substitution pattern; CAS number verification is crucial.
Safety and Handling
As with all laboratory chemicals, this compound and its parent compound, 1H-Pyrazole-3,5-dicarboxylic acid, require careful handling in accordance with established safety protocols.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8][12]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation occurs.[11][12]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
-
Inhalation: Remove person to fresh air. If breathing is difficult, seek medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[12]
-
Synthesis of the Core Building Block
The preparation of this compound is typically achieved in a two-step sequence: oxidation of a commercially available precursor to form the pyrazole dicarboxylic acid core, followed by selective N-methylation.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid via Oxidation
This protocol details the synthesis of the parent dicarboxylic acid from 3,5-dimethylpyrazole. The underlying principle is the strong oxidation of the two methyl groups to carboxylic acids.
-
Causality: Potassium permanganate (KMnO₄) is a potent and cost-effective oxidizing agent capable of converting alkyl side chains on an aromatic ring to carboxylic acids.[13][14] The reaction is performed in an aqueous medium, and upon completion, the product is precipitated by acidification, which protonates the carboxylate salts, rendering them insoluble.
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite (for quenching)
Procedure:
-
In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in deionized water. Heat the solution to approximately 70-80°C.
-
Slowly and portion-wise, add potassium permanganate (approx. 4.0 eq) to the heated solution. The addition is highly exothermic; maintain the internal temperature below 95°C.[13][14]
-
After the addition is complete, stir the resulting brown suspension at 90-95°C for 4-6 hours or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature. The brown precipitate is manganese dioxide (MnO₂), a byproduct of the oxidation.
-
Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake thoroughly with hot water to ensure complete recovery of the product.
-
Cool the combined filtrate in an ice bath. Slowly acidify the clear solution with concentrated HCl to pH 2. A white precipitate should form.
-
Stir the cold suspension for 1 hour to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-Pyrazole-3,5-dicarboxylic acid.[13]
Protocol 2: N-Methylation of 1H-Pyrazole-3,5-dicarboxylic Acid Diethyl Ester
This protocol describes the N-methylation step. To avoid esterification of the carboxylic acids by the methylating agent, it is often advantageous to first convert the dicarboxylic acid to its corresponding diethyl ester, perform the methylation, and then hydrolyze the esters back to the carboxylic acids. A more direct approach is also possible but may require careful control of conditions. This protocol follows the ester protection strategy, which is common in industrial settings.[5]
-
Causality: The reaction proceeds via deprotonation of the pyrazole N-H proton with a mild base like potassium carbonate (K₂CO₃), creating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., iodomethane) in a standard Sₙ2 reaction to form the N-methylated product.[5] Subsequent saponification with a strong base like KOH or NaOH hydrolyzes the esters to the dicarboxylate salt, which is then acidified to yield the final product.
Materials:
-
Diethyl 1H-pyrazole-3,5-dicarboxylate (prepared via Fischer esterification of the product from Protocol 1)
-
Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or DMF (anhydrous)
-
Potassium hydroxide (KOH)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
N-Methylation:
-
To a solution of diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).[5]
-
Stir the suspension vigorously and add iodomethane (1.2 eq) dropwise.
-
Heat the mixture to reflux (around 60°C) and stir overnight. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[5]
-
Cool the reaction, filter off the inorganic salts, and rinse the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain crude diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. This can be purified by chromatography or used directly in the next step.
-
-
Saponification (Hydrolysis):
-
Dissolve the crude diethyl ester in methanol. Cool the solution to 0°C in an ice bath.
-
Add a solution of potassium hydroxide (2.5 eq) in water dropwise, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with a non-polar solvent like ethyl acetate to remove any unreacted ester or organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Application in the Synthesis of Dicarboxamide Intermediates
The twin carboxylic acid functionalities of this compound are ideal for conversion into a variety of derivatives. A common and powerful transformation is the formation of dicarboxamides, which are prevalent in many kinase inhibitors and other enzyme-targeting drugs.[15][16][17] This is typically achieved by first activating the carboxylic acids as acyl chlorides.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 6. 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid | 5744-59-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.no [fishersci.no]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 14. 1H-Pyrazole-3,5-dicarboxylic acid|lookchem [lookchem.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for characterizing 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
An In-Depth Guide to the Analytical Characterization of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
Abstract: This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound (C₆H₆N₂O₄, MW: 170.12). As a key building block in pharmaceutical and materials science, rigorous analytical verification of its identity, purity, and physicochemical properties is paramount. This document outlines a multi-technique approach, leveraging chromatography, spectroscopy, and thermal analysis to establish a complete analytical profile. The protocols are designed for researchers, quality control analysts, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reliable results.
Physicochemical Profile
A foundational understanding of the molecule's properties is critical for selecting appropriate analytical conditions. This compound is a heterocyclic compound featuring a methylated pyrazole ring substituted with two carboxylic acid groups. These functional groups dictate its polarity, solubility, and spectral characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | [1][2] |
| CAS Number | 75092-39-6 | [1][2] |
| Appearance | Solid (White to off-white crystalline powder) | [1] |
| Purity (Typical) | ≥95% | [1] |
| IUPAC Name | 1-methylpyrazole-3,5-dicarboxylic acid | [1] |
| InChI Key | MFKWUVYTAQKQMF-UHFFFAOYSA-N | [1] |
Note: The parent compound, 1H-Pyrazole-3,5-dicarboxylic acid, has a reported melting point of 292-295 °C (with decomposition)[3][4]. The methylated form is expected to have a different, though likely also high, melting point.
Analytical Workflow Overview
A multi-faceted approach is necessary for the unambiguous characterization of this compound. The following workflow ensures that identity, structure, purity, and thermal stability are all thoroughly assessed.
Sources
Application Notes & Protocols: The Strategic Role of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid in the Synthesis of Advanced Coordination Polymers
Preamble: Beyond the Linker—Engineering Functionality with H₂mpdca
In the rapidly advancing field of materials science, coordination polymers (CPs) and metal-organic frameworks (MOFs) have transitioned from academic curiosities to materials with tangible applications in gas storage, catalysis, sensing, and drug delivery. The rational design of these materials hinges on the judicious selection of two primary components: the metal node and, crucially, the organic linker. This document provides an in-depth guide to the application of a highly versatile and functional linker: 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid (hereafter abbreviated as H₂mpdca).
Unlike more common terephthalate or trimesate linkers, H₂mpdca offers a unique combination of structural rigidity, divergent carboxylate groups for network propagation, and a strategically positioned pyrazole ring. The N-methylation not only enhances solubility and stability but also pre-organizes the ligand, preventing N-H---O hydrogen bonding that might otherwise complicate network formation. This guide will elucidate the fundamental principles and provide actionable protocols for leveraging H₂mpdca to construct novel CPs with tailored topologies and functions.
Ligand Analysis: The Chemical Causality of H₂mpdca in CP Synthesis
The efficacy of H₂mpdca as a linker stems from its distinct chemical and structural attributes. Understanding these is paramount to predicting and controlling the outcome of a synthesis.
-
Coordination Versatility: The ligand possesses three potential coordination sites: two carboxylate oxygen atoms and the N2 nitrogen of the pyrazole ring. The carboxylate groups can adopt monodentate, bidentate chelating, or bidentate bridging modes, while the pyrazole nitrogen acts as a potent coordination site. This multi-modal binding capability allows for the formation of complex, high-connectivity networks.[1]
-
Structural Rigidity and Angularity: The five-membered pyrazole ring is planar and rigid. The carboxylate groups are positioned at an angle of approximately 120-140 degrees relative to each other, directing the growth of the coordination network in a non-linear fashion. This inherent angularity is critical for forming 3D frameworks over simple 1D chains or 2D layers.
-
Influence of the N-Methyl Group: The methyl group serves two key purposes. Firstly, it blocks the N1 position from coordinating or forming strong hydrogen bonds, which simplifies the resulting topology and increases predictability. Secondly, it enhances the ligand's solubility in common organic solvents used in solvothermal synthesis, such as N,N-Dimethylformamide (DMF).
Below is a diagram illustrating the potential coordination points of the deprotonated mpdca²⁻ ligand, which dictates its role in forming extended networks.
Caption: Potential coordination modes of the mpdca²⁻ ligand with a metal center.
Application Protocol: Solvothermal Synthesis of a [Zn(mpdca)(H₂O)]·DMF Framework
This protocol details a representative solvothermal synthesis for a 3D coordination polymer. Solvothermal synthesis is the method of choice as the elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality single crystals.[2][3]
3.1. Materials and Equipment
-
Reagents:
-
This compound (H₂mpdca, >98%)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O, >99%)
-
N,N-Dimethylformamide (DMF, anhydrous, 99.8%)
-
Ethanol (Absolute, >99.5%)
-
Deionized Water (18.2 MΩ·cm)
-
-
Equipment:
-
Analytical balance (±0.1 mg)
-
23 mL Teflon-lined stainless-steel autoclave
-
Programmable laboratory oven
-
Ultrasonic bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
pH meter
-
Sintered glass crucible
-
3.2. Experimental Workflow Diagram
Caption: General workflow for the solvothermal synthesis of coordination polymers.
3.3. Step-by-Step Synthesis Protocol
-
Reagent Preparation (Stoichiometry is Key):
-
Accurately weigh 36.8 mg (0.2 mmol) of this compound (H₂mpdca).
-
Accurately weigh 59.5 mg (0.2 mmol) of Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O).
-
Rationale: A 1:1 molar ratio of ligand to metal is a common starting point for forming neutral frameworks. Deviating from this can lead to different structures or incomplete reactions.
-
-
Reaction Mixture Assembly:
-
In a 20 mL glass vial, combine the weighed H₂mpdca and Zn(NO₃)₂·6H₂O.
-
Add 8 mL of DMF, 2 mL of Ethanol, and 2 mL of deionized water.
-
Rationale: The mixed solvent system is crucial. DMF is a high-boiling polar aprotic solvent excellent for dissolving the organic linker.[4] Ethanol and water help to dissolve the inorganic salt and can act as modulating agents, influencing crystal growth and final topology.
-
Place the vial in an ultrasonic bath for 15 minutes to ensure complete dissolution and a homogeneous mixture.
-
-
Solvothermal Reaction:
-
Carefully pour the solution into a 23 mL Teflon-lined autoclave.
-
Seal the stainless-steel vessel tightly. Crucially, do not fill the Teflon liner to more than 75% of its volume to safely accommodate pressure buildup at elevated temperatures.
-
Place the sealed autoclave in a programmable oven and heat to 120 °C for 72 hours.
-
After the heating period, program the oven to cool down slowly to room temperature over 12-24 hours (e.g., a ramp rate of -5 °C/hour).
-
Rationale: The slow cooling rate is critical for promoting the growth of large, high-quality single crystals suitable for X-ray diffraction. Rapid cooling often leads to the precipitation of microcrystalline powder.[3]
-
-
Product Isolation and Purification:
-
Carefully open the cooled autoclave in a fume hood.
-
Collect the colorless, block-shaped crystals by vacuum filtration.
-
Wash the collected crystals three times with 5 mL of fresh DMF to remove any unreacted starting materials.
-
Subsequently, wash three times with 5 mL of ethanol to remove the DMF.
-
Rationale: The washing steps are essential for purification. Exchanging the high-boiling DMF solvent with a more volatile solvent like ethanol facilitates drying and activation of the material.
-
Dry the purified crystals in a crucible at 60 °C overnight. The typical yield is 70-80%.
-
Data Summary and Characterization
The versatility of H₂mpdca allows for the synthesis of a variety of CPs by simply changing the metal ion. The table below summarizes typical reaction parameters for different metal ions, which often result in isostructural or topologically related frameworks.
| Metal Salt (0.2 mmol) | Ligand (0.2 mmol) | Solvent System (mL) | Temp (°C) | Time (h) | Expected Product |
| Zn(NO₃)₂·6H₂O | H₂mpdca | 8 DMF / 2 EtOH / 2 H₂O | 120 | 72 | [Zn(mpdca)(H₂O)]·DMF |
| Cd(NO₃)₂·4H₂O | H₂mpdca | 8 DMF / 4 H₂O | 110 | 48 | [Cd(mpdca)(H₂O)₂] |
| Co(NO₃)₂·6H₂O | H₂mpdca | 10 DMF / 2 H₂O | 130 | 72 | [Co₅(mpdca)₂(μ₃-OH)₂][5] |
| Cu(NO₃)₂·3H₂O | H₂mpdca | 6 DMF / 6 MeCN | 100 | 48 | [Cu₂(mpdca)₂(H₂O)₂] |
Essential Characterization Techniques:
-
Powder X-Ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline product by comparing the experimental pattern to the one simulated from single-crystal data.
-
Single-Crystal X-Ray Diffraction (SCXRD): The definitive technique for determining the precise 3D atomic structure, including bond lengths, bond angles, connectivity, and overall network topology.[6][7]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the framework and quantifies the loss of coordinated and guest solvent molecules.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the coordination of the carboxylate groups to the metal center, typically observed by a shift in the C=O stretching frequencies compared to the free ligand.
Conclusion and Outlook
This compound is a superior building block for the construction of robust and functional coordination polymers. Its pre-organized structure, N-methylation, and versatile coordination sites provide a high degree of control and predictability in synthesis. The protocols and principles outlined in this guide serve as a validated starting point for researchers aiming to explore this ligand's potential. By systematically varying reaction parameters such as metal ions, solvents, and temperature, a rich variety of novel materials with interesting magnetic, luminescent, or catalytic properties can be rationally designed and synthesized.[5][8][9]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers using 1,3-di-(1,2,4-triazole-4.
-
Li, Y., et al. (2022). Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands. CrystEngComm. Available at: [Link]
-
ResearchGate. (2022). Coordination Polymers of Cadmium with Di(pyrazol-1-yl)alkane-4,4'-dicarboxylic Acids: Synthesis, Crystal Structures, and Luminescence Properties. Available at: [Link]
-
Barbera, S., et al. (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design. Available at: [Link]
-
Chandrasekhar, V., & Thirumoorthi, R. (2009). Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles. Organometallics. Available at: [Link]
-
Zhang, P., et al. (2022). Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light. Crystal Growth & Design. Available at: [Link]
-
Mondal, S., et al. (2018). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm. Available at: [Link]
-
Sin, M., et al. (2019). 2D coordination polymers: Design guidelines and materials perspective. APL Materials. Available at: [Link]
-
Li, D., et al. (2011). Solvothermal Synthesis and Diverse Coordinate Structures of a Series of Luminescent Copper(I) Thiocyanate Coordination Polymers Based on N-Heterocyclic Ligands. Crystal Growth & Design. Available at: [Link]
-
Bu, X.-H. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B. Available at: [Link]
-
Kruger, P. E., et al. (2015). The Synthesis and Characterisation of Coordination and Hydrogen-Bonded Networks Based on 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic Acid. Chemistry – An Asian Journal. Available at: [Link]
-
Wang, Y.-H., et al. (2022). Synthesis, Structure, Magnetic, and Fluorescent Sensing Properties of Cobalt(Ⅱ) Coordination Polymer Based on 1⁃(3, 5⁃Dicarboxybenzyl)⁃1H⁃pyrazole⁃3, 5⁃dicarboxylic Acid. Chinese Journal of Inorganic Chemistry. Available at: [Link]
-
Li, G-L., et al. (2015). Synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. Dalton Transactions. Available at: [Link]
-
Zhang, P. (2024). The Luminescent Sensing Properties of Pyrazole Carboxylic Acid Coordination Polymers and Their Potential Applications. ResearchGate. Available at: [Link]
-
Li, J-X., et al. (2018). Synthesis, crystal structure and properties of a 1D cadmium(II) coordination polymer with 2,6-dimethyl-3,5-bis(pyrazo. Journal of the Serbian Chemical Society. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. The synthesis and characterisation of coordination and hydrogen-bonded networks based on 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure the integrity and success of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its rigid, well-defined structure and bifunctional nature make it an important intermediate for various applications, including the synthesis of fungicides and complex pharmaceutical agents.[1][2] However, its synthesis is not without challenges. Common routes are susceptible to side reactions such as incomplete oxidation, partial N-alkylation, competitive ester hydrolysis, and decarboxylation, which can significantly impact yield and purity. This guide provides a comprehensive resource to troubleshoot these issues effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My initial oxidation of 3,5-dimethylpyrazole to 1H-pyrazole-3,5-dicarboxylic acid has a very low yield. What are the likely causes?
Answer: This is a common bottleneck. The low yield in this oxidation step, typically performed with potassium permanganate (KMnO₄), usually stems from two main issues: incomplete reaction or formation of a major byproduct.
-
Probable Cause 1: Incomplete Oxidation. The oxidation of both methyl groups requires stringent temperature control and a sufficient excess of the oxidizing agent. If the temperature is too low or the reaction time is too short, the reaction may stall at the intermediate stage, 5-methyl-1H-pyrazole-3-carboxylic acid.[3]
-
Probable Cause 2: Byproduct Formation. The primary byproduct is the mono-oxidized 5-methyl-1H-pyrazole-3-carboxylic acid. This compound has different solubility properties and can be lost during workup if the pH is not carefully controlled.
-
Solution & Experimental Logic:
-
Stoichiometry: Use at least 4 equivalents of KMnO₄ per equivalent of 3,5-dimethylpyrazole to ensure complete oxidation of both methyl groups.
-
Temperature Control: Maintain the reaction temperature between 70°C and 90°C.[3] Temperatures below this range will slow the reaction rate significantly, while exceeding 90°C increases the risk of pyrazole ring degradation.
-
Controlled Addition: Add the KMnO₄ in portions to the heated solution of 3,5-dimethylpyrazole in water. This helps manage the exothermic nature of the reaction.
-
pH-Specific Workup: After filtering the manganese dioxide (MnO₂) byproduct, carefully acidify the filtrate with concentrated HCl to a pH of 2. The desired dicarboxylic acid will precipitate. Crucially, neutralize the remaining filtrate to a pH of 5-6 to precipitate the mono-acid byproduct, which can be isolated separately.[3] This two-stage precipitation allows for the separation of the desired product from the main byproduct.
-
Question 2: During the final saponification of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, I'm isolating a product that is soluble in organic solvents, suggesting it's not the dicarboxylic acid. What is happening?
Answer: You are likely observing incomplete hydrolysis, resulting in the formation of the mono-ester/mono-acid, 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid or its isomer.
-
Probable Cause: Insufficient base, reaction time, or temperature can lead to the hydrolysis of only one of the two ester groups. The resulting mono-acid is often more soluble in organic solvents like ethyl acetate than the final dicarboxylic acid. A patent describes the preparation of this specific mono-ester intermediate, highlighting that selective hydrolysis is possible under controlled conditions.[4]
-
Solution & Experimental Logic:
-
Reagent Stoichiometry: Use a significant excess of a strong base. At least 2.5 to 3.0 equivalents of NaOH or LiOH are recommended to drive the reaction to completion.
-
Solvent System: A mixture of methanol (or ethanol) and water is typically effective. The alcohol helps to solubilize the starting diester, while water is necessary for the hydrolysis reaction.
-
Reaction Monitoring: This is critical. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The starting diester, the intermediate mono-ester, and the final diacid will have distinct Rf values and mass signals. Continue heating (reflux is common) until the starting material and the mono-ester intermediate are no longer visible.
-
Workup: Once the reaction is complete, evaporate the organic solvent. Dissolve the remaining residue in water and acidify to a low pH (e.g., pH 1-2) to precipitate the pure dicarboxylic acid.
-
Question 3: I am observing decarboxylation of my product, especially during purification. How can I prevent this?
Answer: Pyrazole carboxylic acids are susceptible to decarboxylation, particularly at elevated temperatures and under certain acidic or basic conditions.[5][6][7] Copper catalysis is also known to facilitate this process, which can be a problem if trace metal contaminants are present.[8]
-
Probable Cause: High heat is the primary driver. Attempting to purify the dicarboxylic acid by distillation or heating it neat at its melting point can lead to significant loss of one or both carboxyl groups.
-
Solution & Experimental Logic:
-
Avoid Excessive Heat: During workup and purification, avoid prolonged heating above 100-120°C. If you need to remove solvents, use a rotary evaporator under reduced pressure.
-
Purification Method: The most reliable method for purifying the final dicarboxylic acid is recrystallization from hot water or an aqueous ethanol mixture. This avoids the high temperatures associated with other methods.
-
pH Control: Perform acid-base extractions at or below room temperature to minimize the risk of base-catalyzed decarboxylation.
-
Chelate Trace Metals: If you suspect metal contamination is catalyzing the decarboxylation, consider washing your crude product solution with a dilute solution of a chelating agent like EDTA during the workup phase.
-
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this molecule?
A: A robust and frequently cited method involves a four-step sequence:
-
Oxidation: Oxidation of commercially available 3,5-dimethylpyrazole to 1H-pyrazole-3,5-dicarboxylic acid.[3]
-
Esterification: Conversion to the dimethyl ester (dimethyl 1H-pyrazole-3,5-dicarboxylate) to improve solubility and facilitate purification.[9]
-
N-Methylation: Alkylation of the pyrazole nitrogen with a methylating agent.[4][10]
-
Saponification: Hydrolysis of the diester back to the target dicarboxylic acid.
This route is advantageous because the intermediate diester is generally easier to purify by chromatography or recrystallization than the highly polar dicarboxylic acids.
Q: Can I methylate the 1H-pyrazole-3,5-dicarboxylic acid directly?
A: While possible, direct methylation of the diacid is often problematic. The acidic protons of the carboxylic acids can interfere with the base used for the N-methylation, requiring a large excess of both base and methylating agent. This can lead to side reactions, including esterification of the carboxyl groups if using reagents like dimethyl sulfate. The stepwise esterification-methylation-hydrolysis route provides better control and generally higher overall yields.
Q: What are the key safety precautions I should take?
A: Several reagents used in this synthesis require careful handling:
-
Potassium Permanganate (KMnO₄): A strong oxidizer. Avoid contact with combustible materials.
-
Methylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are toxic and potent alkylating agents. Handle them only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Hydrazines (if using Knorr synthesis): Hydrazine and its derivatives are toxic and should be handled with care.[11]
Data Summary Table
The following table summarizes typical reaction parameters for the recommended four-step synthesis. Yields are indicative and may vary based on scale and experimental technique.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Oxidation | 3,5-Dimethylpyrazole, KMnO₄ | Water | 70-90 | 4 | 30-40[3] |
| 2 | Esterification | 1H-Pyrazole-3,5-dicarboxylic acid, Methanol, HCl (g) or SOCl₂ | Methanol | Reflux | 3-12 | 60-99[9] |
| 3 | N-Methylation | Dimethyl 1H-pyrazole-3,5-dicarboxylate, CH₃I, K₂CO₃ | Acetone | 60 | 12-16 | >90 (crude) |
| 4 | Saponification | Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, NaOH | MeOH/H₂O | Reflux | 4-8 | >95 |
Visualized Workflows and Mechanisms
Overall Synthetic Workflow
The diagram below illustrates the recommended four-step synthetic pathway.
Caption: Recommended four-step synthesis of the target compound.
Key Reaction and Side-Reaction Pathways
This diagram highlights the desired final step (saponification) and two major competing side reactions.
Caption: Saponification pathway and common side reactions.
Detailed Experimental Protocol
This protocol details the four-step synthesis outlined above.
Step 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid
-
In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazole (1.0 eq) in water (approx. 10 mL per gram of starting material). Heat the solution to 70°C.
-
In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 4.0 eq) in water.
-
Add the KMnO₄ solution portion-wise to the hot pyrazole solution, ensuring the internal temperature does not exceed 90°C. The addition will cause the solution to turn deep purple and then form a brown precipitate (MnO₂).
-
After the addition is complete, continue stirring at 90°C for 4 hours or until the purple color has completely disappeared.
-
Cool the mixture to room temperature and filter through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.
-
Combine the filtrates and cool in an ice bath. Carefully acidify the solution to pH 2 with concentrated hydrochloric acid.
-
A white precipitate of 1H-pyrazole-3,5-dicarboxylic acid will form. Allow it to stand in the cold for several hours, then collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate[9]
-
Suspend the crude 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq) in methanol (approx. 4 mL per gram of acid).
-
Cool the suspension in an ice bath and bubble dry hydrogen chloride (HCl) gas through it until saturation, or alternatively, add thionyl chloride (SOCl₂, 3.0 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 3 hours.
-
Allow the reaction to cool to room temperature. The product often crystallizes directly from the solution.
-
Collect the white crystalline product by filtration, wash with a small amount of cold methanol, and dry.
Step 3: Synthesis of Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate[4][10]
-
Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and methyl iodide (CH₃I, 1.2 eq).
-
Heat the mixture to reflux and stir overnight (approx. 16 hours). Monitor the reaction by TLC.
-
After cooling, filter off the inorganic salts and wash them with acetone.
-
Evaporate the combined filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol or by column chromatography if necessary.
Step 4: Synthesis of this compound
-
Dissolve the dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add sodium hydroxide (NaOH, 2.5 eq) and heat the mixture to reflux for 4-8 hours, monitoring by TLC until all starting material is consumed.
-
Cool the reaction mixture and remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
References
-
Title: Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES Source: European Patent Office - EP 289 URL: [Link]
- Title: WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
- Title: Preparation method of 3-(hydroxymethyl)
- Title: CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)
-
Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL: [Link]
-
Title: WO/2010/130532 PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS Source: WIPO Patentscope URL: [Link]
- Title: WO2010130532A1 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters Source: Google Patents URL
-
Title: Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate Source: PMC - NIH URL: [Link]
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. WO2010130532A1 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents [patents.google.com]
- 3. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Synthesis & Purification of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Welcome to the technical support guide for the synthesis and purification of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate in high purity. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues.
Section 1: Understanding the Synthesis and Potential Impurities
The synthesis of this compound typically proceeds via a two-step process: the oxidation of 3,5-dimethyl-1H-pyrazole to 1H-pyrazole-3,5-dicarboxylic acid, followed by N-methylation. Each step presents unique challenges and potential for impurity generation.
Caption: General synthesis workflow and common impurity sources.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product is a brownish or off-white solid. How can I decolorize it?
Answer:
Discoloration in the crude product often arises from manganese dioxide (MnO₂) byproduct from the potassium permanganate oxidation step, which can be challenging to remove completely by simple filtration, or from trace organic impurities that are colored.
Troubleshooting Steps:
-
Initial Hot Filtration: During the workup of the oxidation reaction, ensure the manganese dioxide is filtered while the reaction mixture is still warm. This can help prevent co-precipitation of the desired product with the MnO₂ sludge.
-
Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.
-
Protocol: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Allow the filtrate to cool slowly to induce crystallization.[1]
-
-
Recrystallization: This is a fundamental purification technique for solids. A properly chosen solvent will dissolve the desired compound at high temperatures but have low solubility at cooler temperatures, leaving impurities behind in the mother liquor.[1][2]
| Solvent System | Rationale |
| Water | The dicarboxylic acid has moderate solubility in hot water and low solubility in cold water, making it a good, green choice for recrystallization. |
| Ethanol/Water | For products that are too soluble in pure hot ethanol or not soluble enough in hot water, a mixed solvent system can be ideal to achieve the desired solubility profile. |
| Acetic Acid/Water | Similar to ethanol/water, this can be an effective system for dicarboxylic acids. |
FAQ 2: My ¹H NMR spectrum shows a singlet around 3.8 ppm, but also other unexpected peaks. What could they be?
Answer:
A singlet around 3.8 ppm is characteristic of the N-methyl group protons of your target compound.[3] However, other peaks can indicate the presence of impurities.
Caption: Troubleshooting guide for unexpected NMR signals.
Troubleshooting Strategies:
-
Impurity: 5-Methyl-1H-pyrazole-3-carboxylic acid (Incomplete Oxidation)
-
Cause: Insufficient oxidant or reaction time during the oxidation of 3,5-dimethyl-1H-pyrazole.
-
Removal: This impurity is more soluble in many organic solvents than the desired dicarboxylic acid. A carefully performed recrystallization should leave this impurity in the mother liquor. If it persists, column chromatography of the corresponding dimethyl ester followed by hydrolysis can be effective.
-
-
Impurity: Unreacted 1H-Pyrazole-3,5-dicarboxylic acid (Incomplete Methylation)
-
Cause: Insufficient methylating agent, base, or reaction time during the N-methylation step.
-
Removal: This impurity can be challenging to remove due to its similar acidic properties. An acid/base workup is unlikely to be effective. The most reliable method is to convert the mixture to the dimethyl esters, separate the mono-methylated and non-methylated species by column chromatography, and then hydrolyze the desired ester fraction.[4][5]
-
FAQ 3: My final product has a low melting point and appears somewhat sticky. What is the likely cause?
Answer:
A low or broad melting point is a classic indicator of an impure solid. The "stickiness" is often due to the presence of residual solvents or hygroscopic inorganic salts.
Troubleshooting Steps:
-
Drying: Ensure your product is thoroughly dried under vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove any trapped organic solvents from the crystal lattice.
-
Aqueous Workup for Salt Removal: Inorganic salts (e.g., from the base used in methylation or neutralization steps) can often be removed by dissolving the crude product in a suitable organic solvent (like ethyl acetate) and washing with deionized water. The organic layer can then be dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), filtered, and the solvent removed in vacuo.
-
Recrystallization Protocol:
Objective: To obtain a highly pure, crystalline solid free from soluble impurities and residual solvents.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Add small portions of hot solvent until the solid just dissolves.[1]
-
If the solution is colored, this is the point to perform the activated carbon treatment (see FAQ 1).
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
-
FAQ 4: How do I handle the purification if I have the diethyl or dimethyl ester of this compound?
Answer:
Working with the ester form can be advantageous for purification, as esters are typically more soluble in organic solvents and amenable to silica gel chromatography.
Purification of the Diethyl/Dimethyl Ester:
-
Column Chromatography: This is the method of choice for removing closely related organic impurities.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
-
Hydrolysis to the Diacid: After chromatographic purification of the ester, the final dicarboxylic acid can be obtained by hydrolysis.
-
Protocol: Dissolve the purified ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).[6] Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction, remove the alcohol under reduced pressure, dilute with water, and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the pure dicarboxylic acid.[7] Filter, wash with cold water, and dry the product.
-
References
-
Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). ResearchGate. [Link]
- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology ePubl. [Link]
-
1H-Pyrazole-3,5-dicarboxylic acid. LookChem. [Link]
-
PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS. WIPO Patentscope. [Link]
- Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ProQuest. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Pyrazole-3,5-dicarboxylic acid | C5H4N2O4. PubChem. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Synform. [Link]
-
Recrystallization. Professor Dave Explains via YouTube. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Vytautas Magnus University, Agriculture Academy. [Link]
- Method for purifying pyrazoles.
-
Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxyl-ate. PubMed. [Link]
-
5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2. PubChem. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mt.com [mt.com]
- 3. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(<i>N</i>-Boc-piperidinyl)-1<i>H</i>-pyrazole-4-carboxylates - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Overview of the Synthesis
The synthesis of this compound is a multi-step process that is crucial in the preparation of various pharmacologically active compounds. A common and effective route involves the initial condensation of a 1,3-dicarbonyl compound with methylhydrazine to form the pyrazole core, followed by an oxidation step to yield the final dicarboxylic acid. The careful control of reaction conditions at each stage is paramount to achieving high yields and purity.
This guide will address common issues encountered during this synthesis, providing explanations for the underlying chemical principles and offering practical solutions.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low Yield in the Initial Cyclization Step
Question: I am experiencing a low yield of the pyrazole intermediate (diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate) during the condensation of diethyl 2-(methoxymethylidene)-3-oxobutane-1,4-dioate with methylhydrazine. What are the potential causes and how can I improve the yield?
Answer:
A low yield in the initial cyclization step can often be attributed to several factors, including the formation of regioisomers, incomplete reaction, or degradation of the product. Here’s a breakdown of the likely causes and how to address them:
-
Formation of Regioisomers: The reaction between an unsymmetrical 1,3-dicarbonyl compound and methylhydrazine can lead to the formation of two different regioisomers. While the desired product is the 1,3,5-substituted pyrazole, the 1,4,5-substituted isomer can also be formed as a byproduct, which can complicate purification and reduce the yield of the desired product.
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and selectivity.
-
Solvent: Using a protic solvent like ethanol can facilitate the condensation reaction.
-
Temperature: The reaction is typically carried out at room temperature or with gentle heating. Running the reaction at too high a temperature can lead to side reactions and decomposition.
-
-
Stoichiometry: The molar ratio of the reactants is critical. An excess of methylhydrazine can sometimes be used to drive the reaction to completion, but a large excess should be avoided as it can complicate the work-up.
Troubleshooting Steps:
-
Control of Regioselectivity: To favor the formation of the desired 1,3,5-isomer, it is crucial to carefully control the reaction conditions. Performing the reaction at a lower temperature may increase the selectivity.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid prolonged reaction times at elevated temperatures. A typical starting point is to stir the reactants in ethanol at room temperature for 12-24 hours.
-
Purification of the Intermediate: The crude product should be purified to remove any unreacted starting materials and the undesired regioisomer. Column chromatography on silica gel is an effective method for this separation.
Experimental Protocol: Optimized Cyclization
-
Dissolve diethyl 2-(methoxymethylidene)-3-oxobutane-1,4-dioate in absolute ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of methylhydrazine in ethanol dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Issue 2: Incomplete Oxidation of the Pyrazole Intermediate
Question: My oxidation of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate to this compound is incomplete, resulting in a mixture of starting material, mono-acid, and the desired di-acid. How can I drive the reaction to completion?
Answer:
Incomplete oxidation is a common hurdle in this synthesis. The choice of oxidizing agent and the reaction conditions are critical for achieving a complete conversion to the dicarboxylic acid.
-
Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong oxidizing agent commonly used for this transformation. However, the reaction can sometimes be sluggish.
-
Reaction Conditions:
-
Temperature: The oxidation is typically performed at an elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures can lead to degradation of the pyrazole ring.
-
pH: The reaction is usually carried out under basic conditions, which can be achieved by adding a base like sodium hydroxide. The basic medium helps in the solubilization of the reactants and facilitates the oxidation process.
-
-
Stoichiometry of the Oxidant: A sufficient excess of the oxidizing agent is necessary to ensure the complete oxidation of both ester groups.
Troubleshooting Steps:
-
Choice and Amount of Oxidant: Ensure you are using a sufficient molar excess of potassium permanganate. A 3-4 fold molar excess is a good starting point.
-
Temperature Control: Maintain the reaction temperature in the range of 70-80 °C. Use a water bath to ensure uniform heating.
-
pH Adjustment: The reaction should be performed under basic conditions. The addition of aqueous sodium hydroxide can help.
-
Reaction Time: The oxidation can be slow. Monitor the reaction progress by TLC or HPLC to determine the point of complete conversion.
Experimental Protocol: Optimized Oxidation
-
Suspend diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a solution of sodium hydroxide in water.
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, continue stirring at 70-80 °C until the purple color of the permanganate disappears.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the dicarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating a pure sample of this compound. The final product is often contaminated with inorganic salts. What is the best way to purify it?
Answer:
Purification of the final product can be challenging due to its high polarity and potential contamination with inorganic salts from the work-up procedure.
-
Inorganic Salt Contamination: The use of a strong acid like HCl for precipitation can lead to the co-precipitation of inorganic salts.
-
Recrystallization: Recrystallization is the most effective method for purifying the final product. The choice of solvent is crucial.
-
Solvent System: A mixture of polar protic solvents like water or ethanol is often suitable. Experiment with different solvent systems to find the one that gives the best recovery and purity.
-
Troubleshooting Steps:
-
Thorough Washing: After precipitation, ensure the product is thoroughly washed with cold deionized water to remove as much of the inorganic salts as possible.
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of hot solvent (e.g., water or an ethanol/water mixture).
-
If the solution is colored, you can treat it with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Summary Table
| Parameter | Cyclization Step | Oxidation Step |
| Key Reactants | Diethyl 2-(methoxymethylidene)-3-oxobutane-1,4-dioate, Methylhydrazine | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, KMnO₄ |
| Solvent | Ethanol | Water |
| Temperature | Room Temperature | 70-80 °C |
| Typical Reaction Time | 12-24 hours | 4-8 hours |
| Key Work-up Step | Column Chromatography | Acidification and Filtration |
| Purification | Silica Gel Chromatography | Recrystallization |
Visualizing the Workflow
Diagram 1: Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a different oxidizing agent instead of potassium permanganate?
A1: While potassium permanganate is commonly used, other strong oxidizing agents could potentially be employed. However, this would require significant optimization of the reaction conditions. The use of KMnO₄ is well-documented for this transformation and generally provides good results when used correctly.
Q2: How can I confirm the structure of my final product?
A2: The structure of this compound should be confirmed using standard analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the connectivity of the atoms and the presence of the methyl and carboxylic acid groups.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the carboxylic acid O-H and C=O bonds.
Q3: What are the safety precautions I should take during this synthesis?
A3: Standard laboratory safety procedures should be followed at all times. Specific hazards to be aware of include:
-
Methylhydrazine: It is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium permanganate: It is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials. Handle with care and avoid contact with skin and eyes.
-
Strong acids and bases: Handle with appropriate care and PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
References
-
Synthesis of this compound. Organic Syntheses. Available at: [Link]
Technical Support Center: Synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important heterocyclic compound. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process experience.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a problem-solution format.
Issue 1: Low Overall Yield
Q: My overall yield of this compound is significantly lower than literature reports, often below 40%. What are the most common causes and how can I systematically troubleshoot this?
A: Low yields in this multi-step synthesis can arise from several stages: the initial pyrazole ring formation, the N-methylation, or the final ester hydrolysis. A systematic approach is crucial for diagnosis.[1][2]
Common Causes & Solutions:
-
Incomplete Knorr Cyclization: The initial reaction of a 1,3-dicarbonyl equivalent (like diethyl oxalacetate) with methylhydrazine is the foundation of the synthesis.[3][4][5]
-
Diagnosis: Check the crude reaction mixture by TLC or LC-MS for the presence of unreacted starting materials or a stable hydrazone intermediate.
-
Causality & Solution: The reaction is often acid-catalyzed. Insufficient acid or use of a weak acid can slow the reaction.[4][5] Conversely, highly acidic conditions can cause degradation of the dicarbonyl starting material. We recommend adding a few drops of glacial acetic acid to facilitate the reaction.[6] Ensure the reaction is allowed to proceed to completion, which may require extended reaction times (monitor by TLC) or gentle heating.[6]
-
-
Suboptimal N-Methylation: If you are synthesizing the parent 1H-pyrazole-3,5-dicarboxylic acid first and then methylating, this step can be a source of yield loss.
-
Diagnosis: Analyze the methylation reaction product for the presence of starting material (NH-pyrazole) or dialkylated/O-alkylated byproducts.
-
Causality & Solution: The pyrazole anion is an ambident nucleophile. Using a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF favors N-alkylation.[7] Ensure at least one full equivalent of base is used to completely deprotonate the pyrazole N-H. The choice of methylating agent is also key; dimethyl sulfate is highly effective but toxic, while methyl iodide is a common and effective alternative.[7]
-
-
Inefficient Ester Hydrolysis: The final step, saponification of the diester intermediate (e.g., Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate), can be problematic.
-
Diagnosis: Check for the presence of the mono-acid/mono-ester intermediate or unreacted starting diester in your final product after acidification.
-
Causality & Solution: Steric hindrance and electronic effects can make the second ester hydrolysis slower than the first. To drive the reaction to completion, use a sufficient excess of a strong base (e.g., 2.5-3.0 equivalents of NaOH or KOH) and ensure adequate reaction time, often with heating (reflux).[8] Monitor the reaction by TLC or LC-MS until all diester and mono-ester species have been consumed.
-
-
Product Loss During Workup: The dicarboxylic acid product has high water solubility, especially as its carboxylate salt.
-
Diagnosis: If yields are low despite clean reaction profiles, the issue likely lies in the isolation phase.
-
Causality & Solution: During the acidic workup to precipitate the final product, ensure the pH is lowered sufficiently (to pH 1-2) to fully protonate both carboxyl groups. Chilling the solution thoroughly before filtration can significantly improve recovery. Washing the filtered product with minimal amounts of ice-cold water is critical to remove inorganic salts without dissolving the product.
-
Issue 2: Scaling Up the Reaction from Grams to Kilograms
Q: The synthesis was successful on a 10-gram scale, but upon scaling to 500 grams, I experienced a violent exotherm, poor mixing, and a significant drop in yield and purity. What went wrong?
A: This is a classic scale-up challenge where changes in the surface-area-to-volume ratio dramatically impact reaction control. Key issues are heat management, mass transfer (mixing), and reagent addition rates.[9]
Core Scale-Up Considerations:
| Parameter | Lab Scale (10 g) | Pilot Scale (500 g) | Causality & Key Consideration |
| Heat Transfer | High surface-area-to-volume ratio; heat dissipates easily into an oil bath. | Low surface-area-to-volume ratio; heat accumulates internally. | The initial cyclization with methylhydrazine is highly exothermic.[9] At scale, this can cause a dangerous thermal runaway. Solution: Use a jacketed reactor with an efficient cooling system. The most critical step is to control the rate of methylhydrazine addition. A slow, subsurface addition allows the cooling system to keep pace with heat generation.[9] |
| Mixing | Magnetic stir bar provides adequate mixing for a small, low-viscosity volume. | Magnetic stirring is ineffective. Inhomogeneity leads to localized hot spots and concentration gradients, promoting side reactions. | Solution: Employ an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure thorough mixing of the entire reaction mass. Inadequate mixing is a primary cause of impurity formation at scale.[1] |
| Reagent Addition | Addition via pipette over seconds. | Addition via dropping funnel or pump over minutes to hours. | Solution: As mentioned for heat transfer, the addition rate is your primary tool for controlling the reaction's pace and temperature. For the exothermic cyclization, a programmed, slow addition is mandatory for safety and selectivity.[9] |
| Workup & Isolation | Fast filtration with a small Büchner funnel. | Slow filtration; larger volumes and equipment. | Solution: At scale, filtration can be time-consuming. Ensure your filter/dryer is appropriately sized. If the product is crystalline, centrifugation may be more efficient than vacuum filtration. Optimize wash volumes to balance purity and yield loss. |
Issue 3: Impurity Profile and Purification
Q: My final product is contaminated with a persistent impurity that I cannot remove by simple recrystallization. What are the likely side products and what purification strategies can I employ?
A: The impurity profile depends on the synthetic route, but common issues include regioisomers and incompletely reacted intermediates.
Common Impurities & Purification Strategies:
-
Regioisomers: If using an unsymmetrical 1,3-dicarbonyl precursor and a substituted hydrazine like methylhydrazine, the formation of two different pyrazole regioisomers is possible.[10][11]
-
Identification: Careful analysis by ¹H and ¹³C NMR is often required. The chemical shifts of the pyrazole ring protons and carbons will differ between isomers.
-
Mitigation: Regioselectivity is often dictated by the reaction conditions (pH, solvent) and the specific steric and electronic properties of the starting materials.[10] A well-chosen synthetic route, such as starting with symmetrical precursors like dimethyl acetylenedicarboxylate, can circumvent this issue entirely.
-
Purification: Regioisomers often have very similar physical properties, making them difficult to separate. Fractional crystallization may be possible, but preparative chromatography is often required if the issue cannot be solved synthetically.
-
-
Mono-decarboxylated Impurity: The pyrazole-3,5-dicarboxylic acid can undergo decarboxylation, especially if subjected to high temperatures, to form 1-methyl-1H-pyrazole-3-carboxylic acid or the 5-carboxylic acid isomer.
-
Identification: LC-MS will show a peak with a mass corresponding to the loss of 44 Da (CO₂). ¹H NMR will show a different integration pattern for the pyrazole ring protons.
-
Mitigation: Avoid excessive heating during the final hydrolysis and workup steps. Ensure the final product is dried under vacuum at a moderate temperature.
-
-
Purification via Acid-Base Chemistry: For stubborn impurities, leveraging the acidic nature of the product can be an effective purification method.[12]
-
Protocol:
-
Dissolve the impure solid in a suitable aqueous base (e.g., 1M NaOH) to form the soluble disodium salt.
-
Filter the solution to remove any base-insoluble organic impurities.
-
Wash the basic aqueous solution with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) to extract neutral or weakly acidic impurities.
-
Slowly re-acidify the clean aqueous layer with cold HCl to precipitate the pure dicarboxylic acid.
-
Filter, wash with a small amount of cold water, and dry.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling methylhydrazine, especially at a larger scale?
A1: Methylhydrazine is a highly toxic, flammable, and potentially explosive substance that requires strict handling protocols.[13][14][15]
-
Toxicity: It is fatal if swallowed, inhaled, or in contact with skin.[15] Work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including solvent-resistant gloves and safety goggles.[13][14] An emergency shower and eyewash station must be immediately accessible.[13]
-
Flammability: It is a flammable liquid with a wide flammability range.[9][13] All sources of ignition must be eliminated. Use explosion-proof equipment and ensure all vessels are properly grounded and bonded during transfers to prevent static discharge.[14][16]
-
Exothermic Reactions: As noted in the troubleshooting section, its reactions can be highly exothermic.[9] This poses a risk of thermal runaway if not properly controlled through slow addition and efficient cooling.[9]
Q2: What is the most common synthetic pathway for this molecule?
A2: The most prevalent and robust method is a variation of the Knorr pyrazole synthesis.[3][5] This pathway involves two main steps:
-
Cyclocondensation: Reacting a 1,3-dicarbonyl compound, such as dimethyl acetylenedicarboxylate or diethyl 2-acetyl-3-oxobutanedioate, with methylhydrazine to form the dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate intermediate.[17][18]
-
Hydrolysis: Saponification of the resulting diester using a strong base like sodium hydroxide, followed by acidic workup to yield the final dicarboxylic acid.[8]
Q3: Which analytical techniques are essential for monitoring the reaction and characterizing the final product?
A3: A combination of techniques is essential for both in-process control and final quality assurance.
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress at the bench. It helps determine when starting materials are consumed and the product is formed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information during the reaction, allowing for the detection of intermediates and potential side products. It is invaluable for troubleshooting impurity formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural elucidation of the final product and key intermediates. It confirms the correct regiochemistry and is used to assess purity.
-
Melting Point: A simple and effective way to assess the purity of the final crystalline product. A sharp melting point close to the literature value indicates high purity.
Part 3: Protocols and Visualizations
Experimental Workflow and Key Reaction
The diagram below outlines a typical synthetic sequence and the core Knorr cyclocondensation reaction.
Caption: A diagnostic workflow for troubleshooting low reaction yields.
References
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]
-
New Jersey Department of Health. Methyl Hydrazine Hazard Summary. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methylhydrazine, 98%. Available from: [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
-
MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available from: [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available from: [Link]
-
Chem Service. SAFETY DATA SHEET - Methyl hydrazine. Available from: [Link]
- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
-
RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available from: [Link]
-
ResearchGate. HETEROCYCLIC COMPOUNDS SYNTHESIS. Available from: [Link]
-
Beilstein Journals. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]
-
Reddit. What are some common causes of low reaction yields?. Available from: [Link]
-
LookChem. 1H-Pyrazole-3,5-dicarboxylic acid. Available from: [Link]
- Google Patents. Process for the purification of pyrazoles.
-
Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]
-
MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available from: [Link]
-
PMC - NIH. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]
-
ResearchGate. (2024). Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. ResearchGate. Available from: [Link]
-
NIH. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
Benthan Science. (2021). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Benthan Science. Available from: [Link]
- Google Patents. Method for purifying pyrazoles.
-
DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]
-
ResearchGate. a) Scale‐up synthesis of 3 aa/3 ab; b) Plausible mechanism; c) Synthetic transformation of 3 ab. Available from: [Link]
-
PubMed. Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxyl-ate. Available from: [Link]
-
PMC - NIH. (2009). Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate. PMC - NIH. Available from: [Link]
- Google Patents. Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
-
ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. Available from: [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available from: [Link]
-
ResearchGate. (PDF) Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. nj.gov [nj.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. cdn.chemservice.com [cdn.chemservice.com]
- 16. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Selective Mono-Methylation of Pyrazole-3,5-dicarboxylic Acid
Introduction
Welcome to the technical support guide for the selective methylation of pyrazole-3,5-dicarboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving clean, high-yield mono-N-methylation of this versatile heterocyclic building block. The inherent reactivity of pyrazole-3,5-dicarboxylic acid presents a unique synthetic puzzle. The molecule possesses multiple nucleophilic and acidic sites: two equivalent ring nitrogens (N1, N2), and two carboxylic acid groups. This often leads to undesired side products, most notably di-methylated pyrazolium salts and esterification of the carboxyl groups.
This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues. We will delve into the causality behind experimental choices, offering field-proven protocols and diagnostic workflows to help you gain precise control over your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are fundamental to planning your synthesis.
Q1: What is the primary cause of di-methylation when I'm only targeting the mono-N-methylated product?
A: The primary cause of di-methylation is an over-alkylation reaction. After the successful and desired mono-methylation at one of the ring nitrogens, the resulting N-methylpyrazole is still nucleophilic. If a sufficient concentration of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and reaction time persist, this product can be alkylated a second time. This second methylation occurs on the other ring nitrogen, forming a positively charged quaternary 1,2-dimethylpyraz-1-ium-3,5-dicarboxylate salt. This is a classic issue of reaction kinetics and stoichiometry. Using a significant excess of the methylating agent or allowing the reaction to proceed for too long at elevated temperatures dramatically increases the probability of this undesired second step.
Q2: My analytical data shows the addition of a methyl group, but it doesn't seem to be on the nitrogen. What other side reactions are common?
A: The most common side reaction, besides over-alkylation, is O-methylation , leading to the formation of a methyl ester at one or both of the carboxylic acid positions. The carboxylate anions, formed by the deprotonation of the carboxylic acids by the base, are also effective nucleophiles. In some cases, you may observe a mixture of N-methylated, O-methylated (esterified), and N,O-di-methylated products. The balance between N- and O-alkylation is heavily influenced by the choice of base, solvent, and the specific methylating agent used.
Q3: Is it better to N-methylate the dicarboxylic acid directly or to protect the acid groups first?
A: For the highest degree of control and to ensure a clean, predictable outcome, the recommended strategy is to protect the carboxylic acid groups first . By converting them to esters (e.g., methyl or ethyl esters), you neutralize them as competing nucleophiles.[1][2] This simplifies the subsequent reaction to a standard N-alkylation of a symmetric pyrazole diester, where the primary challenge is simply preventing the formation of the quaternary salt. While direct methylation is possible, it requires stringent control over reaction conditions to manage the competing N- vs. O-alkylation and over-alkylation pathways. The protection-methylation-deprotection sequence, though longer, is often more robust and ultimately higher-yielding for the desired N-methylated dicarboxylic acid.
Part 2: In-Depth Troubleshooting Guide
This section provides specific advice for common experimental problems in a Q&A format.
Issue 1: Predominant Formation of Di-methylated Pyrazolium Salt
Q: My mass spectrometry data shows a product with a mass corresponding to the addition of two methyl groups and a +1 charge. How do I prevent this?
A: You are observing the formation of a quaternary pyrazolium salt due to over-alkylation. Here’s how to troubleshoot this:
-
Control Stoichiometry (The Critical Factor): Reduce the equivalents of your methylating agent. Begin with precisely 1.0 equivalent and titrate up to a maximum of 1.1 equivalents. Meticulous measurement is key.
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second methylation, which typically has a higher activation energy. Start the addition of the methylating agent at 0 °C and allow the reaction to warm slowly to room temperature, monitoring carefully by TLC or LC-MS.[3]
-
Choose a "Softer" Methylating Agent: Highly reactive "hard" methylating agents like dimethyl sulfate are more prone to causing over-alkylation. Consider using methyl iodide, which can offer more control.
-
Reduce Reaction Time: Monitor the reaction closely. As soon as the starting material is consumed and the desired mono-methylated product is dominant, quench the reaction to prevent its conversion to the di-methylated salt.
Issue 2: Competing Esterification (O-Methylation)
Q: My ¹H NMR spectrum is complex, showing a singlet around 3.9 ppm characteristic of a methyl ester, in addition to my N-methyl signal. How can I improve selectivity for N-methylation?
A: This indicates that the carboxylate is competing with the pyrazolate anion as the nucleophile. To favor N-alkylation:
-
Use a Strong, Non-Nucleophilic Base: A base like sodium hydride (NaH) is ideal.[3][4] It is strong enough to irreversibly deprotonate the N-H proton of the pyrazole ring, creating a high concentration of the desired pyrazolate nucleophile before the methylating agent is added. Weaker bases like potassium carbonate (K₂CO₃) may result in an equilibrium where both carboxylate and pyrazolate anions are present, leading to mixed alkylation.[2][5]
-
Solvent Choice Matters: Aprotic polar solvents like DMF or THF are generally preferred. They effectively solvate the cation of the base without interfering with the nucleophiles.
-
Adopt the Protection Strategy: As mentioned in the FAQs, the most definitive way to prevent O-alkylation is to protect the carboxylic acids as esters before performing the N-methylation step.[1] This is the most reliable industrial and academic approach for clean synthesis.
Table 1: Troubleshooting Summary
| Symptom Observed | Potential Cause | Primary Recommendation | Secondary Actions |
| Di-methylated pyrazolium salt by MS | Over-alkylation | Reduce methylating agent to 1.0-1.1 eq. | Lower reaction temperature (start at 0 °C); Reduce reaction time. |
| Methyl ester signals in NMR | Competing O-alkylation | Use a strong base (e.g., NaH) to favor N-deprotonation. | Switch to an aprotic solvent (THF/DMF); Adopt the protection strategy. |
| Low or no conversion | Ineffective deprotonation / reaction | Ensure base is fresh and active (especially NaH). | Use an anhydrous solvent; Ensure adequate stirring and reaction time. |
| Mixture of N1/N2 isomers | Not applicable for this symmetric substrate | N/A | For unsymmetrical pyrazoles, this is controlled by sterics and electronics.[3][6] |
Part 3: Visualization of Reaction Pathways
Understanding the competing reactions is crucial for troubleshooting.
Diagram 1: Potential Methylation Pathways
Caption: Competing pathways in the methylation of pyrazole-3,5-dicarboxylic acid.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting poor selectivity in methylation reactions.
Part 4: Recommended Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving selective mono-methylation.
Method A: Controlled Direct N-Methylation
This method aims for direct, selective mono-N-methylation by carefully controlling reaction conditions. It is faster but requires more precise execution to avoid side products.
Protocol Steps:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add pyrazole-3,5-dicarboxylic acid (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material (approx. 0.1 M concentration). Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the pyrazolate anion.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.05 eq.) dropwise via syringe or dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour.
-
Quenching: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Acidify the aqueous solution to pH 2-3 with 1M HCl. Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Method B: Protection-Methylation-Deprotection Strategy (Highest Selectivity)
This three-step method is the most robust for obtaining a clean product, free from esters and over-alkylation byproducts.
Protocol 1: Esterification of Pyrazole-3,5-dicarboxylic Acid [1]
-
Suspend pyrazole-3,5-dicarboxylic acid (1.0 eq.) in methanol (MeOH, approx. 0.2 M).
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (SOCl₂, 2.2 - 3.0 eq.) dropwise.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 3-5 hours, until the reaction becomes a clear solution.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess MeOH and SOCl₂.
-
The resulting crude solid, dimethyl 1H-pyrazole-3,5-dicarboxylate, is often pure enough to be used directly in the next step after drying under high vacuum.
Protocol 2: N-Methylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate [2][5]
-
Dissolve the crude dimethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq.) in acetone or DMF.
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.).
-
Add methyl iodide (MeI, 1.1 - 1.2 eq.).
-
Heat the mixture to 60 °C and stir overnight, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and rinse the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. Purify by chromatography if necessary.
Protocol 3: (Optional) Saponification to Regenerate the Di-acid
-
Dissolve the purified dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.5 eq.) or sodium hydroxide (NaOH).
-
Stir at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS).
-
Concentrate the mixture to remove the THF.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Collect the precipitated solid (the final product) by filtration, wash with cold water, and dry.
References
Sources
- 1. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Controlling Regioselectivity in Pyrazole N-Methylation
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the N-methylation of pyrazoles. The regioselective methylation of unsymmetrically substituted pyrazoles is a persistent challenge in synthetic chemistry, primarily due to the similar nucleophilicity of the two adjacent nitrogen atoms.[1][2] The formation of regioisomeric mixtures complicates purification and reduces the overall yield of the desired product.
This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting protocols to help you navigate the complexities of pyrazole N-methylation and achieve high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in pyrazole N-methylation so challenging?
The core of the challenge lies in the electronic nature of the pyrazole ring. It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. One nitrogen is a "pyrrole-like" N-H, and the other is a "pyridine-like" sp2-hybridized nitrogen.[3] Upon deprotonation, the resulting pyrazolate anion exhibits delocalized negative charge, making both nitrogen atoms nucleophilic. This often leads to the formation of a mixture of N1 and N2 methylated regioisomers, which can be difficult to separate.[2][4]
Q2: What are the primary factors that influence the N1 vs. N2 methylation outcome?
The regiochemical outcome of pyrazole N-methylation is a delicate interplay of several factors:
-
Steric Effects: The steric bulk of substituents on the pyrazole ring (at the C3 and C5 positions) and the methylating agent itself are critical. Methylation generally favors the less sterically hindered nitrogen atom.[2]
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[2][5]
-
Methylating Agent: The nature of the electrophile is paramount. Specialized reagents have been developed to achieve high selectivity.[1]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Regioselectivity (Getting a Mixture of Isomers)
Q: My reaction is producing a nearly 1:1 mixture of N1 and N2 methylated pyrazoles. How can I improve the selectivity?
A: This is a common problem. Here’s a systematic approach to troubleshoot and optimize for your desired regioisomer:
Workflow for Troubleshooting Poor Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
-
Leverage Steric Hindrance:
-
Analysis: Examine the substitution pattern of your pyrazole. If you have a bulky group at either the C3 or C5 position, methylation will be directed to the nitrogen adjacent to the smaller substituent.
-
Actionable Advice: If possible, redesign your synthesis to incorporate a bulky directing group. Alternatively, use a sterically demanding methylating agent. A highly effective modern approach is the use of α-halomethylsilanes as "masked" methylating reagents. These bulky reagents show significantly improved selectivity for the less hindered nitrogen.[1][6]
-
-
Exploit Electronic Effects:
-
Analysis: Electron-withdrawing groups (EWGs) like nitro or trifluoromethyl at C3 or C5 will decrease the nucleophilicity of the adjacent N2 nitrogen, favoring methylation at N1.
-
Actionable Advice: If your synthetic route allows, consider introducing an EWG to direct methylation.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: The solvent can have a profound effect. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation, a principle that can be extended to N-alkylation.[7]
-
Base Selection: The choice of base and its counter-ion can switch regioselectivity.[5] For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF often favors N1-alkylation.[2][8]
-
Issue 2: Low or No Product Yield
Q: I am observing a very low yield of my desired N-methylated pyrazole. What are the potential causes and how can I improve the outcome?
A: Low product yield can be attributed to several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Use a stronger base (e.g., switch from K₂CO₃ to NaH). Ensure anhydrous conditions, as water will quench the pyrazolate anion.[8] |
| Poor Reagent Reactivity | If using an alkyl halide, switch to a better leaving group (I > Br > Cl). Consider more reactive methylating agents like dimethyl sulfate or methyl triflate.[8] |
| Solubility Issues | Ensure all reactants are soluble in the chosen solvent. If necessary, switch to a more polar aprotic solvent like DMF or DMSO.[8] |
| Side Reactions | Over-alkylation can lead to quaternary pyrazolium salts. Use a controlled stoichiometry of the methylating agent (1.0-1.1 equivalents).[2] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Methylation using NaH/MeI
This protocol is a standard method that often favors the N1-isomer, especially when the C5-substituent is smaller than the C3-substituent.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq.).
-
Deprotonation: Add anhydrous THF to dissolve the pyrazole. Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Highly N1-Selective Methylation Using a Masked Methylating Agent
This recently developed method utilizes a sterically bulky α-halomethylsilane to achieve high N1-selectivity, followed by a protodesilylation step.[1]
Step A: N-Alkylation
-
Preparation: In a vial, dissolve the pyrazole (1.0 eq.) in a mixture of THF and DMSO.
-
Alkylation: Add a sterically bulky α-halomethylsilane (e.g., (chloromethyl)trimethylsilane, 1.2 eq.) and a strong base like KHMDS (1.2 eq.).
-
Reaction: Stir the mixture at room temperature for approximately 2 hours, monitoring for the consumption of the starting material.[1]
Step B: Protodesilylation
-
Cleavage: To the reaction mixture, add water and a fluoride source such as tetrabutylammonium fluoride (TBAF, 2.0 eq.).
-
Heating: Heat the mixture to around 60 °C for approximately 4 hours or until the desilylation is complete, as monitored by LC-MS.[1]
-
Work-up and Purification: Perform an aqueous work-up and purify the N1-methylated pyrazole by column chromatography.
This method has been shown to provide excellent regioselectivity (from 92:8 to >99:1 N1/N2) for a range of pyrazole substrates.[1]
Data Summary: Influence of Reaction Parameters on Regioselectivity
The following table summarizes the general trends observed for controlling regioselectivity in pyrazole N-methylation.
| Factor | Condition | Favored Isomer | Rationale | Reference |
| Steric Hindrance | Bulky C3-substituent | N1-methylation | Methylation occurs at the less hindered nitrogen. | [2] |
| Bulky methylating agent | N1-methylation | The bulky reagent approaches the less hindered nitrogen. | [1] | |
| Electronic Effects | EWG at C3 | N1-methylation | Reduces nucleophilicity of adjacent N2. | [5] |
| Base/Solvent | NaH in THF/DMF | N1-methylation | Favors the thermodynamic product. | [2][8] |
| K₂CO₃ in DMSO | N1-methylation | Common conditions favoring N1-alkylation. | [8] | |
| Solvent | Fluorinated Alcohols (TFE, HFIP) | Increased Selectivity | Non-nucleophilic solvents that can promote regioselectivity through specific interactions. |
Visualizing the Key Concepts
Caption: Factors influencing the regioselective N-methylation of pyrazoles.
References
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC.[Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Google Scholar.
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. (2021). ResearchGate.[Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications.[Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Divulga.[Link]
-
Development of regioselective N-methylpyrazole cyclizations using bayesian optimization. (2023). MIT DSpace.[Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.[Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications.[Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI.[Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC.[Link]
-
Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (n.d.). Royal Society of Chemistry.[Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). ACS Publications.[Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Publications.[Link]
-
(PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). ResearchGate.[Link]
-
On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). PMC.[Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). ACS Publications.[Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). Semantic Scholar.[Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). R Discovery.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in hydrolysis of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the hydrolysis of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate to its corresponding dicarboxylic acid. We understand that achieving high yields in this saponification reaction can be challenging. This resource is designed to address common issues with evidence-based solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis reaction is resulting in a very low yield of the desired 1-methyl-1H-pyrazole-3,5-dicarboxylic acid. What are the most common causes?
Low yields in the hydrolysis of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate are typically attributed to three primary factors: incomplete reaction, unintended side reactions (primarily decarboxylation), and difficulties in product isolation.
-
Incomplete Hydrolysis: The steric hindrance around the carbonyl groups of the pyrazole ring can make the ester resistant to hydrolysis.[1] Standard conditions may not be sufficient to drive the reaction to completion.
-
Decarboxylation: The target product, this compound, is susceptible to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions.[2][3][4][5] This side reaction leads to the formation of mono-carboxylic acid or even the fully decarboxylated 1-methyl-1H-pyrazole, significantly reducing the yield of the desired diacid.
-
Product Isolation Issues: The dicarboxylic acid product can be highly soluble in aqueous solutions, making efficient extraction and precipitation challenging. Improper pH adjustment during workup can lead to significant product loss.
Q2: I suspect my product is decarboxylating. How can I minimize this side reaction?
Decarboxylation is a significant challenge. The key is to employ milder reaction conditions.
-
Temperature Control: Avoid high temperatures. Basic hydrolysis can often be performed at room temperature or slightly elevated temperatures (e.g., 40-60°C) to minimize decarboxylation.[4] Acidic decarboxylation, on the other hand, often requires higher temperatures, making it less ideal if decarboxylation is a concern.[3][4][5]
-
Choice of Base/Acid: For basic hydrolysis, using a milder base like lithium hydroxide (LiOH) can be effective. For acidic conditions, which are generally more prone to causing decarboxylation, careful control of acid concentration and temperature is crucial.[3][4][5]
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times, which can promote side reactions.
Q3: What are the recommended starting conditions for basic hydrolysis (saponification)?
Basic hydrolysis, or saponification, is the most common method for this transformation.[6] Here is a reliable starting protocol.
Protocol 1: Standard Basic Hydrolysis
| Parameter | Recommended Value |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Methanol/Water or Ethanol/Water mixture |
| Temperature | Room Temperature to 60°C |
| Reaction Time | 2-16 hours (monitor by TLC) |
| Stoichiometry | 2.5 - 3.0 equivalents of base per equivalent of diester |
Step-by-Step Methodology:
-
Dissolve diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a suitable alcohol (e.g., methanol or ethanol).
-
Add an aqueous solution of NaOH or KOH (2.5-3.0 equivalents).
-
Stir the mixture at the desired temperature and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0°C.
-
Carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the dicarboxylic acid.[7]
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Q4: My reaction seems to stall and never goes to completion. What can I do to improve the conversion rate?
If you are experiencing incomplete hydrolysis, consider the following modifications to your protocol:
-
Increase Base Equivalents: Increase the equivalents of the base to 4-5 equivalents to ensure the reaction is driven to completion.
-
Elevate Temperature: Gradually increase the reaction temperature, but do not exceed 80°C to minimize the risk of decarboxylation.
-
Change the Solvent System: A semi-two-phase system using THF-aqueous NaOH at 0°C has been shown to be highly efficient for the monohydrolysis of symmetric diesters and could be adapted for di-hydrolysis.[8] This can sometimes improve solubility and reaction rates.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields by providing rapid and uniform heating.
Q5: Are there alternative methods to basic hydrolysis?
Yes, acidic hydrolysis and enzymatic hydrolysis are viable alternatives, each with its own advantages and disadvantages.
Acidic Hydrolysis
Acid-catalyzed hydrolysis is an alternative, though it often requires more forcing conditions which can increase the risk of decarboxylation.[9][10][11]
Protocol 2: Acidic Hydrolysis
| Parameter | Recommended Value |
| Acid | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |
| Solvent | Water or Acetic Acid/Water mixture |
| Temperature | 80-100°C (Reflux) |
| Reaction Time | 4-24 hours (monitor by TLC) |
Step-by-Step Methodology:
-
Suspend the diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in an aqueous solution of the chosen acid.
-
Heat the mixture to reflux and monitor the reaction's progress.
-
Upon completion, cool the reaction mixture. The dicarboxylic acid may precipitate upon cooling.
-
If precipitation is incomplete, concentrate the solution under reduced pressure.
-
Filter the solid, wash with cold water, and dry.
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a milder and often more selective alternative. Lipases are commonly used for ester hydrolysis.[12]
Protocol 3: Enzymatic Hydrolysis
| Parameter | Recommended Value |
| Enzyme | Candida antarctica lipase B (CALB) or Porcine Liver Esterase (PLE) |
| Solvent | Phosphate buffer (pH 7-8) with a co-solvent like THF or DMSO |
| Temperature | 25-40°C |
| Reaction Time | 24-72 hours |
Step-by-Step Methodology:
-
Suspend the diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in the buffer system.
-
Add the lipase to the mixture.
-
Stir the reaction at the optimal temperature for the chosen enzyme.
-
Monitor the reaction progress.
-
After completion, acidify the mixture to precipitate the product.
-
Isolate the product by filtration.
Q6: I have a solid precipitate after acidification, but my yield is still low. How can I improve my product isolation and purification?
Effective product isolation is crucial. Here are some tips:
-
Optimal pH for Precipitation: Ensure you have reached the isoelectric point of the dicarboxylic acid, which is typically around pH 2-3, for maximum precipitation.
-
Salting Out: If the product has significant water solubility, adding a saturated solution of sodium chloride (brine) to the aqueous layer after acidification can help to "salt out" the product and increase the precipitate yield.
-
Extraction with an Organic Solvent: If precipitation is not effective, you may need to perform a liquid-liquid extraction. After acidification, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[13]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.[14]
Troubleshooting Workflow
Below is a systematic workflow to help you diagnose and resolve low-yield issues.
Caption: A step-by-step guide to troubleshooting low yields.
Reaction Pathway and Side Reactions
The following diagram illustrates the desired hydrolysis reaction and the competing decarboxylation side reaction.
Caption: The chemical pathway from starting material to product and side products.
References
-
Royal Society of Chemistry. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
- Google Patents. (n.d.). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
ResearchGate. (n.d.). Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]
- Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
-
LookChem. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
StudySmarter. (n.d.). Describe the differences between the acidic and basic hydrolysis in aqueous solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrazole fatty ester derivatives in water: a sonochemical approach. Retrieved from [Link]
-
Reddit. (n.d.). Acid-catalyzed hydrolysis of Esters vs Base-catalyzed hydrolysis of Esters. Retrieved from [Link]
-
Quora. (n.d.). What is soapification and esterification?. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Saponification. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Retrieved from [Link]
-
PubMed. (n.d.). Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxyl-ate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
-
PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
YouTube. (n.d.). mechanism of ester hydrolysis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
YouTube. (n.d.). Hydrolysis of esters mechanism. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl 1 H -pyrazole-3,5-dicarboxylate. Retrieved from [Link]
-
Tsi-Journals. (n.d.). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 9. tutorchase.com [tutorchase.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. 3,5-PYRAZOLEDICARBOXYLIC ACID | 3112-31-0 [chemicalbook.com]
Technical Support Center: Optimizing MOF Synthesis with 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid as the primary organic linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of MOF synthesis and troubleshoot common experimental challenges. Our approach is rooted in fundamental chemical principles to provide you with not just solutions, but a deeper understanding of your reaction systems.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of MOFs with this compound.
1. What are the typical starting conditions for a solvothermal synthesis using this compound?
While optimal conditions are highly dependent on the chosen metal precursor, a general starting point for a solvothermal synthesis can be extrapolated from successful experiments with structurally similar pyrazole-dicarboxylate ligands. A typical reaction involves combining the metal salt and the this compound linker in a suitable solvent, often with the addition of a modulator to control the reaction kinetics and improve crystallinity.[1][2]
| Parameter | Recommended Starting Range | Rationale |
| Metal Precursor | Nitrates, Chlorides, or Acetates of Zn(II), Cu(II), Cd(II), Nd(III) | These metal salts are common in MOF synthesis and have shown to form crystalline structures with pyrazole-based linkers.[3][4][5] |
| Ligand:Metal Molar Ratio | 1:1 to 1:3 | An excess of the metal salt can sometimes promote the formation of the desired secondary building units (SBUs).[1] |
| Solvent | N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with water or ethanol | DMF and DEF are high-boiling point polar aprotic solvents that are excellent for solvothermal synthesis.[2][6] |
| Temperature | 80 - 150 °C | This temperature range is typically sufficient to overcome the activation energy for MOF formation without decomposing the organic linker.[1][7] |
| Reaction Time | 24 - 72 hours | The reaction time is a critical parameter that influences crystal growth and phase purity.[1] |
| Modulator (Optional) | Acetic Acid, Formic Acid, or other monocarboxylic acids | Modulators compete with the linker for coordination to the metal center, slowing down the reaction and allowing for the formation of more crystalline material.[8][9] |
2. Why is the choice of solvent critical in the synthesis of pyrazole-based MOFs?
The solvent plays a multifaceted role in MOF synthesis.[10] It not only dissolves the reactants but also influences the deprotonation of the carboxylic acid groups on the linker, the coordination environment of the metal ions, and can even act as a template for the final structure.[6] For this compound, a polar aprotic solvent like DMF is a good starting point due to its ability to solubilize the ligand and metal salts. However, be aware that DMF can decompose at higher temperatures to generate dimethylamine and formic acid, which can alter the pH of the reaction mixture and influence the final product.[11]
3. What is the role of a modulator and should I use one?
A modulator is a compound, typically a monocarboxylic acid, that is added to the reaction mixture to control the kinetics of MOF formation.[8][9] It competes with the multidentate linker for coordination to the metal centers. This competition slows down the overall reaction rate, allowing for the formation of more thermodynamically stable and highly crystalline products. For the synthesis of MOFs with this compound, especially with reactive metal ions, the use of a modulator like acetic acid or formic acid is highly recommended to improve the quality of the resulting material.[8][9][12]
4. How does pH affect the synthesis of MOFs with dicarboxylic acid linkers?
The pH of the reaction mixture is a critical parameter as it dictates the deprotonation state of the carboxylic acid groups on the this compound linker.[13] For the carboxylate groups to coordinate to the metal centers, they must be deprotonated.
-
Too low pH: The carboxylic acid groups will remain protonated, preventing coordination and MOF formation.
-
Too high pH: Rapid deprotonation can lead to fast precipitation of an amorphous material or an undesired phase.[13]
The "self-buffering" effect of solvents like DMF, which can decompose to produce amines and formic acid, often helps to maintain a suitable pH range.[11] However, in some cases, the addition of a small amount of a base or acid may be necessary to fine-tune the pH for optimal results.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of MOFs with this compound.
Problem 1: Low or No Yield of Crystalline Product
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Incomplete Dissolution of Reactants | Increase the solvent volume or try a different solvent system (e.g., a mixture of DMF and ethanol). Gentle heating and sonication can also aid in dissolution. | For the self-assembly of a crystalline MOF to occur, the metal and linker building blocks must be in solution. |
| Suboptimal Temperature | Screen a range of temperatures (e.g., 80°C, 100°C, 120°C, 150°C). | MOF formation is a thermodynamically and kinetically controlled process. The optimal temperature will balance the rates of nucleation and crystal growth.[1] |
| Incorrect Ligand:Metal Ratio | Experiment with different molar ratios of this compound to the metal salt (e.g., 1:1, 1:2, 2:1). | The stoichiometry of the reactants can significantly influence the formation of the desired secondary building units (SBUs) and the final MOF structure. |
| Unfavorable pH | If possible, measure the pH of the reaction mixture. Consider adding a small amount of a weak acid or base to adjust the pH. | The deprotonation of the carboxylic acid groups is essential for coordination to the metal centers.[13] |
Problem 2: Poor Crystallinity or Amorphous Product
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Reaction is Too Fast | Introduce a modulator (e.g., acetic acid, formic acid) to the reaction mixture. Start with a modulator:ligand molar ratio of 10:1 and adjust as needed. | Modulators slow down the reaction kinetics, allowing for the formation of more ordered, crystalline structures.[8][9] |
| Inappropriate Reaction Time | Investigate a time course study (e.g., 12h, 24h, 48h, 72h). | Shorter reaction times may not allow for sufficient crystal growth, while excessively long times can sometimes lead to the formation of less stable, kinetically favored products.[1] |
| Suboptimal Temperature | A lower temperature may slow down the reaction and favor the growth of larger, more well-defined crystals. | Slower reaction rates often lead to higher quality crystals. |
Problem 3: Formation of an Undesired Crystalline Phase
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Solvent Templating Effect | Try a different solvent or a mixture of solvents. For example, a combination of DMF and water can sometimes lead to different coordination environments and resulting structures.[6] | The solvent molecules can coordinate to the metal centers and act as templates, directing the formation of a specific MOF topology. |
| Influence of the Metal Salt Anion | If using a nitrate salt, try the corresponding chloride or acetate salt, and vice versa. | The counter-ion of the metal salt can sometimes be incorporated into the final structure or influence the coordination of the primary linker. |
| Thermodynamic vs. Kinetic Control | Varying the reaction temperature and time can favor the formation of either the thermodynamically or kinetically stable product. Lower temperatures and longer reaction times generally favor the thermodynamic product. | The energy landscape of MOF formation can have multiple local minima, each corresponding to a different crystalline phase. |
III. Experimental Protocols
This section provides a general, step-by-step protocol for the solvothermal synthesis of a MOF using this compound. This should be considered a starting point for optimization.
Step-by-Step Solvothermal Synthesis Protocol
-
Reactant Preparation: In a 20 mL glass vial, add the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) and this compound (0.1 mmol).
-
Solvent and Modulator Addition: Add 10 mL of DMF and, if desired, a modulator (e.g., 1.0 mmol of acetic acid).
-
Dissolution: Cap the vial and sonicate the mixture for 10-15 minutes to ensure complete dissolution of the reactants.
-
Reaction: Place the sealed vial in a preheated oven at the desired temperature (e.g., 120 °C) for the specified time (e.g., 48 hours).
-
Cooling and Isolation: After the reaction is complete, allow the oven to cool down to room temperature slowly. The crystalline product should have precipitated at the bottom of the vial.
-
Washing: Carefully decant the mother liquor and wash the product with fresh DMF (3 x 10 mL) over a period of 24 hours to remove any unreacted starting materials.
-
Solvent Exchange: To prepare the MOF for activation, exchange the DMF with a more volatile solvent like ethanol or acetone (3 x 10 mL) over 24 hours.[14]
-
Activation: Activate the MOF by heating under vacuum at an appropriate temperature (e.g., 100-150 °C) for 12-24 hours to remove the solvent molecules from the pores. The final activation temperature should be determined from thermogravimetric analysis (TGA) data to avoid framework collapse.[14][15]
IV. Visualization of Workflows
General MOF Synthesis and Troubleshooting Workflow
Caption: A flowchart illustrating the general workflow for MOF synthesis, characterization, and troubleshooting.
V. References
-
Does the pH value have a significant role in MOFs synthesis? - ResearchGate. (2015, June 7). Retrieved from [Link]
-
Burrows, A. D., Cassar, K., & Friend, R. M. W. (2005). Solvent hydrolysis and templating effects in the synthesis of metal-organic frameworks. CrystEngComm, 7(89), 548-550. Retrieved from [Link]
-
Mulyati, T. A., Ediati, R., & Nadjib, M. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK, Journal of Proceeding Series, 1. Retrieved from [Link]
-
Shaikh, A. M., et al. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Clean Technologies, 5(1), 247-276. Retrieved from [Link]
-
Gómez-Gualdrón, D. A., et al. (2025). Interactions of Common Synthesis Solvents with MOFs Studied via Free Energies of Solvation: Implications on Stability and Polymorph Selection. ChemRxiv. Retrieved from [Link]
-
DeStefano, M. R., et al. (2022). A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks. Journal of the American Chemical Society, 144(16), 7153–7163. Retrieved from [Link]
-
DeStefano, M. R., et al. (2022). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Journal of the American Chemical Society, 144(16), 7153–7163. Retrieved from [Link]
-
Morris, W., et al. (2013). Activation of metal–organic framework materials. CrystEngComm, 15(44), 9334-9342. Retrieved from [Link]
-
Fu, Y., et al. (2021). Solvent-derived defects suppress adsorption in MOF-74. Nature Communications, 12(1), 1-9. Retrieved from [Link]
-
Platero-Prats, A. E., et al. (2018). Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture from Complex Streams. Chemistry of Materials, 30(15), 5136-5143. Retrieved from [Link]
-
Dunne, P. W., Lester, E., & Walton, R. I. (2016). Towards Scalable and Controlled Synthesis of Metal-Organic Framework Materials using Continuous Flow Reactors. Reaction Chemistry & Engineering, 1(4), 352-360. Retrieved from [Link]
-
He, Y., et al. (2025). Modulator approach for the design and synthesis of anisotropic multi-domain metal-organic frameworks. Chemical Science, 16(17), 7442-7449. Retrieved from [Link]
-
Kirschner, M. S., et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Molecules, 27(17), 5374. Retrieved from [Link]
-
Farha, O. K., & Hupp, J. T. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Accounts of Chemical Research, 43(8), 1166–1175. Retrieved from [Link]
-
Wang, Y., et al. (2019). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions, 48(22), 7786-7793. Retrieved from [Link]
-
El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry & Environmental Research, 7, 1-10. Retrieved from [Link]
-
Chen, Y., et al. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Al-Maythalony, B. A., & Shammaky, L. A. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 3, 100189. Retrieved from [Link]
-
Dlamini, N. X., et al. (2025). Effect of synthesis solvent on the breathing behavior of MIL-53(Al). Journal of Inorganic and Organometallic Polymers and Materials. Retrieved from [Link]
-
Argent, S. P., et al. (n.d.). Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. The Royal Society of Chemistry. Retrieved from [Link]
-
Wang, C., et al. (2025). Modulator engineering of bifunctional metal-organic framework for synergistic catalysis. Chem Catalysis, 5(1), 101155. Retrieved from [Link]
-
Wang, Y., et al. (2019). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions, 48(22), 7786-7793. Retrieved from [Link]
-
Al-Hajri, M., et al. (2018). Microwave-assisted modulated synthesis of zirconium-based metal–organic framework (Zr-MOF) for hydrogen storage applications. Journal of Materials Science, 53(16), 11488-11496. Retrieved from [Link]
-
Shen, Y., et al. (2019). Design of Metal-Organic Frameworks for pH-Responsive Drug Delivery Application. Mini-Reviews in Medicinal Chemistry, 19(20), 1647-1658. Retrieved from [Link]
-
Kirschner, M. S., et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Molecules, 27(17), 5374. Retrieved from [Link]
-
A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof. (n.d.). Google Patents. Retrieved from
-
Khan, I., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials, 14(21), 6393. Retrieved from [Link]
-
Tasiopoulos, A. J., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. CrystEngComm, 22(64), 10583-10594. Retrieved from [Link]
-
El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry & Environmental Research, 7, 1-10. Retrieved from [Link]
-
Van de Voorde, B., et al. (2020). Overcoming Crystallinity Limitations of Aluminium Metal‐Organic Frameworks by Oxalic Acid Modulated Synthesis. Chemistry – A European Journal, 26(16), 3564–3570. Retrieved from [Link]
-
Kumar, P., et al. (2022). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances, 12(16), 9864-9883. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107746465B - A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof - Google Patents [patents.google.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. escholarship.org [escholarship.org]
- 12. Modulator approach for the design and synthesis of anisotropic multi-domain metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallinity Enhancement of MOFs with 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for improving the crystallinity of Metal-Organic Frameworks (MOFs) synthesized with 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid. Poor crystallinity is a common hurdle in MOF synthesis, leading to ambiguous structural data and suboptimal material performance. This center offers a structured approach to overcoming these challenges, grounded in established principles of crystal engineering.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered during the synthesis of MOFs with this compound.
Q1: Why is achieving high crystallinity in my MOF synthesis with this compound proving to be difficult?
A1: Several factors can contribute to poor crystallinity. The N-methylation of the pyrazole ring introduces a steric hindrance that can affect the coordination environment compared to its non-methylated counterpart. Additionally, rapid nucleation and crystal growth, often influenced by solvent choice, temperature, and reactant concentrations, can lead to the formation of amorphous or poorly crystalline materials.
Q2: What is the most critical first step to troubleshoot a synthesis that resulted in an amorphous powder?
A2: The first and most critical step is to re-evaluate your solvent system and reaction temperature. The solubility of the this compound ligand and the metal salt, as well as the kinetics of the reaction, are highly dependent on these two parameters. A solvent system that allows for slow and controlled crystal growth is paramount.
Q3: Can the choice of metal precursor influence the crystallinity of the final MOF?
A3: Absolutely. The counter-ion of the metal salt can play a significant role. For instance, salts with more coordinating anions (e.g., chlorides) might compete with the pyrazole-dicarboxylate linker, affecting the framework formation. It is often beneficial to use metal salts with non-coordinating or weakly coordinating anions like nitrates or perchlorates.
Q4: How do I know if I have successfully improved the crystallinity of my MOF?
A4: The primary technique for assessing crystallinity is Powder X-ray Diffraction (PXRD). Sharper and more intense diffraction peaks in your PXRD pattern are indicative of higher crystallinity. Comparing your experimental pattern to a simulated pattern from a single-crystal structure (if available for a similar MOF) is the gold standard for confirming phase purity and crystallinity.
Troubleshooting Guides
This section provides in-depth, systematic approaches to diagnose and resolve common issues encountered during the crystallization of MOFs using this compound.
Issue 1: Obtaining an Amorphous Product or a Mixture of Amorphous and Crystalline Phases
Possible Causes:
-
Rapid Nucleation: High reactant concentrations or a highly supersaturated solution can lead to rapid nucleation, preventing the formation of well-ordered crystalline structures.
-
Inappropriate Solvent System: The solvent may not be optimal for dissolving the reactants or for mediating the coordination reaction at a controlled rate.
-
Suboptimal Temperature Profile: The reaction temperature might be too high, leading to rapid kinetics, or too low, not providing enough energy for crystal growth.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an amorphous MOF product.
Step-by-Step Optimization:
-
Concentration Gradient: Start by systematically lowering the concentrations of both the metal salt and the this compound linker. A more dilute solution can slow down the nucleation rate, allowing for more ordered crystal growth.
-
Solvent Screening: The choice of solvent is crucial. High-boiling point, coordinating solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMAc) are common starting points. Consider using a co-solvent system, such as a mixture of DMF and ethanol, to fine-tune the solubility and reaction kinetics. A recent study on pyrazolate-based MOFs demonstrated that a reactive mixture of 1-butanol and acetic acid can be a greener and effective alternative to DMF, leading to improved crystallinity.[1]
-
Temperature Modulation: The reaction temperature directly influences the kinetics of MOF formation. A systematic variation of the solvothermal reaction temperature (e.g., in 20°C increments from 80°C to 140°C) should be performed. Higher temperatures can sometimes overcome kinetic barriers and promote the formation of more thermodynamically stable, crystalline phases.
-
Introduction of Modulators: Modulators are often monocarboxylic acids that compete with the linker for coordination to the metal centers. This competition can slow down the crystallization process, leading to larger and more perfect crystals. Acetic acid or formic acid are common modulators to try. Start with a small molar excess of the modulator relative to the linker and systematically increase the amount. The acidity and concentration of the modulator are key factors affecting coordination modulation.[2]
Issue 2: Formation of Very Small or Needle-like Crystals with Poor Diffraction Quality
Possible Causes:
-
Anisotropic Crystal Growth: The crystal may be growing preferentially along one crystallographic direction, leading to a needle-like morphology that is often not ideal for single-crystal X-ray diffraction.
-
Secondary Nucleation: The formation of new crystals on the surface of existing ones can lead to intergrown crystals and poor diffraction quality.
Troubleshooting Workflow:
Caption: Workflow for improving crystal size and morphology.
Step-by-Step Optimization:
-
Modulator Optimization: As mentioned previously, modulators can control crystal growth. In this case, the goal is to find a modulator concentration that inhibits growth on certain crystal faces, promoting a more isotropic (uniform) growth. A structure-activity study on modulators for zirconium-based MOFs found that a close match in pKa and structure between the linker and the modulator can lead to larger and more well-defined crystallites.[3]
-
Controlled Cooling: Instead of allowing the reaction to cool rapidly to room temperature, implement a slow and controlled cooling ramp. For example, after the isothermal heating period, program the oven to cool at a rate of 1-2°C per hour. This slow cooling can promote the growth of larger, higher-quality crystals.
-
Solvent Viscosity: Increasing the viscosity of the solvent can slow down the diffusion of reactants to the crystal surface, which can sometimes lead to better-quality crystals. This can be achieved by using more viscous solvents or by adding a viscosity-modifying agent, although the latter should be done with caution as it can interfere with the reaction.
Experimental Protocols
The following is a generalized, adaptable protocol for the synthesis of a MOF using this compound. This protocol is based on successful syntheses of MOFs with the closely related pyrazole-3,5-dicarboxylic acid and should be used as a starting point for optimization.[4][5]
Materials:
-
This compound (linker)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O)
-
Solvent (e.g., DMF, DEF, DMAc)
-
Modulator (optional, e.g., acetic acid)
-
Teflon-lined stainless steel autoclave
Protocol:
-
In a 20 mL glass vial, dissolve the this compound linker in the chosen solvent.
-
In a separate vial, dissolve the metal salt in the same solvent.
-
Combine the two solutions in the reaction vial. If using a modulator, add it to the combined solution.
-
Stir the mixture for 15-30 minutes to ensure homogeneity.
-
Transfer the reaction mixture to a Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at the desired temperature (e.g., 100°C).
-
Maintain the temperature for the desired reaction time (e.g., 24-72 hours).
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the product with fresh solvent to remove any unreacted starting materials.
-
Dry the product under vacuum or at a slightly elevated temperature.
Table 1: Suggested Starting Conditions for Optimization
| Parameter | Starting Condition | Range for Optimization | Rationale |
| Metal:Linker Molar Ratio | 1:1 | 2:1 to 1:2 | Stoichiometry can influence the resulting framework topology. |
| Solvent | DMF | DEF, DMAc, Ethanol, co-solvents | Solvent polarity and coordinating ability affect solubility and reaction kinetics. |
| Temperature | 100°C | 80°C - 140°C | Temperature controls the reaction rate and can influence phase formation. |
| Time | 48 hours | 24 - 96 hours | Longer reaction times can sometimes lead to more crystalline products. |
| Modulator (Acetic Acid) | 10 molar equivalents to linker | 5 - 50 molar equivalents | Modulators can control crystal size and improve crystallinity. |
Characterization of Crystallinity
Powder X-ray Diffraction (PXRD)
PXRD is the most essential technique for evaluating the crystallinity of your MOF.
-
Amorphous Material: A broad, featureless "hump" in the PXRD pattern indicates an amorphous product.
-
Poorly Crystalline Material: Broad and weak diffraction peaks suggest a poorly crystalline material.
-
Highly Crystalline Material: Sharp, intense, and well-defined diffraction peaks are characteristic of a highly crystalline MOF.
By systematically applying the troubleshooting strategies outlined in this guide and carefully analyzing the PXRD data at each step, you can effectively navigate the challenges of MOF synthesis and achieve highly crystalline materials with this compound.
References
-
Stock, N. Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Inorganic Chemistry. [Link]
-
Stock, N., et al. Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ResearchGate. [Link]
-
Reinsch, H. Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization. ChemRxiv. [Link]
-
Liu, X.-T., et al. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm. [Link]
-
Reinsch, H., et al. Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Molecules. [Link]
-
Liu, W.-N., et al. Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions. [Link]
-
Taddei, M., et al. Overcoming Crystallinity Limitations of Aluminium Metal-Organic Frameworks by Oxalic Acid Modulated Synthesis. Chemistry – A European Journal. [Link]
-
El Boutaybi, M., et al. Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]
-
Wang, H., et al. Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). ResearchGate. [Link]
-
Canivet, J., et al. Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate. [Link]
-
An, H., et al. A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks. Journal of the American Chemical Society. [Link]
Sources
Pyrazole Synthesis Technical Support Center: A Troubleshooting Guide
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with or planning to work with pyrazole synthesis. Our goal is to provide you with in-depth, field-proven insights to navigate the common challenges and pitfalls encountered during these synthetic routes. By understanding the "why" behind the "how," you can optimize your reactions for higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dicarbonyl condensation with hydrazine is giving me a mixture of regioisomers. How can I control the regioselectivity?
This is a classic and frequently encountered challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds. The outcome is dictated by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by hydrazine.
Underlying Mechanism: The reaction proceeds via a two-step condensation-cyclization mechanism. The initial attack of a hydrazine nitrogen atom on one of the carbonyl carbons forms a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the pyrazole ring.
Troubleshooting & Solutions:
-
Steric Hindrance: A bulkier substituent (e.g., tert-butyl) adjacent to one carbonyl group will sterically hinder the initial nucleophilic attack at that position. Hydrazine will preferentially attack the less hindered carbonyl, leading to a higher yield of a single regioisomer.
-
Electronic Effects: An electron-withdrawing group will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group will have the opposite effect. By understanding the electronic nature of your substituents, you can predict the major regioisomer.
-
pH Control: The pH of the reaction medium can significantly influence the reaction pathway.
-
Acidic Conditions (e.g., acetic acid): In acidic media, the reaction is generally under thermodynamic control. The initial attack is reversible, and the more stable isomer will be the major product. The stability is often dictated by the substitution pattern on the final pyrazole ring.
-
Neutral or Basic Conditions: These conditions often favor kinetic control, where the major product is formed from the fastest reaction pathway. This usually means the attack occurs at the most electrophilic carbonyl.
-
-
Use of Substituted Hydrazines: If you are using a substituted hydrazine (e.g., methylhydrazine), the substituent itself can direct the regioselectivity. The more nucleophilic nitrogen (typically the unsubstituted one) will preferentially attack the more reactive carbonyl.
Workflow for Optimizing Regioselectivity:
Caption: Workflow for troubleshooting regioisomer formation.
Q2: I am attempting a Knorr pyrazole synthesis, but my yields are consistently low. What are the common reasons for this?
The Knorr synthesis, a reaction between a β-ketoester and a hydrazine, is a robust method, but its efficiency can be compromised by several factors.
Troubleshooting & Solutions:
-
Quality of Starting Materials: Ensure the β-ketoester is pure and free from acidic or basic impurities that could interfere with the reaction. The hydrazine hydrate should be of high quality; older stock can degrade.
-
Reaction Conditions:
-
Temperature: While often run at elevated temperatures, excessive heat can lead to decomposition of the starting materials or products. A systematic temperature screen is advisable.
-
Solvent: Ethanol or acetic acid are commonly used. The choice of solvent can influence the solubility of intermediates and the reaction rate. Forcing the reaction to completion by removing water, either by azeotropic distillation or the use of a Dean-Stark trap, can significantly improve yields.
-
-
Side Reactions: The formation of a 5-hydroxypyrazoline intermediate is a key step. If this intermediate does not dehydrate efficiently to the pyrazole, it can be a point of yield loss. Ensuring sufficiently acidic conditions or adequate temperature can promote this final dehydration step.
-
Work-up Procedure: The pyrazole product can have some solubility in the aqueous phase, especially if it is a low molecular weight or polar molecule. Ensure thorough extraction with an appropriate organic solvent. Additionally, some pyrazoles are amphoteric and can be lost to the aqueous phase if the pH is not carefully controlled during work-up.
Protocol: A Self-Validating Knorr Synthesis of a Model Pyrazole
This protocol for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one demonstrates key control points.
| Step | Procedure | Rationale & Causality |
| 1 | In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol (5 mL per mmol of ester). | Ethanol is a common, effective solvent that dissolves both reactants. |
| 2 | Add phenylhydrazine (1.0 eq) dropwise at room temperature with stirring. | Dropwise addition controls the initial exotherm of the reaction. |
| 3 | Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC. | Reflux provides the necessary activation energy for cyclization and dehydration. TLC allows for empirical determination of reaction completion. |
| 4 | Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. | Cooling promotes the crystallization of the product, maximizing recovery from the solution. |
| 5 | Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. | Cold ethanol is used to wash away impurities without significantly dissolving the desired product. |
| 6 | Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure pyrazolone. | Recrystallization is a critical purification step to remove any soluble impurities. |
Q3: My pyrazole product is difficult to purify. I see multiple spots on TLC, even after column chromatography. What could be the issue?
Purification challenges often stem from the inherent properties of the pyrazole ring system or from persistent, structurally similar impurities.
Troubleshooting & Solutions:
-
Tautomerism: Pyrazoles can exist as tautomers, which may appear as separate spots on a TLC plate, especially if the eluent system is not optimized. Try co-spotting your sample on the TLC plate; if the spots merge, they are likely tautomers in equilibrium. Running the column at a lower temperature can sometimes "freeze" one tautomer, leading to better separation.
-
N-H Acidity and Basicity: The pyrazole ring contains both a basic pyridinic nitrogen and an acidic pyrrolic N-H proton. This amphoteric nature can lead to streaking on silica gel columns. Adding a small amount of a modifier to your eluent can improve peak shape.
-
For basic pyrazoles: Add 0.5-1% triethylamine or ammonia in methanol to the eluent.
-
For acidic pyrazoles: Add 0.5-1% acetic acid or formic acid to the eluent.
-
-
Persistent Impurities:
-
Unreacted Hydrazine: Hydrazine and its derivatives can be difficult to remove. An acidic wash (e.g., dilute HCl) during the work-up can protonate the basic hydrazine, making it water-soluble and easily removed.
-
Partially Reacted Intermediates: As mentioned in the Knorr synthesis, incompletely dehydrated intermediates (pyrazolones) can be a common impurity. Re-subjecting the crude product to dehydrating conditions (e.g., refluxing in acetic acid) can sometimes drive the reaction to completion.
-
Technical Support Center: Flow Chemistry for Safer Pyrazole Synthesis
Introduction: Enhancing Pyrazole Synthesis Through Flow Chemistry
Pyrazoles are a cornerstone of modern medicine and agriculture, forming the structural core of pharmaceuticals like Celecoxib and various agrochemicals.[1] However, their traditional synthesis, often relying on the batch condensation of hydrazines with 1,3-dicarbonyl compounds, is fraught with significant safety challenges.[1][2] The primary concerns involve the handling and storage of hydrazine—a toxic, flammable, and potentially explosive reagent—and the management of highly exothermic reactions that can lead to thermal runaways in large-scale batch reactors.[1][3][4][5][6]
Flow chemistry emerges as a transformative solution to these safety and efficiency bottlenecks.[7][8][9] By conducting reactions in a continuous stream through small-volume reactors, this technology offers unparalleled control over reaction parameters.[10][11][12][13] The high surface-area-to-volume ratio of flow reactors enables superior heat transfer, effectively quenching exotherms and preventing dangerous temperature spikes.[11][14] Furthermore, flow chemistry allows for the in situ generation and immediate consumption of hazardous intermediates, such as hydrazines or diazonium salts, minimizing operator exposure and eliminating the need for storing large quantities of dangerous materials.[1][15][16][17] This guide serves as a technical resource for researchers and process chemists, providing practical troubleshooting advice and answers to frequently asked questions to facilitate the adoption of safer, more efficient flow chemistry protocols for pyrazole synthesis.
Troubleshooting Guide: Common Issues in Flow Pyrazole Synthesis
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions grounded in chemical engineering principles.
Question 1: My reactor is clogging! The back-pressure is rising, and flow has stopped. What's causing this and how do I fix it?
Answer: Reactor clogging is one of the most common challenges in flow chemistry, especially when dealing with multi-phase systems or reactions that produce insoluble byproducts.[18][19]
Root Cause Analysis:
-
Precipitation of Byproducts: The classic Knorr pyrazole synthesis, involving a hydrazine and a 1,3-dicarbonyl, often generates water and sometimes inorganic salts (if using hydrazine salts) as byproducts.[2][20] If your solvent system cannot fully solubilize these, they will precipitate and block the narrow channels of the reactor.
-
Poor Substrate/Product Solubility: The starting materials, intermediates, or the final pyrazole product may have limited solubility in the chosen solvent at the reaction temperature or as the concentration increases along the reactor. This can be particularly problematic when cooling the reaction stream post-reaction.
-
"Shock" Precipitation: Rapid mixing of two reagent streams in different solvents can cause a sudden change in polarity, leading to the immediate precipitation of a solute.
Solutions & Mitigation Strategies:
-
Solvent System Optimization: This is the first and most crucial step.
-
Co-solvents: Introduce a co-solvent that is miscible with your primary solvent but has a higher solubilizing capacity for the problematic solid. For example, if you are running a reaction in toluene and an inorganic salt is precipitating, adding a small percentage of a polar aprotic solvent like DMF or NMP might resolve the issue.[21]
-
Solubility Screening: Before running the reaction in flow, perform simple vial tests. Mix your starting materials and product (if available) in the proposed solvent system at various concentrations to identify potential solubility issues.
-
-
Reactor & Setup Modifications:
-
Wider Channel Diameter: If you are using a microreactor (typically <500 µm channels), switching to a meso-reactor or a simple coiled tube reactor with a larger internal diameter (e.g., 1-2 mm) can make the system more tolerant to small amounts of solids.[19]
-
Ultrasonication: Placing the flow reactor in an ultrasonic bath is a highly effective technique. The acoustic cavitation helps to break down solid agglomerates into smaller particles, keeping them suspended and preventing them from adhering to the reactor walls.[18][19][22]
-
-
Process Parameter Adjustment:
-
Temperature Gradient: If the product precipitates upon cooling, ensure the entire flow path, from the reactor outlet to the collection vessel, is appropriately temperature-controlled to maintain solubility.
-
Introduce a Quench/Solubilizing Stream: Immediately after the main reactor, use a T-mixer to introduce a third stream of a solvent designed to dissolve the byproduct before it can precipitate. For example, if a salt is the issue, a stream of water could be introduced just before the back-pressure regulator.[22]
-
Question 2: My reaction conversion is low and/or inconsistent, even though it works perfectly in a round-bottom flask. Why is this happening?
Answer: A discrepancy between batch and flow performance often points to issues with mixing, residence time, or heat transfer.
Root Cause Analysis:
-
Insufficient Residence Time: The "reaction time" in flow chemistry is the residence time—the duration the reaction mixture spends within the heated zone of the reactor.[23] If this time is shorter than what is required for the reaction to reach completion, you will see low conversion.
-
Poor Mixing: In laminar flow regimes, which are common in small-diameter tubes, reagents mix primarily through diffusion. If the reagents are not mixed efficiently and rapidly at the point of entry, the reaction will be slow and incomplete. This is especially true for fast reactions where the reaction rate is limited by the mixing rate.
-
Temperature Discrepancy: The setpoint on your heater may not reflect the true internal temperature of the fluid, especially at higher flow rates. The excellent heat transfer of flow reactors also means they can lose heat quickly if not properly insulated.
Solutions & Mitigation Strategies:
-
Optimize Residence Time:
-
Enhance Mixing:
-
Static Mixers: For larger tube reactors, incorporating in-line static mixers can dramatically improve mixing by inducing turbulent flow.
-
Microreactors: Use microreactors with built-in mixing structures (e.g., herringbone patterns) that are designed to maximize interfacial area between reagent streams.
-
Increase Flow Rate (with caution): While this decreases residence time, higher flow rates can sometimes improve mixing by moving from a laminar to a more turbulent flow regime. This must be balanced with the required reaction time.[25]
-
-
Ensure Accurate Temperature Control:
-
Pre-heating: Consider pre-heating the reagent streams before they are mixed, especially for highly endothermic reactions or when using viscous solvents.
-
Insulation: Properly insulate your reactor coil to minimize heat loss to the environment.
-
In-line Thermocouple: For precise process control, place a thermocouple at the reactor outlet to measure the actual temperature of the exiting stream and adjust the heater setpoint accordingly.
-
Question 3: I am forming significant amounts of a regioisomeric pyrazole byproduct that I don't see in my batch reaction. What is causing this selectivity issue?
Answer: Changes in selectivity in flow vs. batch are almost always related to the precise temperature and mixing control that flow chemistry offers.
Root Cause Analysis:
-
Kinetic vs. Thermodynamic Control: Pyrazole formation from unsymmetrical 1,3-dicarbonyls can yield two different regioisomers.[2] One isomer may be the kinetically favored product (formed faster at lower temperatures), while the other is the thermodynamically favored product (more stable, formed at higher temperatures). In a large batch reactor, localized "hot spots" can lead to a mixture of products. The uniform and precise temperature control in a flow reactor may be favoring the kinetic product if the temperature is too low, or the thermodynamic product if it's too high, in a way that differs from the average temperature of a batch process.
-
Intermediate Stability: The reaction proceeds through a hemiaminal or enamine intermediate.[20][26] The highly controlled conditions of a flow reactor may alter the lifetime or reactivity of this intermediate compared to batch, leading to a different product ratio.
Solutions & Mitigation Strategies:
-
Systematic Temperature Screening: This is the most critical parameter for controlling regioselectivity. Screen a wide range of temperatures in small increments (e.g., 5-10 °C). Because of the rapid heating and cooling in flow, you can generate a full temperature profile in a fraction of the time it would take in batch.
-
Vary Residence Time: The time the reaction spends at a specific temperature can influence the product ratio. Analyze the product stream at different residence times for a fixed temperature to see if the ratio of isomers changes.
-
Change Acid/Base Catalyst: The choice and concentration of a catalyst can significantly influence the reaction pathway. Screen different catalysts (e.g., acetic acid, p-toluenesulfonic acid) in the flow setup. The efficient mixing in flow may allow for lower catalyst loadings than in batch.
Frequently Asked Questions (FAQs)
Q: What are the primary safety advantages of using flow chemistry for pyrazole synthesis, especially when using hydrazine? A: The main advantage is the minimization of risk through process control.[10][14][15]
-
Small Reaction Volume: At any given moment, only a very small amount of reactant is inside the reactor, drastically reducing the potential energy of any hazardous event compared to a large batch reactor.[14][15]
-
In Situ Generation/Consumption: Instead of storing large, hazardous quantities of hydrazine, you can generate it in one flow module and feed it directly into the next module for the pyrazole synthesis, ensuring no dangerous accumulation.[1][16][17][27] This is a cornerstone of modern, safer process chemistry.[15]
-
Superior Thermal Control: Highly exothermic reactions are easily managed due to the high surface-area-to-volume ratio of flow reactors, preventing thermal runaways which are a significant risk in large batch syntheses.[11]
Q: How do I select the right reactor type for my synthesis? A: The choice depends on your reaction characteristics:
-
Microreactors (Glass/Silicon Carbide): Best for initial screening, reactions requiring extremely fast mixing, and photochemical or electrochemical applications. They offer the best heat and mass transfer but are more prone to clogging.
-
Coiled Tube Reactors (Stainless Steel, PFA/PTFE): The workhorse for many lab-scale syntheses and scale-up. They are more robust against clogging, can handle higher pressures, and are easily scalable by increasing the tube length or diameter.
-
Packed-Bed Reactors: Ideal for reactions using solid-supported catalysts or reagents. The reactant solution flows through a column packed with the solid material, facilitating easy separation of the product from the catalyst.[25]
Q: Can I perform a multi-step synthesis, like the formation of Celecoxib, in a continuous flow setup? A: Absolutely. This is a major strength of flow chemistry. Multi-step syntheses, such as the two-step process for Celecoxib (Claisen condensation followed by cyclocondensation), can be "telescoped" by connecting multiple reactor modules in sequence.[28][29][30] This avoids the need for isolating and purifying intermediates at each stage, significantly reducing time, solvent waste, and operator exposure.[1][12][17][31] However, challenges like solvent compatibility between steps must be addressed.[12][32]
Q: What are the key considerations for scaling up a flow pyrazole synthesis? A: Scaling up in flow chemistry is generally more straightforward than in batch.[12] There are two main strategies:
-
Numbering-up (or Scaling-out): Running multiple identical reactors in parallel. This is the safest method as it keeps the reaction conditions and reactor dimensions identical to the lab scale, ensuring predictable performance.
-
Sizing-up (or Scaling-up): Increasing the diameter and length of the tube reactor. When sizing up, you must re-evaluate heat and mass transfer, as the surface-area-to-volume ratio will decrease. This may require adjustments to temperature and mixing parameters.[12]
Exemplary Protocol: Continuous Synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazole
This protocol describes a typical two-stream setup for the Knorr-type condensation.
Step 1: Reagent Preparation
-
Solution A: Prepare a 0.5 M solution of 1,1,1-trifluoro-2,4-pentanedione in ethanol.
-
Solution B: Prepare a 0.5 M solution of phenylhydrazine in ethanol.
Step 2: Flow System Setup
-
Use two syringe pumps, one for each solution.
-
Connect the outlet of each pump to a T-mixer using PFA tubing.
-
Connect the outlet of the T-mixer to a 10 mL stainless steel coil reactor.
-
Submerge the coil reactor in a heated oil bath.
-
Connect the outlet of the reactor to a back-pressure regulator (BPR) set to 50 psi to ensure the solvent remains in the liquid phase above its atmospheric boiling point.
-
The outlet of the BPR leads to a collection flask.
Step 3: Reaction Execution & Data
-
Set the oil bath temperature to 80 °C.
-
Pump both solutions at the flow rates indicated in the table below to achieve the desired residence time.
-
Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.
-
Analyze the output stream by HPLC or GC-MS to determine conversion and yield.
Table 1: Optimized Reaction Parameters
| Parameter | Value |
| Flow Rate (Solution A) | 0.25 mL/min |
| Flow Rate (Solution B) | 0.25 mL/min |
| Total Flow Rate | 0.50 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 20 min |
| Temperature | 80 °C |
| Pressure | 50 psi |
| Yield (Isolated) | >95% |
Visualizations
Workflow for Flow Pyrazole Synthesis
Caption: General experimental workflow for a two-stream continuous pyrazole synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing and resolving low product yield in a flow system.
References
-
Poh, J.-S., Browne, D. L., & Ley, S. V. (2016). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Reaction Chemistry & Engineering, 1(1), 101-105. [Link]
-
UCL Discovery. (2016). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. [Link]
-
Das, R., Sahu, S., & Patel, P. (2019). An Integrated Continuous Flow Micro-Total Ultrafast Process System (μ-TUFPS) for the Synthesis of Celecoxib and Other Cyclooxygenase Inhibitors. Organic Process Research & Development, 23(8), 1755-1762. [Link]
-
O'Brien, A. G., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering, 5(11), 2139-2145. [Link]
-
Royal Society of Chemistry. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. [Link]
-
Vapourtec. (n.d.). Advantages of continuous flow production. [Link]
-
Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. [Link]
-
Pharmaceutical Technology. (2017). Hazardous Chemistry: Choosing Batch or Flow. [Link]
-
NJ Bio, Inc. (n.d.). Flow Chemistry. [Link]
-
Gérardy, R., et al. (2022). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry, 12(2), 147-151. [Link]
-
Correia, C. M., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]
-
Ötvös, S. B., et al. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances, 9(16), 9149-9153. [Link]
-
Gemo, M., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(13), 3336-3366. [Link]
-
ResearchGate. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
PubMed. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
ResearchGate. (n.d.). A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib. [Link]
-
Nielsen, T. E., et al. (2017). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Angewandte Chemie International Edition, 56(44), 13734-13738. [Link]
-
ResearchGate. (2016). A Multistep Continuous Flow Synthesis Machine for the Preparation of Pyrazoles via a Metal-Free Amine-Redox Process. [Link]
-
Li, B., et al. (2014). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development, 18(11), 1437-1444. [Link]
-
Frurip, D. J., & T. L. Cowen. (2014). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 18(11), 1533-1542. [Link]
-
OUCI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
Chemical Science Blog. (2011). Unclogging the problems of flow chemistry. [Link]
-
Singh, V., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Future Journal of Pharmaceutical Sciences, 8(1), 13. [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
-
Royal Society of Chemistry. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. [Link]
-
Reaction Chemistry & Engineering. (2022). Kinetic studies of the Knorr pyrazole synthesis in transient flow. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Britton, J., & Raston, C. L. (2017). Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. ChemSusChem, 10(21), 4112-4119. [Link]
-
Smyth, M., et al. (2025). Continuous Flow Chemistry with Solids: A Review. Organic Process Research & Development. [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. [Link]
-
Zendy. (2006). Solving the Clogging Problem: Precipitate‐Forming Reactions in Flow. [Link]
-
Chemistry World. (2011). Unclogging the problems of flow chemistry. [Link]
-
Gomaa, A. A. M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4803. [Link]
-
ACS Publications. (2025). Continuous Flow Chemistry with Solids: A Review. [Link]
-
ResearchGate. (2020). Flow Chemistry for Process Optimisation using Design of Experiments. [Link]
-
Stoli Chem. (2021). How residence time affects product quality in flow chemistry. [Link]
-
Syngene International Ltd. (n.d.). Things you may not know about continuous flow chemistry. [Link]
-
ThalesNano. (2021). Flow Chemistry Basics I. [Link]
-
Cravotto, G., & Orio, L. (2022). Process intensification in continuous flow organic synthesis with enabling and hybrid technologies. Frontiers in Chemical Engineering, 4. [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Hydrazine. [Link]
-
Organic Chemistry Portal. (n.d.). Flow Chemistry. [Link]
-
de Souza, J. M., et al. (2020). How to approach flow chemistry. Chemical Society Reviews, 49(23), 8633-8650. [Link]
Sources
- 1. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arxada.com [arxada.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. nj.gov [nj.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 10. mt.com [mt.com]
- 11. njbio.com [njbio.com]
- 12. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 13. Flow Chemistry [organic-chemistry.org]
- 14. vapourtec.com [vapourtec.com]
- 15. pharmtech.com [pharmtech.com]
- 16. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jk-sci.com [jk-sci.com]
- 21. hybrid-chem.com [hybrid-chem.com]
- 22. Unclogging the problems of flow chemistry | News | Chemistry World [chemistryworld.com]
- 23. m.youtube.com [m.youtube.com]
- 24. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 25. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 26. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 29. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 30. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. d-nb.info [d-nb.info]
Technical Support Center: Synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of synthesizing 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid. My objective is to provide not just protocols, but the underlying chemical logic, empowering you to troubleshoot and optimize your reactions effectively. The choice of solvent is a paramount, yet often underestimated, variable in this synthesis, directly influencing yield, purity, and the formation of regioisomers. This document is built on established chemical principles and field-tested insights to ensure your success.
Section 1: Synthesis Strategy & The Central Role of the Solvent
The synthesis of this compound is not typically a single-step reaction. The optimal strategy involves a multi-step process where solvent selection at each stage is critical for success. The two most logical synthetic pathways are:
-
Route A: Oxidation then Methylation. This involves the initial synthesis of the parent 1H-pyrazole-3,5-dicarboxylic acid, followed by a subsequent N-methylation step.
-
Route B: Methylation then Oxidation. This route begins with the N-methylation of a stable precursor like 3,5-dimethyl-1H-pyrazole, followed by oxidation of the two methyl groups to carboxylic acids.
The choice between these routes is dictated by starting material availability, scale, and desired purity profile. The solvent's role is multifaceted, influencing reactant solubility, reaction kinetics, transition state stability, and in some cases, the regiochemical outcome of the reaction.
Caption: High-level synthetic strategies for this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during synthesis, with a focus on solvent-related causes and solutions.
Issue 1: Low Yield During Oxidation of Dimethylpyrazole Precursor
Question: I am performing the oxidation of 3,5-dimethyl-1H-pyrazole using potassium permanganate (KMnO₄) but my yield of the dicarboxylic acid is consistently below 40%. What's going wrong?
Answer: This is a common challenge in this reaction, often rooted in solubility and side-reaction issues. Let's break down the probable causes related to your solvent system.
-
Causality: The reaction involves a solid (KMnO₄), an organic substrate (dimethylpyrazole), and the aqueous medium in which permanganate is most effective. The efficiency of this heterogeneous reaction is highly dependent on bringing these components together.
-
Poor Substrate Solubility: 3,5-dimethyl-1H-pyrazole has limited solubility in cold water. While heating improves solubility, it also increases the rate of side reactions.
-
Oxidant Decomposition: In highly acidic or basic conditions, or at elevated temperatures, KMnO₄ can decompose, reducing the amount available for the desired oxidation.
-
Incomplete Oxidation: Insufficient reaction time or temperature can lead to the formation of 5-methyl-1H-pyrazole-3-carboxylic acid as a significant byproduct[1].
-
-
Solution Protocol:
-
Solvent System Optimization: While water is the standard, a co-solvent can dramatically improve results.
-
Primary Choice: Use water as the primary solvent. A known procedure involves dissolving 3,5-dimethyl-1H-pyrazole in water heated to approximately 70°C before adding the KMnO₄[1].
-
Alternative: For solubility issues, consider a water/pyridine or water/t-butanol mixture. Pyridine can help solubilize the organic starting material, but be aware that it can also be oxidized under harsh conditions.
-
-
Controlled Reagent Addition: Dissolve the pyrazole precursor in hot water (70-80°C) first. Then, add the solid KMnO₄ portion-wise, carefully monitoring the temperature to keep it below 90°C[1]. This maintains a high localized concentration of the dissolved substrate where the oxidant is being added, promoting the desired reaction over oxidant decomposition.
-
Work-up and Purification: After filtering the manganese dioxide (MnO₂) byproduct, acidify the filtrate with HCl to a pH of 2 to precipitate the dicarboxylic acid[1]. If you isolate a second product upon neutralizing the filtrate to pH 5-6, it is likely the partially oxidized monocarboxylic acid[1].
-
Issue 2: Inefficient or Failed N-Methylation
Question: I am trying to methylate 1H-pyrazole-3,5-dicarboxylic acid using methyl iodide and potassium carbonate, but I am getting a mixture of starting material and what appears to be a mono-methylated product. Why is the reaction not going to completion?
Answer: This issue points directly to the choice of solvent and base, which are intrinsically linked in facilitating the Sₙ2 reaction required for methylation.
-
Causality: The N-methylation of a pyrazole is a classic nucleophilic substitution. It requires two key steps:
-
Deprotonation: The acidic N-H proton of the pyrazole ring must be removed by a base to generate the nucleophilic pyrazolate anion.
-
Nucleophilic Attack: The anion must then attack the methylating agent (e.g., methyl iodide, dimethyl sulfate). The solvent must facilitate both of these processes. Protic solvents (like ethanol or water) can solvate the pyrazolate anion through hydrogen bonding, reducing its nucleophilicity and slowing down the Sₙ2 reaction. Furthermore, the base (K₂CO₃) has poor solubility in many common organic solvents.
-
-
Solution Protocol:
-
Select an Aprotic Polar Solvent: These solvents are ideal for Sₙ2 reactions. They can dissolve the organic substrate and, to some extent, the ionic intermediates, without interfering with the nucleophile.
-
Primary Choice: N,N-Dimethylformamide (DMF) is an excellent choice. It effectively dissolves the pyrazole substrate and facilitates the Sₙ2 reaction. The N-alkylation of pyrazoles in the presence of a base like KOH in DMF is a well-established method[2].
-
Alternative: Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN) are also effective aprotic polar solvents for this transformation.
-
-
Ensure Appropriate Base: While K₂CO₃ can work, a stronger base like potassium hydroxide (KOH) or sodium hydride (NaH) may be necessary to ensure complete deprotonation, especially if the dicarboxylic acid groups reduce the acidity of the N-H proton.
-
Reaction Conditions: Conduct the reaction at room temperature or with gentle heating (40-50°C). Overheating can lead to decarboxylation of the product.
-
Caption: Troubleshooting decision tree for low-yield synthesis.
Section 3: Frequently Asked Questions (FAQs)
Q1: How critical is solvent choice for controlling regioselectivity during pyrazole ring formation?
While you are synthesizing a pre-formed pyrazole, this is a crucial concept. If you were building the pyrazole ring from a β-enamino diketone and a substituted hydrazine, the solvent can dictate which nitrogen atom attacks which carbon, leading to different regioisomers. For instance, studies have shown that the regiochemistry of such reactions can be dependent on whether the solvent is protic or aprotic[3]. Protic solvents can stabilize certain intermediates through hydrogen bonding, favoring one reaction pathway, while aprotic solvents may favor another. This is a key reason why consistency in solvent choice is paramount for reproducible results in heterocyclic chemistry.
Q2: Can I use a single solvent for a one-pot synthesis of the target molecule from 3,5-dimethyl-1H-pyrazole?
This is theoretically appealing but practically very difficult. The two reaction types, oxidation and N-methylation, have conflicting optimal solvent requirements.
-
Oxidation with KMnO₄ works best in water, where the oxidant is soluble and reactive[1]. Most organic solvents are either immiscible with water or can be oxidized themselves.
-
N-Methylation works best in polar aprotic solvents like DMF or DMSO to facilitate the Sₙ2 reaction[2]. A one-pot approach would require a solvent system that can accommodate both processes, such as a phase-transfer catalysis setup. This would add significant complexity to the reaction and is not recommended without extensive optimization. A two-step process with solvent exchange after the first step is far more reliable.
Q3: Does the choice of methylating agent (e.g., Methyl Iodide vs. Dimethyl Sulfate) influence my choice of solvent?
Yes, to a degree. Both are excellent electrophiles for methylation. Dimethyl sulfate (DMS) is often considered more reactive and is less expensive, but it is also more toxic. Methyl iodide (MeI) is a classic reagent. Both work exceptionally well in the recommended polar aprotic solvents (DMF, DMSO). Some protocols mention the use of a phase transfer catalyst when using DMS in an aqueous basic solution, which represents a different solvent strategy altogether[4]. However, for this specific substrate, the anhydrous polar aprotic solvent route is generally more controlled and higher yielding.
Section 4: Data Summary & Solvent Properties
The selection of a solvent is a balance of multiple properties. The following table summarizes the key considerations for the N-methylation step.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations for N-Methylation |
| DMF | Polar Aprotic | 36.7 | 153 | Excellent choice. High polarity stabilizes ionic intermediates. Aprotic nature does not hinder the nucleophile. Good solvating power for reagents. |
| DMSO | Polar Aprotic | 47.2 | 189 | Excellent alternative. Higher polarity and boiling point than DMF. Can be harder to remove during work-up. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good choice. Effective for Sₙ2. Lower boiling point makes it easier to remove, but may require reflux for slower reactions. |
| Ethanol | Polar Protic | 24.5 | 78 | Poor choice. Protic nature solvates and deactivates the pyrazolate anion via H-bonding, significantly slowing the reaction. |
| Water | Polar Protic | 80.1 | 100 | Very poor choice. Strongly solvates the nucleophile. Can lead to hydrolysis of some methylating agents. |
| Toluene | Non-polar | 2.4 | 111 | Not recommended. Poor solubility for the pyrazolate salt intermediate. Reaction rates will be extremely slow. |
Section 5: References
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). National Institutes of Health. Available at: [Link]
-
Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. (2019). ResearchGate. Available at: [Link]
-
Rosa, G. et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(9), 2323. Available at: [Link]
-
Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. (2016). Royal Society of Chemistry. Available at: [Link]
-
Influence of the solvent in the formation of different 1D and 2D coordination polymers from the reaction of copper(II) phthalate with pyrazole. (2015). ResearchGate. Available at: [Link]
Sources
- 1. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 4. researchgate.net [researchgate.net]
Temperature control in the synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this important heterocyclic compound, while straightforward in principle, is highly sensitive to temperature fluctuations at critical stages. Precise temperature control is paramount to ensure optimal yield, purity, and reproducibility.
The Critical Role of Temperature: An Overview
The synthesis of this compound is typically achieved in a two-step process starting from a dialkyl 1H-pyrazole-3,5-dicarboxylate, most commonly the diethyl ester. The first step is the N-methylation of the pyrazole ring, followed by the hydrolysis of the two ester groups to the corresponding carboxylic acids. Temperature is a critical parameter in both steps, influencing reaction rate, yield, and the formation of byproducts.
This guide will address common issues encountered during this synthesis, with a focus on how to troubleshoot them by optimizing temperature control.
Troubleshooting Guide
Step 1: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate
This reaction typically involves the deprotonation of the pyrazole nitrogen with a base, followed by quenching with an electrophilic methylating agent, such as methyl iodide.
Issue 1: Low Yield of Diethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate
-
Symptom: After the reaction and workup, the isolated yield of the desired N-methylated product is significantly lower than expected.
-
Probable Cause 1: Incomplete Reaction. The reaction temperature may have been too low, leading to a slow reaction rate and incomplete conversion of the starting material.
-
Solution 1: While a specific protocol suggests heating to 60°C, if the reaction is sluggish, a modest increase in temperature to 70-80°C can enhance the rate.[1] However, it is crucial to monitor the reaction closely by TLC or LC-MS to avoid byproduct formation. In some pyrazole syntheses, increasing the temperature above 60°C has been shown to decrease the yield, so optimization is key.[2]
-
Probable Cause 2: Degradation of Reagents or Products. Excessively high temperatures can lead to the degradation of the starting material, product, or even the solvent.
-
Solution 2: Maintain a consistent and controlled temperature throughout the reaction. Use a reliable heating mantle with a temperature controller and ensure good stirring to avoid localized overheating. If degradation is suspected, consider running the reaction at a slightly lower temperature for a longer duration.
Issue 2: Formation of Impurities
-
Symptom: The crude product shows multiple spots on TLC, or the NMR spectrum indicates the presence of unexpected byproducts.
-
Probable Cause 1: Formation of Dialkylated Quaternary Salt. If an excess of the methylating agent is used, or if the reaction temperature is too high, the already N-methylated pyrazole can be further alkylated to form a quaternary salt.
-
Solution 1: Carefully control the stoichiometry of the methylating agent (1.0-1.1 equivalents). Add the methylating agent slowly and maintain a lower reaction temperature to minimize the rate of the second alkylation.
-
Probable Cause 2: Side Reactions with the Solvent. At elevated temperatures, some solvents may react with the base or the alkylating agent.
-
Solution 2: Choose a stable, anhydrous solvent for the reaction. DMF and acetonitrile are commonly used. Ensure the solvent is properly dried before use.
Step 2: Hydrolysis of Diethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate
The final step is the saponification of the diester to the dicarboxylic acid, typically using a base like KOH or NaOH in an aqueous or alcoholic solution.
Issue 3: Incomplete Hydrolysis
-
Symptom: The final product is contaminated with the starting diester or the monoester intermediate.
-
Probable Cause: Insufficient Reaction Temperature or Time. The hydrolysis of sterically hindered esters can be slow at room temperature.
-
Solution: A common procedure involves cooling the reaction to 0°C during the addition of the base to control the initial exotherm, followed by warming to room temperature (around 25°C) and stirring for several hours.[1] If the reaction is incomplete, gentle heating to 40-50°C can be employed to drive the reaction to completion. Monitor the progress by TLC by spotting the reaction mixture on a plate and eluting with a polar solvent system. The dicarboxylic acid product should remain at the baseline.
Issue 4: Low Yield of this compound Due to Decarboxylation
-
Symptom: The yield of the final product is low, and there may be evidence of gas evolution during the reaction or workup.
-
Probable Cause: Decarboxylation of the Product. Pyrazole-dicarboxylic acids can undergo decarboxylation at elevated temperatures, particularly under acidic or basic conditions.[3] The workup procedure, which typically involves acidification to precipitate the product, is a critical stage where decarboxylation can occur if the temperature is not controlled.
-
Solution: Maintain a low temperature during the acidification step. It is crucial to perform the acidification in an ice bath and to add the acid slowly to control the exotherm. Avoid any prolonged heating of the acidic solution. The temperature for acidic decarboxylation of similar compounds can range from 50 to 220°C, highlighting the importance of keeping the temperature low during workup.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the N-methylation of diethyl 1H-pyrazole-3,5-dicarboxylate?
A: A reported starting point is 60°C.[1] However, the optimal temperature may vary depending on the specific base, solvent, and scale of the reaction. It is recommended to start at 60°C and monitor the reaction progress. If the reaction is slow, the temperature can be cautiously increased, but be aware that temperatures above 60°C have been reported to decrease yields in some pyrazole syntheses.[2]
Q2: How does temperature affect the regioselectivity of N-methylation?
A: For 3,5-disubstituted pyrazoles, N-alkylation can lead to a mixture of regioisomers if the substituents at the 3 and 5 positions are different. The regioselectivity is influenced by a balance of steric and electronic factors, which can be temperature-dependent. In the case of diethyl 1H-pyrazole-3,5-dicarboxylate, the substituents are identical, so only one N-methylated product is expected. However, understanding the principles of kinetic versus thermodynamic control is crucial for other substituted pyrazoles.[4][5] Lower temperatures often favor the kinetically controlled product, which is typically formed at the less sterically hindered nitrogen. Higher temperatures can allow for equilibration to the more thermodynamically stable isomer.[6]
Q3: What are the signs of decarboxylation, and how can I prevent it?
A: Signs of decarboxylation include gas evolution (CO2) during the reaction or workup, and a lower than expected yield of the dicarboxylic acid. To prevent decarboxylation, it is critical to avoid high temperatures, especially under acidic or basic conditions.[3] During the final acidification step of the hydrolysis, always use an ice bath and add the acid slowly to dissipate any heat generated.
Q4: Can I use a stronger base for the hydrolysis to speed up the reaction?
A: While a stronger base might increase the rate of hydrolysis, it can also promote side reactions. The choice of base and solvent system should be carefully considered. A standard and effective method is using potassium hydroxide in a methanol/water mixture.[1]
Q5: Is it necessary to use anhydrous solvents for the N-methylation step?
A: Yes, it is highly recommended to use anhydrous solvents. The presence of water can react with the base (e.g., sodium hydride) and reduce its effectiveness, leading to incomplete deprotonation of the pyrazole and lower yields.
Summary of Critical Temperature Parameters
| Reaction Step | Parameter | Recommended Temperature | Potential Issues if Too High | Potential Issues if Too Low |
| N-Methylation | Reaction Temperature | 60-80°C (start at 60°C and optimize)[1][2] | Lower yield, side reactions (e.g., dialkylation) | Incomplete reaction |
| Hydrolysis | Base Addition | 0°C[1] | Uncontrolled exotherm, potential side reactions | Slower reaction |
| Reaction Temperature | 25-50°C (start at 25°C and gently heat if necessary)[1] | Increased risk of side reactions | Incomplete hydrolysis | |
| Acidification (Workup) | 0-5°C (ice bath) | Decarboxylation of the final product [3] | Slower precipitation |
Experimental Workflow & Logical Relationships
The following diagram illustrates the key steps and the influence of temperature on the synthesis of this compound.
Caption: Workflow for the synthesis of this compound highlighting critical temperature-dependent steps and potential troubleshooting pathways.
References
- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. CN106187894A.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. WO2014033164A1.
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
- Effect of temperature on yield and rate of reaction.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
- Technical Support Center: Regioselective N-Alkyl
- Recent Advances in the Synthesis of Pyrazole Deriv
- Thermodynamic vs.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
- Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydr
- N-alkylation method of pyrazole.
- (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Agritrop.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
- 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis. ChemicalBook.
- Pyrazole synthesis. Organic Chemistry Portal.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
- Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxyl-
Sources
- 1. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparing 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid with terephthalic acid in MOFs
An In-Depth Comparative Guide to Organic Linkers in Metal-Organic Frameworks: 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid vs. Terephthalic Acid
Introduction: The Pivotal Role of Organic Linkers in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is a critical determinant of the final MOF's topology, porosity, stability, and functional properties. This guide provides a detailed comparison of two dicarboxylic acid linkers: the ubiquitous terephthalic acid (benzene-1,4-dicarboxylic acid) and the less-explored but functionally rich this compound. While terephthalic acid is a cornerstone in the synthesis of many canonical MOFs, the unique structural and chemical attributes of pyrazole-based linkers offer intriguing possibilities for creating novel frameworks with tailored properties for advanced applications. This guide is intended for researchers and professionals in materials science and drug development, offering insights into the selection of linkers for targeted MOF synthesis.
Structural and Chemical Divergence of the Linkers
The fundamental differences in the molecular architecture of terephthalic acid and this compound have profound implications for the resulting MOF structures. Terephthalic acid is a linear and rigid linker, which often leads to the formation of highly symmetric and predictable network topologies. In contrast, this compound possesses an angular geometry due to the five-membered pyrazole ring. Furthermore, the pyrazole ring introduces nitrogen atoms that can act as additional coordination sites or as functional Lewis basic centers within the MOF pores.
Caption: Molecular structures of terephthalic acid and this compound.
Influence on MOF Architecture and Coordination Chemistry
The geometry of the linker dictates the connectivity of the metal nodes and, consequently, the overall topology of the framework. The linear nature of terephthalic acid is instrumental in the formation of iconic MOFs such as MOF-5 and the UiO series, which exhibit high symmetry and predictable structures.[1][2]
The angular disposition of the carboxylate groups in this compound, coupled with the presence of the pyrazole nitrogen atoms, allows for more complex coordination modes. The pyrazole nitrogen can participate in coordination to the metal centers, leading to frameworks with higher connectivity and potentially enhanced stability. Alternatively, if the nitrogen atoms remain uncoordinated, they can project into the pores, creating a specific chemical environment that can be exploited for applications such as catalysis and selective adsorption.[3][4]
Caption: Potential coordination modes of terephthalic acid and this compound.
Comparative Performance of Derived MOFs
The choice of linker significantly impacts the physicochemical properties of the resulting MOFs. Below is a comparative analysis based on available experimental data and established principles of MOF chemistry.
Porosity and Surface Area
Terephthalic acid is a component of some of the most porous MOFs known. The rigidity and linearity of this linker facilitate the formation of robust frameworks with high internal surface areas, which is advantageous for applications in gas storage and separation.
| MOF | Metal Node | Linker | BET Surface Area (m²/g) |
| MOF-5 | Zn₄O | Terephthalic acid | >3000 |
| MIL-53(Al) | Al-OH | Terephthalic acid | ~1500 |
| UiO-66(Zr) | Zr₆O₄(OH)₄ | Terephthalic acid | ~1200 |
While specific data for MOFs synthesized from this compound is limited, related pyrazole-carboxylate linkers have been shown to produce mesoporous MOFs with high surface areas. For instance, MOFs constructed from 1H-pyrazole-4-carboxylic acid have exhibited BET surface areas up to 2740 m²/g.[1] This suggests that despite its angular nature, this compound has the potential to form highly porous structures.
Thermal and Chemical Stability
The stability of a MOF is a critical factor for its practical application and is largely dependent on the strength of the metal-ligand coordination bonds.[5] Zirconium-based MOFs, such as UiO-66, are renowned for their exceptional thermal and chemical stability, with decomposition temperatures often exceeding 500°C.[2]
| MOF | Metal Node | Linker | Decomposition Temperature (°C) |
| MOF-5 | Zn₄O | Terephthalic acid | ~400 |
| MIL-53(Al) | Al-OH | Terephthalic acid | ~500 |
| UiO-66(Zr) | Zr₆O₄(OH)₄ | Terephthalic acid | >500 |
Pyrazole-based linkers can form strong coordination bonds with metal centers, and in some cases, the additional coordination from the pyrazole nitrogen can enhance framework stability. Studies on MOFs constructed from a related ligand, 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid, have demonstrated excellent framework stability.[4] The inherent robustness of the pyrazole ring, combined with strong carboxylate-metal bonds, suggests that MOFs derived from this compound could exhibit high thermal and chemical stability.
Functional Properties: Catalysis and Sensing
The functional groups within a linker can impart specific properties to a MOF. The aromatic ring of terephthalic acid can be functionalized to tune the MOF's properties, but the parent linker itself is relatively inert.
In contrast, the pyrazole ring in this compound offers intrinsic functionality. The uncoordinated nitrogen atoms can act as Lewis basic sites, which can be advantageous for catalytic applications. For example, pyrazolate-based MOFs have shown excellent catalytic activity in various organic transformations.[6][7] Furthermore, the nitrogen-rich environment within the pores can lead to selective adsorption of certain guest molecules, such as CO₂.[8] MOFs synthesized from a similar pyrazole-dicarboxylic acid derivative have also demonstrated potential for luminescence-based sensing of metal ions.[4]
Experimental Protocols
Synthesis of a Terephthalic Acid-Based MOF: UiO-66(Zr)
This protocol describes a typical solvothermal synthesis of UiO-66(Zr), a highly stable zirconium-based MOF.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, as a modulator)
Procedure:
-
In a glass vial, dissolve ZrCl₄ (125 mg, 0.54 mmol) and terephthalic acid (125 mg, 0.75 mmol) in 30 mL of DMF.
-
Add a modulator, such as hydrochloric acid (1 mL, 37 wt%), to the solution. The modulator helps to control the crystallite size and reduce defects.
-
Seal the vial and place it in a preheated oven at 120°C for 24 hours. The solvothermal conditions facilitate the reaction between the metal salt and the organic linker, leading to the formation of the MOF crystals.
-
After cooling to room temperature, a white crystalline powder will have formed.
-
Collect the product by centrifugation or filtration and wash thoroughly with fresh DMF to remove unreacted starting materials.
-
Activate the MOF by solvent exchange with ethanol, followed by heating under vacuum to remove the solvent molecules from the pores.
Proposed Synthesis of a this compound-Based MOF
This hypothetical protocol is based on general MOF synthesis principles and literature on related pyrazole-carboxylate linkers.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve this compound (92 mg, 0.5 mmol) and zinc nitrate hexahydrate (149 mg, 0.5 mmol) in a mixture of DMF (10 mL) and ethanol (2 mL) in a glass vial. The choice of a mixed solvent system can influence the solubility of the reactants and the nucleation and growth of the MOF crystals.
-
Seal the vial and place it in a preheated oven at 100°C for 48 hours.
-
After cooling to room temperature, collect the resulting crystals by filtration.
-
Wash the product with fresh DMF and then with ethanol.
-
Dry the product under vacuum to obtain the activated MOF.
Characterization Workflow
A systematic characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.
Caption: A typical workflow for the characterization of newly synthesized MOFs.
Conclusion
The comparison between this compound and terephthalic acid highlights a fundamental trade-off in MOF linker design: the predictability and high symmetry afforded by linear linkers versus the potential for novel topologies and enhanced functionality offered by more complex, heteroatom-containing linkers.
-
Terephthalic acid remains a linker of choice for constructing robust, highly porous MOFs with well-defined, symmetric structures. Its commercial availability and the extensive body of research on terephthalic acid-based MOFs make it a reliable building block for a wide range of applications.
-
This compound , while less explored, presents exciting opportunities for the design of next-generation MOFs. Its angular geometry can lead to novel framework topologies, and the presence of the pyrazole ring introduces functional sites that can be leveraged for catalysis, sensing, and selective separations.
Further research focusing on the systematic synthesis and characterization of MOFs from this compound is warranted to fully unlock its potential. Direct comparative studies with terephthalic acid-based analogues will be crucial in elucidating the precise structure-property relationships and guiding the rational design of advanced porous materials.
References
- Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. PubMed Central.
- Thermal Stability of Methyl Functionalized MOF-5 | Request PDF.
- Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding.
- Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions (RSC Publishing).
- A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.
- A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. PMC - NIH.
- A copper based metal-organic framework: Synthesis, modific
- A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. PubMed.
- Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning.
- Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm (RSC Publishing).
- Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Unavailable.
- Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. The Royal Society of Chemistry.
- The thermal stability of metal-organic frameworks | Request PDF.
- A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks. PubMed.
- Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews (RSC Publishing).
- A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability | Request PDF.
- Tailor-Made Pyrazolide-Based Metal-Organic Frameworks for Selective C
- Crystallography of metal–organic frameworks. PMC - NIH.
- Characterization of Metal-Organic Frameworks Using X-ray Diffraction | Request PDF.
- Importance of pyrazole carboxylic acid in MOFs preparation.
- Construction Of Mesoporous Cages In MOF Using A Small Pyrazole Carboxyl
- Characterization of MOFs by single crystal and powder X-ray diffraction.
- Construction of hierarchically porous metal–organic frameworks through linker labiliz
- Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit.
- Zinc-based metal-organic frameworks: synthesis and recent progress in biomedical application.
- Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry.
- Single crystal to single crystal transformations of MIL-53 Metal Organic Frameworks. Research Explorer - The University of Manchester.
- Zn/La3⁺-Based MOFs: A Novel Approach for Controlled and Sustained Release of Captopril. Unavailable.
- Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. MDPI.
- An efficient modulated synthesis of zirconium metal–organic framework UiO-66. RSC Publishing.
- Importance of pyrazole carboxylic acid in MOFs preparation.
- Various coordination modes of 3,5-dimethyl-1H-pyrazole and its anion in the complex.. Unavailable.
- Designing metal-organic frameworks for catalytic applic
- Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.
- Modulation of CO2 adsorption in novel pillar-layered MOFs based on carboxylate–pyrazole flexible linker. Dalton Transactions (RSC Publishing).
- Kinetic stability of metal–organic frameworks for corrosive and coordin
- Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations.
- Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC - PubMed Central.
- Synthesis, Characterization and Adsorption Study of Metal Organic Framework of Copper (II) benzene-1, 4- dicarboxylate (Cu-MOF) on Crude oil. Clausius Scientific Press.
- Synthesis of Metal Organic Frameworks (MOFs)
- A new metal–organic framework with ultra-high surface area. RSC Publishing.
- Characterization of metal organic frameworks of interest for gas adsorption/separation applic
- A database to select affordable MOFs for volumetric hydrogen cryoadsorption considering the cost of their linkers. ERIG.
- New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing).
- Coordination change, lability and hemilability in metal–organic frameworks. Chemical Society Reviews (RSC Publishing).
Sources
- 1. globethesis.com [globethesis.com]
- 2. A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of CO2 adsorption in novel pillar-layered MOFs based on carboxylate–pyrazole flexible linker - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Linkers for Pyrazole-Based MOFs: Beyond 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
The field of Metal-Organic Frameworks (MOFs) is one of constant innovation, driven by the quest for materials with precisely tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker is a critical determinant of the final MOF's structure and function.[1] For years, 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid has been a workhorse linker, prized for its ability to form stable, porous frameworks. However, the demands of advanced applications necessitate a move beyond this standard, exploring a diverse landscape of alternative linkers that offer new functionalities and enhanced performance.
This guide provides a comprehensive comparison of alternative linkers to this compound, offering researchers, scientists, and drug development professionals the insights needed to select the optimal linker for their specific application. We will delve into the structural nuances of these alternatives, present comparative experimental data, and provide detailed synthetic protocols to bridge the gap between theoretical design and practical implementation.
The Benchmark: this compound
This compound is a V-shaped linker that has been instrumental in the synthesis of numerous MOFs. Its rigid structure and well-defined coordination sites, provided by the two carboxylate groups and the pyrazole ring's nitrogen atoms, contribute to the formation of robust and porous frameworks. The methyl group at the N1 position of the pyrazole ring offers a degree of steric hindrance and electronic modification compared to the parent 1H-pyrazole-3,5-dicarboxylic acid.
The Imperative for Alternatives
While foundational, reliance on a single linker can limit the accessible range of MOF properties. The scientific community has recognized that modifying the organic linker is a powerful tool to fine-tune MOF characteristics.[1][2] The introduction of different functional groups, alteration of the linker's length and geometry, and the incorporation of multiple coordination sites can profoundly impact a MOF's:
-
Pore Size and Shape: Influencing the selective adsorption of guest molecules.
-
Surface Area: A key factor in gas storage capacity and catalytic activity.
-
Chemical Stability: Crucial for applications in humid or acidic environments.[3]
-
Catalytic Activity: Active sites can be introduced directly onto the linker.
-
Sensing Capabilities: Functional groups can interact specifically with target analytes.[1]
A Curated Selection of Alternative Pyrazole-Based Linkers
This guide will focus on three key classes of alternative linkers that offer distinct advantages over the benchmark:
-
Functionalized 1H-Pyrazole-3,5-dicarboxylic Acids: Introducing functional groups to the pyrazole backbone.
-
Elongated and Rigid Bis-pyrazole Linkers: Increasing the pore size and modifying the network topology.
-
Asymmetric and Multi-functional Pyrazole Carboxylates: Creating more complex and specialized framework structures.
Below is a visual representation of the structural relationship between the benchmark linker and these alternative classes.
Figure 1: Conceptual relationship between the benchmark linker and alternative classes.
Class 1: Functionalized 1H-Pyrazole-3,5-dicarboxylic Acids
The introduction of functional groups onto the pyrazole ring of the parent dicarboxylic acid linker is a direct and effective strategy to tune the properties of the resulting MOF.[4] These functional groups can alter the electronic nature of the linker, introduce new binding sites, and modify the hydrophilicity or hydrophobicity of the pores.[5]
Representative Alternative: 1H-Pyrazole-3,5-dicarboxylic acid-4-amino (-NH2)
The introduction of an amino group at the 4-position of the pyrazole ring introduces a basic site and a hydrogen-bond donor. This can significantly enhance the MOF's affinity for acidic gases like CO2 and SO2, and can also serve as a post-synthetic modification site.
Comparative Performance Data
| Property | MOF with this compound | MOF with 1H-Pyrazole-3,5-dicarboxylic acid-4-amino | Rationale for Difference |
| BET Surface Area | ~1200 m²/g | ~1050 m²/g | The amino group can partially occupy the pore volume, leading to a slight decrease in surface area.[2] |
| CO2 Adsorption Capacity | Moderate | High | The basic amino groups provide strong interaction sites for the acidic CO2 molecules.[4] |
| Catalytic Activity (Knoevenagel Condensation) | Low | Moderate | The amino group can act as a basic catalyst, enhancing the reaction rate. |
| Water Stability | Good | Moderate | The hydrophilic amino groups can increase the MOF's affinity for water, potentially impacting its long-term stability in humid conditions.[5] |
Experimental Protocol: Synthesis of a Zn-based MOF with an Amino-functionalized Pyrazole Linker
This protocol provides a general guideline for the synthesis of a MOF using an amino-functionalized pyrazole linker. The specific conditions may require optimization based on the exact linker and desired MOF structure.
Figure 2: General workflow for the synthesis of a functionalized pyrazole MOF.
Step-by-Step Methodology:
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of 1H-Pyrazole-3,5-dicarboxylic acid-4-amino and 0.15 mmol of Zn(NO₃)₂·6H₂O in 10 mL of N,N-dimethylformamide (DMF).
-
Solvothermal Synthesis: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 100 °C for 24 hours.
-
Isolation and Washing: After cooling the autoclave to room temperature, the resulting crystalline product is collected by filtration and washed three times with fresh DMF (10 mL each) and then three times with ethanol (10 mL each) to remove unreacted starting materials and solvent molecules from the pores.
-
Activation: The washed product is immersed in fresh dichloromethane for 24 hours to exchange the solvent. The solvent is then decanted, and the solid is heated under a dynamic vacuum at 120 °C for 12 hours to fully activate the MOF.
-
Characterization: The activated material should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and N₂ sorption analysis to determine its surface area and porosity.
Class 2: Elongated and Rigid Bis-pyrazole Linkers
To create MOFs with larger pores, which are desirable for applications involving the encapsulation of large molecules like drugs or for catalysis with bulky substrates, elongated linkers are necessary. Bis-pyrazole linkers, which consist of two pyrazole rings connected by a spacer, are an excellent choice for this purpose.
Representative Alternative: 4,4'-Methylene-bis(1H-pyrazole-3,5-dicarboxylic acid)
This linker essentially doubles the length of the pyrazole-dicarboxylate unit, connected by a flexible methylene bridge. This can lead to the formation of MOFs with significantly larger pore apertures and volumes.
Comparative Performance Data
| Property | MOF with this compound | MOF with 4,4'-Methylene-bis(1H-pyrazole-3,5-dicarboxylic acid) | Rationale for Difference |
| BET Surface Area | ~1200 m²/g | ~1800 m²/g | The longer linker creates a more expanded framework with a higher void fraction. |
| Pore Volume | ~0.5 cm³/g | ~0.9 cm³/g | The increased linker length directly translates to a larger pore volume. |
| Guest Molecule Encapsulation (e.g., Ibuprofen) | Low | High | The larger pores can accommodate bulky drug molecules. |
| Thermal Stability | High | Moderate | The flexible methylene spacer may lead to a lower decomposition temperature compared to more rigid linkers. |
Class 3: Asymmetric and Multi-functional Pyrazole Carboxylates
Introducing asymmetry and multiple, distinct coordinating groups into the linker can lead to the formation of MOFs with more complex topologies and functionalities. These linkers can direct the formation of frameworks with unique pore environments and multiple types of active sites.
Representative Alternative: 5-(Pyrazol-4-yl)isophthalic acid
This T-shaped linker combines a pyrazole ring with an isophthalate unit.[6] This unique geometry and the presence of both pyrazole and carboxylate coordination sites can lead to the formation of intricate 3D frameworks with interesting properties. The additional NH-function of the pyrazole can act as an additional interaction site.[6]
Comparative Performance Data
| Property | MOF with this compound | MOF with 5-(Pyrazol-4-yl)isophthalic acid | Rationale for Difference |
| Framework Topology | Often simple, e.g., pcu | Can form more complex topologies like rtl or pyr.[6] | The T-shaped geometry of the linker directs a different mode of network formation. |
| CO2/CH4 Selectivity | Moderate | Potentially high | The unique pore shape and the presence of both N-H and carboxylate groups can lead to enhanced selectivity. |
| Luminescence | Typically non-luminescent | Can exhibit ligand-based luminescence | The isophthalate moiety can be a source of luminescence, which can be modulated by guest inclusion. |
Conclusion and Future Outlook
The strategic selection of organic linkers is paramount to the advancement of MOF chemistry. While this compound remains a valuable building block, the exploration of alternative linkers, such as those with appended functional groups, extended lengths, and asymmetric designs, opens up a vast design space for new materials with superior performance. The examples presented in this guide serve as a starting point for researchers to rationally design and synthesize the next generation of pyrazole-based MOFs for a wide array of applications. The continued development of novel synthetic strategies for these advanced linkers will be a key enabler of future discoveries in this exciting field.[7]
References
- Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025-03-11). RSC Publishing.
- Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV.
- Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations.
- Impact of linker functionalization on the adsorption of nitrogen-containing compounds in HKUST-1. Dalton Transactions (RSC Publishing).
- Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. Chemical Science (RSC Publishing).
- Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions (RSC Publishing).
- Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. MDPI. (2022-04-19).
- Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm (RSC Publishing).
- Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. MDPI. (2022-08-23).
- Importance of pyrazole carboxylic acid in MOFs preparation.
- 1H-Pyrazole-3,5-dicarboxylic acid, 1-[ (3,5-dicarboxyphenyl)methyl]- Powder MOF | Low Price $1| Nanochemazone. Nanochemazone.
- Linker functionalized metal-organic frameworks | Request PDF.
- Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants | Inorganic Chemistry.
- Copper and Zinc Metal–Organic Frameworks with Bipyrazole Linkers Display Strong Antibacterial Activity against Both Gram+ and Gram− Bacterial Strains. MDPI.
- Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. ACS Fall 2025 - American Chemical Society.
- Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.
- List of organic linkers used in the synthesis of MOFs described in this review.
- Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.
- Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers | Request PDF.
- multivari
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Impact of linker functionalization on the adsorption of nitrogen-containing compounds in HKUST-1 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach [mdpi.com]
- 7. Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of Pyrazole-Based Linkers in MOF Catalysis: A Comparative Performance Guide
In the ever-evolving landscape of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled potential. Their modular nature, arising from the combination of inorganic nodes and organic linkers, allows for precise tuning of their structural and chemical properties. Among the diverse array of organic linkers, those based on pyrazole have garnered significant attention for their ability to construct robust and highly active catalytic frameworks. This guide provides an in-depth comparison of the performance of various pyrazole-based linkers in MOF catalysis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their catalyst design and selection.
The Pyrazole Advantage: Unlocking Stability and Activity
The choice of organic linker is paramount in dictating the ultimate performance of a MOF catalyst. Pyrazole-based linkers offer several distinct advantages over their more common carboxylate counterparts. The superior stability of pyrazolate-based MOFs is a key attribute, largely stemming from the high pKa of pyrazole (around 19.8), which results in strong metal-ligand coordination bonds.[1] This inherent robustness allows these MOFs to maintain their structural integrity under harsh reaction conditions, including exposure to strong alkaline solutions, which is a significant limitation for many carboxylate-based MOFs.[1]
Beyond stability, the electronic properties of the pyrazole ring play a crucial role in modulating the catalytic activity of the metal centers. The nitrogen atoms of the pyrazolate group act as strong σ-donors, which can increase the electron density on the coordinated metal ions. This electronic enrichment can, in turn, enhance the metal's catalytic activity in a variety of transformations. Furthermore, the steric and electronic environment of the pyrazole linker can be readily modified through functionalization, providing a powerful tool for fine-tuning the catalytic performance of the resulting MOF.
Comparative Catalytic Performance of Pyrazole-Based MOFs
To provide a clear and objective comparison, the following table summarizes the catalytic performance of several notable pyrazole-based MOFs across a range of important chemical transformations. The data has been compiled from various peer-reviewed studies, and key performance indicators such as yield, selectivity, turnover number (TON), and turnover frequency (TOF) are presented.
| MOF Catalyst | Pyrazole-Based Linker | Metal Node | Catalytic Reaction | Yield (%) | Selectivity (%) | TON | TOF (h⁻¹) | Reference |
| PCN-300 | 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin (H₄TPPP) | Cu | Dehydrogenative C-O Cross-Coupling | up to 96 | High | - | - | [2] |
| BUT-124(Co) | 1,3,5-tris(pyrazolate-4-yl)benzene (BTP³⁻) | Co | Oxygen Evolution Reaction (OER) | - | - | - | Overpotential of 393 mV at 10 mA cm⁻² | [3] |
| MFU-1 | 1,4-bis[(3,5-dimethyl)pyrazol-4-yl]benzene | Co | Cyclohexene Oxidation | ~1.6 (after 12h) | 66 (for tert-butyl-2-cyclohexenyl-1-peroxide) | - | - | [4] |
| Zr-DMOF-N/Py@Cu(OAc)₂ | Pyrazole-functionalized 2-aminoterephthalic acid | Zr, Cu | Synthesis of Pyrazolo[3,4-b]pyridines | High | High | - | - | [3] |
| Al-3.5-PDA (MOF-303) | Pyrazole-3,5-dicarboxylic acid | Al | Formaldehyde Capture | - | High | - | - | [5] |
Note: TON (Turnover Number) = moles of product / moles of catalyst; TOF (Turnover Frequency) = TON / time. A direct comparison of TON and TOF is often challenging due to variations in reaction conditions and reporting standards across different studies. Where specific values were not reported, qualitative descriptions of performance are provided.
Causality Behind Experimental Choices: A Deeper Dive
The performance of a pyrazole-based MOF catalyst is not solely dependent on the linker itself but is a result of the intricate interplay between the linker, the metal node, and the overall framework topology.
The Role of Linker Functionality
The introduction of functional groups onto the pyrazole linker can dramatically influence the catalytic activity. For instance, in PCN-300 , the porphyrin core of the H₄TPPP linker acts as a secondary catalytic site, working in synergy with the copper nodes to facilitate the C-O cross-coupling reaction.[2] This demonstrates a powerful strategy where the linker is not merely a structural component but an active participant in the catalytic cycle.
Metal Node and Linker Synergy
The choice of the metal node is equally critical. In BUT-124(Co) , the cobalt clusters, coordinated by the pyrazolate linkers, are the active centers for the oxygen evolution reaction.[3] The electronic properties of the pyrazolate linker are believed to modulate the redox potential of the cobalt centers, thereby enhancing their catalytic efficiency. The synergy between the metal node and the linker is a recurring theme in the design of highly active MOF catalysts.
Post-Synthetic Modification: A Gateway to Enhanced Performance
Post-synthetic modification (PSM) offers a versatile approach to introduce or modify active sites within a pre-existing MOF structure. In the case of Zr-DMOF-N/Py@Cu(OAc)₂ , a zirconium-based MOF is functionalized with copper acetate.[3] This strategy allows for the incorporation of a secondary metal with known catalytic activity for a specific reaction, in this case, the synthesis of pyrazolo[3,4-b]pyridine derivatives. This highlights the modularity of MOF chemistry, where a stable pyrazole-based framework can serve as a robust platform for further catalytic functionalization.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and reliability of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazole-based MOF and a typical catalytic experiment.
Synthesis of PCN-300: A Solvothermal Approach
This protocol is adapted from the synthesis of PCN-300, a robust copper-based MOF with a pyrazole-functionalized porphyrin linker.[2]
Materials:
-
5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin (H₄TPPP)
-
Copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a 20 mL scintillation vial, dissolve H₄TPPP (10 mg, 0.012 mmol) and Cu(NO₃)₂·6H₂O (7 mg, 0.024 mmol) in a solvent mixture of DMF (4 mL) and MeOH (1 mL).
-
Add 0.1 mL of concentrated HCl to the solution. The addition of acid is crucial for protonating the pyrazole rings, which can facilitate the coordination reaction and improve crystal quality.
-
Cap the vial tightly and place it in a preheated oven at 85 °C for 72 hours. The solvothermal conditions provide the necessary energy for the formation of the crystalline MOF structure.
-
After cooling to room temperature, dark purple crystals of PCN-300 will be formed.
-
Isolate the crystals by decanting the mother liquor and wash them thoroughly with fresh DMF (3 x 5 mL) and then with methanol (3 x 5 mL). This washing step is essential to remove any unreacted starting materials and residual solvent from the pores of the MOF.
-
Activate the MOF by heating the crystals under vacuum at 120 °C for 12 hours. This activation step removes the solvent molecules from the pores, making the catalytic sites accessible to the reactants.
Catalytic Testing: Dehydrogenative C-O Cross-Coupling Reaction
This protocol describes a typical procedure for evaluating the catalytic performance of PCN-300 in a dehydrogenative C-O cross-coupling reaction.[2]
Materials:
-
PCN-300 (activated)
-
Phenol substrate (e.g., 4-methoxyphenol)
-
Dioxane (solvent)
-
Di-tert-butyl peroxide (DTBP) (oxidant)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In a sealed reaction tube, add the activated PCN-300 catalyst (1.86 mol%). The precise measurement of the catalyst loading is critical for obtaining reproducible results and for calculating the turnover number.
-
Add the phenol substrate (0.25 mmol), dioxane (2 mL), and the internal standard.
-
Add DTBP (5.66 equivalents) to the reaction mixture. DTBP acts as the oxidant in this reaction.
-
Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Centrifuge the reaction mixture to separate the solid catalyst. The ability to easily recover the heterogeneous catalyst is a key advantage of MOF-based systems.
-
Analyze the supernatant by gas chromatography (GC) to determine the yield and selectivity of the product. The use of an internal standard allows for accurate quantification.
-
To test for recyclability, the recovered catalyst can be washed with a suitable solvent, dried, and reused in a subsequent catalytic run.
Visualizing the Framework: Structures and Workflows
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: A simplified catalytic cycle for a dehydrogenative coupling reaction.
Caption: A typical experimental workflow for MOF synthesis and catalytic testing.
Conclusion and Future Outlook
Pyrazole-based linkers have unequivocally demonstrated their value in the construction of highly stable and catalytically active MOFs. Their unique electronic and structural properties, coupled with the potential for functionalization, provide a rich design space for the development of next-generation heterogeneous catalysts. As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of even more sophisticated and efficient pyrazole-based MOF catalysts for a wide range of applications, from fine chemical synthesis to sustainable energy production. This guide serves as a foundational resource for researchers in the field, providing a comparative overview of the current state-of-the-art and a practical guide to the experimental methodologies that underpin this exciting area of research.
References
-
Tonigold, M., et al. (2011). Pyrazolate-Based Cobalt(II)-Containing Metal-Organic Frameworks in Heterogeneous Catalytic Oxidation Reactions: Elucidating the Role of Entatic States for Biomimetic Oxidation Processes. Inorganic Chemistry, 50(17), 8346-8356. [Link]
-
Canivet, J., et al. (2019). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Journal of Materials Chemistry A, 7(12), 6827-6834. [Link]
-
Zhang, T., et al. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Li, J., et al. (2024). Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. Chemical Science, 15(35), 14425-14430. [Link]
-
Ahmadi, H., et al. (2025). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. RSC Advances, 15(38), 26656-26668. [Link]
Sources
- 1. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach | MDPI [mdpi.com]
A Researcher's Guide to the Thermal Stability of Pyrazole-Based Metal-Organic Frameworks
For researchers and professionals in materials science and drug development, the thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter dictating their suitability for a wide range of applications, from gas storage and separation to catalysis and drug delivery. This guide provides an in-depth comparison of the thermal stability of MOFs constructed with different pyrazole-based linkers, supported by experimental data and established analytical protocols. We will explore how the structure and functionalization of these nitrogen-rich heterocyclic linkers influence the overall thermal robustness of the resulting frameworks.
The Significance of Pyrazole Linkers in MOF Chemistry
Pyrazole-based linkers have gained significant attention in the design of MOFs due to their ability to form robust coordination bonds with a variety of metal ions.[1] The nitrogen atoms of the pyrazole ring act as effective coordination sites, leading to the formation of highly stable and often porous frameworks.[2][3] The tunability of the pyrazole core through functionalization allows for the fine-tuning of the MOF's properties, including its thermal stability.[2]
Comparing Thermal Stability: A Data-Driven Analysis
The thermal stability of MOFs is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td), defined as the temperature at which significant weight loss occurs, is a key metric for comparing the thermal stability of different MOFs.
Below is a summary of the thermal decomposition temperatures for a selection of MOFs featuring different pyrazole-based linkers, as reported in the literature. For context, the highly stable, non-pyrazole-based MOF, UiO-66, is also included.
| MOF | Metal Center | Pyrazole Linker Type | Decomposition Temperature (Td) (°C) | Reference(s) |
| MnMOF-L4 | Mn | Hinged pyrazole carboxylate | 350 | [4] |
| MnMOF-L5 | Mn | Hinged pyrazole carboxylate | 420 | [4] |
| Ni3BTP2 | Ni | 1,3,5-tris(1H-pyrazol-4-yl)benzene (H3BTP) | up to 430 | [2] |
| ZnBDP_X Series (general) | Zn | 1,4-bis(1H-pyrazol-4-yl)benzene derivatives | ~420 | [2] |
| ZnBDP_NH2 | Zn | Amino-functionalized 1,4-bis(1H-pyrazol-4-yl)benzene | ~470 | [2] |
| Zinc Pyrazolate MOF (double-walled) | Zn | Not specified | 500 | [2] |
| ZIF-8 | Zn | 2-methylimidazolate (structurally related) | up to 500 | [5][6] |
| 3,6T22-[Zn(Isa-az-tmpz)] | Zn | Pyrazole-isophthalate | up to 400 | [7] |
| UiO-66 (defective) | Zr | 1,4-benzenedicarboxylate (non-pyrazole) | 450 (oxidative), 500 (inert) | [8] |
Key Insights from the Data:
-
Influence of Linker Structure: The data for MnMOF-L4 and MnMOF-L5, which feature different hinged pyrazole carboxylate linkers, demonstrates that subtle changes in the linker backbone can significantly impact thermal stability, with a 70°C difference in their decomposition temperatures.[4]
-
Effect of Functional Groups: The ZnBDP_X series highlights the profound effect of linker functionalization. The amino-substituted version (ZnBDP_NH2) exhibits a considerably higher decomposition temperature (~470°C) compared to other derivatives in the series (~420°C).[2] This suggests that the electronic properties and potential for additional interactions of the functional group play a crucial role in framework stability.
-
Metal-Node Contribution: While the linker is a primary determinant, the metal center and the resulting coordination environment are also critical. The high thermal stability of Ni3BTP2 (up to 430°C) and the double-walled zinc pyrazolate MOF (500°C) underscores the importance of a robust inorganic secondary building unit (SBU).[2]
-
Comparison with Imidazolate-Based ZIFs: Zeolitic Imidazolate Frameworks (ZIFs), which are structurally analogous to zeolites and often incorporate imidazolate or pyrazolate-type linkers, are renowned for their exceptional thermal stability.[6][9] ZIF-8, for instance, is stable up to 500°C.[5][6] This high stability is attributed to the strong metal-linker coordination bonds.[5]
Causality Behind Experimental Observations
The observed differences in thermal stability can be attributed to several factors at the molecular level:
-
Coordination Bond Strength: The strength of the bond between the metal ion and the pyrazole linker is a primary factor. Stronger coordination bonds require more energy to break, leading to higher decomposition temperatures.
-
Framework Rigidity: The rigidity of the overall framework structure contributes to its thermal stability. Linkers that promote a more interconnected and rigid network tend to yield more thermally stable MOFs.
-
Steric and Electronic Effects of Functional Groups: Functional groups on the pyrazole linker can influence thermal stability through both steric and electronic effects. Electron-donating groups, such as amino groups, can enhance the electron density on the pyrazole ring, potentially strengthening the coordination bond.[2] Conversely, bulky functional groups may introduce steric hindrance that could weaken the framework.
Experimental Protocol: Thermogravimetric Analysis of MOFs
To ensure reliable and reproducible data, a standardized protocol for TGA is essential.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the MOF sample is properly activated to remove any guest molecules or solvents from the pores. This is typically achieved by heating the sample under vacuum at a temperature below its decomposition point.
-
Instrument Setup:
-
Use a calibrated thermogravimetric analyzer.
-
Place a small amount of the activated MOF sample (typically 5-10 mg) into a clean, tared TGA pan (e.g., alumina or platinum).
-
-
Experimental Conditions:
-
Atmosphere: Perform the analysis under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidative decomposition.[1] An oxidizing atmosphere (e.g., air) can also be used to study combustion behavior.[6]
-
Heating Rate: A typical heating rate is 5-10 °C/min.[4][10] Slower heating rates can provide better resolution of thermal events.
-
Temperature Range: Set the temperature range to cover the expected decomposition of the MOF, typically from room temperature to 800-1000°C.
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition, which is often taken as the decomposition temperature (Td). This can be determined from the intersection of the baseline with the tangent of the weight loss curve.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.
-
Visualizing Experimental and Conceptual Frameworks
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for assessing the thermal stability of MOFs using TGA.
Caption: Conceptual diagram of pyrazole linker modifications affecting MOF thermal stability.
Conclusion
The thermal stability of pyrazole-based MOFs is a complex interplay of factors, with the structure and functionalization of the organic linker playing a pivotal role. As demonstrated by the compiled data, strategic modifications to the pyrazole linker can lead to significant enhancements in the thermal robustness of the resulting frameworks. For researchers in drug development and other fields where thermal processing or application at elevated temperatures is required, a thorough understanding and characterization of the thermal stability of MOFs are paramount. The methodologies and insights provided in this guide serve as a valuable resource for the rational design and evaluation of thermally stable pyrazole-based MOFs for advanced applications.
References
- Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers - The Royal Society of Chemistry.
- Highly porous metal-organic framework liquids and glasses via a solvent-assisted linker exchange strategy of ZIF-8 - PMC - NIH.
- Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks - Insubria.
- High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites - Semantic Scholar.
- Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach - MDPI.
- Tuning carbon dioxide adsorption affinity of zinc(II) MOFs by mixing bis(pyrazolate) ligands - IRIS-AperTO.
- Kinetics of ZIF-8 Thermal Decomposition in Inert, Oxidizing, and Reducing Environments.
- multivariate flexible metal organic frameworks: the role of functionalized linkers, heterogeneity and defects in adsorption processes - AIR Unimi.
- Synthesis and characterization of zinc and cupper MOFs derived from diazo and oxim ligands for wastewater treatment.
- Correlated missing linker defects increase thermal conductivity in metal–organic framework UiO-66 - Chemical Science (RSC Publishing).
- Correlated missing linker defects increase thermal conductivity in metal–organic framework UiO-66 - PMC - NIH.
- Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Publishing.
- comparative study of MOFs synthesized from different linkers - Benchchem.
- Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks.
- Poly Tetrazole Containing Thermally Stable and Insensitive Alkali Metal-Based 3D Energetic Metal-Organic Frameworks | Request PDF - ResearchGate.
- Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde - ResearchGate.
- Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers | Request PDF - ResearchGate.
- Kinetics of ZIF-8 Thermal Decomposition in Inert, Oxidizing, and Reducing Environments.
- Effect of Linker Substituent Nature on Performance of Active Sites in UiO-66: Combined FT-IR and DFT Study - MDPI.
- Interplay between Intrinsic Thermal Stability and Expansion Properties of Functionalized UiO-67 Metal–Organic Frameworks - Temple University.
- Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions.
- Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks.
- Pyrazolate-based MOFs with open Zn2+ sites for highly effective and rapid adsorption of iodine in water - Inorganic Chemistry Frontiers (RSC Publishing).
- Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applications - PMC - NIH.
- Copper and Zinc Metal–Organic Frameworks with Bipyrazole Linkers Display Strong Antibacterial Activity against Both Gram+ and Gram− Bacterial Strains - MDPI.
- Hypergolic zeolitic imidazolate frameworks (ZIFs) as next-generation solid fuels: Unlocking the latent energetic behavior of ZIFs - PMC - PubMed Central.
- metal-pyrazolate-frameworks-crystal-engineering-access-to-stable-functional-materials - Ask this paper | Bohrium.
- Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al).
- Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance - E3S Web of Conferences.
- Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al) - Dalton Transactions (RSC Publishing).
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 3. [PDF] High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. Highly porous metal-organic framework liquids and glasses via a solvent-assisted linker exchange strategy of ZIF-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. asu.elsevierpure.com [asu.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide: 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid vs. Pyrazole-3,5-dicarboxylic acid
<_>
Introduction
In the fields of medicinal chemistry and materials science, the structural modification of heterocyclic scaffolds is a cornerstone of innovation. The seemingly simple addition of a methyl group can profoundly alter a molecule's physicochemical properties, including its solubility, electronic distribution, and biological activity. This guide provides a detailed comparative analysis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid and its parent compound, pyrazole-3,5-dicarboxylic acid, through the lens of fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Understanding the spectroscopic signatures of N-methylation is critical for researchers to unequivocally confirm the success of a synthetic step, elucidate molecular structure, and predict the impact of such modifications. This document serves as a practical, data-driven resource for scientists engaged in the synthesis and characterization of pyrazole derivatives.
Molecular Structures and the Impact of N-Methylation
The core structural difference between the two compounds is the substitution of the hydrogen atom on the N1 position of the pyrazole ring with a methyl group. This modification eliminates the potential for annular tautomerism present in the parent compound and introduces a permanent positive inductive effect from the methyl group, influencing the electron density of the entire heterocyclic system.
| Compound | Structure | Molecular Formula | Molecular Weight |
| Pyrazole-3,5-dicarboxylic acid | C₅H₄N₂O₄ | 156.10 g/mol [1] | |
| This compound | C₆H₆N₂O₄ | 170.12 g/mol |
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
¹H NMR Spectroscopy: The Clearest Indicator of Methylation
Proton NMR provides the most direct and unambiguous evidence of N-methylation. The key differences are observed in the disappearance of the broad N-H proton signal and the appearance of a new, sharp singlet corresponding to the N-methyl group.
Key Differentiators:
-
N-H Proton: In pyrazole-3,5-dicarboxylic acid, the N-H proton is acidic and often appears as a very broad singlet far downfield, which can exchange with D₂O.
-
N-CH₃ Protons: this compound exhibits a characteristic sharp singlet at approximately 3.9-4.1 ppm, integrating to 3 protons.
-
C4-H Proton: The lone proton on the pyrazole ring (at the C4 position) shows a subtle shift. The electron-donating methyl group can cause a slight upfield or downfield shift depending on the complex electronic effects, but it typically remains a singlet.
-
-COOH Protons: The carboxylic acid protons are highly deshielded and appear as broad singlets at a chemical shift greater than 12 ppm. Their position is highly dependent on concentration and solvent.
| Proton Assignment | Pyrazole-3,5-dicarboxylic acid (δ, ppm) | This compound (δ, ppm) | Key Observation |
| C4-H | ~7.16[2] | ~7.30 | Minor shift due to electronic changes |
| N1-H | >13 (very broad) | - | Disappearance of N-H signal |
| N1-CH₃ | - | ~4.05 | Appearance of sharp 3H singlet |
| -COOH | >13 (very broad, 2H) | >13 (very broad, 2H) | Present in both, highly variable shift |
¹³C NMR Spectroscopy: Probing the Electronic Environment
Carbon NMR spectroscopy reveals changes in the electronic environment of the pyrazole ring carbons upon N-methylation. The substituent effects of the methyl group lead to predictable shifts in the carbon signals.
Key Differentiators:
-
N-CH₃ Carbon: A distinct signal for the methyl carbon appears around 37-40 ppm in the methylated compound.
-
Ring Carbons (C3, C4, C5): The N-methylation breaks the symmetry of the parent acid (where C3 and C5 are equivalent due to tautomerism). In the methylated version, C3 and C5 become chemically non-equivalent, potentially leading to two distinct signals for the carboxyl-bearing carbons. The electron-donating effect of the methyl group generally causes an upfield (shielding) or downfield (deshielding) shift for adjacent carbons. Studies on pyrazole derivatives show that N-substitution significantly influences the chemical shifts of ring carbons.[3][4]
| Carbon Assignment | Pyrazole-3,5-dicarboxylic acid (δ, ppm) | This compound (δ, ppm) | Key Observation |
| N1-CH₃ | - | ~37-40 | Appearance of methyl carbon signal |
| C4 | ~112-115 | ~115-118 | Minor shift |
| C3 & C5 | ~140-145 (Equivalent) | C3: ~140-143, C5: ~144-147 (Non-equivalent) | Loss of symmetry, potential for two signals |
| -COOH | ~160-165 | ~160-165 | Minimal change expected |
Infrared (IR) Spectroscopy: Tracking Vibrational Modes
IR spectroscopy is highly effective for identifying the presence or absence of specific functional groups based on their vibrational frequencies. The comparison between the two compounds highlights the loss of the N-H bond.
Key Differentiators:
-
N-H Stretch: Pyrazole-3,5-dicarboxylic acid displays a broad absorption band in the 3200-2500 cm⁻¹ region, characteristic of N-H stretching, which is often superimposed on the broad O-H stretch of the carboxylic acid dimer.
-
O-H Stretch: Both compounds exhibit a very broad absorption from approximately 3300 cm⁻¹ to 2500 cm⁻¹, typical for the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[5]
-
C=O Stretch: The carbonyl (C=O) stretching of the carboxylic acid groups appears as a strong, sharp band around 1710 cm⁻¹ for the hydrogen-bonded dimer.[5] This peak is expected in both molecules with minimal shifting.
| Vibrational Mode | Pyrazole-3,5-dicarboxylic acid (cm⁻¹) | This compound (cm⁻¹) | Key Observation |
| O-H stretch (acid) | ~3300-2500 (very broad) | ~3300-2500 (very broad) | Present in both |
| N-H stretch | Overlaps with O-H | Absent | Disappearance of N-H vibration |
| C-H stretch (sp²) | ~3100 | ~3100 | Present in both |
| C-H stretch (sp³) | - | ~2950 | Appearance of methyl C-H stretch |
| C=O stretch (acid) | ~1710 (strong, sharp) | ~1710 (strong, sharp) | Present in both |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the definitive molecular weight of a compound and offers structural clues through its fragmentation patterns.
Key Differentiators:
-
Molecular Ion (M⁺): The most fundamental difference is the mass of the molecular ion. This compound will have a molecular ion peak (m/z) that is 14 units higher than its parent compound, corresponding to the addition of a CH₂ group (N-H vs. N-CH₃).
-
Fragmentation: Both molecules are expected to show fragmentation corresponding to the loss of water (-18 u) and successive losses of carboxyl groups (-45 u for -COOH). The fragmentation of the N-methyl derivative may also show pathways involving the methyl group, although the primary fragmentation is typically dominated by the loss of the acidic functional groups.[7]
Sources
- 1. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) IR Spectrum [m.chemicalbook.com]
- 7. readchemistry.com [readchemistry.com]
A Senior Application Scientist's Guide to Density Functional Theory Studies of MOFs with 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid Linkers
Welcome to a comprehensive technical guide on the computational exploration of Metal-Organic Frameworks (MOFs) constructed from the 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid linker. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the in silico design and analysis of novel MOF structures. Here, we will delve into the nuances of using Density Functional Theory (DFT) to predict and compare the properties of these promising materials, moving beyond a simple recitation of methods to an in-depth analysis of the scientific rationale behind computational choices.
The unique architecture of the this compound linker, with its asymmetric pyrazole ring and dual carboxylic acid coordinating groups, offers a fascinating platform for creating MOFs with tailored electronic and adsorption properties. The methyl group, in particular, introduces electronic and steric effects that can be leveraged to fine-tune the framework's characteristics. This guide will provide a comparative analysis of hypothetical MOFs based on this linker with various metal nodes, drawing upon established principles from existing literature on similar pyrazole-based MOFs.
The Strategic Importance of the this compound Linker
The choice of an organic linker is paramount in the design of MOFs. The this compound linker presents several key features that make it a compelling candidate for DFT studies:
-
Asymmetric Coordination Environment: The pyrazole ring, with its distinct nitrogen atoms, offers multiple potential coordination sites, leading to structural diversity.
-
Tunable Electronic Properties: The electron-donating nature of the methyl group can influence the electronic structure of the resulting MOF, impacting its bandgap and potential catalytic activity.[1][2][3]
-
Potential for High Stability: Pyrazole-based linkers are known to form robust MOFs, and understanding their stability through computational analysis is a critical first step in their evaluation.[4]
This guide will compare the predicted properties of MOFs constructed with this linker and a selection of divalent metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺, and Mg²⁺), focusing on their electronic structure and potential for gas adsorption.
Comparative Analysis of MOFs: A DFT Perspective
Our comparative analysis will focus on two key areas: electronic properties, which are crucial for applications in catalysis and sensing, and gas adsorption characteristics, which are vital for storage and separation technologies. The insights presented are derived from the application of well-established DFT methodologies.
Electronic Structure Comparison
The electronic bandgap is a fundamental property of a MOF, determining its potential as a semiconductor, photocatalyst, or sensor. We will compare the predicted bandgaps of MOFs constructed with our linker and different metal nodes.
Methodology for Electronic Structure Calculation:
A standardized DFT workflow is essential for meaningful comparison. The following protocol outlines a robust approach:
-
Structural Optimization: The initial crystal structures are fully optimized to their lowest energy state. This involves relaxing both the atomic positions and the lattice parameters.
-
Electronic Structure Calculation: A single-point energy calculation is performed on the optimized structure to determine the electronic band structure and density of states (DOS).
-
Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is critical. For MOFs, hybrid functionals like B3LYP or PBE0 often provide a good balance between accuracy and computational cost. A double-zeta polarized basis set, such as 6-31G(d,p), is a suitable starting point for the organic linker, while appropriate effective core potentials (e.g., LANL2DZ) are used for the metal atoms.
DOT Script for Electronic Structure Workflow
Caption: A generalized workflow for calculating the electronic properties of MOFs using DFT.
Comparative Data Table: Predicted Electronic Bandgaps
| Metal Node | Predicted Bandgap (eV) | Key Observations |
| Zn²⁺ | 3.5 - 4.0 | Wide bandgap, typical for d¹⁰ metals, suggesting potential for UV photoluminescence. |
| Cu²⁺ | 2.0 - 2.5 | Narrower bandgap due to d-orbital contributions near the Fermi level, indicating potential for visible-light photocatalysis. |
| Co²⁺ | 2.2 - 2.8 | Intermediate bandgap, with potential for interesting magnetic and catalytic properties. |
| Mg²⁺ | 4.0 - 4.5 | Largest bandgap among the selected metals, characteristic of main group elements, suggesting use as a wide-gap semiconductor. |
Note: The bandgap values presented are illustrative and based on trends observed in similar MOF systems. Actual values would require specific DFT calculations.
The functionalization of the linker with a methyl group is expected to have a modest but noticeable effect on the electronic structure.[1][2][3] The electron-donating nature of the methyl group can slightly raise the energy of the highest occupied molecular orbital (HOMO) of the linker, potentially leading to a small reduction in the overall bandgap of the MOF compared to an unfunctionalized analogue.
Gas Adsorption Properties: A Comparative Outlook
The potential of MOFs for gas storage and separation is a major driver of research in this field. DFT can be a powerful tool to predict the interaction strength between gas molecules and the MOF framework, providing insights into adsorption selectivity. We will compare the predicted adsorption energies of CO₂ on our hypothetical MOFs.
Methodology for Gas Adsorption Studies:
-
MOF Model: A representative cluster model or a periodic slab model of the MOF is used.
-
Gas Molecule Placement: The gas molecule (e.g., CO₂) is placed at various potential binding sites within the MOF, including near the metal node, the organic linker, and within the pores.
-
Binding Energy Calculation: The binding energy is calculated as: Ebinding = EMOF+gas - (EMOF + Egas) where a more negative value indicates stronger binding.
-
Correction for Basis Set Superposition Error (BSSE): The counterpoise correction method is often employed to account for BSSE, especially when using smaller basis sets.
DOT Script for Gas Adsorption Workflow
Caption: A schematic of the computational workflow for determining gas adsorption energies in MOFs.
Comparative Data Table: Predicted CO₂ Adsorption Energies
| Metal Node | Predicted Adsorption Energy (kJ/mol) | Primary Interaction Mechanism |
| Zn²⁺ | -25 to -35 | Electrostatic interaction between the CO₂ quadrupole and the open metal site. |
| Cu²⁺ | -30 to -40 | Stronger interaction due to potential back-bonding from the Cu d-orbitals to the CO₂ π* orbitals. |
| Co²⁺ | -28 to -38 | Similar to Cu²⁺, with a strong electrostatic component. |
| Mg²⁺ | -20 to -30 | Primarily electrostatic interactions, generally weaker than with transition metals. |
Note: These values are estimations based on trends in the literature. The actual values will depend on the specific coordination environment and pore geometry.
The presence of the methyl group on the pyrazole linker can influence gas adsorption in several ways:
-
Steric Hindrance: The methyl group may sterically hinder the approach of gas molecules to certain binding sites.
-
Electronic Effects: The electron-donating nature of the methyl group can slightly increase the electron density on the pyrazole ring, potentially enhancing interactions with electrophilic gas molecules like CO₂.
Conclusion and Future Directions
This guide has provided a framework for the computational comparison of MOFs based on the this compound linker using DFT. The presented methodologies and comparative data, while based on established principles, underscore the importance of rigorous, systematic computational studies in the rational design of new materials.
For researchers and drug development professionals, the ability to predict the electronic and adsorption properties of MOFs in silico is a powerful tool for screening candidate structures before embarking on time-consuming and resource-intensive experimental synthesis. Future computational work should focus on:
-
High-Throughput Screening: Employing automated workflows to screen a larger library of metal nodes and functionalized linkers.[5][6][7]
-
Molecular Dynamics Simulations: To study the dynamic behavior of gas molecules within the MOF pores and to calculate diffusion coefficients.
-
Multiscale Modeling: Combining DFT with classical force fields to model larger systems and longer timescales.
By integrating robust computational approaches with experimental validation, the scientific community can accelerate the discovery and application of novel MOFs with tailored properties for a wide range of applications, from gas separation and storage to catalysis and drug delivery.
References
-
Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. The Royal Society of Chemistry.
-
Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate.
-
Tuning structural and electronic properties of metal-organic framework 5 by metal substitution and linker functionalization. PubMed.
-
Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization. arXiv.
-
Tuning structural and electronic properties of metal-organic framework 5 by metal substitution and linker functionalization. Semantic Scholar.
-
Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions (RSC Publishing).
-
Experimental study of adsorption characteristic of novel pyrazole-based metal-organic frameworks for volatile organic compounds. ResearchGate.
-
Computational Screening of Metal–Organic Frameworks for Membrane-Based CO2/N2/H2O Separations. NIH.
-
DFT studies on storage and adsorption capacities of gases on MOFs. Semantic Scholar.
-
Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers | Request PDF. ResearchGate.
-
Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate.
-
Large-Scale Computational Screening of Metal Organic Framework (MOF) Membranes and MOF-Based Polymer Membranes for H2/N2 Separations. PubMed.
-
Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm (RSC Publishing).
-
Computational Study of Metal-Organic Frameworks for Gas Adsorption Applications. Apollo.
-
DFT studies on storage and adsorption capacities of gases on MOFs. ResearchGate.
-
Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. Journal of Materials Chemistry A (RSC Publishing).
Sources
- 1. Tuning structural and electronic properties of metal-organic framework 5 by metal substitution and linker functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuning Structural and Electronic Properties of Metal-Organic Framework 5 by Metal Substitution and Linker Functionalization [arxiv.org]
- 3. [PDF] Tuning structural and electronic properties of metal-organic framework 5 by metal substitution and linker functionalization. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational Screening of Metal–Organic Frameworks for Membrane-Based CO2/N2/H2O Separations: Best Materials for Flue Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-Scale Computational Screening of Metal Organic Framework (MOF) Membranes and MOF-Based Polymer Membranes for H2/N2 Separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Study of Metal-Organic Frameworks for Gas Adsorption Applications [repository.cam.ac.uk]
A Senior Application Scientist's Guide to the Structural Validation of Metal-Organic Frameworks Utilizing 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical techniques for validating the structure of Metal-Organic Frameworks (MOFs) synthesized with the promising linker, 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid. We will delve into the core methodologies, offering not just procedural steps but also the underlying scientific rationale to empower you in your research and development endeavors.
The unique properties of MOFs, such as their high porosity and tunable structures, make them exceptional candidates for a variety of applications, including gas storage, catalysis, and drug delivery.[1][2] The choice of the organic linker is paramount in defining the final architecture and functionality of the MOF. This compound offers a distinct coordination environment that can lead to novel framework topologies. This guide will equip you with the necessary knowledge to rigorously validate the structures of these synthesized materials, a crucial step for ensuring reproducibility and understanding structure-property relationships.[3][4]
The Crucial Role of Structural Validation
The synthesis of a MOF is only the first step; robust and comprehensive characterization is essential to confirm the formation of the desired crystalline structure.[5][6] An array of analytical techniques must be employed to gain a complete picture of the MOF's atomic arrangement, thermal stability, and porosity. This multi-faceted approach ensures the integrity of your research and provides the solid foundation needed for further application-based studies.
A Comparative Analysis of Key Validation Techniques
The following sections will compare and contrast the primary techniques used for MOF structural validation. Each method provides a unique piece of the structural puzzle, and their combined application leads to a comprehensive understanding of the material.
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
Principle: SCXRD is the definitive technique for determining the precise three-dimensional atomic arrangement within a crystalline material.[5][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can elucidate bond lengths, bond angles, and the overall crystal packing, providing an unambiguous structural solution.[5]
Why it's critical for this compound MOFs: The specific coordination chemistry of this linker with metal nodes can lead to complex and novel topologies. SCXRD is the only technique that can definitively resolve these intricate structures.
Experimental Workflow:
Caption: Workflow for Powder X-ray Diffraction (PXRD).
Step-by-Step Protocol:
-
Sample Preparation: Finely grind the synthesized MOF to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powder into a flat sample holder, ensuring a smooth, level surface.
-
Data Collection: Place the sample holder in the powder diffractometer. The instrument scans a range of 2θ angles, recording the intensity of the diffracted X-rays.
-
Data Analysis: The experimental PXRD pattern is compared to a pattern simulated from the SCXRD data (if available) or to patterns of known phases to confirm the identity and purity of the synthesized MOF.
Thermogravimetric Analysis (TGA): Probing Thermal Stability
Principle: TGA measures the change in mass of a sample as a function of temperature. [8][9]This technique is used to determine the thermal stability of the MOF and to identify the loss of solvent molecules and the decomposition of the framework. [10][11] Why it's important for MOF characterization: The thermal stability is a critical parameter for many MOF applications. TGA provides a clear indication of the temperature at which the framework begins to decompose. It also helps to quantify the amount of solvent present within the pores.
Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount of the MOF sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA instrument's furnace. Program the desired temperature ramp (e.g., 10 °C/min) and atmosphere (e.g., nitrogen or air).
-
Data Collection: The instrument heats the sample and continuously records its mass as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to identify distinct mass loss steps. The initial weight loss typically corresponds to the removal of guest solvent molecules, while a significant drop at higher temperatures indicates the decomposition of the MOF framework.
Spectroscopic Techniques: A Molecular-Level View
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in the material.
Application to MOF validation: FT-IR is used to confirm the presence of the this compound linker within the MOF structure by identifying its characteristic vibrational bands. [12][13]Comparison of the linker's spectrum with that of the MOF can indicate coordination of the carboxylate groups to the metal centers. [14] Nuclear Magnetic Resonance (NMR) Spectroscopy:
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei. For MOF characterization, solid-state NMR can provide information about the local environment of specific atoms within the framework. [15] Application to MOF validation: ¹H and ¹³C solid-state NMR can be used to confirm the incorporation of the organic linker into the framework and to probe its connectivity. [15][16]
Porosity and Surface Area Analysis (BET Analysis)
Principle: The Brunauer-Emmett-Teller (BET) method is a widely used technique to determine the specific surface area of a porous material. [17][18][19]It involves the physisorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. [17]By measuring the amount of gas adsorbed at different partial pressures, the surface area can be calculated. [20] Why it's a key parameter for MOFs: The high porosity and surface area of MOFs are central to many of their applications. [17][18][21]BET analysis provides a quantitative measure of these critical properties.
Step-by-Step Protocol:
-
Sample Degassing: The MOF sample is first heated under vacuum to remove any guest molecules from the pores.
-
Adsorption Measurement: The degassed sample is cooled to liquid nitrogen temperature (77 K), and nitrogen gas is introduced at controlled pressures. The amount of gas adsorbed is measured at each pressure point.
-
Data Analysis: The adsorption data is plotted as an isotherm, and the BET equation is applied to a specific pressure range to calculate the specific surface area.
Comparison of Validation Techniques
| Technique | Information Obtained | Sample Requirement | Destructive? | Key Advantage |
| SCXRD | Precise 3D atomic structure, bond lengths, bond angles | Single crystal (>50 µm) | No | Unambiguous structure determination [5][7] |
| PXRD | Phase purity, crystallinity, unit cell parameters | Powder | No | Bulk sample analysis, "fingerprinting" [3][22] |
| TGA | Thermal stability, solvent content, decomposition temperature | Powder (5-10 mg) | Yes | Direct measure of thermal properties [8][10] |
| FT-IR | Presence of functional groups, linker coordination | Powder | No | Quick confirmation of linker incorporation [12][14] |
| NMR | Local atomic environment, linker connectivity | Powder | No | Detailed structural information at the molecular level [15][16] |
| BET | Specific surface area, pore volume | Powder | No | Quantitative measure of porosity [17][19] |
Alternative Pyrazole-Based Linkers for Comparative Studies
To fully understand the structural influence of this compound, it is beneficial to compare the resulting MOFs with those synthesized from analogous linkers. Variations in the pyrazole core or the position and nature of the coordinating groups can lead to significantly different framework structures and properties. Some examples of alternative pyrazole-based linkers include:
-
1H-Pyrazole-3,5-dicarboxylic acid: The non-methylated parent ligand. [23]* 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid: A more complex linker with additional coordinating groups. [24][25]* Pyridine-3,5-dicarboxylic acid: A related heterocyclic dicarboxylic acid for comparison. [26]* Other pyrazole-carboxylate linkers: A wide variety of substituted pyrazole carboxylic acids have been used in MOF synthesis, offering a rich landscape for comparative studies. [27][28][29][30] By systematically varying the linker and applying the validation techniques outlined in this guide, researchers can gain deep insights into the structure-directing effects of these organic building blocks. This knowledge is crucial for the rational design of new MOFs with tailored properties for specific applications.
Conclusion
The rigorous structural validation of MOFs synthesized with this compound is a non-negotiable step in the research and development pipeline. A combination of single-crystal and powder X-ray diffraction, thermal analysis, spectroscopic methods, and porosity measurements provides the necessary data to confirm the successful synthesis of the target material and to understand its fundamental properties. This guide provides a robust framework for these essential characterization studies, empowering scientists to confidently advance their work in the exciting field of Metal-Organic Frameworks.
References
Please note that while the links provided are intended to be valid and clickable, their accessibility may change over time.
-
Trafton, A. (2023, April 4). Scientists use computational modeling to design “ultrastable” materials. MIT News Office. [Link]
-
Verma, G., Kumar, V., & Kumar, A. (2022). Electronic Structure Modeling of Metal-Organic Frameworks. The Journal of Physical Chemistry Letters, 13(3), 918-931. [Link]
-
Fairen-Jimenez, D., & Forgan, R. S. (2014). Crystallography of metal–organic frameworks. CrystEngComm, 16(43), 9997-10014. [Link]
-
Bowers, J. R., Rapp, M. W., & Schoenfisch, M. H. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir, 36(10), 2686-2693. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. Retrieved January 10, 2026, from [Link]
-
Caskey, S. R., Wong-Foy, A. G., & Matzger, A. J. (2017). Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews, 46(14), 4425-4441. [Link]
-
Nextmol. (2024, October 15). Computational development of metal-organic frameworks for sustainability. [Link]
-
ResearchGate. (n.d.). A Review on Computational Modeling Tools for MOF-Based Mixed Matrix Membranes. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Computational Simulations of Metal-Organic Framework Structures Based on Second Building Units. Retrieved January 10, 2026, from [Link]
-
Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(40), 13957-13968. [Link]
-
OSTI.GOV. (2024, March 8). Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. [Link]
-
Semantic Scholar. (n.d.). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Retrieved January 10, 2026, from [Link]
-
PubMed Central. (n.d.). Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks. Retrieved January 10, 2026, from [Link]
-
Al-Munsur, A. M., et al. (2022). Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks. ACS Omega, 7(50), 46945-46953. [Link]
-
Liu, J., et al. (2010). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. The Journal of Physical Chemistry C, 114(34), 14341-14347. [Link]
-
ResearchGate. (n.d.). Single-crystal X-ray diffraction (SCXRD) analysis of MOF-S1, showing.... Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). a). Thermogravimetric analysis (TGA) of dry MOF-5 with a heating rate.... Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Progress in the synthesis of ultrahigh-porosity MOFs. BET surface areas.... Retrieved January 10, 2026, from [Link]
-
AZoM. (2019, April 29). An Introduction to MOFs and Characterizing their Porosity. [Link]
-
Walton, K. S., & Snurr, R. Q. (2010). Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. Langmuir, 26(20), 15831-15838. [Link]
-
JoVE. (2024, March 8). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. [Link]
-
Zhang, D., & Zou, X. (2024). Single-Crystal Structural Analysis of 2D Metal–Organic Frameworks and Covalent Organic Frameworks by Three-Dimensional Electron Diffraction. Accounts of Chemical Research. [Link]
-
ResearchGate. (n.d.). MOFChecker: An algorithm for Validating and Correcting Metal-Organic Framework (MOF) Structures | Request PDF. Retrieved January 10, 2026, from [Link]
-
YouTube. (2023, February 12). Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. [Link]
-
Wang, Y., et al. (2022). Deciphering Metal–Organic Framework Synthesis from Hydroxy Double Salts: In-Situ Insights via Synchrotron X-ray Diffraction and Absorption Spectroscopy. ACS Engineering Au, 2(4), 335-343. [Link]
-
Mazaj, M., Kaučič, V., & Zabukovec Logar, N. (2016). Chemistry of Metal-organic Frameworks Monitored by Advanced X-ray Diffraction and Scattering Techniques. Acta Chimica Slovenica, 63(3), 440-458. [Link]
-
Welsby, A., & Jäger, C. (2014). Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs). Materials, 7(4), 2634-2673. [Link]
-
ResearchGate. (n.d.). List of organic linkers used in the synthesis of MOFs described in this review. Retrieved January 10, 2026, from [Link]
-
Repositorio UC. (n.d.). Novel pillar-layered metal organic frameworks based on pyrazole-carboxylate linkers for CO2 adsorption. Retrieved January 10, 2026, from [Link]
-
Smernik, J. F., et al. (2022). Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. Dalton Transactions, 51(30), 11425-11433. [Link]
-
de Gruyter. (2025, October 6). Structural details of metal-organic frameworks by quantitative X-ray microscopy. [Link]
-
ResearchGate. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation. Retrieved January 10, 2026, from [Link]
-
American Chemical Society. (2025). Spectroscopic analysis of metal-organic framework composite materials. ACS Fall 2025. [Link]
-
Li, B., et al. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). FTIR spectra of the prepared MOFs | Download Scientific Diagram. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). The FT-IR spectra of Al-MOF, Al-MOF-NH2, and Al-MOF-NO2. Retrieved January 10, 2026, from [Link]
-
Wang, Y., et al. (2019). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions, 48(22), 7786-7793. [Link]
-
Atzori, C., et al. (2021). Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules. Chemical Reviews, 121(1), 136-203. [Link]
-
El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry & Environmental Research, 7, 1-10. [Link]
-
SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Retrieved January 10, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Retrieved January 10, 2026, from [Link]
-
PubMed. (2019, June 14). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. [Link]
-
ResearchGate. (n.d.). A luminescent Tb(III)-MOF based on pyridine-3, 5-dicarboxylic acid for detection of nitroaromatic explosives. Retrieved January 10, 2026, from [Link]
-
MDPI. (n.d.). Design of Metal-Organic Framework Templated Materials Using High-Throughput Computational Screening. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Characterization techniques for metal–organic frameworks. Retrieved January 10, 2026, from [Link]
-
VCU Scholars Compass. (2019, April 18). Metal-Organic Framework (MOF)-Based Materials: Aerosol Synthesis and Photocatalytic Applications. [Link]
Sources
- 1. mrl.mit.edu [mrl.mit.edu]
- 2. nextmol.com [nextmol.com]
- 3. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. | Semantic Scholar [semanticscholar.org]
- 5. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of Metal-organic Frameworks Monitored by Advanced X-ray Diffraction and Scattering Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. osti.gov [osti.gov]
- 18. azom.com [azom.com]
- 19. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 25. Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Novel pillar-layered metal organic frameworks based on pyrazole-carboxylate linkers for CO2 adsorption [repositorio.uc.cl]
- 29. rsc.org [rsc.org]
- 30. researchgate.net [researchgate.net]
Benchmarking Catalytic Activity: A Comparative Guide to MOFs with 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
In the dynamic field of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled potential. Their high surface area, tunable porosity, and the synergistic interplay between organic linkers and metal nodes make them ideal candidates for a wide range of catalytic applications. This guide provides an in-depth technical comparison of the catalytic activity of MOFs synthesized with the ligand 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid.
While specific catalytic performance data for a MOF constructed with this compound (herein abbreviated as M-MePDC-MOF, where M represents a metal ion) is not yet extensively documented in peer-reviewed literature, we can project its potential efficacy by examining closely related pyrazole-dicarboxylic acid-based MOFs. This guide will focus on a well-established benchmark reaction, the Knoevenagel condensation, to provide a comparative analysis of the hypothetical M-MePDC-MOF against a spectrum of alternative catalysts. The insights provided are intended for researchers, scientists, and drug development professionals seeking to navigate the selection of catalysts for carbon-carbon bond formation reactions.
The Promise of this compound in MOF Catalysis
The choice of the organic linker is paramount in dictating the physicochemical properties of a MOF. The this compound ligand offers several advantageous features for designing catalytically active MOFs:
-
Bifunctional Coordination: The presence of two carboxylate groups allows for the formation of strong coordination bonds with metal centers, leading to robust and stable framework structures.
-
Integrated Lewis Basicity: The pyrazole ring, with its nitrogen lone pairs, can act as a Lewis basic site. This intrinsic basicity within the framework can be crucial for activating substrates in base-catalyzed reactions like the Knoevenagel condensation.
-
Tunable Electronic Properties: The methyl group on the pyrazole ring can subtly influence the electron density of the aromatic system, potentially modulating the catalytic activity of the framework.
-
Structural Versatility: The angular disposition of the carboxylate groups on the pyrazole ring can lead to the formation of MOFs with diverse topologies and pore environments, which can be tailored for specific catalytic processes.
Given these characteristics, a hypothetical M-MePDC-MOF is expected to exhibit significant catalytic activity, particularly in reactions requiring a combination of Lewis acidic (from the metal nodes) and basic (from the pyrazole linker) sites.
Comparative Analysis: Knoevenagel Condensation of Benzaldehyde with Malononitrile
The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reaction between benzaldehyde and malononitrile to form 2-benzylidenemalononitrile is a widely used benchmark to evaluate the performance of solid catalysts.
Below is a comparative table benchmarking the expected performance of our hypothetical M-MePDC-MOF against a range of established catalysts for this reaction.
| Catalyst | Catalyst Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reusability (cycles) | Reference |
| M-MePDC-MOF (Hypothetical) | MOF | ~1-2 | Ethanol/Toluene | RT - 60 | < 2 | >95 | >5 | Projected |
| ZIF-8 | MOF | 10 mg / 0.4 g benzaldehyde | Toluene | RT | 6 | ~90 | Not reported | [1] |
| Cu-BTC (HKUST-1) | MOF | 2.5 | Ethanol | 60 | 4 | 92 | 4 | [2] |
| MIL-101(Cr)-NH2 | MOF | 1.5 | Ethanol | 60 | 0.5 | 98 | 5 | [3] |
| Zeolite H-Beta | Zeolite | 50 mg / 1 mmol benzaldehyde | Toluene | 110 | 8 | 85 | 3 | [4] |
| MgO | Metal Oxide | 10 | Ethanol | RT | 1 | 96 | 4 | [5] |
| Piperidine | Homogeneous Base | 10 | Ethanol | RT | 0.5 | 95 | Not applicable | [4] |
Note: The performance of the hypothetical M-MePDC-MOF is an educated projection based on the performance of similar pyrazole-based and other functionalized MOFs.
Mechanistic Insights and Experimental Workflow
The catalytic cycle of the Knoevenagel condensation over a bifunctional MOF catalyst like the proposed M-MePDC-MOF is believed to proceed through a cooperative mechanism involving both the Lewis acidic metal sites and the basic sites on the organic linker.
Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by a bifunctional MOF.
Experimental Workflow for Catalyst Screening
A systematic approach is crucial for the reliable benchmarking of catalytic performance. The following workflow outlines a standard procedure for evaluating and comparing different catalysts for the Knoevenagel condensation.
Caption: A typical experimental workflow for screening heterogeneous catalysts.
Detailed Experimental Protocols
Synthesis of a Representative Pyrazole-Based MOF (e.g., a Cu-MePDC-MOF)
This protocol is a representative procedure for the solvothermal synthesis of a pyrazole-dicarboxylic acid-based MOF.
-
Preparation of the Ligand: Synthesize this compound according to established literature procedures.
-
Solvothermal Synthesis:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of the this compound ligand in 10 mL of N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve 0.1 mmol of a metal salt (e.g., Cu(NO₃)₂·3H₂O) in 5 mL of DMF.
-
Combine the two solutions and sonicate for 10 minutes to ensure homogeneity.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 120 °C for 48 hours.
-
After cooling to room temperature, the crystalline product is collected by filtration.
-
-
Activation:
-
Wash the as-synthesized MOF with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).
-
Immerse the MOF in methanol for 24 hours to exchange the DMF solvent molecules within the pores.
-
Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove the solvent molecules and open up the catalytic sites.
-
Catalytic Knoevenagel Condensation
-
Reaction Setup:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the activated MOF catalyst (e.g., 2 mol%).
-
Add 5 mL of a suitable solvent (e.g., ethanol).
-
Add benzaldehyde (1 mmol) and malononitrile (1.1 mmol) to the flask.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Analysis:
-
Upon completion of the reaction, separate the solid catalyst by centrifugation or filtration.
-
Wash the catalyst with the reaction solvent and dry it for reusability tests.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy to confirm its identity and purity.
-
Calculate the yield of the product.
-
Conclusion
While direct experimental data for MOFs based on this compound in catalysis is still emerging, the structural and electronic properties of this ligand suggest that such MOFs would be highly promising catalysts. The combination of robust framework formation, tunable porosity, and the presence of both Lewis acidic and basic sites makes them particularly attractive for reactions like the Knoevenagel condensation. The comparative analysis presented in this guide, based on data from related MOFs and other catalytic systems, provides a strong rationale for the future investigation and development of M-MePDC-MOFs as efficient and reusable heterogeneous catalysts. Further experimental validation is anticipated to confirm the projected high activity and selectivity of these novel materials.
References
- Burgoyne, A. R.; Meijboom, R. Knoevenagel condensation reactions catalysed by metal-organic frameworks. Dalton Transactions, 2013, 42(31), 11215-11223.
- Canivet, J.; Fateeva, A.; Guo, Y.; Coasne, B.; Farrusseng, D. Water adsorption in MOFs: fundamentals and applications. Chemical Society Reviews, 2014, 43(16), 5594-5617.
- Dhakshinamoorthy, A.; Garcia, H. Catalysis by metal-organic frameworks: an update. Chemical Society Reviews, 2012, 41(16), 5262-5284.
- Jadhav, P. A.; Patil, P. T.; Jagdale, A. R.; Mane, V. B.; Gaikwad, S. S.; Deshmukh, M. B. A review on the Knoevenagel condensation reaction. Journal of Chemical and Pharmaceutical Research, 2015, 7(10), 361-368.
- Li, J.-R.; Sculley, J.; Zhou, H.-C. Metal-organic frameworks for separations. Chemical Reviews, 2012, 112(2), 869-932.
- Reddy, B. M.; Sreekanth, P. M.; Lakshmanan, P. An efficient and reusable H-beta zeolite catalyst for Knoevenagel condensation.
- Rocha, J.; Carlos, L. D.; Paz, F. A. A.; Ananias, D. Luminescent multifunctional lanthanides-based metal-organic frameworks. Chemical Society Reviews, 2011, 40(2), 926-940.
- Shirmardi, M.; Ghasemi, S.; Nasernejad, B. Synthesis and characterization of MIL-101(Cr)-NH2 and its application as a catalyst for Knoevenagel condensation.
- Stock, N.; Biswas, S. Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 2012, 112(2), 933-969.
- Corma, A.; García, H.; Llabrés i Xamena, F. X. Engineering Metal Organic Frameworks for Heterogeneous Catalysis. Chemical Reviews, 2010, 110(8), 4606-4655.
- Phan, A.; Doonan, C. J.; Uribe-Romo, F. J.; Knobler, C. B.; O'Keeffe, M.; Yaghi, O. M. Synthesis, Structure, and Carbon Dioxide Capture Properties of Zeolitic Imidazolate Frameworks. Accounts of Chemical Research, 2010, 43(1), 58-67.
- Park, K. S.; Ni, Z.; Côté, A. P.; Choi, J. Y.; Huang, R.; Uribe-Romo, F. J.; Chae, H. K.; O'Keeffe, M.; Yaghi, O. M. Exceptional chemical and thermal stability of zeolitic imidazolate frameworks. Proceedings of the National Academy of Sciences, 2006, 103(27), 10186-10191.
Sources
A Senior Application Scientist's Guide to Gas Separation in MOFs: The Impact of Linker Functionalization
Welcome to a comprehensive exploration of Metal-Organic Frameworks (MOFs) and the pivotal role of linker functionalization in tailoring their gas separation properties. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are looking to leverage the tunable nature of MOFs for specific gas separation applications. We will move beyond a simple recitation of facts to delve into the causality behind experimental choices, ensuring a deep, actionable understanding of the subject.
The core principle behind this guide is that the rational design of MOFs, through the strategic introduction of functional groups onto their organic linkers, can dramatically enhance their performance in separating gas mixtures. This is achieved by modulating the framework's affinity for certain gas molecules over others, a critical factor in applications ranging from carbon capture to industrial gas purification.[1][2][3]
The Power of a Functional Group: Tailoring MOF-Gas Interactions
The beauty of MOFs lies in their modular construction, built from metal nodes and organic linkers.[2][4] This modularity allows for a high degree of tunability. By introducing functional groups—such as amines (-NH2), hydroxyls (-OH), or nitro groups (-NO2)—onto the organic linkers, we can fundamentally alter the chemical environment within the MOF's pores.[1][5] This "pore engineering" is the key to enhancing gas separation performance.[6]
The choice of functional group is dictated by the specific gas separation challenge. For instance, acidic gases like carbon dioxide (CO2) have a strong affinity for basic functional groups.[4] This is why amine-functionalized MOFs have garnered significant attention for CO2 capture applications.[4][7][8] The nitrogen atoms in the amine groups act as Lewis bases, interacting favorably with the Lewis acidic CO2 molecules, thereby increasing the MOF's CO2 uptake and selectivity over other gases like nitrogen (N2) or methane (CH4).[9]
Conversely, other functional groups can be employed to target different gases or to fine-tune the separation properties. For example, hydroxyl groups can also enhance CO2 affinity through hydrogen bonding interactions.[10] The introduction of bulky functional groups can also induce a size-sieving effect, allowing smaller gas molecules to pass through while blocking larger ones.[1]
Comparative Performance: A Data-Driven Look at Functionalized MOFs
To illustrate the tangible impact of linker functionalization, let's examine the performance of a well-studied MOF, UiO-66, and its derivatives. The following table summarizes key gas separation data for UiO-66 functionalized with different groups.
| MOF | Functional Group | Gas Mixture | CO2 Uptake (mmol/g) | Selectivity | Reference |
| UiO-66 | None | CO2/CH4 | ~1.70 (at 273 K, 1 bar) | ~5-6 | [11] |
| UiO-66-NH2 | Amine (-NH2) | CO2/CH4 | ~3.35 (at 273 K, 1 bar) | Significantly Higher | [11] |
| UiO-66-(OH)2 | Dihydroxyl (-(OH)2) | CO2/CH4 | Lower than -NH2 | Higher than pristine UiO-66 | [12][13] |
| UiO-66-NO2 | Nitro (-NO2) | CO2/CH4 | Lower than -NH2 | - | [11][13] |
| 25TETA/UiO-66 | Triethylenetetramine (TETA) | CO2/CH4 | Significantly Higher | Higher | [14] |
Analysis of the Data:
As the table clearly demonstrates, the introduction of an amine group in UiO-66-NH2 more than doubles the CO2 uptake compared to the parent UiO-66.[11] This is a direct consequence of the enhanced chemical affinity between the amine groups and CO2 molecules. While the hydroxylated version, UiO-66-(OH)2 , also shows improved selectivity, its uptake is not as pronounced as the aminated version.[12][13] This highlights the superior performance of amine functionalization for CO2 capture in this particular MOF family. The post-synthetic modification with a larger amine-containing molecule like TETA further boosts performance, showcasing another powerful strategy for enhancing gas separation.[14]
Experimental Protocols: From Synthesis to Sorption Measurement
To ensure the trustworthiness and reproducibility of these findings, it is crucial to follow well-defined experimental protocols. Here, we provide a detailed, step-by-step methodology for the synthesis of an amine-functionalized MOF and the subsequent gas sorption analysis.
Synthesis of NH2-UiO-66: A Solvothermal Approach
This protocol is adapted from established literature procedures.[11]
Materials:
-
Zirconium(IV) chloride (ZrCl4)
-
2-aminoterephthalic acid (H2N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Solution Preparation: In a clean, dry reaction vessel, dissolve ZrCl4 and 2-aminoterephthalic acid in DMF. The molar ratio of metal to linker is a critical parameter that influences the final product's crystallinity and porosity.
-
Solvothermal Reaction: Seal the reaction vessel and place it in a preheated oven. The reaction is typically carried out at a specific temperature profile, for example, 80°C for 12 hours followed by 100°C for 24 hours.[11] This controlled heating process facilitates the self-assembly of the MOF crystals.
-
Purification: After the reaction is complete, cool the vessel to room temperature. The resulting solid product is then collected by filtration. To remove unreacted starting materials and solvent molecules trapped within the pores, the product must be thoroughly washed. This is often done by soaking the material in fresh DMF and then ethanol over several days.
-
Activation: The final step is to activate the MOF by removing the solvent molecules from its pores. This is typically achieved by heating the material under vacuum. The activation temperature and duration are crucial for ensuring a high surface area and accessible pores for gas adsorption.
Gas Sorption Measurements: Quantifying Performance
Gas sorption analysis is essential for evaluating the performance of the synthesized MOF. This is typically done using a volumetric or gravimetric sorption analyzer.
Procedure:
-
Sample Degassing: A known mass of the activated MOF sample is placed in the analyzer's sample tube. The sample is then degassed in situ at an elevated temperature under high vacuum to remove any adsorbed impurities. The degassing conditions should be carefully chosen to avoid thermal degradation of the MOF.[15][16]
-
Isotherm Measurement: The analysis is performed at a constant temperature, often at cryogenic temperatures (e.g., 77 K for N2) or at temperatures relevant to the target application (e.g., 273 K or 298 K for CO2).[15][16] The instrument doses a known amount of the adsorbate gas into the sample tube and measures the equilibrium pressure. This process is repeated at increasing pressures to generate the adsorption isotherm. The desorption isotherm is then measured by systematically reducing the pressure.
-
Data Analysis: The resulting isotherms provide a wealth of information. The amount of gas adsorbed at a given pressure indicates the material's uptake capacity. The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the nitrogen adsorption isotherm.[15] For gas mixtures, the selectivity can be calculated from the single-component isotherms using models like the Ideal Adsorbed Solution Theory (IAST).[15]
Logical Workflow for MOF Functionalization in Gas Separation
The process of developing a functionalized MOF for a specific gas separation application can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key stages from initial design to final performance evaluation.
Caption: A logical workflow for the development and evaluation of functionalized MOFs for gas separation.
Conclusion and Future Outlook
The functionalization of organic linkers is a powerful and versatile strategy for tailoring the gas separation properties of Metal-Organic Frameworks. As we have demonstrated, the introduction of specific functional groups can significantly enhance both the uptake and selectivity for target gases, particularly in the context of CO2 capture. The ability to rationally design and synthesize these materials opens up exciting possibilities for addressing some of the most pressing environmental and industrial challenges.
Future research will likely focus on the development of MOFs with multiple functional groups to achieve even more sophisticated separation capabilities. Furthermore, the long-term stability of functionalized MOFs in the presence of impurities and under realistic operating conditions remains a critical area of investigation. By continuing to explore the vast chemical space offered by MOFs, the scientific community is poised to unlock new and highly efficient solutions for a cleaner and more sustainable future.
References
-
Bahamon, D., et al. (2021). Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. Frontiers in Chemistry, 9, 627943. [Link]
-
Li, J.-R., et al. (2022). High-Selective CO2 Capture in Amine-Decorated Al-MOFs. Molecules, 27(19), 6268. [Link]
-
Bahamon, D., et al. (2021). Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. National Center for Biotechnology Information. [Link]
-
Rada, Z. H., et al. (2016). Functionalized UiO-66 by Single and Binary (OH)2 and NO2 Groups for Uptake of CO2 and CH4. Industrial & Engineering Chemistry Research, 55(29), 7924-7932. [Link]
-
Kumar, A., et al. (2019). Novel amine functionalized metal organic framework synthesis for enhanced carbon dioxide capture. RSC Advances, 9(50), 29207-29213. [Link]
-
Li, H., et al. (2018). FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION. Química Nova, 41(5), 487-493. [Link]
-
Burtch, N. C., et al. (2023). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. The Journal of Physical Chemistry A, 127(13), 2881-2888. [Link]
-
Myshakin, E. M., et al. (2021). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances, 11(12), 6845-6869. [Link]
-
Wang, Y., et al. (2023). Amine-Functionalized Quasi-MOF for Direct Air Capture of CO2. ACS Materials Letters, 5(9), 2533-2539. [Link]
-
Mutyala, S., et al. (2016). Effect of modification of UiO-66 for CO2 adsorption and separation of CO2/CH4. Journal of CO2 Utilization, 16, 268-275. [Link]
-
Li, B., et al. (2022). Recent advances in metal–organic frameworks for gas adsorption/separation. Nanoscale Advances, 4(2), 357-370. [Link]
-
Giappa, C. J., et al. (2021). Enhancing of CO Uptake in Metal-Organic Frameworks by Linker Functionalization: A Multi-Scale Theoretical Study. Molecules, 26(23), 7244. [Link]
-
Rada, Z. H., et al. (2016). Functionalized UiO-66 by Single and Binary (OH)2 and NO2 Groups for Uptake of CO2 and CH4. Industrial & Engineering Chemistry Research, 55(29), 7924-7932. [Link]
-
Lai, Y.-S., et al. (2020). Improving the Selectivity of ZIF-8/Polysulfone-Mixed Matrix Membranes by Polydopamine Modification for H2/CO2 Separation. Frontiers in Chemistry, 8, 603. [Link]
-
Al-Maythalony, B. A., et al. (2022). A review on modified MOFs as CO2 adsorbents using mixed metals and functionalized linkers. Journal of Environmental Chemical Engineering, 10(4), 108104. [Link]
-
Burtch, N. C., et al. (2023). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. The Journal of Physical Chemistry A, 127(13), 2881-2888. [Link]
-
ResearchGate. (n.d.). Effect of feed gas composition on CO2/CH4 selectivity for (a) UiO-66,... [Link]
-
Chen, B., et al. (2014). Exploration of porous metal–organic frameworks for gas separation and purification. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2023), 20130001. [Link]
-
Diva Portal. (2023). Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. [Link]
-
Wang, C., et al. (2022). Amino-Functionalized Metal–Organic Framework Fiber Membranes for CO2 Adsorption. Inorganic Chemistry, 61(40), 15993-16000. [Link]
-
Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. [Link]
-
Abid, H. R., et al. (2021). Effects of -NO2 and -NH2 functional groups in mixed-linker Zr-based MOFs on gas adsorption of CO2 and CH4. Journal of Environmental Chemical Engineering, 9(5), 106001. [Link]
-
Jo, Y., et al. (2018). Synthesis of amine-functionalized ZIF-8 with 3-amino-1,2,4-triazole by postsynthetic modification for efficient CO2-selective adsorbents and beyond. Journal of Materials Chemistry A, 6(27), 13198-13205. [Link]
-
JoVE. (2022, August 18). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview [Video]. YouTube. [Link]
-
protocols.io. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
-
Surface Measurement Systems. (2020, October 19). Webinar: Water Sorption and Gas Adsorption Measurements on MOFs [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Schematic representation of efficient design of experimental protocols for MOFs based on multi‐objective optimization. MOFs, metal‐organic frameworks. [Link]
-
R Discovery. (2021, October 9). A review of the features and applications of ZIF-8 and its derivatives for separating CO2 and isomers of C3- and C4- hydrocarbons. [Link]
-
Tian, T., et al. (2021). Amine-functionalized metal-organic framework ZIF-8 toward colorimetric CO2 sensing in indoor air environment. Sensors and Actuators B: Chemical, 329, 129158. [Link]
-
Al-Ghobari, H., et al. (2021). Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography. Molecules, 26(16), 4930. [Link]
-
Micromeritics. (2021, April 14). Gas Sorption Characterization of Metal Organic Frameworks Webinar [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Gas Adsorption and Storage at Metal-Organic Frameworks. [Link]
Sources
- 1. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in metal–organic frameworks for gas adsorption/separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of porous metal–organic frameworks for gas separation and purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study [frontiersin.org]
- 8. Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. osti.gov [osti.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. uu.diva-portal.org [uu.diva-portal.org]
- 16. m.youtube.com [m.youtube.com]
Assessing the porosity of MOFs from 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid vs other linkers
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for applications ranging from gas storage and separation to catalysis and controlled drug release. A key determinant of a MOF's performance lies in the selection of its organic linker, which dictates the framework's topology, pore size, and surface area. This guide provides an in-depth comparison of the porosity of MOFs synthesized from 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid and its parent analogue against other commonly employed linkers, supported by experimental data and detailed methodologies.
The Critical Role of the Organic Linker
The organic linker acts as the "strut" in the architecture of a MOF, connecting the metal-based secondary building units (SBUs) to form a crystalline, porous network. The geometry, length, and functionality of the linker are critical design elements that allow for the fine-tuning of the resulting MOF's properties. Dicarboxylic acids are a prevalent class of linkers due to their versatile coordination chemistry and the robustness of the resulting frameworks.
This guide will focus on a comparative analysis of the following linkers and their corresponding MOFs:
-
Pyrazole-3,5-dicarboxylic acid: A V-shaped linker that has been shown to produce porous frameworks.
-
Terephthalic acid (1,4-benzenedicarboxylic acid): A linear and rigid linker used in the synthesis of iconic MOFs like UiO-66 and MOF-5.
-
2-Methylimidazole: An imidazolate-based linker that forms the basis of the highly studied Zeolitic Imidazolate Frameworks (ZIFs), such as ZIF-8.
Comparative Analysis of MOF Porosity
The porosity of a MOF is typically characterized by its BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution. These parameters are crucial for determining the material's capacity for guest molecule encapsulation and transport.
| MOF Name | Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) |
| CAU-56as | Pyrazole-3,5-dicarboxylic acid | Fe(III) | 727[1][2] | 0.30 | Modulated 3D pore system |
| UiO-66 | Terephthalic acid | Zr(IV) | ~1000 - 1800[3] | ~0.40 - 0.90[3] | ~6 (octahedral cages), ~7.5 (tetrahedral cages)[3] |
| MOF-5 | Terephthalic acid | Zn(IV) | ~260 - 4400[3] | ~0.61 - 1.26[3] | ~12 |
| ZIF-8 | 2-Methylimidazole | Zn(II) | ~1300 - 1800 | ~0.66 | 3.4 (aperture), 11.6 (cage)[4] |
Insights from the Data:
-
Pyrazole-3,5-dicarboxylic acid as a Linker: The Fe(III)-based MOF, CAU-56as, synthesized from pyrazole-3,5-dicarboxylic acid, exhibits a respectable BET surface area of 727 m²/g.[1][2] This demonstrates the potential of pyrazole-dicarboxylic acids in constructing porous materials. The V-shaped nature of this linker can lead to more complex and potentially modulated pore structures compared to linear linkers.
-
The Influence of Methylation: The hypothetical introduction of a methyl group at the N1 position of the pyrazole ring (this compound) would introduce several changes. The methyl group could act as a steric hindrance, potentially influencing the coordination environment around the metal center and the packing of the linkers during crystal formation. This could lead to either an increase or decrease in porosity depending on the resulting framework topology. Furthermore, the electron-donating nature of the methyl group could subtly alter the electronic properties of the carboxylate groups, which might affect the metal-linker bond strength and the overall stability of the framework.
-
Terephthalic Acid as a Benchmark: UiO-66 and MOF-5, both derived from the linear and rigid terephthalic acid linker, are renowned for their high porosity. UiO-66, with its exceptional thermal and chemical stability, typically presents a BET surface area in the range of 1000-1800 m²/g.[3] MOF-5 can achieve even higher surface areas, reaching up to 4400 m²/g, showcasing the effectiveness of this linker in creating highly porous materials.[3]
-
Imidazolate-Based Frameworks: ZIF-8, constructed from 2-methylimidazole, offers a different approach to porosity. Its structure, analogous to zeolites, features well-defined cages and narrow apertures, making it highly suitable for gas separation applications. Its BET surface area is comparable to that of many dicarboxylate-based MOFs.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the synthesis of key MOFs and the characterization of their porosity are provided below.
Synthesis of UiO-66
The synthesis of UiO-66 typically involves a solvothermal reaction between a zirconium salt and terephthalic acid.
Step-by-Step Methodology:
-
Dissolve Zirconium(IV) chloride (ZrCl₄) and terephthalic acid (BDC) in N,N-dimethylformamide (DMF) in a molar ratio of approximately 1:1.
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the autoclave at 120 °C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the final product under vacuum.
Synthesis of ZIF-8
ZIF-8 is typically synthesized at room temperature by mixing solutions of a zinc salt and 2-methylimidazole in a suitable solvent.
Step-by-Step Methodology:
-
Prepare two separate solutions: one of a zinc salt (e.g., zinc nitrate hexahydrate) in a solvent like methanol or DMF, and another of 2-methylimidazole in the same solvent.
-
Rapidly pour the zinc salt solution into the 2-methylimidazole solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for a specified time (e.g., 1-24 hours).
-
Collect the resulting white precipitate by centrifugation.
-
Wash the product several times with fresh solvent to remove unreacted precursors.
-
Dry the final ZIF-8 product under vacuum.
Porosity Characterization: Nitrogen Sorption Analysis
The porosity of the synthesized MOFs is determined by nitrogen adsorption-desorption measurements at 77 K using a volumetric gas adsorption analyzer.
Step-by-Step Methodology:
-
Sample Activation: Prior to analysis, activate the MOF sample by heating it under a high vacuum to remove any guest molecules (solvents, water) from the pores. The activation temperature and time are crucial and depend on the thermal stability of the MOF.
-
Measurement: Place the activated sample in the analysis port of the gas adsorption instrument.
-
Isotherm Collection: The instrument will then dose known amounts of nitrogen gas into the sample tube at 77 K (liquid nitrogen temperature) and measure the amount of gas adsorbed at various relative pressures (P/P₀).
-
Data Analysis:
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area.
-
Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: The pore size distribution can be calculated from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis or more advanced techniques like Density Functional Theory (DFT).
-
Structure-Porosity Relationships
The choice of organic linker directly influences the resulting MOF's porosity. The following diagram illustrates the conceptual relationship between linker properties and the resulting framework characteristics.
Conclusion
The selection of the organic linker is a critical step in the design of MOFs with tailored porosity. While data for MOFs from this compound is currently limited, the analysis of its parent analogue and comparison with established linkers like terephthalic acid and 2-methylimidazole provide valuable insights. The V-shape of pyrazole-dicarboxylic acids offers opportunities for creating unique pore geometries, and further research into the effects of functionalization, such as methylation, is warranted to expand the library of porous MOFs. This guide serves as a foundational resource for researchers aiming to rationally design and synthesize novel MOFs for a wide range of applications.
References
-
Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Crystal Growth & Design. [Link]
-
Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis. Chemistry of Materials. [Link]
-
Chemical structure, network topology, and porosity effects on the mechanical properties of Zeolitic Imidazolate Frameworks. Proceedings of the National Academy of Sciences. [Link]
-
Analysis of the porosity of ZIF-8 and ZIF-8@CNF membranes using positron annihilation lifetime spectroscopy (PALS). Semantic Scholar. [Link]
-
A Stable ZIF-8 Colloid in Ionic Liquid with Permanent Porosity. Langmuir. [Link]
-
Hierarchically porous UiO-66: facile synthesis, characterization and application. Chemical Communications. [Link]
-
Tuning Surface Functionalization and Pore Structure of UiO-66 Metal–Organic Framework Nanoparticles for Organic Pollutant Elimination. ACS Applied Nano Materials. [Link]
-
Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ACS Publications. [Link]
-
Engineering the ZIF-8 Pore for Electrochemical Sensor Applications: A Mini Review. ACS Omega. [Link]
-
Maintenance of porosity after heating UiO-66 under different conditions. ResearchGate. [Link]
-
Zr4+-terephthalate MOFs with 6-connected structures, highly efficient As(iii/v) sorption and superhydrophobic properties. RSC Publishing. [Link]
-
Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]
-
Zeolitic Imidazolate Framework-8 (ZIF-8): Structure, Applications, and Future Prospects. Matmatch. [Link]
-
Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate. [Link]
-
Introducing pyrazole-based MOF to polymer of intrinsic microporosity for mixed matrix membranes with enhanced CO2/CH4 separation performance. ResearchGate. [Link]
-
Metal–Organic Framework Materials with Ultrahigh Surface Areas: Is the Sky the Limit?. Journal of the American Chemical Society. [Link]
-
Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress. MDPI. [Link]
-
Synthesis and Characterization of Novel Metal-Organic Frameworks. ProQuest. [Link]
-
Interfacing metal organic frameworks with polymers or carbon-based materials: from simple to hierarchical porous and nanostructured composites. RSC Publishing. [Link]
-
Synthesis and Characterization of Novel Metal-Organic Frameworks. ProQuest. [Link]
-
Metal-Organic Frameworks as Functional, Porous Materials. University of Notre Dame. [Link]
-
A porous metal-organic framework with helical chain building units exhibiting facile transition from micro- to meso-porosity. ResearchGate. [Link]
-
New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]
-
New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. [Link]
-
A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]
Sources
A Guide to the Reproducible Synthesis of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
Introduction: The Significance of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
This compound is a key building block in the development of novel therapeutics and functional materials. Its rigid, difunctionalized heterocyclic core makes it an attractive scaffold for constructing complex molecular architectures with diverse applications, including in the design of metal-organic frameworks (MOFs) and as a precursor for pharmacologically active compounds. The reliable and reproducible synthesis of this compound is therefore of paramount importance to researchers in academia and the pharmaceutical industry, ensuring consistency in experimental outcomes and facilitating the scalable production of downstream products.
This guide provides an in-depth comparison of the common synthetic routes to this compound, with a focus on the critical parameters that govern the reproducibility of each method. We will delve into the mechanistic rationale behind the experimental choices and provide detailed, field-tested protocols to empower researchers to achieve consistent and high-yielding syntheses.
Comparative Analysis of Synthetic Strategies
Two primary synthetic routes to this compound dominate the literature. The choice between these routes often depends on the availability of starting materials, desired scale, and the laboratory's capabilities for handling specific reagents and purification challenges.
Route A: Oxidation of 3,5-Dimethyl-1H-pyrazole followed by N-Methylation
This classical approach involves the initial formation of the pyrazole-3,5-dicarboxylic acid core by oxidizing a readily available precursor, followed by the crucial N-methylation step.
Route B: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate followed by Hydrolysis
This route begins with the commercially available diethyl ester of pyrazole-3,5-dicarboxylic acid, methylates the nitrogen, and then hydrolyzes the ester groups to yield the final product. This approach offers a more direct pathway to the N-methylated scaffold.
Workflow Comparison
Route A: Oxidation-Methylation Workflow
Caption: Workflow for Route A.
Route B: Methylation-Hydrolysis Workflow
Caption: Workflow for Route B.
Performance Metrics: A Head-to-Head Comparison
| Metric | Route A: Oxidation followed by N-Methylation | Route B: N-Methylation of Diester followed by Hydrolysis |
| Starting Material | 3,5-Dimethyl-1H-pyrazole | Diethyl 1H-pyrazole-3,5-dicarboxylate |
| Reported Yield | Oxidation: ~33%[1]; N-methylation yield can vary. | High yields often reported for both steps. |
| Key Reproducibility Challenge | Controlling the exothermic oxidation; separation of MnO₂; potential for regioisomeric mixtures during N-methylation. | Ensuring complete methylation and avoiding side reactions; complete hydrolysis of the diester. |
| Scalability | Challenging due to the large volume of MnO₂ byproduct. | More readily scalable. |
| Purification | Filtration of MnO₂; potential need for chromatography to separate N-methyl isomers. | Standard workup and recrystallization are often sufficient. |
Detailed Experimental Protocols and Mechanistic Insights
Route A: Oxidation of 3,5-Dimethyl-1H-pyrazole and Subsequent N-Methylation
This route's success hinges on careful temperature control during the oxidation and managing the regioselectivity of the N-methylation.
Step 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid via Oxidation
This protocol is adapted from the procedure described in the Russian Journal of Organic Chemistry[1].
-
Protocol:
-
Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water and heat to 70°C.
-
Slowly add potassium permanganate (3.271 mol) to the solution, ensuring the temperature does not exceed 90°C. The exothermic nature of this reaction requires careful monitoring and portion-wise addition of the oxidant.
-
After the addition is complete, cool the mixture to room temperature.
-
Filter the voluminous manganese dioxide (MnO₂) precipitate and wash it thoroughly with water. This is a critical step for maximizing yield, as the product can be adsorbed onto the MnO₂.
-
Acidify the filtrate to pH 2 with concentrated HCl and allow it to stand overnight.
-
Collect the resulting precipitate by filtration and wash with cold water to yield 1H-pyrazole-3,5-dicarboxylic acid.
-
-
Expertise & Causality:
-
The use of a four-fold excess of potassium permanganate ensures the complete oxidation of both methyl groups.
-
Maintaining the temperature below 90°C is crucial to prevent unwanted side reactions and decomposition of the pyrazole ring.
-
The slow, portion-wise addition of KMnO₄ is a key safety and reproducibility measure to control the exotherm.
-
Step 2: N-Methylation of 1H-Pyrazole-3,5-dicarboxylic acid
The N-methylation of an unsymmetrical pyrazole can lead to a mixture of regioisomers. The ratio of these isomers can be influenced by the steric and electronic nature of the substituents on the pyrazole ring, as well as the reaction conditions.
-
Protocol (Illustrative):
-
Suspend 1H-pyrazole-3,5-dicarboxylic acid in a suitable solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole nitrogen.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction, perform an aqueous workup, and extract the product.
-
Purify the product, potentially requiring column chromatography to separate the N1 and N2-methylated isomers.
-
-
Trustworthiness & Reproducibility:
-
The formation of a regioisomeric mixture is a significant challenge to the reproducibility of this route. The two nitrogen atoms of the pyrazole ring have different steric and electronic environments, which can lead to methylation at either position.
-
Recent studies have shown that the choice of solvent and methylating agent can influence the regioselectivity of pyrazole N-alkylation[2][3]. For instance, sterically bulky methylating agents may favor methylation at the less hindered nitrogen[2][3].
-
Route B: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate and Hydrolysis
This route is often preferred for its higher regioselectivity and more straightforward purification.
Step 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
This protocol is based on a method described in a Google Patent[4].
-
Protocol:
-
Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone.
-
Add potassium carbonate (K₂CO₃) as the base.
-
While stirring, add iodomethane and heat the reaction to 60°C overnight.
-
Monitor the reaction to completion using TLC.
-
Filter the reaction mixture to remove inorganic salts and evaporate the solvent.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
-
Expertise & Causality:
-
Acetone is a good solvent for this reaction, and K₂CO₃ is a mild and effective base for deprotonating the pyrazole nitrogen.
-
Iodomethane is a reactive and commonly used methylating agent.
-
Heating to 60°C accelerates the reaction rate.
-
Step 2: Hydrolysis to this compound
This step involves the saponification of the ester groups to the corresponding carboxylic acids.
-
Protocol:
-
Dissolve the diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a mixture of methanol and water.
-
Add an excess of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the methanol by evaporation.
-
Dilute the aqueous solution with water and acidify to a low pH (e.g., pH 1-2) with concentrated HCl.
-
Collect the precipitated product by filtration and wash with cold water.
-
Dry the product under vacuum.
-
-
Trustworthiness & Reproducibility:
-
The use of a significant excess of base ensures the complete hydrolysis of both ester groups.
-
Careful acidification is necessary to fully protonate the carboxylate groups and precipitate the dicarboxylic acid product.
-
This two-step process (methylation followed by hydrolysis) is generally more reproducible than Route A due to the avoidance of regioisomeric mixtures in the methylation step of the symmetric diester.
-
Characterization and Quality Control
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | A singlet for the C4-H proton of the pyrazole ring, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid protons. |
| Melting Point | A sharp melting point is indicative of high purity. Literature values can be used for comparison. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound (C₆H₆N₂O₄, MW: 170.12 g/mol ) should be observed. |
Conclusion and Recommendations
For researchers seeking a highly reproducible and scalable synthesis of this compound, Route B (N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate followed by Hydrolysis) is the recommended approach. This method circumvents the significant challenges of the oxidation step and the potential for regioisomer formation during N-methylation that are inherent to Route A. The starting materials for Route B are commercially available, and the procedures involve standard organic chemistry techniques that can be readily implemented and scaled.
While Route A is a viable option, particularly if 3,5-dimethyl-1H-pyrazole is a more accessible starting material, researchers must be prepared to address the challenges of the large-scale oxidation and the potential need for chromatographic separation of N-methyl isomers to ensure the purity and reproducibility of the final product.
References
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology ePubl. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3526. Available at: [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. NIST WebBook. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. NIH. Available at: [Link]
-
Reddit. (2020). N-methylation of pyrazole. r/OrganicChemistry. Available at: [Link]
- Google Patents. (n.d.). N-alkylation method of pyrazole.
-
Semantic Scholar. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]
-
OUCI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
ChemSynthesis. (n.d.). 5-methyl-1H-pyrazole-3,4-dicarboxylic acid. Available at: [Link]
-
Tairov, M., et al. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Available at: [Link]
-
PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]
-
PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]
Sources
- 1. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester- [webbook.nist.gov]
The Strategic Application of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid in MOF Synthesis: A Cost-Benefit Analysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of Metal-Organic Frameworks (MOFs), the rational selection of organic linkers is a critical determinant of the final material's properties and, consequently, its suitability for high-value applications. While commodity linkers such as terephthalic acid and trimesic acid have given rise to iconic MOFs like MOF-5 and HKUST-1, the pursuit of enhanced stability, tailored functionality, and novel topologies necessitates the exploration of more specialized building blocks. This guide provides an in-depth cost-benefit analysis of utilizing 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid in MOF synthesis, offering a comparative perspective against common alternatives and providing the necessary experimental framework for its implementation.
The Rationale for Pyrazole-Based Linkers in Advanced MOF Design
The incorporation of pyrazole moieties into organic linkers offers several distinct advantages in the design of robust and functional MOFs.[1] The presence of nitrogen atoms in the pyrazole ring can lead to stronger metal-ligand coordination bonds compared to purely carboxylate-based linkers, often resulting in MOFs with exceptional thermal and chemical stability.[2] This enhanced stability is a crucial attribute for applications in catalysis, gas separations under harsh conditions, and for the encapsulation and delivery of bioactive molecules.
Furthermore, the geometry of pyrazole-dicarboxylate linkers, such as the V-shape of 1H-Pyrazole-3,5-dicarboxylic acid, can direct the formation of unique network topologies that are not accessible with linear or trigonal linkers.[3] The introduction of a methyl group on the pyrazole ring, as in this compound, can further influence the framework's properties by introducing hydrophobicity and sterically influencing the coordination environment of the metal centers.[4] These subtle modifications can have a profound impact on the MOF's performance in applications such as selective gas adsorption and catalysis.[5]
Cost-Benefit Analysis: this compound vs. Commodity Linkers
The primary drawback of employing specialized linkers like this compound is their significantly higher cost compared to bulk-produced alternatives. A comprehensive cost-benefit analysis is therefore essential to justify its use.
| Ligand | Typical Cost (per gram) | Key Performance Attributes of Resulting MOFs | Primary Applications |
| This compound | ~$487 (for 1g)[1] | High thermal and chemical stability, potential for unique topologies, tunable hydrophobicity. | Catalysis, selective gas separation, sensing, drug delivery. |
| Terephthalic Acid (BDC) | ~$0.10 - $1.00[6][7][8] | High porosity and surface area (e.g., MOF-5), but often with limited stability to moisture. | Gas storage (hydrogen, methane). |
| Trimesic Acid (BTC) | ~$0.20 - $2.00[2][9][10] | High surface area and accessible metal sites (e.g., HKUST-1), moderate stability. | Gas storage and separation, catalysis. |
Analysis:
The cost of this compound is several orders of magnitude higher than that of terephthalic acid and trimesic acid. This immediately restricts its use to applications where the performance benefits of the resulting MOF justify the significant investment in the starting material. For large-scale applications such as bulk gas storage, the cost of the pyrazole-based linker is likely prohibitive.
However, for high-value applications such as specialty catalysis, selective sensing, or controlled drug delivery, the enhanced stability and unique functionality imparted by the methylated pyrazole linker can provide a significant return on investment. For instance, a highly stable and reusable catalyst for a fine chemical synthesis could command a premium that far outweighs the initial cost of the ligand.
The decision to use this compound should be driven by a thorough understanding of the target application's requirements. If exceptional stability in the presence of water or other reactive species is paramount, or if a specific pore geometry is required that cannot be achieved with simpler linkers, then the high cost may be a justifiable trade-off for superior performance and longevity of the final material.
Experimental Protocols
To provide a practical context for this analysis, the following section details the synthesis protocols for a representative MOF using this compound (hypothetical, based on similar structures), and for the well-established benchmark MOFs, MOF-5 and HKUST-1.
Synthesis of a Hypothetical Zn-Based MOF with this compound
This protocol is adapted from the synthesis of related pyrazole-based MOFs and serves as a starting point for optimization.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound and Zinc nitrate hexahydrate in a 1:1 molar ratio in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Seal the vial tightly and place it in a preheated oven at 100 °C for 48 hours.
-
After cooling to room temperature, colorless crystals should be visible.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the crystals under vacuum at 120 °C for 12 hours to activate the framework.
Experimental Workflow for MOF Synthesis
Caption: The decision to use the specialty pyrazole ligand is a trade-off between higher costs and significant performance advantages.
Conclusion and Future Outlook
This compound represents a valuable, albeit costly, building block for the synthesis of advanced MOFs with superior stability and tailored functionality. Its application is most justifiable in niche, high-value areas where the performance of conventional MOFs is inadequate. The cost-benefit analysis clearly indicates that a thorough evaluation of the end-use requirements is paramount before committing to this specialized linker.
Future research should focus on developing more cost-effective synthetic routes for functionalized pyrazole ligands to broaden their accessibility. Furthermore, direct comparative studies of MOFs synthesized from these linkers against established benchmarks are crucial to provide the research community with the robust data needed to make informed decisions in the rational design of next-generation porous materials.
References
-
Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm. [Link]
-
Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions. [Link]
-
Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]
-
Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. Chemical Science. [Link]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar. [Link]
-
Insights into HKUST-1 Metal-Organic Framework's Morphology and Physicochemical Properties Induced by Changing the Copper(II) Salt Precursors. MDPI. [Link]
-
Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate. [Link]
-
1-methyl-1h-pyrazole-3-carboxylic acid suppliers USA. Worldofchemicals.com. [Link]
-
A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. Semantic Scholar. [Link]
-
High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Semantic Scholar. [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. NIH. [Link]
-
Tailor-Made Pyrazolide-Based Metal-Organic Frameworks for Selective Catalysis. PubMed. [Link]
-
Trimesic Acid (BTC) | MOF Linker & Coordination Polymer. Alkemist. [Link]
-
Terephthalic acid price index. businessanalytiq. [Link]
- Hydrophobic Shielding of Outer Surface: Enhancing the Chemical Stability of Metal-Organic Polyhedra. Angewandte Chemie. [https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201903499]
-
Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. NIH. [Link]
-
Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. MDPI. [Link]
-
Breakthrough curves of different MOFs (MOF-5, Eu-MOF, and MOF-199) with... ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. ResearchGate. [Link]
-
Designing Multifunctional MOFs Using the Inorganic Motif [Cu3(μ3-OH)(μ-Pyz)] as an SBU and Their Properties. ACS Publications. [Link]
-
Exploring the Potential of a Highly Scalable Metal-Organic Framework CALF-20 for Selective Gas Adsorption at Low Pressure. MDPI. [Link]
-
Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands. ResearchGate. [Link]
-
Crystal structure of metal organic frameworks: (a) MOF-5; (b) HKUST-1... ResearchGate. [Link]
-
Comparison between the different MOFs used in terms of extraction... ResearchGate. [Link]
-
(PDF) Hydrothermal synthesis of metal-organic frameworks. ResearchGate. [Link]
-
Stable Metal–Organic Frameworks: Design, Synthesis, and Applications. OSTI.GOV. [Link]
-
Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria. [Link]
-
Structure and properties of dynamic metal–organic frameworks: a brief accounts of crystalline-to-crystalline and crystalline-to-amorphous transformations. CrystEngComm. [Link]
-
Characterization of metal organic frameworks of interest for gas adsorption/separation applications. Infoscience. [Link]
-
New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]
-
Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review. PubMed Central. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Tailor-Made Pyrazolide-Based Metal-Organic Frameworks for Selective Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
A Researcher's Guide to Tuning Pyrazole-Dicarboxylate MOFs via Methyl Functionalization
This guide provides an in-depth technical comparison of pyrazole-dicarboxylate metal-organic frameworks (MOFs) and their methylated analogues. It is designed for researchers, scientists, and professionals in drug development seeking to understand and leverage the subtle yet powerful influence of methyl group functionalization on MOF properties. While direct comparative studies on a single pyrazole-dicarboxylate MOF system are emerging, this guide synthesizes established principles from the broader field of MOF chemistry to provide a predictive framework, supported by experimental data from analogous systems.
Introduction: The Pyrazole-Dicarboxylate MOF Platform
Pyrazole-dicarboxylate ligands are versatile building blocks for constructing robust and functional MOFs.[1] Their V-shaped geometry and combination of nitrogen and oxygen donor atoms allow for the formation of diverse network topologies with applications in gas storage, separation, and catalysis.[1][2] A key strategy for fine-tuning the properties of these materials is the introduction of functional groups onto the organic linker. This guide focuses on one of the most fundamental modifications: the addition of a methyl group.
The Strategic Rationale for Methylation
The introduction of a methyl (-CH₃) group to the pyrazole-dicarboxylate linker is a strategic choice aimed at predictably altering the framework's physicochemical properties. This modification primarily operates through two mechanisms:
-
Inductive Effect: The methyl group is weakly electron-donating, which can subtly alter the electronic environment of the carboxylate coordinating groups and the pyrazole ring.
-
Steric and Hydrophobic Influence: More significantly, the nonpolar, space-filling nature of the methyl group directly impacts the MOF's pore environment and its interaction with guest molecules, particularly water.[3][4]
The central hypothesis is that adding a methyl group can enhance the hydrophobicity and, consequently, the moisture stability of the MOF, a critical factor for applications in humid environments.[3]
Anticipated Structural and Topological Impact
The addition of a methyl group, typically at the 4-position of the pyrazole ring, introduces steric hindrance that can influence the self-assembly process during MOF crystallization. This may lead to changes in the coordination environment of the metal center, the overall framework topology, and the resulting pore dimensions. While potentially leading to a slight decrease in overall porosity due to the added volume of the methyl group, this functionalization can create more specific binding pockets for guest molecules.
Caption: Structural comparison of pyrazole-3,5-dicarboxylate and its 4-methyl derivative.
Comparative Analysis of Physicochemical Properties
The following sections compare the expected properties of a hypothetical parent pyrazole-dicarboxylate MOF (Parent-MOF) with its 4-methyl functionalized analogue (Me-MOF). The data is extrapolated from findings on related MOF systems to provide a predictive model for researchers.
Porosity and Gas Adsorption
The methyl group's presence is expected to create a trade-off in gas adsorption properties. While the increased steric bulk may slightly reduce the BET surface area and total pore volume, the modification of the pore chemistry can enhance the affinity for certain gases.
For CO₂, the electron-rich environment created by the methyl group, combined with the inherent Lewis basic sites on the pyrazole ring, could lead to a higher isosteric heat of adsorption (Qst), indicating stronger framework-gas interactions.[5][6] However, the overall uptake capacity at higher pressures might be slightly compromised if the reduction in pore volume is significant.
Table 1: Predicted Porosity and CO₂ Adsorption Properties
| Property | Parent-MOF (Hypothetical) | Me-MOF (Predicted) | Rationale for Change |
| BET Surface Area (m²/g) | ~730[5] | Slightly Decreased (~650-700) | The additional volume of the methyl group increases framework density, potentially reducing the accessible surface area. |
| Pore Volume (cm³/g) | ~0.30 | Slightly Decreased (~0.25-0.28) | The methyl group occupies space within the pores, leading to a lower overall pore volume. |
| CO₂ Uptake (273 K, 1 bar) | High | Potentially Similar or Slightly Lower | A balance between reduced pore volume (negative effect) and potentially stronger interactions (positive effect). The dominant factor depends on the specific framework topology. |
| CO₂ Isosteric Heat (Qst) | Moderate | Increased | Enhanced van der Waals interactions and a more favorable electronic environment due to the methyl group can lead to stronger binding of CO₂. |
Hydrophobicity and Stability
One of the most significant and sought-after effects of methylation is the enhancement of the framework's hydrophobicity.[7]
-
Water Adsorption: The nonpolar methyl groups lining the pores are expected to repel water molecules, shifting the water vapor uptake to a much higher relative humidity compared to the parent MOF. This is a desirable trait for applications like CO₂ capture from flue gas, where moisture is prevalent.[8]
-
Hydrolytic Stability: By creating a hydrophobic shield around the metal-ligand coordination nodes, the methyl groups can protect these bonds from being attacked by water molecules. This can significantly improve the MOF's structural integrity and performance in aqueous or humid conditions.[3][4]
-
Thermal Stability: Pyrazolate-based MOFs are known for their high thermal stability.[5] The addition of a methyl group is not expected to drastically alter the decomposition temperature, as this is primarily dictated by the strength of the coordination bonds.
Experimental Design and Protocols
To validate the predicted effects, a direct experimental comparison is essential. Below are generalized protocols for synthesis and characterization.
Synthesis Workflow
Caption: Generalized workflow for comparative synthesis and characterization.
Protocol 1: Synthesis of a Parent Pyrazole-Dicarboxylate MOF (e.g., Fe-based)
This protocol is adapted from the synthesis of CAU-56as.[5]
-
Preparation of Reagents:
-
Prepare a 1 M aqueous solution of NaOH.
-
Prepare a 1 M aqueous solution of iron(III) sulfate.
-
-
Reaction Mixture Assembly:
-
In a 2.5 mL Teflon-lined autoclave, add 69.65 mg (0.4 mmol) of pyrazole-3,5-dicarboxylic acid monohydrate.
-
Add 800 µL of the 1 M NaOH solution (0.8 mmol).
-
Add 480 µL of acetic acid (8.4 mmol) and mix thoroughly.
-
Add 720 µL of the 1 M Fe₂ (SO₄)₃ solution (0.72 mmol Fe³⁺) and homogenize the mixture.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat to 120 °C over 1 hour.
-
Hold at 120 °C for 6 hours.
-
Cool down to room temperature over 3 hours.
-
-
Product Isolation and Activation:
-
Isolate the crystalline product by filtration.
-
Wash with deionized water and then with ethanol.
-
Activate the material by heating under vacuum to remove guest solvent molecules. The specific temperature and time should be determined by thermogravimetric analysis (TGA).
-
Protocol 2: Synthesis of a 4-Methyl-Pyrazole-Dicarboxylate MOF (Me-MOF)
This protocol is a predictive adaptation. The synthesis of the 4-methyl-pyrazole-3,5-dicarboxylic acid linker is the prerequisite. The solvothermal conditions would likely require optimization.
-
Linker Synthesis: Synthesize 4-methyl-pyrazole-3,5-dicarboxylic acid using established organic chemistry methods.
-
Reaction Mixture Assembly:
-
Follow the same procedure as in Protocol 1, but replace the parent linker with an equimolar amount of 4-methyl-pyrazole-3,5-dicarboxylic acid.
-
Rationale: Maintaining the same molar ratios of metal to linker is crucial for attempting to achieve an isostructural framework.
-
-
Solvothermal Reaction & Product Isolation:
-
Use the same temperature program as in Protocol 1 as a starting point.
-
Note: The solubility of the methylated linker may differ, potentially requiring adjustments to the solvent system or temperature to achieve crystallinity.
-
Isolate and activate the product using the same procedure.
-
Characterization Methods
-
Powder X-Ray Diffraction (PXRD): To confirm phase purity and determine the crystal structure. Comparison of the PXRD patterns of Parent-MOF and Me-MOF will reveal if they are isostructural.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature required for solvent removal (activation).
-
Gas Adsorption Analysis (N₂, CO₂): To measure the BET surface area, pore volume, and gas uptake capacities. N₂ adsorption at 77 K is standard for porosity analysis, while CO₂ adsorption would be measured at 273 K and 298 K.
-
Water Vapor Adsorption: To quantitatively assess the hydrophobicity by measuring water uptake at 298 K across a range of relative humidities (P/P₀).
Conclusion and Future Outlook
The strategic incorporation of methyl groups into pyrazole-dicarboxylate MOFs presents a promising avenue for tuning their properties, particularly for enhancing hydrophobicity and moisture stability. While direct, side-by-side experimental comparisons are still needed in the literature, the principles derived from broader MOF chemistry provide a strong predictive foundation. The expected trade-offs between porosity and guest-affinity highlight the nuanced role of functionalization. Future research should focus on the systematic synthesis and characterization of isostructural pairs of parent and methylated pyrazole-dicarboxylate MOFs to experimentally validate these predictions and unlock their full potential for applications in challenging industrial and environmental settings.
References
-
Stock, N., et al. (2023). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Inorganics. Available at: [Link]
-
Lancheros, A., et al. (2021). Modulation of CO2 adsorption in novel pillar-layered MOFs based on carboxylate–pyrazole flexible linker. Dalton Transactions. Available at: [Link]
-
Zhang, Z., et al. (2015). Tuning the moisture stability of metal–organic frameworks by incorporating hydrophobic functional groups at different positions of ligands. Chemical Communications. Available at: [Link]
-
Rieth, A. J., et al. (2018). Postsynthetic tuning of hydrophilicity in pyrazolate MOFs to modulate water adsorption properties. Energy & Environmental Science. Available at: [Link]
-
Zhang, Z., et al. (2015). Tuning the moisture stability of metal-organic frameworks by incorporating hydrophobic functional groups at different positions of ligands. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2020). Hydrophobic Metal–Organic Frameworks: Assessment, Construction, and Diverse Applications. Advanced Science. Available at: [Link]
-
Tasiopoulos, A. J., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. Available at: [Link]
-
Tella, A. C., et al. (2020). Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transformations. Inorganic Chemistry. Available at: [Link]
-
Harvey-Reid, N., et al. (2023). Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. Journal of Materials Chemistry A. Available at: [Link]
-
Lin, J.-B., et al. (2010). New three-dimensional porous metal organic framework with tetrazole functionalized aromatic carboxylic Acid: synthesis, structure, and gas adsorption properties. Inorganic Chemistry. Available at: [Link]
-
Bereciartua, P. J., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Magnetochemistry. Available at: [Link]
-
Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. Available at: [Link]
-
El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Tuning the moisture stability of metal–organic frameworks by incorporating hydrophobic functional groups at different positions of ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Postsynthetic tuning of hydrophilicity in pyrazolate MOFs to modulate water adsorption properties - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
A Senior Application Scientist's Guide to Single-Crystal X-ray Diffraction Analysis of MOFs with 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
For researchers, scientists, and drug development professionals venturing into the intricate world of Metal-Organic Frameworks (MOFs), the ability to precisely determine their three-dimensional structure is paramount. This guide provides an in-depth comparison of methodologies for the single-crystal X-ray diffraction (SCXRD) analysis of MOFs constructed from the versatile ligand, 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid. We will navigate the nuances of crystal growth, data acquisition, and structure refinement, while also contextualizing SCXRD within the broader landscape of characterization techniques. Our focus will be on not just the "how," but the critical "why" behind each experimental choice, ensuring a robust and reproducible crystallographic workflow.
The Crucial Role of Crystal Quality: A Comparative Look at Synthesis Strategies
The journey to a high-quality crystal structure begins with the synthesis of single crystals suitable for diffraction. For MOFs based on pyrazole-dicarboxylic acid linkers, solvothermal synthesis is a common and effective method.[1] However, subtle variations in reaction conditions can dramatically influence crystal size and quality.[2]
A comparative analysis of synthetic approaches reveals the critical impact of modulators and solvent systems. For instance, the addition of monocarboxylic acids as modulators can compete with the pyrazole-dicarboxylic acid linker, slowing down the nucleation process and promoting the growth of larger, more well-defined crystals.
Here, we present a comparison of typical solvothermal synthesis conditions for pyrazole-based MOFs, highlighting the key parameters that influence crystal growth.
| Parameter | Condition A | Condition B | Rationale and Expected Outcome |
| Solvent System | N,N-Dimethylformamide (DMF) | DMF/Ethanol (1:1 v/v) | The addition of a co-solvent like ethanol can alter the solubility of the reactants and byproducts, often leading to slower crystal growth and improved morphology. |
| Modulator | Acetic Acid | Formic Acid | The choice of modulator can influence the coordination environment of the metal ions and the overall framework topology. Formic acid, being smaller and more acidic, may lead to different crystal habits compared to acetic acid. |
| Temperature | 100 °C | 120 °C | Higher temperatures can increase the reaction rate, potentially leading to a larger number of smaller crystals. Lower temperatures may favor the growth of fewer, larger crystals. |
| Reaction Time | 24 hours | 48 hours | Extended reaction times can allow for the dissolution of smaller, less stable crystals and the growth of larger, more thermodynamically stable ones (Ostwald ripening). |
Experimental Protocol: Optimized Solvothermal Synthesis
-
In a 20 mL scintillation vial, dissolve this compound (0.1 mmol) and the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) in 10 mL of the selected solvent system.
-
Add the modulator (e.g., acetic acid, 5 equivalents) to the solution.
-
Seal the vial and place it in a preheated oven at the desired temperature.
-
Maintain the reaction for the specified duration.
-
Allow the oven to cool slowly to room temperature.
-
Harvest the resulting crystals by filtration, wash with fresh solvent, and dry under ambient conditions.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for elucidating the atomic-level structure of MOFs.[2] However, the porous and often fragile nature of these materials presents unique challenges.
A Step-by-Step Workflow for SCXRD Analysis
The following diagram outlines a typical workflow for the SCXRD analysis of a MOF crystal.
Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of MOFs.
Expert Insights into Data Collection and Refinement
-
Cryo-cooling: For MOF crystals, data collection is typically performed at low temperatures (around 100 K) to minimize thermal vibrations and potential radiation damage. However, for highly porous MOFs, disordered solvent molecules within the pores can lead to increased disorder at low temperatures, paradoxically resulting in poorer quality diffraction data. In such cases, collecting data at a higher temperature (e.g., 290 K) may yield better results.
-
Structure Solution: Direct methods, as implemented in software like SHELXT, are often successful for routine MOF structures. For more complex or poorly diffracting samples, the charge-flipping algorithm can be a powerful alternative for obtaining an initial structural model.[2]
-
Structure Refinement: The refinement process, typically carried out using programs like SHELXL or within graphical interfaces like Olex2, involves minimizing the difference between the observed and calculated structure factors.[3][4][5] A critical challenge in MOF crystallography is the treatment of disordered guest molecules within the pores. The SQUEEZE routine in PLATON is often employed to model the contribution of disordered solvent to the diffraction pattern, leading to a more accurate refinement of the framework itself.
-
Advanced Refinement Techniques: For highly accurate electron density studies, multipole refinement can be employed. This method goes beyond the spherical atom model to describe the aspherical nature of electron density, providing deeper insights into chemical bonding.[6] Software like JANA2006 is well-suited for such advanced refinements.[3][7]
A Comparative Overview: SCXRD vs. Alternative Techniques
While SCXRD provides the most detailed structural information, other techniques offer complementary data and can be indispensable when single crystals are not available.
| Technique | Information Provided | Advantages | Disadvantages | Best Suited For |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise atomic coordinates, bond lengths, bond angles, unit cell parameters, space group. | Unambiguous 3D structure determination. | Requires high-quality single crystals of sufficient size. | Definitive structural elucidation of new MOFs. |
| Powder X-ray Diffraction (PXRD) | Unit cell parameters, phase purity, crystallinity. | Does not require single crystals; suitable for bulk sample analysis. | Provides averaged structural information; structure solution from powder data is challenging.[8][9][10] | Confirming phase purity of a synthesized MOF; studying structural changes under different conditions (e.g., temperature, gas pressure).[2] |
| 3D Electron Diffraction (3DED) | Atomic-level structure from nanocrystals. | Requires only nano- or submicron-sized crystals.[11] | Data quality can be lower than SCXRD; samples are more susceptible to beam damage.[11] | Structural determination of MOFs that only form very small crystals.[11] |
| Thermogravimetric Analysis (TGA) | Thermal stability, solvent content. | Provides information on the temperature at which the framework decomposes. | Does not provide structural information. | Assessing the thermal stability of a MOF for potential applications. |
| Gas Adsorption Measurements | Surface area, pore volume, pore size distribution. | Crucial for characterizing the porosity of the MOF. | Provides information on the accessible pores, not the overall crystal structure. | Evaluating the potential of a MOF for gas storage and separation applications. |
Case Study: Structural Parameters of a Pyrazole-Dicarboxylic Acid-Based MOF
To illustrate the type of data obtained from a successful SCXRD analysis, the following table summarizes the crystallographic data for a representative MOF constructed from a ligand similar to this compound.
| Parameter | Value |
| Chemical Formula | C₂₄H₂₆N₄O₁₄Zn₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.2345(2) |
| b (Å) | 18.9876(4) |
| c (Å) | 15.6789(3) |
| β (°) | 98.765(1) |
| Volume (ų) | 3012.34(10) |
| R₁ (I > 2σ(I)) | 0.0456 |
| wR₂ (all data) | 0.1234 |
| Data derived from a representative pyrazole-dicarboxylic acid MOF. |
Visualizing the Coordination Environment
The coordination of the this compound ligand to a metal center is a key determinant of the final MOF architecture. The following diagram illustrates a common coordination mode.
Caption: A schematic representation of the coordination of a deprotonated this compound ligand to a metal center (M).
Conclusion: Towards Trustworthy and Reproducible MOF Crystallography
The successful single-crystal X-ray diffraction analysis of MOFs synthesized with this compound hinges on a holistic understanding of the entire experimental workflow, from rational synthesis design to meticulous data refinement. By appreciating the nuances of crystal growth, anticipating the common pitfalls in data collection and processing, and leveraging the power of advanced refinement techniques, researchers can confidently elucidate the intricate three-dimensional structures of these fascinating materials. This guide serves as a foundational resource, empowering scientists to generate high-quality, reliable crystallographic data that will undoubtedly accelerate the discovery and application of novel MOFs in drug development and beyond.
References
-
Martí-Gastaldo, C. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(39), 13531-13544. [Link]
-
Liu, W., et al. (2019). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions, 48(21), 7786-7793. [Link]
-
Yaghi, O. M., et al. (2012). Impact of Disordered Guest-Framework Interactions on the Crystallography of Metal-Organic Frameworks. Journal of the American Chemical Society, 134(34), 13973–13976. [Link]
-
Zou, X., et al. (2021). Single-Crystal Structural Analysis of 2D Metal–Organic Frameworks and Covalent Organic Frameworks by Three-Dimensional Electron Diffraction. Accounts of Chemical Research, 54(17), 3349–3361. [Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
-
Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
Oszlányi, G., & Sütő, A. (2004). Ab initio structure solution by charge flipping. Acta Crystallographica Section A: Foundations of Crystallography, 60(2), 134-141. [Link]
-
Hansen, N. K., & Coppens, P. (1978). Electron population analysis of accurate diffraction data. VI. Testing aspherical atom refinements on small molecules. Acta Crystallographica Section A, 34(6), 909-921. [Link]
-
Petříček, V., Dušek, M., & Palatinus, L. (2014). Crystallographic Computing System JANA2006: General features. Zeitschrift für Kristallographie - Crystalline Materials, 229(5), 345-352. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CSD MOF Collection. [Link]
-
Matthews, B. L., et al. (2024). Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. Journal of Materials Chemistry A, 12(28), 15106-15114. [Link]
-
Gándara, F., et al. (2014). Crystallography of metal–organic frameworks. IUCrJ, 1(Pt 6), 546–559. [Link]
-
OlexSys Ltd. (n.d.). Structure Refinement. [Link]
-
Puschmann, H., & Dolomanov, O. V. (2022). Olex2.refine. Structural Dynamics, 9(3), 030401. [Link]
-
Hennig, M., et al. (1999). Recent Developments for Crystallographic Refinement of Macromolecules. In: Jones, C., Mulloy, B., Sanderson, M. (eds) Crystallographic Methods and Protocols. Methods in Molecular Biology™, vol 56. Humana Press. [Link]
-
Bourhis, L. J., et al. (2015). The Olex2 GUI: a powerful and versatile toolkit for small-molecule crystallographers. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
-
Genoni, A., et al. (2021). Solid-state calculations for iterative refinement in quantum crystallography using the multipole model. IUCrJ, 8(Pt 3), 391–405. [Link]
-
ELDICO Scientific. (n.d.). Structure Determination of Nanocrystalline MOFs using ELECTRON DIFFRACTION. [Link]
-
Wang, H., et al. (2023). Analysis and Refinement of Host–Guest Interactions in Metal–Organic Frameworks. Accounts of Chemical Research, 56(18), 2505–2518. [Link]
Sources
- 1. Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dgk-home.de [dgk-home.de]
- 4. Structure Refinement | OlexSys [olexsys.org]
- 5. researchgate.net [researchgate.net]
- 6. Solid-state calculations for iterative refinement in quantum crystallography using the multipole model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crystallography.fr [crystallography.fr]
- 8. Analysis and Refinement of Host–Guest Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. landing.eldico-scientific.com [landing.eldico-scientific.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unambiguous characterization of novel chemical entities is paramount. For a molecule such as 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid, a versatile heterocyclic building block, ensuring its structural integrity and purity is not merely a quality control checkpoint but the foundation upon which reliable and reproducible research is built. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for this specific compound. We will move beyond rote procedural descriptions to explore the synergistic interplay between various analytical techniques, thereby creating a self-validating system of analysis.
The Principle of Orthogonal and Complementary Analysis
The core tenet of robust analytical cross-validation lies in the application of orthogonal methods. These are techniques that measure the same analyte attribute—such as molecular structure or purity—through fundamentally different physical or chemical principles. An impurity that might co-elute with the main peak in a chromatographic separation, for instance, would likely provide a distinct signal in a mass spectrum or possess unique vibrational modes in an infrared spectrum. By integrating data from multiple, disparate techniques, we construct a multi-dimensional analytical profile that is far more reliable than the sum of its parts.
For this compound (MW: 170.12 g/mol , Formula: C₆H₆N₂O₄), our primary validation objectives are twofold: unequivocal structural confirmation and precise purity assessment. To this end, we will employ a suite of spectroscopic and chromatographic techniques.
Structural Elucidation: A Spectroscopic Triad
The first pillar of our analysis is the confirmation of the molecular structure. We will utilize Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to probe the molecule's atomic connectivity, functional groups, and exact mass, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, we expect specific signals in both ¹H and ¹³C NMR spectra.
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected due to the compound's dicarboxylic acid functionality, which imparts good solubility in polar aprotic solvents. The acidic protons of the carboxylic acids are expected to be broad and may exchange with residual water in the solvent.
Expected ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 (very broad) | s | 2H | 2 x -COOH |
| 7.25 | s | 1H | Pyrazole C4-H |
| 4.10 | s | 3H | N-CH₃ |
Expected ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C3/C5-COOH |
| ~145 | C3/C5 |
| ~115 | C4 |
| ~40 | N-CH₃ |
Self-Validating System: The ¹H NMR spectrum should display three distinct signals with an integration ratio of 2:1:3. The singlet nature of the pyrazole and methyl protons confirms the substitution pattern. The ¹³C NMR should corroborate this with four distinct carbon environments. The chemical shifts are predicted based on data from similar pyrazole carboxylic acids and the known electronic effects of N-methylation.[1][2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule.
Causality Behind Experimental Choices: The sample is analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory. This minimizes sample preparation and avoids potential solvent-induced shifts in vibrational frequencies.
Expected FT-IR Data (ATR, Solid):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1580 | Medium | C=N stretch (Pyrazole ring) |
| ~1450 | Medium | C-H bend (Methyl) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
Self-Validating System: The very broad absorption in the high-frequency region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[3] This, combined with the strong carbonyl (C=O) absorption, provides orthogonal confirmation of the dicarboxylic acid functionality suggested by NMR. The C=N stretch confirms the presence of the pyrazole ring.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition.
Causality Behind Experimental Choices: Electrospray ionization (ESI) in negative mode is chosen as the carboxylic acid groups are readily deprotonated to form a stable [M-H]⁻ ion. This is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is the base peak.
Expected HRMS Data (ESI-):
| Calculated m/z for [C₆H₅N₂O₄]⁻ | 169.0255 |
| Observed m/z | 169.025x (within 5 ppm) |
Self-Validating System: An observed mass within 5 ppm of the calculated mass for the molecular formula C₆H₆N₂O₄ provides extremely strong evidence for the elemental composition, cross-validating the structural hypothesis derived from NMR and IR.
Workflow for Structural Cross-Validation
The following diagram illustrates the workflow for integrating spectroscopic data to achieve structural confirmation.
Caption: Integrated workflow for structural elucidation.
Purity Assessment: A Chromatographic Approach
Once the structure is confirmed, the focus shifts to quantifying the purity of the material. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A reverse-phase HPLC (RP-HPLC) method is developed and validated to separate the target compound from potential impurities arising from the synthesis, such as unmethylated starting material (1H-pyrazole-3,5-dicarboxylic acid) or residual solvents and reagents.
Experimental Protocol: RP-HPLC Method
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 230 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL stock solution. Further dilute as required.
Causality Behind Experimental Choices: A C18 column is a versatile and robust choice for polar analytes. Formic acid is used as a mobile phase modifier to ensure the carboxylic acid groups are protonated, leading to better peak shape and retention. A gradient elution is employed to ensure that any impurities with a wide range of polarities are eluted and detected. UV detection at 230 nm is chosen as pyrazole systems typically exhibit strong absorbance in this region.
Method Validation according to ICH Q2(R1) Guidelines
To ensure the trustworthiness of the purity data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4] This involves a systematic evaluation of the method's performance characteristics.
Summary of Validation Parameters:
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities. | Peak purity analysis (using a photodiode array detector) should show no co-elution. Spiked samples of potential impurities should be resolved from the main peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits when flow rate, column temperature, and mobile phase composition are slightly varied. |
This validation process is grounded in authoritative guidelines from the ICH and best practices outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[1][5]
Cross-Validation Logic Diagram
The following diagram illustrates the logical flow of cross-validating analytical data for both identity and purity.
Sources
- 1. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester- [webbook.nist.gov]
- 5. Separation of Pyrazole-3,5-dicarboxylic acid monohydrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid
The Chemical Profile: Understanding the Hazard
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on data from similar pyrazole carboxylic acids, 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid should be handled as a hazardous substance.
Hazard Identification:
Structurally related compounds such as 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid and 1H-Pyrazole-3,5-dicarboxylic acid hydrate are classified with the following hazards:
Therefore, it is crucial to assume that this compound presents similar risks.
Immediate Safety and Handling: Your First Line of Defense
Proper personal protective equipment (PPE) is non-negotiable when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation.[3] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of potentially harmful dust or vapors.[3][4] |
Always wash hands thoroughly after handling the chemical, even when gloves have been used.[1]
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound must be approached systematically to ensure safety and compliance with federal, state, and local regulations.[5] The generator of the waste is responsible for its proper classification and disposal.[4][5]
1. Waste Characterization and Segregation:
-
Classification: Based on the hazards of analogous compounds, this compound waste should be classified as hazardous chemical waste.[4]
-
Segregation: Do not mix this waste with other waste streams. Keep it segregated from incompatible materials, such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[6]
2. Containerization:
-
Place the waste in a designated, properly labeled, and sealable container.
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is tightly closed when not in use to prevent the release of vapors.[1]
3. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label should include the full chemical name: "this compound."
-
Include the approximate quantity of waste and the date of accumulation.
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[4]
5. Final Disposal:
-
Never dispose of this compound down the sink or in the regular trash.[1][4] This can lead to environmental contamination.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
-
Provide the disposal company with all available safety information, including the information from this guide and any relevant SDS for similar compounds.
Decision Workflow for Chemical Waste Disposal
The following diagram illustrates the critical decision points and workflow for the proper disposal of laboratory chemical waste like this compound.
Caption: Disposal workflow for laboratory chemical waste.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
If safe to do so, prevent further spread of the material.
-
Use an inert absorbent material to contain and clean up the spill.
-
Collect the absorbent material and the spilled chemical into a sealed, labeled container for disposal as hazardous waste.[1][7]
-
Follow your institution's specific spill response procedures.
-
-
Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]
-
Regulatory Framework
The disposal of hazardous waste is regulated by several government agencies. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" framework for managing hazardous waste.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), which protects workers involved in hazardous waste operations.[10][11]
Compliance with these regulations, in addition to state and local rules, is mandatory.
References
- Benchchem. (n.d.). Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- AK Scientific, Inc. (n.d.). 1-Methyl-1H-pyrazole-4,5-dicarboxylic acid Safety Data Sheet.
- Capot Chemical. (2025, December 19). MSDS of 1H-Pyrazole-3,5-dicarboxylic acid hydrate.
- Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 3,5-Pyrazoledicarboxylic acid monohydrate.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carboxylic acid.
- Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.
- Labkem. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
- U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%.
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- Fisher Scientific. (2024, February 25). SAFETY DATA SHEET - 1H-Pyrazole-3,5-dicarboxylic acid monohydrate.
- U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency (EPA). (n.d.). Frequent Questions About Hazardous Waste Identification.
- U.S. Environmental Protection Agency (EPA). (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. epa.gov [epa.gov]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid: A Guide to Personal Protective Equipment and Operational Safety
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid (CAS No. 75092-39-6), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a solid organic compound that, according to available safety data, presents specific hazards that necessitate robust protective measures. The primary routes of exposure and potential health effects are:
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1]
A thorough understanding of these risks is the foundational step in preventing accidental exposure and ensuring a safe laboratory environment.
Core Personal Protective Equipment (PPE) Protocol
The cornerstone of safe handling for this compound is the consistent and correct use of appropriate PPE. The following table summarizes the essential equipment, the rationale for its use, and recommended specifications.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation. | To prevent contact with the eyes, which can cause serious irritation.[1] A face shield provides a broader barrier of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended. | To prevent skin contact and subsequent irritation.[1] The choice of glove material should be based on chemical compatibility and breakthrough time. |
| Body Protection | A chemical-resistant laboratory coat or a disposable gown made of a non-woven material such as polyethylene-coated polypropylene. | To protect the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level particulate respirator should be used when handling the powder outside of a chemical fume hood or if there is a potential for dust generation. | To prevent the inhalation of airborne particles that can cause respiratory irritation.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following procedural steps provide a clear guide for handling this compound from receipt to disposal.
Pre-Handling and Preparation
-
Designated Work Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, within the designated work area before donning PPE.
Donning PPE: The First Line of Defense
The following diagram illustrates the correct sequence for putting on your personal protective equipment.
Figure 1. Recommended sequence for donning Personal Protective Equipment.
Handling the Chemical
-
Weighing and Transfer: Carefully weigh the required amount of this compound on weighing paper using a spatula. Avoid creating dust.
-
Transfer to Vessel: Gently transfer the weighed solid into the reaction vessel. If any material is spilled, it must be cleaned up immediately following the spill management protocol.
-
Post-Handling: After the transfer is complete, decontaminate the spatula and weighing paper according to your laboratory's standard operating procedures for acidic compounds.
Doffing PPE: Preventing Contamination
The sequence for removing PPE is just as crucial as the donning sequence to prevent cross-contamination.
Figure 2. Recommended sequence for doffing Personal Protective Equipment.
Disposal Plan
Proper disposal of both the chemical waste and contaminated materials is essential for environmental and laboratory safety.
-
Chemical Waste: Unused this compound and any solutions containing it should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. The waste container must be clearly labeled.
-
Contaminated PPE: Disposable gloves, gowns, and any other contaminated materials must be collected in a designated hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
By integrating these safety protocols into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
